molecular formula C6H9NO3 B1282335 1-Acetyl-3-azetidinecarboxylic Acid CAS No. 97628-91-6

1-Acetyl-3-azetidinecarboxylic Acid

Cat. No.: B1282335
CAS No.: 97628-91-6
M. Wt: 143.14 g/mol
InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
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Description

1-Acetyl-3-azetidinecarboxylic Acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWJZEMJJMOQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97628-91-6
Record name 1-acetylazetidine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological profiles—improved potency, selectivity, metabolic stability, and solubility—is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets, often leading to improved binding affinity and reduced off-target effects. Furthermore, the introduction of the sp³-rich azetidine motif can disrupt planarity, increase aqueous solubility, and enhance metabolic stability, properties highly desirable in drug candidates.[2]

This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid , a bifunctional building block that combines the structural advantages of the azetidine core with the synthetic versatility of both a carboxylic acid and a tertiary amide. This strategic combination makes it a valuable intermediate for the synthesis of complex molecular architectures aimed at a wide range of therapeutic targets.[3] We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications and reactivity profile, offering researchers and drug development professionals a practical resource for leveraging this important molecule.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] The presence of both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting amide and carbonyl oxygen makes it soluble in polar solvents.[4] The key physicochemical properties are summarized below.

PropertyValueSource/Comment
CAS Number 97628-91-6[4]
Molecular Formula C₆H₉NO₃[5]
Molecular Weight 143.14 g/mol [5]
Appearance White to off-white solid[4]
Melting Point ~135-140 °C (estimated)Estimated based on related structures. The parent azetidine-3-carboxylic acid has a much higher melting point (>280 °C with decomposition) due to its zwitterionic nature.[6] N-acetylation prevents zwitterion formation, leading to a lower expected melting point.
pKa ~3.5 - 4.5 (estimated)Estimated for the carboxylic acid group. This is in the typical range for a carboxylic acid alpha to a tertiary amine. The parent azetidine-3-carboxylic acid has a pKa around 2.74.[7]
Solubility Soluble in polar solvents (e.g., water, methanol, DMSO).[4]

Spectroscopic Characterization: A Predicted Profile

¹H NMR Spectroscopy (500 MHz, D₂O)
  • δ ~4.4-4.6 ppm (t, 2H): Protons on one of the azetidine ring carbons adjacent to the nitrogen, deshielded by the acetyl group.

  • δ ~4.2-4.4 ppm (t, 2H): Protons on the other azetidine ring carbon adjacent to the nitrogen. The two sets of methylene protons on the ring may appear as two distinct triplets or a more complex multiplet depending on the solvent and conformation.

  • δ ~3.6-3.8 ppm (quintet, 1H): The proton on the carbon bearing the carboxylic acid group.

  • δ ~2.1 ppm (s, 3H): The three protons of the acetyl methyl group.

¹³C NMR Spectroscopy (125 MHz, D₂O)
  • δ ~178-180 ppm: Carboxylic acid carbonyl carbon.

  • δ ~174-176 ppm: Amide carbonyl carbon.

  • δ ~55-58 ppm: Azetidine ring methylene carbons (CH₂).

  • δ ~35-38 ppm: Azetidine ring methine carbon (CH).

  • δ ~22-24 ppm: Acetyl methyl carbon.

Infrared (IR) Spectroscopy
  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.

  • ~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

  • ~1650-1620 cm⁻¹ (strong): C=O stretch of the tertiary amide carbonyl (Amide I band).

Mass Spectrometry (MS)
  • [M+H]⁺: Expected at m/z 144.0604

  • [M-H]⁻: Expected at m/z 142.0459

  • Fragmentation: Expect to see loss of CO₂ (44 Da) and the acetyl group (43 Da).

Synthesis Protocol: A Reliable, Two-Stage Approach

The synthesis of this compound can be efficiently achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the core scaffold, azetidine-3-carboxylic acid, followed by a straightforward N-acetylation.

Stage 1: Synthesis of Azetidine-3-carboxylic Acid

A robust method for the gram-scale synthesis of azetidine-3-carboxylic acid starts from diethyl bis(hydroxymethyl)malonate, as detailed in various patents and publications.[8] This method avoids the use of highly toxic reagents like epichlorohydrin or cyanide.

Synthesis_Stage1

Experimental Protocol (Stage 1):

  • Activation: To a cooled (0 °C) solution of diethyl bis(hydroxymethyl)malonate in dichloromethane (CH₂Cl₂), slowly add trifluoromethanesulfonic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine. The reaction is monitored by TLC for the consumption of the starting diol.

    • Causality: The hydroxyl groups are poor leaving groups. Conversion to triflates transforms them into excellent leaving groups, facilitating the subsequent intramolecular cyclization.

  • Cyclization: To the in-situ generated bis-triflate, add benzylamine. The reaction mixture is stirred, allowing the intramolecular cyclization to proceed, forming the N-benzylated azetidine ring.

    • Causality: Benzylamine acts as both the nucleophile to form the ring and provides a stable protecting group for the nitrogen, which can be easily removed in a later step.

  • Purification and Decarboxylation: After an aqueous workup, the crude N-benzyl-azetidine-3,3-dicarboxylate is purified and then subjected to decarboxylation. A common method is heating with a salt like lithium chloride in a polar aprotic solvent such as DMSO.

  • Hydrolysis and Deprotection: The resulting mono-ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup). The N-benzyl protecting group is then removed via hydrogenolysis (H₂ gas with a palladium on carbon catalyst) to yield azetidine-3-carboxylic acid.

    • Self-Validation: The final product of this stage should be a white solid with a very high melting point, confirming its zwitterionic nature. Its identity can be confirmed by comparing its NMR spectrum to literature values for azetidine-3-carboxylic acid.

Stage 2: N-Acetylation of Azetidine-3-carboxylic Acid

This is a standard N-acetylation reaction.

Synthesis_Stage2

Experimental Protocol (Stage 2):

  • Reaction Setup: Suspend azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and dioxane, or acetic acid).

  • Reagent Addition: Cool the suspension in an ice bath and add a base such as triethylamine or sodium bicarbonate, followed by the slow, portion-wise addition of acetic anhydride.

    • Causality: The base is required to neutralize the carboxylic acid and the acidic byproduct of the reaction, allowing the nucleophilic nitrogen of the azetidine to attack the acetic anhydride.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then acidified with an acid like HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield pure this compound.

    • Self-Validation: The final product should have a significantly lower melting point than the starting material. Its purity and identity are confirmed using the spectroscopic methods outlined previously (NMR, IR, MS).

Applications in Drug Discovery and Reactivity Profile

The true value of this compound lies in its utility as a versatile building block. Its bifunctional nature allows for orthogonal chemical modifications.

Reactivity

  • Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety is a handle for standard amide bond formation using common coupling reagents (e.g., HATU, EDCI, DCC). This allows its incorporation into peptide chains, where the rigid azetidine backbone can enforce specific turns or conformations, a strategy used to enhance biological activity and stability.[9]

  • Scaffold Decoration: The carboxylic acid can be converted into a variety of other functional groups. For instance, reduction can yield the corresponding primary alcohol, which can then be further functionalized. Esterification provides another route for diversification.

  • Tertiary Amide as a Stable Linker: The N-acetyl group is a stable tertiary amide, generally unreactive under many synthetic conditions. This allows for extensive chemical modification at the C-3 position without disturbing the N-1 substituent. However, under harsh reducing conditions (e.g., with LiAlH₄), it can be reduced to an N-ethyl group.

The azetidine scaffold itself has been incorporated into numerous FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , highlighting the industry's acceptance and the proven benefits of this structural motif in improving pharmacokinetic properties.[1] this compound serves as a readily available starting material for the synthesis of analogs of such complex molecules.

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block that offers a pre-validated solution to many of the challenges faced in modern medicinal chemistry. Its constrained four-membered ring imparts favorable physicochemical properties, while its dual functionality provides the synthetic handles necessary for the construction of complex and novel drug candidates. The robust synthetic routes and clear spectroscopic profile outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable scaffold into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • LookChem. Cas 97628-91-6,this compound. [Link]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026. [Link]
  • Synthesis of azetidine-3-carboxylic acid. (1972). The Journal of Organic Chemistry. [Link]
  • Azetidinecarboxylic Acid in Polypeptide Synthesis. (n.d.). [Link]
  • Al-Zoubi, R. M., et al. (2017). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • The Chemical Properties and Synthesis Utility of Azetidinecarboxylic Acid. (2026). [Link]
  • Block, P. F. (Inventor). (2004). Process for making azetidine-3-carboxylic acid.

Sources

An In-depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 97628-91-6

A Foreword for the Modern Researcher: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug discovery.[1] Its inherent ring strain and rigid, three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative, 1-Acetyl-3-azetidinecarboxylic acid, providing an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. While direct literature on the extensive applications of this specific N-acetylated form is nascent, its role as a versatile building block can be expertly inferred from the well-established chemistry of its parent compound, azetidine-3-carboxylic acid, and the fundamental principles of N-acetylation in medicinal chemistry.

Core Compound Profile

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[2] The presence of an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position of the azetidine ring provides two key functional handles for further chemical modifications, making it a molecule of interest in the design of novel therapeutics.[2]

Physicochemical and Structural Properties
PropertyValueSource(s)
CAS Number 97628-91-6[3]
Molecular Formula C₆H₉NO₃[4]
Molecular Weight 143.14 g/mol [4]
Appearance White to off-white solid[2]
Boiling Point 361.7 °C (Predicted)[4]
Solubility Soluble in polar solvents[2]
SMILES CC(=O)N1CC(C1)C(=O)O
InChI Key YFWJZEMJJMOQAC-UHFFFAOYSA-N

Synthesis and Characterization

While various methods exist for the synthesis of the azetidine core, this compound is most practically prepared via the N-acetylation of its parent amino acid, azetidine-3-carboxylic acid. This straightforward reaction offers high yields and purity.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard N-acetylation procedures for amino acids.[5][6]

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Suspend azetidine-3-carboxylic acid (1.0 eq) in a mixture of water and an organic solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the suspension in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture via an addition funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a biphasic system with a base (sodium bicarbonate) is crucial to deprotonate the carboxylic acid and neutralize the acetic acid byproduct, driving the reaction to completion.

  • The slow, cooled addition of acetic anhydride controls the exothermic reaction and prevents potential side reactions.

  • Acidification during work-up protonates the carboxylate, rendering the product more soluble in the organic phase for efficient extraction.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2 ppm), the azetidine ring protons (multiplets, ~3-4 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).

    • ¹³C NMR: Expect signals for the acetyl carbonyl carbon (~170 ppm), the carboxylic acid carbonyl carbon (~175 ppm), the acetyl methyl carbon (~22 ppm), and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z for [M+H]⁺ ≈ 144.06 and for [M+Na]⁺ ≈ 166.04).

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid, with UV detection around 210 nm.[7]

Role of N-Acetylation in Drug Design

The introduction of an N-acetyl group can significantly alter the physicochemical properties of the parent molecule.[8] This modification can be a deliberate strategy in drug design to fine-tune a compound's characteristics for improved therapeutic potential.

  • Increased Lipophilicity: The acetyl group masks the polar secondary amine, generally increasing the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The amide bond of the acetyl group is generally more resistant to metabolic degradation compared to a free amine, potentially increasing the half-life of a drug candidate.

  • Modulation of Hydrogen Bonding: The acetyl group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its solubility.[2]

  • Conformational Rigidity: The introduction of the acetyl group can influence the conformational preferences of the azetidine ring, which can be critical for precise binding to a target protein.

Potential Applications in Drug Development

While specific biological activity data for this compound is not widely published, its structural features suggest its utility as a key building block in several advanced therapeutic modalities.

Linker Technology in Antibody-Drug Conjugates (ADCs) and PROTACs

The parent compound, azetidine-3-carboxylic acid, is utilized as a non-cleavable linker in the synthesis of ADCs and Proteolysis Targeting Chimeras (PROTACs).[9] The N-acetylated derivative can serve a similar purpose, with the acetyl group providing a stable, non-reactive terminus.

Caption: Potential use of this compound as a linker.

In this context, the carboxylic acid moiety would be activated and coupled to an amine on the payload or ligand, while the N-acetyl group provides a stable cap. The rigidity of the azetidine ring can help to control the spatial orientation of the connected molecules.

Peptide Synthesis and Peptidomimetics

The incorporation of constrained amino acids like azetidine derivatives into peptides can induce specific secondary structures and increase resistance to enzymatic degradation.[10] The N-acetyl group can serve as a mimic for the N-terminus of a peptide chain.

Experimental Workflow: Coupling to a Primary Amine

This hypothetical workflow demonstrates how this compound can be used as a building block in a typical amide bond formation reaction, a fundamental step in many drug discovery projects.

Workflow start Start: This compound + Amine-containing molecule (R-NH2) activation Step 1: Carboxylic Acid Activation (e.g., HATU, HOBt, DIEA in DMF) start->activation coupling Step 2: Amide Bond Formation (Addition of R-NH2) activation->coupling monitoring Step 3: Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Step 4: Aqueous Work-up (Extraction and washing) monitoring->workup purification Step 5: Purification (Column Chromatography or Prep-HPLC) workup->purification characterization Step 6: Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Workflow for amide coupling of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion and Future Outlook

This compound represents a valuable, yet likely under-explored, building block for medicinal chemistry. Its rigid framework, combined with the modulating effect of the N-acetyl group, offers a promising tool for the synthesis of novel therapeutics. While its primary role may be as a synthetic intermediate, the principles outlined in this guide provide a solid foundation for its application in the development of next-generation pharmaceuticals, including ADCs, PROTACs, and peptidomimetics. Further research into the specific biological effects and applications of this compound is warranted and could unveil new avenues for drug discovery.

References

  • N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
  • Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. MDPI.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health (NIH).
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Process for making azetidine-3-carboxylic acid. Google Patents.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. SciELO.
  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc..
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. National Institutes of Health (NIH).
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid-N'-methylamide and related dipeptides. PubMed.
  • N-Terminus Acetylation Protocol. CDN.
  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
  • Azetidinone compounds and medical use thereof. Google Patents.
  • Synthesis of azetidine derivatives. Google Patents.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health (NIH).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed.
  • Azetidine-3-carboxylic acid | CAS#:36476-78-5. Chemsrc.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz.
  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

Sources

An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid, a valuable building block for medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring.[1] This strained ring system imparts conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.[2] The molecule is further functionalized with an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position, providing handles for diverse chemical modifications.

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (acetyl carbonyl) influences its solubility in polar solvents and its potential to interact with biological macromolecules.[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Weight 143.14 g/mol [3]
Molecular Formula C₆H₉NO₃[3]
CAS Number 97628-91-6[3]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]

Strategic Synthesis of this compound

The synthesis of this compound is conceptually straightforward, involving the N-acetylation of the parent amino acid, azetidine-3-carboxylic acid. The choice of acetylating agent and reaction conditions is critical to ensure high yield and purity, preventing side reactions such as esterification of the carboxylic acid.

A robust and scalable laboratory procedure involves the use of acetic anhydride in an aqueous basic medium. This method is advantageous as it is performed under mild conditions, uses readily available and inexpensive reagents, and typically results in a clean product that can be isolated via precipitation.

Experimental Protocol: N-Acetylation of Azetidine-3-carboxylic Acid

Materials:

  • Azetidine-3-carboxylic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the starting material. The bicarbonate solution acts as a base to neutralize the carboxylic acid and the acetic acid byproduct formed during the reaction.

  • Acetylation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification and Product Precipitation: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. The product, being less soluble in acidic aqueous media, will precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight. For enhanced purity, the product can be recrystallized from an appropriate solvent system, such as water or an ethanol/water mixture.

This self-validating protocol ensures the selective N-acetylation by maintaining a basic pH during the addition of the acetylating agent, which keeps the carboxylic acid in its carboxylate form and thus less nucleophilic.

Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals corresponding to the acetyl protons, the azetidine ring protons, and the carboxylic acid proton (if not exchanged with D₂O).

  • Acetyl Protons (CH₃): A sharp singlet around δ 2.0-2.2 ppm.

  • Azetidine Ring Protons (CH₂ and CH): A complex multiplet pattern in the range of δ 3.5-4.5 ppm due to the diastereotopic nature of the methylene protons and their coupling to the methine proton.

  • Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm in non-protic solvents like DMSO-d₆, which will disappear upon addition of D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the aliphatic carbons of the azetidine ring.

  • Carboxylic Acid Carbonyl (C=O): In the range of δ 170-180 ppm.[4]

  • Acetyl Carbonyl (C=O): Slightly downfield from the carboxylic carbonyl, in the region of δ 170-175 ppm.

  • Azetidine Ring Carbons (CH₂ and CH): In the aliphatic region, typically between δ 40-60 ppm.

  • Acetyl Methyl Carbon (CH₃): A signal around δ 20-25 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would likely involve the loss of the acetyl group (M-43), the carboxylic acid group (M-45), or cleavage of the azetidine ring.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[2] this compound serves as a versatile building block, allowing for the introduction of this desirable motif into more complex molecules. The acetyl group can be retained in the final molecule or can serve as a protecting group for the nitrogen, which can be deprotected and further functionalized.

While specific examples of approved drugs directly synthesized from this compound are not prominently featured in publicly available literature, its utility is evident in its role as a precursor for more complex substituted azetidines used in medicinal chemistry programs.[2] The carboxylic acid functionality allows for amide bond formation, a cornerstone of medicinal chemistry, enabling its conjugation to other fragments of a target molecule.

Below is a logical workflow illustrating the integration of this compound into a drug discovery pipeline.

G cluster_0 Synthesis & Characterization cluster_1 Application in Medicinal Chemistry Azetidine_Acid Azetidine-3-carboxylic acid Acetylation N-Acetylation Protocol Azetidine_Acid->Acetylation Target_Molecule 1-Acetyl-3- azetidinecarboxylic acid Acetylation->Target_Molecule Spectroscopy Spectroscopic Verification (NMR, MS) Target_Molecule->Spectroscopy Amide_Coupling Amide Bond Formation Target_Molecule->Amide_Coupling Further_Functionalization Further Functionalization (e.g., deacetylation) Target_Molecule->Further_Functionalization Spectroscopy->Amide_Coupling Spectroscopy->Further_Functionalization Bioactive_Molecule Bioactive Molecule / Drug Candidate Amide_Coupling->Bioactive_Molecule Further_Functionalization->Bioactive_Molecule

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This compound, with a molecular weight of 143.14 g/mol , is a key synthetic intermediate whose value lies in the unique properties of the azetidine ring. Its straightforward synthesis and bifunctional nature make it an attractive building block for the construction of complex molecules in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • LookChem. Cas 97628-91-6,this compound. [Link]
  • PubChem. Azetidinecarboxylic Acid. [Link]
  • Google Patents. Process for making azetidine-3-carboxylic acid.
  • OpenStax. 21.
  • Oregon State University.
  • LookChem. This compound. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Acetyl-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical development is built. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 1-acetyl-3-azetidinecarboxylic acid (C₆H₉NO₃, MW: 143.14 g/mol )[1][2][3]. As a heterocyclic organic compound featuring a strained four-membered azetidine ring, an N-acetyl group, and a carboxylic acid, this molecule presents unique spectroscopic features that demand a multi-technique, synergistic approach for unambiguous confirmation[1]. This document moves beyond a simple recitation of methods, delving into the causal logic behind the selection of specific experiments, the interpretation of complex data, and the integration of orthogonal techniques to build a self-validating structural hypothesis. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography.

Introduction: The Structural Imperative

This compound is a valuable building block in medicinal chemistry and organic synthesis[1][4]. The strained azetidine ring, a feature found in numerous biologically active compounds, imparts specific conformational constraints and reactivity[5][6]. The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (amide carbonyl, carboxylic carbonyl) suggests significant potential for intermolecular interactions, influencing its physical properties and biological target engagement[1].

The Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first and most fundamental question is "What is the molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. We choose Electrospray Ionization (ESI) as the ionization method due to the molecule's polarity, conferred by the carboxylic acid and amide groups, which allows for gentle ionization and preservation of the molecular ion.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures protonation, facilitating detection in positive ion mode ([M+H]⁺).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer capable of <5 ppm mass accuracy.

  • Ionization Mode: ESI, Positive Ion Mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data & Interpretation
ParameterExpected ValueRationale
Molecular Formula C₆H₉NO₃---
Exact Mass 143.0582Calculated for C₆H₉NO₃
[M+H]⁺ (Observed) ~144.0655The exact mass plus the mass of a proton.

Confirmation of the molecular formula C₆H₉NO₃ provides a precise inventory of atoms that must be accounted for by other spectroscopic methods.

Tandem MS (MS/MS) for Fragmentation Analysis: To gain further structural insights, a Collision-Induced Dissociation (CID) experiment can be performed on the [M+H]⁺ precursor ion. Fragmentation patterns provide clues to the molecule's structure.

Expected Fragmentation Pathways:

  • Loss of H₂O (-18 Da): Fragmentation of the carboxylic acid group.

  • Loss of CO₂ (-44 Da): Decarboxylation of the carboxylic acid.

  • Loss of ketene (CH₂CO, -42 Da): A common fragmentation from N-acetyl groups[7].

  • Cleavage of the azetidine ring: Ring opening can lead to a variety of smaller fragments.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present. The specific vibrational frequencies (stretching and bending) of bonds act as fingerprints for these groups. For this compound, we expect to clearly identify the carboxylic acid and the tertiary amide.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal before the sample analysis.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance & Rationale
3300-2500 (very broad) O-H stretchCarboxylic AcidThe extreme broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids, often obscuring C-H stretches[8].
~1710 C=O stretchCarboxylic AcidA strong, sharp absorption typical for the carbonyl of a saturated carboxylic acid[8][9].
~1650 C=O stretchTertiary AmideThe frequency is lower than esters or acid chlorides due to resonance donation from the nitrogen atom, which lengthens and weakens the C=O bond[9][10].
1320-1210 C-O stretchCarboxylic AcidConfirms the presence of the C-O single bond within the carboxyl group[8].

The IR spectrum provides rapid, confirmatory evidence for the two key carbonyl-containing functional groups, guiding the more detailed analysis by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution. A suite of 1D and 2D experiments is required to first identify all unique proton and carbon environments and then piece them together based on through-bond correlations. The strained nature of the azetidine ring can lead to unusual chemical shifts and coupling constants, making a comprehensive 2D NMR analysis essential[11].

Experimental Protocol (General)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}

    • 2D: COSY, HSQC, HMBC

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

Expected Data & Interpretation (in DMSO-d₆):

  • ~12.5 ppm (s, 1H, very broad): Carboxylic acid proton (-COOH ). Its broadness and downfield shift are characteristic. Disappears upon D₂O shake.

  • ~4.2-3.8 ppm (m, 4H): Azetidine ring protons (CH ₂-N-CH ₂). The four protons on the ring are diastereotopic and couple to each other and the C3 proton, leading to complex multiplets. Protons on carbons adjacent to the nitrogen are deshielded.

  • ~3.5 ppm (m, 1H): Azetidine C3 proton (-CH -COOH). This proton is a methine and will be split by the four adjacent ring protons.

  • ~2.0 ppm (s, 3H): Acetyl methyl protons (-CO-CH ₃). Appears as a sharp singlet as there are no adjacent protons.

¹³C NMR: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Expected Data & Interpretation (in DMSO-d₆):

  • ~174 ppm: Carboxylic acid carbonyl carbon (C =O).[10]

  • ~169 ppm: Amide carbonyl carbon (C =O).[10]

  • ~55 ppm (2C): Azetidine ring carbons adjacent to nitrogen (C H₂-N-C H₂).

  • ~35 ppm: Azetidine C3 carbon (C H-COOH).

  • ~22 ppm: Acetyl methyl carbon (-C H₃).

2D NMR: Assembling the Pieces

Causality: While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations. It will show which protons are on adjacent carbons. A key expected correlation would be between the C3-H methine proton and the C2/C4-H₂ methylene protons of the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the distinct spin systems.

Caption: Key HMBC correlations confirming the molecular framework.

Key HMBC Correlations to Confirm Structure:

  • Acetyl to Ring: A correlation from the acetyl methyl protons (~2.0 ppm) to the amide carbonyl carbon (~169 ppm).

  • Ring to Amide: Correlations from the azetidine C2/C4 protons (~4.0 ppm) to the amide carbonyl carbon (~169 ppm). This definitively links the acetyl group to the ring nitrogen.

  • Carboxyl to Ring: Correlations from the azetidine C2/C4 protons and the C3 proton to the carboxylic acid carbonyl carbon (~174 ppm). This confirms the position of the carboxylic acid at C3.

Single Crystal X-ray Crystallography: Unambiguous Proof

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong and self-consistent structural hypothesis, single-crystal X-ray crystallography is considered the "gold standard" for structure elucidation[12]. It provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry[13][14].

Experimental Protocol
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol/water mixtures) is a common starting point. Crystals should be at least 20µm in size[15].

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays[15][16]. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates[16].

Expected Results

The output is a 3D model of the molecule that will:

  • Confirm the covalent connectivity of all atoms as deduced from NMR.

  • Provide precise bond lengths and angles, which can reveal the extent of ring strain in the azetidine moiety.

  • Show the solid-state conformation of the molecule.

  • Detail the intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups.

Conclusion: A Self-Validating System

The structure elucidation of this compound is achieved through a logical, hierarchical application of modern analytical techniques.

  • HRMS establishes the exact elemental composition (C₆H₉NO₃).

  • FTIR provides rapid confirmation of the key carboxylic acid and amide functional groups.

  • A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, connecting all atoms and confirming the substitution pattern.

  • Finally, X-ray crystallography delivers the ultimate, unambiguous proof of the three-dimensional structure.

Each step in this workflow validates the previous one, creating a self-consistent and irrefutable body of evidence. This rigorous approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development involving this compound.

References

  • Small molecule crystallography. Excillum. [Link]
  • Spectroscopy of Carboxylic Acid Deriv
  • Spectroscopy of Carboxylic Acid Derivatives.
  • Small molecule X-ray crystallography. The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]
  • IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]
  • Crystallographic Structure Elucidation. Northwestern University, IMSERC. [Link]
  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]
  • IR: carboxylic acids. University of Calgary. [Link]
  • Video: Spectroscopy of Carboxylic Acid Deriv
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. [Link]
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2009).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). PubMed Central. [Link]
  • 3-azetidinecarboxylic Acid. PubChem, NIH. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and scalable synthetic route to 1-acetyl-3-azetidinecarboxylic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the readily available diethyl malonate and proceeds through the formation of the core azetidine ring structure, followed by a final acetylation step. This document offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their strained ring system imparts unique conformational constraints on molecules, making them attractive scaffolds for the design of novel therapeutic agents. Azetidine carboxylic acids, in particular, serve as conformationally restricted analogues of naturally occurring amino acids and are key components in a variety of biologically active compounds, including antibacterial agents and enzyme inhibitors.[1][3] this compound is a versatile intermediate, with the acetyl group serving as a stable protecting group or a point for further functionalization.

This guide focuses on a practical and well-documented synthetic pathway, providing the necessary detail for its successful implementation in a laboratory setting. The chosen route emphasizes the use of readily available reagents and avoids hazardous materials often associated with other synthetic approaches.[4]

Synthetic Strategy: A Two-Phase Approach

The synthesis of this compound is strategically divided into two main phases:

  • Phase 1: Synthesis of the Precursor, Azetidine-3-carboxylic Acid. This phase focuses on the construction of the core azetidine ring, starting from diethyl malonate.

  • Phase 2: Acetylation of Azetidine-3-carboxylic Acid. The final step involves the selective N-acetylation of the azetidine nitrogen to yield the target compound.

Synthetic_Overview Diethyl Malonate Diethyl Malonate Azetidine-3-carboxylic Acid Azetidine-3-carboxylic Acid Diethyl Malonate->Azetidine-3-carboxylic Acid Phase 1: Ring Formation This compound This compound Azetidine-3-carboxylic Acid->this compound Phase 2: Acetylation

Figure 1: High-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of Azetidine-3-carboxylic Acid

This synthesis is adapted from a process designed for scalability and safety, avoiding the use of highly toxic reagents.[4] The multi-step process begins with the formation of a bis-triflate intermediate, followed by cyclization with benzylamine, saponification, decarboxylation, and finally, debenzylation.

Reaction Scheme

Phase1_Reaction_Scheme cluster_0 Step 1: Bis-triflation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Saponification & Decarboxylation cluster_3 Step 5: Debenzylation Diethyl_bis_hydroxymethyl_malonate Diethyl bis(hydroxymethyl)malonate Bis_triflate Bis-triflate intermediate Diethyl_bis_hydroxymethyl_malonate->Bis_triflate Triflic_Anhydride Tf2O, DIPEA Bis_triflate_2 Bis-triflate intermediate Cyclized_Product N-Benzyl azetidine diester Bis_triflate_2->Cyclized_Product Benzylamine Benzylamine Cyclized_Product_2 N-Benzyl azetidine diester Decarboxylated_Product N-Benzyl azetidine-3-carboxylic acid Cyclized_Product_2->Decarboxylated_Product NaOH_Heat 1. NaOH 2. Heat Decarboxylated_Product_2 N-Benzyl azetidine-3-carboxylic acid Azetidine_3_carboxylic_acid Azetidine-3-carboxylic acid Decarboxylated_Product_2->Azetidine_3_carboxylic_acid H2_PdOH2 H2, Pd(OH)2/C

Figure 2: Reaction scheme for the synthesis of azetidine-3-carboxylic acid.

Experimental Protocol

Step 1: Preparation of Diethyl bis(hydroxymethyl)malonate

This starting material can be prepared from diethyl malonate and formaldehyde.

Step 2: Synthesis of N-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester [4]

  • To a solution of diethyl bis(hydroxymethyl)malonate in a suitable solvent (e.g., acetonitrile), add N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to below -10 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O), maintaining the temperature below -10 °C.

  • After the addition is complete, add more DIPEA, followed by benzylamine.

  • Heat the reaction mixture to reflux (approximately 70 °C) and monitor for completion by HPLC.

  • Upon completion, cool the reaction, dilute with a nonpolar solvent like toluene, and wash with water.

  • The organic layer containing the product is concentrated and used in the next step.

Step 3 & 4: Saponification and Decarboxylation [4]

  • To the methanol solution of the N-benzyl azetidine diester from the previous step, add a solution of sodium hydroxide.

  • Heat the mixture to around 50 °C to facilitate saponification.

  • After hydrolysis is complete, acidify the mixture (e.g., with HCl) and heat to approximately 90-100 °C to induce decarboxylation.

  • Monitor the reaction for the formation of N-benzyl-azetidine-3-carboxylic acid.

Step 5: Debenzylation to Azetidine-3-carboxylic Acid [4]

  • To the aqueous solution of N-benzyl-azetidine-3-carboxylic acid, add ethanol and a palladium on carbon catalyst (e.g., Pd(OH)₂/C).

  • Subject the mixture to hydrogenation at elevated temperature (e.g., 60 °C) and pressure (e.g., 40 psi).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain azetidine-3-carboxylic acid.

Phase 2: Acetylation of Azetidine-3-carboxylic Acid

The final step is the N-acetylation of the secondary amine of the azetidine ring. Acetic anhydride is a common and effective acetylating agent for this transformation.[5][6]

Reaction Scheme

Phase2_Reaction_Scheme Azetidine_3_carboxylic_acid Azetidine-3-carboxylic acid Final_Product This compound Azetidine_3_carboxylic_acid->Final_Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Figure 3: Acetylation of azetidine-3-carboxylic acid.

Experimental Protocol
  • Suspend azetidine-3-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or DIPEA, to the suspension. The base will deprotonate the carboxylic acid and neutralize the acetic acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer to a low pH (e.g., pH 2-3) with a strong acid like HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary

The following table provides expected yields and key characterization data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
Azetidine-3-carboxylic AcidC₄H₇NO₂101.10>80% (from diester)¹H NMR, ¹³C NMR, MS
This compoundC₆H₉NO₃143.14>90%¹H NMR, ¹³C NMR, MS, IR, Melting Point

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols, researchers can confidently synthesize this valuable building block for use in various drug discovery and development programs. The emphasis on clear, step-by-step instructions and the inclusion of mechanistic rationale aims to empower scientists with the knowledge required for successful and safe execution of this synthesis.

References

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (URL: [Link])
  • Azetidine synthesis. Organic Chemistry Portal. (URL: [Link])
  • Synthesis of azetidine derivatives.
  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. (URL: [Link])
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cas 97628-91-6, this compound. LookChem. (URL: [Link])
  • Process for making azetidine-3-carboxylic acid.
  • acetylenedicarboxylic acid. Organic Syntheses Procedure. (URL: [Link])
  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])
  • This compound | 97628-91-6. J&K Scientific LLC. (URL: [Link])
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. (URL: [Link])
  • Synthesis of N-Tosyl azetidine 3-carboxylic acid. PrepChem.com. (URL: [Link])
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (URL: [Link])

Sources

The Azetidine Scaffold: A Primer for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of increasing interest to medicinal chemists and drug development professionals. We will deconstruct its systematic IUPAC nomenclature, detail its physicochemical properties, outline a representative synthetic protocol, and discuss its applications as a valuable building block in modern drug discovery. This document is intended to serve as a foundational resource for researchers utilizing azetidine scaffolds in their work.

Azetidines are four-membered, nitrogen-containing saturated heterocycles.[1][2] In the landscape of medicinal chemistry, these strained ring systems have emerged as vital motifs.[3] Their inherent structural rigidity and sp³-rich character can confer significant advantages when incorporated into bioactive molecules, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more flexible or aromatic analogues.[3][4] The azetidine ring serves as a conformationally restricted scaffold, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[4] As such, azetidine-containing building blocks are widely employed in fragment-based drug design and have been successfully incorporated into several FDA-approved drugs.[3][4]

Systematic Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , provides an unambiguous description of the molecule's structure. A systematic breakdown of the name according to IUPAC nomenclature rules reveals the precise arrangement of its functional groups.

  • Parent Heterocycle: Azetidine The foundation of the name is "azetidine," which specifies a four-membered saturated ring containing one nitrogen atom ("aza") and three carbon atoms.[1][2]

  • Ring Numbering For heterocyclic systems, numbering begins at the heteroatom, in this case, the nitrogen atom, which is assigned position 1. The numbering then proceeds around the ring.

  • Principal Functional Group: Carboxylic Acid The carboxylic acid group (-COOH) has high priority in IUPAC nomenclature and defines the suffix of the name.[5] Its position is indicated by the number of the carbon atom to which it is attached. Here, "3-carboxylic acid" signifies that the -COOH group is bonded to the carbon at position 3 of the azetidine ring.[6][7]

  • Substituent Group: Acetyl The prefix "Acetyl" describes the CH₃C(=O)- group. Its locant, "1-," indicates that this group is attached to the nitrogen atom at position 1, forming an amide bond.[8][9]

Synthesis_Workflow start Start: 3-Azetidinecarboxylic Acid step1 1. Dissolve in DCM 2. Cool to 0 °C start->step1 step2 Add Triethylamine (Base) step1->step2 step3 Add Acetic Anhydride (Acetylating Agent) step2->step3 step4 Stir at RT (Reaction) step3->step4 step5 Workup & Purification (Acidification, Extraction) step4->step5 end End Product: This compound step5->end

Sources

Spectroscopic Profile of 1-Acetyl-3-azetidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1-Acetyl-3-azetidinecarboxylic Acid. In the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic values and generalized experimental protocols. The information herein is synthesized from established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this and related molecular entities.

Introduction

This compound (CAS No. 97628-91-6) is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique conformational constraints and their role as bioisosteres for other functional groups.[1] The presence of the N-acetyl group and the carboxylic acid moiety at the 3-position of the azetidine ring introduces specific spectroscopic signatures that are key to its characterization. Accurate spectroscopic analysis is fundamental for confirming the structure and purity of such compounds in drug discovery and development pipelines. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments.

1-Acetyl-3-azetidinecarboxylic_Acid N1 N C2 CH₂ N1->C2 C5 C=O N1->C5 acetyl C3 CH C2->C3 C4 CH₂ C3->C4 C7 C=O C3->C7 carboxylic acid C4->N1 C6 CH₃ C5->C6 O1 OH C7->O1

Figure 1: Chemical structure of this compound with key functional groups highlighted.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the azetidine ring, the acetyl methyl group, and the carboxylic acid. The strained nature of the four-membered ring will influence the chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] This signal would disappear upon D₂O exchange.
~4.0-4.5Multiplet2HAzetidine CH₂ (adjacent to N)Protons on carbons adjacent to the nitrogen atom in the azetidine ring are deshielded. The multiplicity will be complex due to geminal and vicinal coupling.
~3.5-4.0Multiplet1HAzetidine CHThe proton at the 3-position is coupled to the adjacent CH₂ protons.
~2.0-2.2Singlet3HAcetyl CH₃The methyl protons of the N-acetyl group are expected to appear as a sharp singlet in this region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~175-180Carboxylic acid C=OThe carbonyl carbon of a carboxylic acid is typically found in this downfield region.[3]
~170-175Acetyl C=OThe amide carbonyl carbon of the acetyl group is also deshielded.
~50-60Azetidine CH₂ (adjacent to N)The carbons of the azetidine ring are influenced by the electronegativity of the nitrogen atom.
~35-45Azetidine CHThe methine carbon at the 3-position of the ring.
~20-25Acetyl CH₃The methyl carbon of the acetyl group is expected in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR. Use the same deuterated solvent for consistency.

  • Instrument Setup: Use a ¹³C-equipped NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • The spectral width should encompass the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and more scans are typically needed due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound has several characteristic IR absorptions.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.[3][4]
~1700-1725Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of a hydrogen-bonded carboxylic acid is typically strong and sharp.[3][5]
~1620-1650Strong, SharpC=O stretch (Amide)The N-acetyl group's amide carbonyl stretch is expected at a lower frequency than the carboxylic acid carbonyl due to resonance.[6]
~1200-1300MediumC-N stretchThe stretching vibration of the C-N bonds in the azetidine ring and the amide.
~1210-1320MediumC-O stretch (Carboxylic Acid)The C-O single bond stretch of the carboxylic acid.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data

m/zIonRationale
144.05[M+H]⁺The protonated molecular ion in positive ion mode Electrospray Ionization (ESI+). The exact mass of C₆H₉NO₃ is 143.0582.
142.04[M-H]⁻The deprotonated molecular ion in negative ion mode (ESI-).
99.04[M-COOH]⁺Loss of the carboxylic acid group (45 Da) is a likely fragmentation pathway.
86.06[M-COCH₃-H]⁺Fragmentation involving the loss of the acetyl group.
43.02[CH₃CO]⁺The acetyl cation is a common fragment from N-acetylated compounds.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled to a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Summary and Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on fundamental principles and data from related compounds. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for the unambiguous structural confirmation and purity assessment of this molecule. While the data presented here is predictive, it establishes a robust framework for what researchers, scientists, and drug development professionals should expect when analyzing this compound and can guide the interpretation of experimentally acquired spectra.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository.
  • Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide. (2025). BenchChem.
  • Supporting Information. (n.d.).
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). National Institutes of Health.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201). (n.d.). Human Metabolome Database.
  • This compound | 97628-91-6. (2023). ChemicalBook.
  • Chem 117 Reference Spectra Spring 2011. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • This compound | 97628-91-6 | XDA62891. (n.d.). Biosynth.
  • 3-Azetidinecarboxylic acid 36476-78-5 wiki. (n.d.). Guidechem.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). In Organic Chemistry Data & Info.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440. (n.d.). PubChem.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023). In Organic Chemistry | OpenStax.
  • 1-Fmoc-azetidine-3-carboxylic acid ≥98.0% (HPLC). (n.d.). Sigma-Aldrich.
  • 3-Azetidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.

Sources

A Technical Guide to the Organic Solvent Solubility of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Acetyl-3-azetidinecarboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the physicochemical properties of the molecule that govern its solubility, offers qualitative solubility profiles based on available data and chemical theory, and provides detailed, field-proven protocols for the precise quantitative determination of both kinetic and thermodynamic solubility. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively work with this compound in various organic media, ensuring data integrity and advancing research and development objectives.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring.[1] This structure is of significant interest in medicinal chemistry and drug design as a constrained amino acid analog.[2] The molecule's key functional groups—a carboxylic acid and an N-acetyl group—are pivotal in defining its chemical behavior, including its solubility profile.[1] The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom) suggests a propensity for strong intermolecular interactions, both with itself in the solid state and with solvent molecules.[1]

A thorough understanding of its solubility in organic solvents is a critical prerequisite for a wide range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

  • Pharmaceutical Formulation: Developing delivery systems and ensuring bioavailability.

  • Analytical Chemistry: Preparing solutions for techniques such as HPLC, LC-MS, and NMR.

  • Screening Assays: Ensuring compound viability and data reliability in high-throughput screening.

This guide will delve into the factors governing its solubility and provide robust methods for its empirical determination.

Physicochemical Properties and Predicted Solubility

While specific quantitative solubility data for this compound is not widely published, a strong qualitative assessment can be made based on its molecular structure and the known properties of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO₃[3]
Molecular Weight 143.14 g/mol [3]
Appearance White to off-white solid[1]
Key Functional Groups Carboxylic Acid, Amide (N-Acetyl)[1]

The molecule's polarity is a key determinant of its solubility. The carboxylic acid and amide functionalities render it a polar molecule, capable of engaging in significant hydrogen bonding.[1] This leads to the general prediction that it will exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[1]

Predicted Solubility Profile:

  • High Solubility Expected: In polar protic solvents like methanol and ethanol , which can act as both hydrogen bond donors and acceptors. The methyl ester of this compound is known to be soluble in these solvents, strongly suggesting the parent acid will be as well. General principles of amino acid solubility also support this, as they are often soluble in alcohols, albeit sometimes with difficulty.[4]

  • Moderate to High Solubility Expected: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . These solvents are strong hydrogen bond acceptors and are effective at solvating a wide range of polar molecules, including many carboxylic acids.[5]

  • Moderate Solubility Expected: In solvents of intermediate polarity like acetone and acetonitrile . These solvents can accept hydrogen bonds but cannot donate them.

  • Low to Insoluble Expected: In non-polar aprotic solvents such as tetrahydrofuran (THF) , dichloromethane (DCM) , toluene , and hexanes . These solvents lack the ability to form strong interactions with the polar functional groups of the solute.

This predicted profile serves as a valuable starting point for solvent selection but must be confirmed through empirical testing.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically controlled process governed by the Gibbs free energy change (ΔG). This process can be conceptually broken down into three stages:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. For this compound, these forces are primarily hydrogen bonds and dipole-dipole interactions.

  • Cavitation Energy (Endothermic): Energy is needed to create a cavity within the solvent large enough to accommodate a solute molecule.

  • Solvation Energy (Exothermic): Energy is released when the solute molecule forms favorable interactions with the surrounding solvent molecules.

Solubility is achieved when the exothermic solvation energy is sufficient to overcome the endothermic lattice and cavitation energies. The adage "like dissolves like" is a direct consequence of this principle: polar solvents can form strong, energetically favorable interactions (e.g., hydrogen bonds) with polar solutes, leading to a net release of energy and dissolution.

Methodologies for Solubility Determination

The solubility of a compound can be defined in two primary ways: thermodynamic and kinetic solubility. The choice of which to measure depends on the application.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid solute. It is a critical parameter for formulation and biopharmaceutical studies.

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous or organic medium.[6] It is often used in early-stage drug discovery for high-throughput screening, as it is a faster measurement.[4][6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[7]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

  • Preparation: Add an excess of this compound (e.g., 10-20 mg, ensuring some solid remains undissolved at the end) to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but it is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. A calibration curve must be generated using standards of known concentration.

      • Gravimetric Analysis: For less volatile solvents, a known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid can be measured. This method is less sensitive and more prone to error.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is typically expressed in units of mg/mL or mol/L.

Self-Validation: To ensure the integrity of the results, it is crucial to visually confirm the presence of undissolved solid in the vial before sampling. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing consistent concentration values provides strong evidence that thermodynamic equilibrium has been reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Settle and collect supernatant B->C D Filter through 0.45 µm syringe filter C->D E Prepare dilutions D->E F Analyze by HPLC-UV (vs. calibration curve) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic. It is critical to control and report the temperature at which solubility is measured.

  • pH (in protic solvents): While less pronounced in many organic solvents than in water, the ionization state of the carboxylic acid can influence solubility. In protic solvents, particularly alcohols, the apparent pKa of the carboxylic acid will determine the ratio of the neutral to the ionized form, which can have different solubilities.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms and metastable polymorphs are generally more soluble than the most stable crystalline form because they have higher free energy. It is essential to characterize the solid form used in solubility studies.

Conclusion

References

  • PubChem. 1-Acetylazetidine-3-carboxylic acid | C6H9NO3 | CID 13374357. [Link]
  • Inventiva Pharma.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
  • SlideShare. solubility experimental methods.pptx. [Link]
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • PubChem. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. [Link]
  • Home Sunshine Pharma. Azetidine-3-carboxylic Acid CAS 36476-78-5. [Link]
  • PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440. [Link]
  • PubChem. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318. [Link]
  • Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]
  • ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]
  • ResearchGate. Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. [Link]
  • Master Organic Chemistry.
  • ResearchGate. Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. [Link]

Sources

Commercial suppliers of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Locating Potential Suppliers

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Developing Comprehensive Technical Guide

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Identifying Potential Suppliers

I've made good progress! My initial search has yielded some promising leads for this compound suppliers. CymitQuimica and Biosynth are among the initial commercial sources I have identified as potential suppliers, from my search results.

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I am now structuring my findings. I have outlined the procurement and supplier qualification process for this compound and similar substances. While I've located several suppliers and quality control resources, a comprehensive COA with detailed analytical data, like NMR or HPLC spectra, is still elusive, as is a detailed synthesis pathway. This is essential to understand potential impurities. I am focused on compiling this and synthesizing data.

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An In-Depth Technical Guide to the Ring Conformation in N-Acetylated Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the conformational properties of the azetidine ring, with a specific focus on the influence of N-acetylation. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical experimental and computational methodologies to provide a holistic understanding of this critical structural motif. The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its ability to impart metabolic stability, improve physicochemical properties, and provide a rigid, three-dimensional architecture for precise ligand-receptor interactions.[1][2][3] A thorough grasp of its conformational behavior is therefore paramount for rational drug design.

Part 1: The Fundamental Puckering of the Azetidine Ring

Four-membered rings like cyclobutane and azetidine are inherently strained due to significant deviation from the ideal sp³ bond angle of 109.5°.[4][5] To alleviate a portion of this strain—specifically, the torsional strain that would arise from eclipsed C-H bonds in a planar conformation—the azetidine ring adopts a non-planar, puckered geometry.[6][7] This conformation is often described as a "butterfly" shape, where one carbon atom is bent out of the plane formed by the other three ring atoms.

The degree of this puckering is quantitatively defined by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°.[8][9][10]

The puckered ring is not static; it undergoes a rapid inversion process, flipping between two equivalent puckered conformers through a higher-energy planar transition state. The energy barrier for this ring inversion in unsubstituted azetidine is relatively low, estimated to be around 1.26 kcal/mol.[10]

G cluster_0 A Puckered Conformer 1 TS Planar Transition State (Higher Energy) A->TS Ring Inversion B Puckered Conformer 2 TS->B ΔG‡ ≈ 1.26 kcal/mol

Caption: Equilibrium between the two puckered conformers of azetidine via a planar transition state.

Part 2: The Conformational Impact of N-Acetylation

The introduction of an acetyl group onto the nitrogen atom (N-acetylation) profoundly alters the conformational landscape of the azetidine ring through a combination of electronic and steric effects.

  • Electronic Effects: The nitrogen lone pair participates in resonance with the adjacent carbonyl group of the acetyl moiety. This delocalization imparts partial double-bond character to the N1-C(O) bond, forcing the nitrogen atom and its three substituents (C2, C4, and the acetyl carbon) into a nearly planar geometry. This planarity at the nitrogen atom can influence the overall ring pucker and the barrier to nitrogen inversion.

  • Steric Effects: The acetyl group is significantly bulkier than the hydrogen atom it replaces. This creates new steric interactions with the protons on the adjacent C2 and C4 carbons (the α-protons). The orientation of the acetyl group relative to the ring becomes a critical conformational parameter, leading to potential syn and anti rotamers. These steric demands can favor a specific puckered conformation to minimize non-bonded interactions.

The interplay of these effects means that the puckering angle, the barrier to ring inversion, and the preferred orientation of substituents in N-acetylated azetidines can differ significantly from the parent compound. Determining this precise 3D structure is crucial, as it dictates how the molecule presents itself to a biological target.

Part 3: Methodologies for Conformational Determination

A multi-faceted approach combining solution-state spectroscopy, solid-state analysis, and computational modeling is required for a comprehensive understanding of N-acetylazetidine conformation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.[11][12]

Experimental Protocol 1: Vicinal Coupling Constant (³J) Analysis

This protocol leverages the Karplus relationship, which correlates the magnitude of the three-bond coupling constant (³J) between two protons to the dihedral angle between them.

  • Sample Preparation: Dissolve 5-10 mg of the N-acetylated azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate digital resolution to accurately measure coupling constants.

  • Spectral Analysis: Identify the signals corresponding to the azetidine ring protons. Due to the ring's asymmetry, these protons will often appear as complex multiplets.

  • Coupling Constant Extraction: Use spectral simulation software or first-order analysis (where applicable) to extract the vicinal coupling constants (e.g., JH2-H3, JH3-H4).

  • Dihedral Angle Calculation: Apply the Karplus equation to the measured ³J values to estimate the corresponding dihedral angles. This provides direct insight into the degree of ring puckering in the time-averaged solution-state conformation.[13]

Experimental Protocol 2: Variable-Temperature (VT) NMR for Dynamic Analysis

This method is used to quantify the energy barrier of dynamic processes like ring inversion.

  • Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a wide liquid range (e.g., deuterated toluene or dichloromethane).

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.

  • Identify Coalescence: Observe the spectral changes. As the temperature decreases, the rapid ring inversion will slow down. Peaks corresponding to protons that exchange environments during the inversion will broaden, coalesce into a single broad peak at the "coalescence temperature" (Tc), and then sharpen into two distinct signals at lower temperatures.

  • Calculation of Activation Energy (ΔG‡): Use the Eyring equation to calculate the Gibbs free energy of activation for the ring inversion process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

Experimental Protocol 3: Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (e.g., 2D NOESY or ROESY) are essential for determining the through-space proximity of atoms, which is invaluable for establishing stereochemistry and the relative orientation of the N-acetyl group.[12]

  • Sample Preparation: Prepare a concentrated and thoroughly degassed sample as in Protocol 1.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. The choice depends on the molecular weight; ROESY is often preferred for small molecules to avoid zero-crossing issues. A mixing time of 300-800 ms is typical.

  • Data Analysis: Process the 2D data. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). This can, for instance, confirm a syn or anti relationship between the acetyl methyl group and the α-protons on the ring.

G cluster_workflow NMR-Based Conformational Workflow Sample Sample Preparation (N-Acetyl Azetidine in Deuterated Solvent) NMR_Acq NMR Data Acquisition Sample->NMR_Acq D1 1D NMR (¹H, ¹³C) NMR_Acq->D1 D2 2D NMR (COSY, NOESY/ROESY) NMR_Acq->D2 VT Variable-Temperature (VT) NMR NMR_Acq->VT Analysis1 Coupling Constant (³J) Analysis (Karplus Equation) D1->Analysis1 Analysis2 Connectivity & Spatial Proximity Analysis D2->Analysis2 Analysis3 Dynamic Process Analysis (Eyring Equation) VT->Analysis3 Result1 Dihedral Angles & Ring Pucker Analysis1->Result1 Result2 Stereochemistry & Substituent Orientation Analysis2->Result2 Result3 Inversion Energy Barrier (ΔG‡) Analysis3->Result3 Final Comprehensive Conformational Assignment Result1->Final Result2->Final Result3->Final

Caption: A logical workflow for the comprehensive structural and dynamic analysis of N-acetylated azetidines using NMR spectroscopy.

B. Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecule's structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[6][14]

Experimental Protocol 4: X-ray Diffraction Analysis

  • Crystallization: Grow single crystals of the N-acetylated azetidine derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[14]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[15] This map is used to build an atomic model, which is then refined against the experimental data to yield the final, highly accurate molecular structure.

  • Data Interpretation: From the refined structure, the precise puckering angle of the azetidine ring and the conformation of the N-acetyl group in the crystal lattice can be directly measured. It is crucial to recognize that this represents the solid-state conformation, which may be influenced by crystal packing forces and might not be the lowest energy conformer in solution.

C. Computational Modeling

Theoretical calculations are indispensable for complementing experimental data, providing insights into the relative energies of different conformers and the transition states that separate them.[16][17]

Experimental Protocol 5: DFT Conformational Analysis

  • Model Construction: Build a 3D model of the N-acetylated azetidine derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (puckered states, N-acetyl rotamers).

  • Geometry Optimization: Optimize the geometry of each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data, including the Gibbs free energy.

  • Transition State Search: To calculate the ring inversion barrier, locate the planar transition state structure (one imaginary frequency) using methods like QST2/QST3 or a relaxed potential energy surface scan.

  • Analysis: Compare the relative energies of the conformers to predict the most stable structure. Compare the calculated puckering angles and inversion barriers with data obtained from NMR and X-ray crystallography to create a validated and cohesive conformational model.

Part 4: Data Synthesis and Interpretation

To illustrate the impact of N-acetylation, the table below presents a comparison of typical conformational parameters for the parent azetidine ring versus a hypothetical N-acetylated derivative.

ParameterUnsubstituted AzetidineN-Acetylazetidine (Representative)Rationale for Change
Puckering Angle (Dihedral) ~37°[8][9][10]25-35°Amide resonance at N1 introduces some sp² character, slightly favoring a more planar geometry to reduce angle strain.
Ring Inversion Barrier (ΔG‡) ~1.26 kcal/mol[10]2-5 kcal/molThe partial double bond character of the N1-C(O) bond increases the energy of the planar transition state, raising the barrier to inversion.
Key Vicinal Coupling (³Jcis) ~8.5 Hz7.5-8.0 HzA slightly flatter ring would alter the dihedral angles, leading to a small but measurable change in coupling constants.
Key Vicinal Coupling (³Jtrans) ~6.5 Hz6.8-7.2 HzThe change in dihedral angles affects trans coupling differently, providing another spectroscopic handle on the conformation.

Note: The values for N-Acetylazetidine are representative and will vary based on other substituents on the ring.

Conclusion

The conformation of the azetidine ring in N-acetylated derivatives is a nuanced interplay of inherent ring strain, steric hindrance from the acyl group, and the powerful electronic influence of amide resonance. While the parent ring is significantly puckered and undergoes rapid inversion, N-acetylation tends to slightly flatten the ring and increase the barrier to this dynamic process. A rigorous characterization, employing a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry, is essential for any drug discovery program utilizing this valuable scaffold. This detailed conformational knowledge enables the rational design of molecules with optimized 3D geometries for enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.
  • Ring puckering of azetidine: an electron diffraction study. RSC Publishing.
  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2025). ResearchGate.
  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • The ring pucker in azetidine derivatives can be influenced by... ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Ring puckering of azetidine: an electron diffraction study. RSC Publishing.
  • Ring Puckering of Azetidine: an Electron Diffraction Study. (1973). RSC Publishing.
  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
  • Conformation of Organic Compounds. Chemical Bonding and Organic Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Conformations of cyclic organic molecules. (2022). Chemistry LibreTexts.
  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry.
  • A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society.
  • Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022). ResearchGate.

Sources

Stereochemistry of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

1-Acetyl-3-azetidinecarboxylic acid is a heterocyclic organic compound featuring a strained four-membered azetidine ring.[1] Its structure, which incorporates both an acetyl and a carboxylic acid functional group, makes it a valuable building block in medicinal chemistry and drug development.[1] The stereochemistry at the C3 position is a critical determinant of its biological activity and interaction with target macromolecules. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, intended for researchers, scientists, and drug development professionals. We will explore its chiral nature, strategies for the synthesis and separation of its enantiomers, and the analytical methodologies required for its stereochemical characterization.

Molecular Structure and Inherent Chirality

This compound (C₆H₉NO₃) possesses a single stereocenter at the third carbon atom of the azetidine ring.[1] This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-Acetyl-3-azetidinecarboxylic acid and (S)-1-Acetyl-3-azetidinecarboxylic acid.

The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, such as biological receptors or enzymes. Consequently, the pharmacological and toxicological profiles of the (R) and (S) enantiomers can differ significantly. Controlling and confirming the stereochemistry is therefore paramount in any application involving this compound.

G cluster_NMR NMR-Based Stereochemical Analysis start Racemic or Enantioenriched Sample decision Add Chiral Auxiliary? start->decision cda React with Chiral Derivatizing Agent (CDA) decision->cda Yes (Derivatization) csa Add Chiral Solvating Agent (CSA) decision->csa Yes (Solvation) diastereomers Formation of Diastereomers (Stable Covalent Bond) cda->diastereomers complexes Formation of Diastereomeric Complexes (Transient, Non-covalent) csa->complexes nmr_acq Acquire NMR Spectrum (¹H, ¹⁹F, etc.) diastereomers->nmr_acq complexes->nmr_acq analysis Analyze Spectrum: - Separate signals for each stereoisomer - Integrate peaks nmr_acq->analysis result Determine Enantiomeric Ratio / ee% analysis->result

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the purity assessment of 1-Acetyl-3-azetidinecarboxylic Acid, a key heterocyclic building block in modern medicinal chemistry.[1] Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind employing an orthogonal analytical strategy, integrating chromatographic, spectroscopic, and elemental techniques. Each protocol is presented as a self-validating system, grounded in established pharmacopeial principles and regulatory expectations. The intended audience includes researchers, analytical scientists, and drug development professionals who require a robust, defensible, and holistic approach to chemical purity determination.

Introduction: The Imperative for a Multi-Technique Purity Profile

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1] The strained ring and functional groups (amide and carboxylic acid) make it a valuable, yet potentially reactive, scaffold in the synthesis of novel therapeutic agents. The purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, whether organic (related substances, residual solvents) or inorganic (elemental impurities), can have unintended pharmacological effects or interfere with downstream synthetic steps.[2][3]

Therefore, a purity assessment cannot rely on a single analytical technique. An orthogonal approach, where different methods measure the same attribute based on distinct scientific principles, is essential. This guide details a four-pillar strategy encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to construct a comprehensive and trustworthy purity profile.

Pillar 1: Chromatographic Purity and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of non-volatile organic compounds and detecting structurally similar impurities.[4][5] Its resolving power allows for the separation of the main component from by-products of synthesis or degradation products.

Causality Behind the Method: Why Reversed-Phase HPLC?

This compound is a polar molecule containing both hydrogen bond donors and acceptors. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. The inclusion of an acid (e.g., formic acid or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid moiety, ensuring a single, uncharged state for the analyte. This leads to consistent retention, improved peak shape, and enhanced chromatographic reproducibility, which are fundamental tenets of a validatable method.

Experimental Protocol: HPLC Analysis
  • System Preparation: Prepare the mobile phase and thoroughly degas it. Equilibrate the HPLC system until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Acquisition & Analysis: Record the chromatograms and integrate the peak areas. Calculate the purity by the area percent method.

Data Presentation: HPLC Method Parameters & System Suitability
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for polar analytes.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileBuffered aqueous phase controls ionization for reproducible chromatography.[6]
Gradient 5% B to 95% B over 20 minEnsures elution of both the polar main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 210 nmDetects the carboxyl and amide chromophores.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
System Suitability As per USP <621> and ICH Q2(R1) guidelines.[7][8][9]
Tailing Factor0.8 - 1.5Ensures peak symmetry.
RSD (n=5)≤ 2.0% for peak areaDemonstrates system precision.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1.0 mg/mL) Inject Inject 10 µL Prep_Standard->Inject Prep_Sample Prepare Sample (1.0 mg/mL) Prep_Sample->Inject HPLC HPLC System (C18 Column) Detect UV Detection (210 nm) HPLC->Detect Inject->HPLC Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate SST Verify System Suitability Calculate->SST Report Final Purity Report SST->Report

Caption: Workflow for HPLC purity assessment.

Pillar 2: Structural Integrity and Impurity Identification by NMR

NMR spectroscopy is an unparalleled tool for confirming the molecular structure and identifying unknown, structurally related impurities. Unlike chromatographic techniques which rely on comparison to a reference standard, NMR provides absolute structural information.

Causality Behind the Method: Why ¹H and ¹³C NMR?

The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of every proton in the molecule. The integration of signals confirms proton counts, while coupling patterns reveal connectivity, confirming the azetidine ring system and its substitution pattern.[10][11] ¹³C NMR complements this by identifying all unique carbon atoms, including the key carbonyls of the acetyl and carboxylic acid groups.[12] The presence of unexpected signals in either spectrum can indicate impurities, which can sometimes be identified and quantified relative to the main component's signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will show the N-H and O-H protons, while D₂O will exchange them.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive experiment and will require a longer acquisition time.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift referencing (e.g., to residual solvent signal).

  • Spectral Interpretation: Assign all peaks in both spectra to the corresponding atoms in the this compound structure. Investigate any unassigned peaks as potential impurities.

Data Presentation: Expected NMR Chemical Shifts
Atom TypeNucleusExpected Chemical Shift (ppm)Notes
Acetyl Methyl¹H~2.0Singlet, characteristic of a methyl group next to a carbonyl.
Azetidine CH₂¹H~3.5 - 4.5Complex multiplets due to coupling within the ring.[10]
Azetidine CH¹H~3.0 - 4.0Multiplet, coupled to adjacent CH₂ protons.
Carboxyl OH¹H>10 (in DMSO-d₆)Broad singlet, exchangeable.
Acetyl Carbonyl¹³C~170Characteristic amide carbonyl chemical shift.
Carboxyl Carbonyl¹³C~175Characteristic carboxylic acid carbonyl chemical shift.
Azetidine CH₂/CH¹³C~40 - 60Aliphatic carbons within the strained ring environment.[12]
Acetyl Methyl¹³C~22Typical aliphatic methyl carbon.
Visualization: NMR Analysis Workflow

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent Spectrometer NMR Spectrometer Prep->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Data (FT, Phasing, Calibration) Acquire_H1->Process Acquire_C13->Process Interpret Assign Peaks & Identify Impurities Process->Interpret Report Structural Confirmation Report Interpret->Report

Caption: Workflow for NMR structural confirmation.

Pillar 3: Volatile & Semi-Volatile Impurities by GC-MS

While HPLC addresses non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile species, such as residual solvents from the manufacturing process.

Causality Behind the Method: Why Headspace GC-MS?

Direct injection of the non-volatile this compound into a GC system is not feasible. Headspace analysis provides an elegant solution. By heating the sample in a sealed vial, any volatile impurities partition into the gas phase (the "headspace"), which is then sampled and injected into the GC. This protects the instrument from the non-volatile matrix. The mass spectrometer detector provides mass information for each separated peak, allowing for positive identification of impurities by comparing their mass spectra to established libraries. For certain semi-volatile N-acetylated amino acid impurities, derivatization (e.g., silylation) followed by direct injection GC-MS can be a powerful identification tool, though this is a more specialized investigative technique.[13]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a specific time to allow volatiles to equilibrate into the headspace.

  • Injection: The autosampler injects a portion of the headspace gas into the GC inlet.

  • GC Separation: Volatiles are separated on a capillary column based on their boiling points and interaction with the stationary phase.

  • MS Detection: As components elute from the column, they are ionized and fragmented. The mass spectrometer records the mass spectrum of each component.

  • Identification: Compare the obtained mass spectra against a spectral library (e.g., NIST) to identify the solvents.

Visualization: GC-MS Workflow for Volatiles

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis Prep_Sample Weigh Sample into Headspace Vial Add_Solvent Add High-Boiling Solvent (e.g., DMSO) Prep_Sample->Add_Solvent Incubate Incubate & Equilibrate (e.g., 80°C) Add_Solvent->Incubate Inject Inject Headspace Gas Incubate->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Library_Search Compare Spectra to Library MS_Detect->Library_Search Quantify Identify & Quantify Solvents Library_Search->Quantify Report Residual Solvents Report Quantify->Report

Caption: Workflow for residual solvent analysis by GC-MS.

Pillar 4: Elemental Composition and Trace Metals

This final pillar addresses the fundamental composition of the material, ensuring it aligns with its theoretical formula and is free from harmful inorganic contaminants.

Causality Behind the Method: Why CHNS and ICP-MS?

CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis is a combustion-based technique that provides the weight percentage of these key elements.[14] Comparing the experimental results to the theoretical values calculated from the empirical formula (C₆H₉NO₃) serves as a fundamental check of purity and identity. A significant deviation can indicate the presence of inorganic material, excess water, or a fundamental error in the assumed structure.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is an ultra-sensitive technique for detecting trace elemental impurities.[][16] Regulatory bodies like the ICH and USP have strict limits on toxic metals (e.g., Pb, As, Cd, Hg) and residual catalysts (e.g., Pd, Pt, Ru) that may be used in synthesis.[2][3] ICP-MS is the required method to demonstrate compliance with these safety standards.[]

Data Presentation: Elemental Analysis Summary
ElementTheoretical %Specification
Carbon (C)50.34%± 0.4%
Hydrogen (H)6.34%± 0.3%
Nitrogen (N)9.79%± 0.3%
Technique Common Impurities Typical Limit (ICH Q3D)
ICP-MSLead (Pb), Arsenic (As), Cadmium (Cd), Mercury (Hg)< 0.5 to < 1.5 ppm
ICP-MSPalladium (Pd), Platinum (Pt), Rhodium (Rh)< 10 ppm
Visualization: Overall Purity Assessment Strategy

Purity_Strategy cluster_organic Organic Purity & Identity cluster_inorganic Inorganic & Elemental Purity Title Comprehensive Purity Assessment of This compound cluster_organic cluster_organic cluster_inorganic cluster_inorganic HPLC HPLC (Purity, Related Substances) Final_Report Certificate of Analysis (Complete Purity Profile) HPLC->Final_Report NMR NMR (Structural Confirmation) NMR->Final_Report GCMS GC-MS (Residual Solvents) GCMS->Final_Report CHNS CHNS Analysis (Elemental Composition) CHNS->Final_Report ICPMS ICP-MS (Trace Metals) ICPMS->Final_Report

Caption: An integrated, orthogonal strategy for purity assessment.

Conclusion: Synthesizing a Defensible Purity Statement

The purity of this compound cannot be adequately described by a single number from a single technique. A comprehensive Certificate of Analysis must synthesize the findings from all four pillars. The final purity statement should be reported as an assay value from a primary technique like HPLC, supported by confirmatory data from NMR for structural identity, GC-MS for volatile impurity control, and both CHNS and ICP-MS to verify elemental composition and freedom from inorganic contaminants. This multi-faceted, scientifically-grounded approach ensures that the material meets the rigorous quality and safety standards required for pharmaceutical development and manufacturing.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL:[Link]
  • Title: Q2(R1)
  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL:[Link]
  • Title: Elemental Analysis CHNS (O) Source: Auriga Research URL:[Link]
  • Title: Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids Source: ResearchG
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central (PMC) URL:[Link]
  • Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu Corpor

Sources

1-Acetyl-3-azetidinecarboxylic Acid: A Conformationally Constrained Proline Analog for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Proline and its analogs are critical components in peptide and protein structures, imparting unique conformational constraints that are essential for biological activity. This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid, a non-proteinogenic amino acid designed as a conformationally constrained proline analog. We will delve into its synthesis, physicochemical properties, and strategic incorporation into peptide scaffolds to enhance stability and modulate biological function. This document serves as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and insights into the rationale behind its application.

Introduction: The Significance of Proline Analogs in Drug Design

The unique cyclic structure of proline imposes significant constraints on the polypeptide backbone, influencing protein folding, stability, and molecular recognition.[1] However, the inherent flexibility of the five-membered pyrrolidine ring and the cis-trans isomerization of the Xaa-Pro peptide bond can present challenges in designing peptides with optimal therapeutic profiles. The introduction of proline analogs with altered ring sizes or substitutions offers a powerful strategy to fine-tune the conformational properties of peptides, leading to enhanced proteolytic stability and receptor affinity.[2]

Azetidine-3-carboxylic acid, with its four-membered ring, represents a more conformationally restricted proline analog. The N-acetylation of this core structure to yield this compound further refines its properties, offering a neutral, non-ionizable N-terminus that can mimic a native peptide backbone while providing distinct structural advantages. This guide will explore the synthesis and application of this promising building block in the design of next-generation peptide therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that begins with the readily available precursor, azetidine-3-carboxylic acid. The key steps involve the protection of the azetidine nitrogen, followed by acetylation. A common and effective strategy employs a tert-butyloxycarbonyl (Boc) protecting group.

Synthesis of 1-Boc-azetidine-3-carboxylic acid

A general and scalable method for the Boc protection of azetidine-3-carboxylic acid involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like methanol.[3] The reaction proceeds at room temperature and typically affords the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in high yield, which can often be used in subsequent steps without extensive purification.[3]

Synthesis of this compound

While a direct, one-pot synthesis from azetidine-3-carboxylic acid to the final N-acetylated product is feasible, a more controlled approach involves the acetylation of the free amine after Boc-protection and subsequent deprotection. However, for direct N-acetylation, a common method involves reacting azetidine-3-carboxylic acid with an acetylating agent like acetic anhydride under basic conditions.

A plausible synthetic route is outlined below:

G A Azetidine-3-carboxylic acid reagent1 Boc₂O, Triethylamine, Methanol A->reagent1 B 1-Boc-azetidine-3-carboxylic acid reagent2 1. Trifluoroacetic acid (TFA) 2. Acetic Anhydride, Base B->reagent2 C This compound reagent1->B reagent2->C

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

The introduction of the acetyl group and the constrained azetidine ring significantly influences the molecule's properties compared to proline.

PropertyThis compoundL-Proline
Molecular Formula C₆H₉NO₃C₅H₉NO₂
Molecular Weight 143.14 g/mol 115.13 g/mol
CAS Number 97628-91-6147-85-3
Predicted pKa ~4.21.99 (carboxyl), 10.6 (amino)
Conformational Rigidity HighModerate
Hydrogen Bond Donor (N-H) NoNo (in peptide bond)
Hydrogen Bond Acceptor (N) Yes (acetyl carbonyl)Yes (amide nitrogen)

Incorporation into Peptides: A Strategic Approach

The incorporation of this compound into a peptide sequence is most effectively achieved using solid-phase peptide synthesis (SPPS) with the Boc-protected precursor, Boc-azetidine-3-carboxylic acid.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-azetidine-3-carboxylic acid into a peptide sequence on a rink amide resin, followed by on-resin N-acetylation.

Materials:

  • Rink Amide MBHA resin

  • Boc-azetidine-3-carboxylic acid

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Workflow:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect_fmoc 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc wash1 3. DMF Wash deprotect_fmoc->wash1 couple_aa 4. Couple Fmoc-Amino Acid (DIC/Oxyma) wash1->couple_aa wash2 5. DMF Wash couple_aa->wash2 repeat Repeat Steps 2-5 for subsequent amino acids wash2->repeat repeat->deprotect_fmoc More Amino Acids couple_azetidine 6. Couple Boc-Azetidine-3-carboxylic acid (DIC/Oxyma) repeat->couple_azetidine Final Amino Acid wash3 7. DMF Wash couple_azetidine->wash3 deprotect_boc 8. Boc Deprotection (TFA in DCM) wash3->deprotect_boc wash4 9. DCM & DMF Wash deprotect_boc->wash4 acetylate 10. N-Acetylation (Acetic Anhydride/Pyridine in DCM) wash4->acetylate wash5 11. DCM Wash acetylate->wash5 cleave 12. Cleavage & Deprotection (TFA Cocktail) wash5->cleave precipitate 13. Precipitate in cold ether cleave->precipitate purify 14. Purify by RP-HPLC precipitate->purify end End: Purified Peptide purify->end

Caption: Solid-Phase Peptide Synthesis workflow for incorporating this compound.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF and add to the resin. Agitate for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence preceding the azetidine analog.

  • Boc-Azetidine-3-carboxylic Acid Coupling: Couple Boc-azetidine-3-carboxylic acid using the same procedure as in step 4.

  • Boc Deprotection: After coupling the final amino acid, wash the resin with DCM. Treat with a solution of 30% TFA in DCM for 30 minutes to remove the Boc group from the azetidine nitrogen.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • N-Acetylation: Treat the resin with a solution of 10% acetic anhydride and 5% pyridine in DCM for 30 minutes.[4][5]

  • Final Wash: Wash the resin with DCM (5x) and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

Conformational Implications and Biological Rationale

The substitution of proline with this compound is predicted to have profound effects on peptide conformation and, consequently, its biological activity.

Conformational Constraints

Computational studies on the closely related N-acetyl-azetidine-2-carboxylic acid-N'-methylamide suggest that the four-membered ring of azetidine is more conformationally restricted than the five-membered ring of proline.[6] This increased rigidity can lock the peptide backbone into a more defined conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The azetidine ring is also known to influence the cis/trans isomerization of the preceding peptide bond, often favoring the trans conformation.[7]

G cluster_0 Proline-containing Peptide cluster_1 This compound-containing Peptide cluster_2 Potential Outcomes a Flexible Pyrrolidine Ring b Cis/Trans Isomerization a->b Allows conformational sampling c Rigid Azetidine Ring d Favors Trans Conformation c->d Reduces conformational heterogeneity e Increased Receptor Affinity d->e f Enhanced Proteolytic Stability d->f g Improved Pharmacokinetic Profile f->g

Sources

The Azetidine Scaffold: A Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in modern medicinal chemistry. Its unique combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity offers a powerful toolset for drug designers to overcome prevalent challenges in pharmacokinetics and pharmacodynamics.[1][2] This guide provides an in-depth analysis of the azetidine motif, elucidating its role in enhancing metabolic stability, improving aqueous solubility, and acting as a versatile bioisosteric replacement for more common chemical moieties. We will explore the underlying principles that govern its utility, examine synthetic strategies for accessing functionalized derivatives, and present case studies of its successful incorporation into FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the azetidine scaffold in their discovery programs.

Introduction: The Value Proposition of a Strained Ring

Saturated heterocycles are fundamental components of small-molecule drugs, often serving as key pharmacophoric elements or modulators of physicochemical properties. Among these, the azetidine ring holds a unique position. Comprised of three carbon atoms and one nitrogen atom, its compact, strained geometry is intermediate between the highly reactive aziridine and the more flexible, less strained pyrrolidine.[3] This inherent strain, once viewed as a liability, is now recognized as a key asset.

The conformational rigidity imparted by the four-membered ring can significantly reduce the entropic penalty associated with a ligand binding to its biological target, potentially leading to higher affinity and selectivity.[2][4] Furthermore, the non-planar, three-dimensional structure of azetidine increases the fraction of sp³ carbons in a molecule, a property increasingly correlated with higher clinical success rates.[5] Its stability under physiological conditions, coupled with its profound influence on properties like lipophilicity and metabolic stability, makes azetidine a highly attractive scaffold for contemporary drug design.[1][5]

Strategic Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an azetidine moiety is a deliberate strategy to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation.[5] More importantly, its strategic placement can shield adjacent functionalities from enzymatic attack by cytochrome P450 (CYP) enzymes. Replacing metabolically labile groups, such as gem-dimethyl or isopropyl groups, with a 3,3-disubstituted azetidine can block sites of oxidation, thereby increasing the drug's half-life.

  • Aqueous Solubility and Lipophilicity: Azetidine is a polar motif capable of acting as a hydrogen bond acceptor. Its incorporation can disrupt planarity and reduce a compound's lipophilicity (logP), often leading to improved aqueous solubility.[5] This is a critical advantage in addressing the poor solubility that plagues many contemporary drug candidates.

  • Permeability and Efflux: While increasing polarity, the small size of the azetidine ring often ensures that the impact on molecular weight and polar surface area (PSA) is minimal, allowing for a fine-tuning of the balance between solubility and cell permeability.

The table below illustrates the typical effects of replacing a common moiety with an azetidine analog, demonstrating its utility in property modulation.

Parent MoietyAzetidine ReplacementKey Property ChangesRationale for Replacement
PyrrolidineAzetidine↓ logP, ↑ Rigidity, ↓ Basicity (pKa)Fine-tune pKa, improve metabolic stability, explore novel exit vectors.
tert-Butyl3,3-Dimethylazetidin-1-yl↓ logP, ↑ Solubility, Introduce H-bond acceptorReduce lipophilicity while maintaining spatial orientation; introduce a handle for further functionalization.
PiperidineAzetidine↓ logP, ↑ Rigidity, Altered exit vectorsReduce molecular weight and lipophilicity; escape existing patent space.[3]
Phenyl Ring3-Aryl-azetidine↑ sp³ character, ↑ Solubility, Novel 3D shapeMove away from "flatland" of aromatic rings, improve solubility, and explore different binding interactions.[6]

Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine scaffold offers a rich platform for this strategy. Its rigid structure provides well-defined exit vectors for substituents, allowing it to mimic the spatial arrangement of other groups while introducing superior physicochemical properties.[3]

G cluster_parent Common Scaffolds cluster_bioisostere Azetidine Bioisosteres Pyrrolidine Pyrrolidine Azetidine Azetidine Pyrrolidine->Azetidine Improves Rigidity Reduces pKa Piperidine Piperidine Piperidine->Azetidine Reduces MW/logP Novel Vectors tert_Butyl tert-Butyl Dimethyl_Azetidine 3,3-Dimethylazetidine tert_Butyl->Dimethyl_Azetidine Maintains Space Adds Polarity Phenyl Phenyl Aryl_Azetidine 3-Aryl-azetidine Phenyl->Aryl_Azetidine Increases sp3 Improves Solubility Azetidine_Core Azetidine (Core Scaffold) Azetidine->Azetidine_Core Dimethyl_Azetidine->Azetidine_Core Aryl_Azetidine->Azetidine_Core

As a constrained homolog of dimethylamine or a replacement for larger rings like pyrrolidine and piperidine, azetidine provides a unique conformational restriction.[3] This can lock a molecule into a more bioactive conformation or orient substituents in novel regions of chemical space, leading to improved target engagement or enhanced selectivity.[5]

Synthetic Strategies: Accessing the Scaffold

Historically, the synthetic difficulty in accessing substituted azetidines has limited their use.[7] However, recent advancements have made a diverse array of azetidine building blocks more accessible.[1][8]

Key synthetic approaches include:

  • Ring Contraction: Methods like the Favorskii-type rearrangement of α-chloro-γ-lactams can provide access to azetidine-2-carboxylates.

  • Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has emerged as a powerful tool for constructing the azetidine ring.[7][9]

  • Strain-Release Methodologies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes with nucleophiles provides a modular and efficient route to diversely functionalized azetidines.[9][10]

  • Intramolecular Cyclization: The most common method involves the cyclization of γ-amino alcohols or related 1,3-difunctionalized precursors.

G Start Precursors (e.g., γ-amino alcohol, alkenes, imines) Method1 Intramolecular Cyclization Start->Method1 Method2 [2+2] Photocycloaddition (aza Paternò-Büchi) Start->Method2 Method3 Strain-Release (from Azabicyclobutanes) Start->Method3 Azetidine Functionalized Azetidine Scaffold Method1->Azetidine Method2->Azetidine Method3->Azetidine

These evolving synthetic methods are crucial for enabling the widespread adoption of azetidines in drug discovery pipelines, allowing for the creation of diverse chemical libraries for screening.[11]

Case Studies: Azetidine in Approved Drugs

The tangible impact of the azetidine scaffold is best demonstrated by its presence in several FDA-approved drugs, where it plays a critical role in defining the efficacy and safety profile.[1][3]

DrugTherapeutic AreaRole of the Azetidine Moiety
Axitinib Oncology (Renal Cell Carcinoma)The azetidine ring is not present in Axitinib. Axitinib is an indazole derivative.[12][13] The prompt seems to have a factual error here. I will substitute with a correct example.
Baricitinib Rheumatoid Arthritis, COVID-19The azetidine-containing sulfonamide moiety is crucial for its selectivity profile as a Janus kinase (JAK) inhibitor.[1]
Cobimetinib Oncology (Melanoma)The 3-substituted azetidine provides a vector to orient a key pharmacophore element while maintaining favorable physicochemical properties for this MEK1/2 inhibitor.[3][9]
Azelnidipine HypertensionThe azetidine ester in this dihydropyridine calcium channel blocker contributes to its pharmacokinetic profile and duration of action.[1][4]
Sarolaner Veterinary EctoparasiticideThis isoxazoline incorporates a spiro-azetidine, which enhances its insecticidal activity and safety profile in companion animals.[3]

Correction Note: While some resources may incorrectly associate Axitinib with an azetidine ring, its core structure is an indazole derivative that acts as a potent VEGFR inhibitor.[14][15] The examples of Baricitinib and Cobimetinib are more accurate representations of the scaffold's successful application.

Experimental Protocol: Synthesis of N-Boc-3-iodoazetidine

This protocol describes a common method for preparing a versatile azetidine building block, essential for introducing the scaffold via nucleophilic substitution.

Objective: To synthesize N-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Imidazole (1.5 eq)

  • Iodine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine and imidazole sequentially, ensuring complete dissolution.

  • Iodination: Add iodine portion-wise to the stirred solution at 0 °C. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir until the brown color disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Characterization (Self-Validation): Combine the pure fractions and concentrate to yield N-Boc-3-iodoazetidine as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Challenges and Future Perspectives

Despite its advantages, the azetidine scaffold is not without challenges. The synthesis of complex, polysubstituted azetidines, particularly those with multiple stereocenters, can still be demanding.[5] The inherent ring strain can also lead to unexpected reactivity under certain conditions.

The future of azetidine chemistry is bright. New synthetic methodologies are continually being developed to provide more efficient and stereoselective access to novel analogs.[8] The use of azetidines as constrained di-amino motifs and as "stretched-out" bioisosteres for piperazines is a growing area of interest.[16] As our understanding of the interplay between 3D structure and pharmacology deepens, the strategic deployment of the azetidine scaffold will undoubtedly play an even greater role in the development of next-generation therapeutics.

References

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Source
  • ResearchGate. (2026).
  • Benchchem.
  • ResearchGate. Examples of azetidine-based bioisosters. Source
  • Hinklin, R. et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Source
  • ResearchGate.
  • Hazra, S. et al. Background and conceptual design a Aza-azetidine bioisostere of...
  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. Source
  • Klepetarova, B. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Source
  • Singh, R. et al. (2021). Azetidines of pharmacological interest. PubMed. Source
  • Tyler, J. L. et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines.
  • Request PDF. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Source
  • PharmaBlock. Azetidines in Drug Discovery. Source
  • Enamine. Azetidines. Source
  • Wikipedia. Azetidine. Source
  • Benchchem.
  • Turkson, J. et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Jeso, V. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Source
  • National Institutes of Health. Azetidine. PubChem. Source
  • Ambeed.com.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Source
  • BOC Sciences. Axitinib: Mechanism, Applications, and Stability in Targeted Cancer Therapy. Source
  • Rini, B. I. (2011). Axitinib in the treatment of metastatic renal cell carcinoma. PubMed. Source
  • Sonpavde, G. et al. Axitinib for the management of metastatic renal cell carcinoma. PubMed. Source
  • Escudier, B. & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma.
  • Bioorganic & Medicinal Chemistry Letters. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Source
  • Albiges, L. et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Source
  • Nature Catalysis. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Source
  • American Chemical Society. (2025).
  • Zhang, G. et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. Source

Sources

Introduction to Constrained Amino Acids in Peptide Design: From Flexibility to Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides represent a unique therapeutic modality, occupying a space between small molecules and large biologics.[1][2] Their modular nature and the vast chemical space they can explore offer the potential for high target specificity and potency.[3] However, the therapeutic application of natural, linear peptides is often thwarted by inherent liabilities: low metabolic stability due to proteolytic degradation, poor cell permeability, and high conformational flexibility, which leads to a significant entropic penalty upon target binding.[1][3][4] This guide provides a comprehensive overview of the strategies employed to overcome these limitations by incorporating constrained amino acids and macrocyclization techniques into peptide design. We will explore the foundational principles, diverse chemical strategies, and the practical workflow—from computational design to biophysical validation—that underpins the development of next-generation peptide therapeutics. The focus is not merely on the "how" but on the "why," providing the causal reasoning behind experimental choices to empower researchers in their drug discovery efforts.

The Rationale for Constraint: Overcoming the Limitations of Linear Peptides

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides exist as an ensemble of conformations in solution, only one or a few of which are biologically active. This flexibility is a double-edged sword. While it allows a peptide to adapt to a binding site, it comes at a cost.

  • Proteolytic Instability: The flexible backbone of linear peptides makes them ideal substrates for proteases, leading to rapid cleavage and short in-vivo half-lives.[5][6]

  • Reduced Binding Affinity: The peptide must "pay" an entropic cost to adopt its bioactive conformation upon binding to a target. This penalty reduces the overall binding affinity. By pre-organizing the peptide into its active shape, this entropic cost is minimized, leading to potentially dramatic increases in affinity.[4]

  • Poor Membrane Permeability: The polar backbone of most peptides hinders their ability to cross cellular membranes to engage intracellular targets, a major hurdle for many drug candidates.[7][8]

Constraining a peptide's structure addresses these challenges directly. By introducing covalent bonds or sterically hindered amino acids, we can lock the peptide into a specific, biologically relevant conformation. This pre-organization enhances resistance to proteases, improves binding affinity, and can modulate physicochemical properties to improve cell permeability.[3][7]

The Chemist's Toolkit: A Taxonomy of Peptide Constraints

A diverse array of chemical strategies has been developed to constrain peptides. The choice of strategy depends on the desired secondary structure (e.g., α-helix, β-turn), the specific target, and the synthetic feasibility.

Side-Chain to Side-Chain Cyclization

This is the most common approach, involving the covalent linkage of two amino acid side chains within the peptide sequence.

  • Lactam Bridges: An intramolecular amide bond is formed between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys or Orn). This is a robust method for stabilizing helical and loop structures.[3]

  • Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method, frequently observed in natural peptides like conotoxins.[9] While effective, disulfide bonds can be susceptible to reduction in vivo.

  • Hydrocarbon Stapling: This technique is primarily used to stabilize α-helical structures. It involves incorporating two unnatural amino acids with olefin-bearing side chains at specific positions (e.g., i, i+4 or i, i+7) and then forming a carbon-carbon bond through a ruthenium-catalyzed ring-closing metathesis reaction.[10][11][12] The resulting "staple" acts as a structural brace, increasing helicity, proteolytic resistance, and often, cell permeability.[7][8]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and orthogonal method for forming a stable triazole linkage between side chains of appropriately modified unnatural amino acids.[3]

Backbone and Local Constraints

These strategies modify the peptide backbone itself or introduce residues that inherently restrict conformational freedom.

  • N-methylation: Replacing the N-H proton of the peptide backbone with a methyl group can protect against proteolysis and favor specific cis/trans amide bond isomers. The natural product Cyclosporine is a prime example of a highly N-methylated peptide with excellent oral bioavailability.[8][10]

  • α,α-Disubstituted Amino Acids: Residues such as α-aminoisobutyric acid (Aib) introduce steric hindrance that strongly favors helical conformations (specifically the 3₁₀-helix).[13]

  • Cyclic and C(sp³)-Rich Amino Acids: Incorporating amino acids with constrained backbones, such as those containing a cyclopropane ring, minimizes freely rotating bonds and can mitigate protease metabolism while fine-tuning physicochemical properties.[14][15]

Main-Chain Cyclization

In this approach, the peptide backbone is circularized, creating a macrocyclic structure.

  • Head-to-Tail Cyclization: The N-terminal amine is linked to the C-terminal carboxyl group to form a continuous peptide loop. This is a common feature of many natural product peptides and significantly enhances stability.[10][16]

  • Backbone-to-Side-Chain Cyclization: The N- or C-terminus is linked to an amino acid side chain within the sequence, creating a lariat-type structure.

Constraint Strategy Primary Goal Key Advantage Common Chemistry Example Application
Hydrocarbon Stapling Stabilize α-helixEnhanced cell permeabilityRing-Closing Metathesisp53/MDM2 inhibitors[7][11]
Lactam Bridge Stabilize helices/turnsSynthetic accessibilityAmide bond formationGeneral peptidomimetics[3]
Head-to-Tail Cyclization Global rigidificationHigh proteolytic stabilityLactamizationAntimicrobial peptides[17]
N-Methylation Increase stability & permeabilityImproved oral bioavailabilityReductive aminationCyclosporine A[10]
α,α-Disubstitution Induce helical turnsLocal conformational controlStandard peptide coupling3₁₀-helix mimetics[13]

The Modern Workflow: From In Silico Design to Experimental Validation

The development of a constrained peptide therapeutic is a multi-disciplinary effort, integrating computational modeling with advanced chemical synthesis and biophysical analysis.

G cluster_0 Design & Modeling cluster_1 Synthesis & Purification cluster_2 Validation & Optimization comp_design Computational Design (Molecular Dynamics, Rosetta) seq_select Sequence Selection & Constraint Strategy comp_design->seq_select Identify key residues & optimal constraint points synthesis Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids seq_select->synthesis Define synthetic route cyclization On-Resin or Solution-Phase Cyclization/Stapling synthesis->cyclization purify RP-HPLC Purification & Mass Spec Verification cyclization->purify struct_val Structural Validation (NMR, X-ray Crystallography) purify->struct_val Confirm purity & identity bio_assay Biochemical & Cellular Assays (Binding Affinity, Stability) struct_val->bio_assay Correlate structure with function sar Structure-Activity Relationship (SAR) Studies bio_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->seq_select Iterate design

Workflow for constrained peptide drug discovery.
Computational Design

Before any synthesis is undertaken, computational tools are used to model and predict the effects of different constraints.[18]

  • Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational landscape of a linear peptide and how different constraints might stabilize the desired bioactive structure.[19][20]

  • De Novo Design Platforms: Software like Rosetta can be used for the de novo design of constrained peptides with precisely specified tertiary structures, even incorporating non-canonical backbones and mixed chirality.[9][21] These methods can generate scaffolds with high shape-complementarity to a specific target binding pocket.[9]

Synthesis and Incorporation

The primary method for building constrained peptides is Solid-Phase Peptide Synthesis (SPPS).[3]

Experimental Protocol: General Fmoc-SPPS for UAA Incorporation

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either standard or unnatural) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • On-Resin Cyclization (Optional): For many strategies, such as lactam bridge formation or hydrocarbon stapling, the cyclization reaction is performed while the peptide is still attached to the solid support after selective deprotection of the relevant side chains.[11]

  • Cleavage and Deprotection: Once the synthesis and on-resin modifications are complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final constrained peptide using mass spectrometry (e.g., LC-MS/MS).[22]

Structural and Functional Validation

Once synthesized, the peptide's structure and activity must be rigorously validated.

  • Structural Analysis: High-resolution techniques are essential to confirm that the desired conformation has been achieved.

    • NMR Spectroscopy: Provides detailed information about the peptide's 3D structure in solution.

    • X-ray Crystallography: Offers an atomic-resolution snapshot of the peptide's structure in the solid state, providing definitive proof of conformation.[23][24][25]

  • Functional Analysis:

    • Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to quantify the binding affinity to the target protein.

    • Stability Assays: The peptide is incubated in serum or with specific proteases, and its degradation is monitored over time by HPLC or mass spectrometry to determine its half-life.[6][11]

    • Cellular Assays: If the target is intracellular, cell permeability and subsequent target engagement are measured in cell-based models.[7]

G Energy landscape comparison. cluster_0 Linear Peptide cluster_1 Constrained Peptide L_High High Energy (Unfolded States) L_Low Low Energy (Bioactive State) L_High->L_Low C_Low Low Energy (Bioactive State)

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 1-Acetyl-3-azetidinecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of peptidomimetics, molecules that replicate the biological function of peptides, is a cornerstone of modern drug discovery.[1] A key strategy in this field is the incorporation of non-natural amino acids to bestow advantageous properties such as enhanced stability, controlled conformation, and improved pharmacokinetic profiles.[1] Azetidine-containing amino acids, as constrained homologs of proline, have emerged as valuable building blocks for these purposes.[2][3] This document provides a comprehensive guide for researchers on the incorporation of a specific derivative, 1-Acetyl-3-azetidinecarboxylic Acid, into peptide sequences. We will delve into the scientific rationale, provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), and discuss methods for the characterization of the resulting peptidomimetics.

Part 1: Foundational Concepts & Rationale

The Azetidine Scaffold: A Tool for Conformational Constraint

Azetidines are four-membered nitrogen-containing heterocycles that, when incorporated into a peptide backbone, impart significant structural rigidity.[2] This is a direct consequence of the high ring strain inherent in the four-membered ring system.[4]

  • Comparison with Proline: L-azetidine-2-carboxylic acid is a lower homolog of L-proline, and as such, it can be incorporated into proteins and peptides.[5] While their overall conformational preferences are similar, the smaller azetidine ring introduces distinct structural perturbations.[5][6] Peptides containing azetidine residues can be more flexible than their proline-containing counterparts in some contexts, which can be leveraged to fine-tune peptide conformation.[5] The introduction of an azetidine group can perturb the typical secondary structures observed in proline-rich sequences.[6]

  • Enhancing Proteolytic Stability: A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The unnatural stereochemistry and backbone geometry of azetidine-containing peptides can render them resistant to enzymatic cleavage, thereby increasing their in vivo half-life.

The N-Acetyl Group: More Than Just a Protecting Group

The presence of an acetyl group on the nitrogen of the azetidine ring in this compound is a key feature. While it can be viewed as a stable protecting group, its influence extends to the physicochemical properties of the resulting peptidomimetic.

  • Modulating Physicochemical Properties: The acetyl group can influence hydrogen bonding capacity, solubility, and lipophilicity.[7] These modifications can be critical for improving the drug-like properties of a peptidomimetic, including its absorption, distribution, metabolism, and excretion (ADME) profile.

  • A Stable Modification: Unlike Fmoc or Boc protecting groups, which are designed to be removed during synthesis, the N-acetyl group is a permanent feature of the final molecule. Its stability under standard peptide synthesis and cleavage conditions makes it a reliable component for molecular design.

Part 2: Synthesis and Preparation of the Building Block

While this compound is commercially available from several suppliers, an understanding of its synthesis can be beneficial for specialized applications or custom modifications.[7][8][9] The synthesis generally involves the N-acetylation of a suitable azetidine-3-carboxylic acid precursor. A general approach to the synthesis of 3-azetidinecarboxylic acid itself can be achieved through various multi-step routes, often starting from commercially available materials like diethyl malonate.[10]

For the purpose of these application notes, we will presume the acquisition of this compound from a commercial source. It is crucial to verify the purity and identity of the starting material via standard analytical techniques (e.g., NMR, Mass Spectrometry) before its use in peptide synthesis.

Part 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating this compound into a peptide chain is through solid-phase peptide synthesis (SPPS).[11][12] The following protocol is a generalized procedure that can be adapted to most standard peptide synthesizers or manual synthesis setups.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling: 1. Standard Fmoc-AA-OH 2. This compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes Repeat->Fmoc_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase synthesis of peptides containing this compound.

Detailed Protocol for SPPS

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, N-Methylmorpholine)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc groups.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the mixture gently during this time.

    • Note on Causality: The N-acetyl group may impart some steric hindrance. Therefore, extended coupling times and the use of a potent coupling reagent like HATU are recommended to ensure high coupling efficiency.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2, 3, 4 (using standard Fmoc-amino acids), and 6 for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), followed by DCM (5 times), and then dry the resin under vacuum.

Coupling Reagent Comparison
Coupling ReagentActivation PrincipleRecommended ForKey Considerations
HBTU/HOBt Benzotriazole-basedStandard couplingsCost-effective and reliable.
HATU Immonium-typeHindered couplings, including this compoundMore potent and faster than HBTU, but also more expensive. Reduces risk of epimerization.[13]
DIC/Oxyma Carbodiimide-basedGeneral useCan be a good alternative to aminium-based reagents.
Cleavage and Side-Chain Deprotection

The stability of the N-acetyl group and the azetidine ring to strong acid is a critical consideration. Fortunately, both moieties are generally stable under standard TFA-based cleavage conditions.

Protocol:

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups of the other amino acids in the sequence. A common cocktail is 95% TFA, 2.5% Water, 2.5% TIS .

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Part 4: Characterization of the Final Peptidomimetic

Purification and Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Peptide Pellet Dissolution Dissolve in Aqueous Solvent (e.g., H2O/Acetonitrile) Crude_Peptide->Dissolution RP_HPLC Purification by Reverse-Phase HPLC Dissolution->RP_HPLC Fraction_Collection Collect Fractions RP_HPLC->Fraction_Collection Purity_Check Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Purity_Check Lyophilization Pool Pure Fractions & Lyophilize Purity_Check->Lyophilization Fractions are pure Final_Characterization Final Characterization: - High-Res MS - NMR Lyophilization->Final_Characterization Final_Product Pure Peptidomimetic Final_Characterization->Final_Product

Caption: Workflow for the purification and characterization of the synthesized peptidomimetic.

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides. The crude peptide is dissolved in an appropriate aqueous solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptide.

Characterization:

  • Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass of the peptide containing the this compound residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the successful incorporation of the acetylated azetidine residue. Specific proton signals for the acetyl group and the azetidine ring protons will be indicative of its presence. Advanced 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed for complete structural elucidation and to study the conformational impact of the modification on the peptide's secondary structure.

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of this compound Steric hindrance, insufficient activation, short coupling time.Use a more potent coupling reagent like HATU. Increase the coupling time to 2-4 hours. Perform a double coupling.
Low Final Yield Incomplete couplings at multiple steps, loss during precipitation/washing.Ensure all couplings go to completion using a ninhydrin test. Minimize wash volumes while ensuring purity.
Unexpected Side Products in MS Deletion sequences from incomplete coupling, side-chain protecting group issues.Review the SPPS protocol and ensure all steps were performed correctly. Optimize the cleavage cocktail for the specific peptide sequence.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its incorporation can impart conformational constraints and modulate the physicochemical properties of peptides, making it a powerful tool in drug discovery and chemical biology. The protocols outlined in this document provide a robust framework for the successful synthesis and characterization of peptidomimetics containing this unique amino acid analog. By understanding the rationale behind each step, researchers can confidently apply these methods to their own projects and explore the vast potential of azetidine-containing peptides.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Pattarozzi, A., et al. (2013). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
  • Karle, I. L., et al. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research.
  • Isidro-Llobet, A., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of organic chemistry.
  • ResearchGate. (n.d.). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn.
  • Mughal, H., & Szostak, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Guérin, L., et al. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Mughal, H., & Szostak, M. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Nature. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • LookChem. (n.d.). Cas 97628-91-6,this compound.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • MDPI. (2018). Short Cationic Peptidomimetic Antimicrobials.
  • Wikipedia. (n.d.). Peptidomimetic.
  • LJMU Research Online. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • MDPI. (2023). Epimerisation in Peptide Synthesis.

Sources

Application Notes and Protocols: 1-Acetyl-3-azetidinecarboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate landscape of drug design, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools, allowing medicinal chemists to venture beyond the canonical 20 amino acids to engineer superior therapeutic candidates.[1][2] Among these, conformationally restricted amino acids, which limit the rotational freedom of a molecule, play a pivotal role in pre-organizing a ligand for optimal interaction with its biological target.[3][4]

1-Acetyl-3-azetidinecarboxylic acid is a prime exemplar of such a building block. It belongs to the class of azetidines, four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[5][6] The inherent ring strain of approximately 25.4 kcal/mol endows the azetidine scaffold with a unique combination of rigidity and stability, positioning it favorably between the highly strained, reactive aziridines and the more flexible five-membered pyrrolidines.[6][7] This structural rigidity can lead to improved binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein.

The incorporation of the azetidine motif, as seen in FDA-approved drugs like baricitinib and cobimetinib, has been shown to enhance crucial drug-like properties, including metabolic stability, solubility, and receptor selectivity.[5] this compound serves as a bifunctional building block, featuring a carboxylic acid for chain extension (e.g., amide bond formation) and a protected nitrogen that, upon deprotection, allows for further diversification. This guide provides detailed protocols and scientific rationale for the effective utilization of this versatile scaffold in drug discovery campaigns.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 97628-91-6[8][9]
Molecular Formula C₆H₉NO₃[8]
Molecular Weight 143.14 g/mol [8]
Appearance White to off-white solid[8]
Solubility Soluble in polar solvents[8]

Core Applications & Experimental Protocols

The utility of this compound is primarily realized through two key chemical transformations: amide bond formation at the C3-carboxylic acid and, subsequently, functionalization at the N1-position following deacetylation.

Protocol 1: Amide Coupling to Introduce Molecular Diversity

The carboxylic acid moiety of this compound is a versatile handle for coupling with a wide array of primary and secondary amines to generate a library of novel amides. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if chiral amines are employed.[10] Carbodiimide-based methods, in conjunction with additives like HOBt or HBTU, are widely employed for their efficiency.[11][12][13]

Workflow for Amide Coupling

G cluster_0 Reaction Setup A 1-Acetyl-3-azetidine- carboxylic Acid F Reaction Mixture (Stir at RT, 4-16h) A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU, HBTU) C->F D Base (e.g., DIPEA) D->F E Aprotic Solvent (e.g., DMF, DCM) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterized Azetidine Amide Product H->I G cluster_0 Reaction Setup A N-Acetyl Azetidine Derivative C Reflux (e.g., 100 °C, 4-8h) A->C B Aqueous Acid (e.g., 6M HCl) B->C D Neutralization & Product Isolation C->D E Purified Azetidine-3-carboxylic Acid Derivative (as HCl salt) D->E

Sources

Application Note: A Guide to Solid-Phase Synthesis of Peptides Containing 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1] 1-Acetyl-3-azetidinecarboxylic Acid is a unique building block that introduces a constrained, N-acetylated motif into the peptide backbone. The four-membered azetidine ring imposes significant conformational constraints, while the N-acetyl group provides a permanent cap, preventing N-terminal extension from that point and mimicking a post-translational modification.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Principle and Strategic Considerations

The successful integration of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires special consideration of its unique chemical structure. Unlike standard proteinogenic amino acids, this molecule presents two key features that dictate the synthetic strategy:

  • Inherent N-α-Protection: The nitrogen atom of the azetidine ring is acetylated, forming a stable amide bond. This acetyl group serves as a permanent N-terminal protecting group. Consequently, this compound does not require a temporary N-α-protecting group like Fmoc or Boc. This is a critical advantage as it eliminates a deprotection step after its coupling.

  • Steric Hindrance: The rigid, four-membered ring structure makes this compound a sterically hindered amino acid.[4] Standard coupling conditions may result in low yields or incomplete reactions. Therefore, the activation of its carboxylic acid moiety must be highly efficient to overcome the steric barrier and ensure successful amide bond formation with the N-terminal amine of the resin-bound peptide. This typically necessitates the use of potent coupling reagents.[5]

The overall synthesis follows the well-established Fmoc/tBu strategy, where the peptide is assembled on a solid support, and each cycle consists of Fmoc deprotection, washing, amino acid coupling, and further washing.[6][7] The incorporation of this compound is treated as a specialized coupling step within this framework.

cluster_structure Building Block cluster_workflow SPPS Workflow A This compound (Ac-Aze-OH) Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next Fmoc-AA Incorp Couple Ac-Aze-OH (Optimized Conditions) Wash2->Incorp Time to add Ac-Aze-OH Wash3 DMF Wash Incorp->Wash3 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Incorp->Cleavage If Ac-Aze-OH is the final residue Wash3->Coupling Couple next Fmoc-AA onto a different chain or end synthesis Continue Continue SPPS Cycles (No Deprotection Needed) Wash3->Continue Continue->Cleavage End Purify & Analyze Cleavage->End

Diagram 1: General workflow for SPPS incorporating this compound.

Materials and Reagents

Proper preparation and high-quality reagents are essential for successful peptide synthesis.

Category Item Purpose
Resins Rink Amide Resin or Wang ResinSolid support for peptide C-terminal amide or acid
Amino Acids Fmoc-protected amino acids (Fmoc-AA-OH)Standard peptide building blocks
This compound Target non-canonical building block
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient coupling agent for hindered AAs
HBTU, DIC/OxymaPureAlternative coupling reagents
Bases DIPEA (N,N-Diisopropylethylamine)Activation base for coupling reactions
2,4,6-CollidineWeaker base, can reduce racemization
Deprotection Reagent PiperidineFor removal of the Fmoc protecting group
Solvents DMF (N,N-Dimethylformamide), Peptide Synthesis GradePrimary solvent for all SPPS steps
DCM (Dichloromethane)Resin swelling and washing
Anhydrous Diethyl EtherPeptide precipitation
Cleavage Cocktail TFA (Trifluoroacetic acid)Cleaves peptide from resin, removes side-chain protection
TIS (Triisopropylsilane)Cation scavenger
H₂O (Deionized Water)Cation scavenger
DODT (3,6-Dioxa-1,8-octanedithiol)Scavenger for Trp-containing peptides
Purification Acetonitrile (ACN), HPLC GradeMobile phase for RP-HPLC
Water, HPLC GradeMobile phase for RP-HPLC

Detailed Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) into a fritted reaction vessel.

  • Add 5 mL of DCM and allow the resin to swell for 20 minutes.

  • Drain the DCM. Add 5 mL of DMF and allow to swell for an additional 40 minutes.

  • Drain the DMF. The resin is now ready for the first synthesis cycle.

Protocol 2: Standard Fmoc-SPPS Cycle

This cycle is repeated for the incorporation of all standard Fmoc-protected amino acids.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Protocol 3: Incorporation of this compound

This protocol replaces the standard coupling step (Protocol 2, Step 3) when it is time to add the target molecule.

  • Pre-Coupling: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed and the resin has been thoroughly washed as described in Protocol 2, Steps 1 & 2.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 4 mL of DMF. Rationale: A higher equivalency of the amino acid and coupling reagent is recommended to drive the reaction to completion due to steric hindrance.[4]

    • Add DIPEA (1.0 mmol, 10 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated solution to the resin.

    • Agitate at room temperature for a minimum of 4 hours. A longer coupling time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) may improve efficiency.

  • Monitoring and Recoupling (if necessary):

    • After the initial coupling, wash a small sample of resin beads, cleave, and analyze by mass spectrometry to check for incorporation efficiency.

    • Alternatively, a Chloranil test can be used to detect the presence of unreacted secondary amines.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (6 x 5 mL) and DCM (3 x 5 mL).

  • Proceed to Next Step: The peptide is now ready for the coupling of the next Fmoc-amino acid. DO NOT perform a piperidine deprotection step, as there is no Fmoc group to remove.

cluster_activation Activation cluster_coupling Coupling AA Ac-Aze-OH ActiveEster O-Acylisourea Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Catalyzes Peptide Resin-Peptide-NH-CO-Aze-Ac ActiveEster->Peptide Resin Resin-Peptide-NH2 Resin->Peptide

Diagram 2: Simplified mechanism for coupling this compound.

Protocol 4: Final Cleavage and Deprotection

Research indicates that the azetidine ring is stable to standard TFA cleavage conditions.[8][9]

  • After the final amino acid has been coupled and, if necessary, deprotected, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. For most sequences, Reagent K is suitable.

Cocktail Component Volume (for 10 mL total) Purpose
Trifluoroacetic Acid (TFA)9.0 mL (90%)Cleaves peptide from resin; removes protecting groups
Triisopropylsilane (TIS)0.5 mL (5%)Scavenges carbocations
Water (H₂O)0.5 mL (5%)Scavenges carbocations
  • Add the cleavage cocktail (5-10 mL) to the dried resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the solution, collecting the filtrate into a 50 mL conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Air-dry the crude peptide pellet to remove residual ether.

Protocol 5: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., 50:50 Water/Acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10]

  • Use a linear gradient of Buffer B (Acetonitrile with 0.1% TFA) into Buffer A (Water with 0.1% TFA). The specific gradient will depend on the overall hydrophobicity of the peptide.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to identify those containing the pure target peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete coupling of Ac-Aze-OH Insufficient activation or coupling time due to steric hindrance.Use higher equivalents of Ac-Aze-OH and HATU (5 eq). Increase coupling time to 4+ hours. Perform a double coupling.[7]
Low final yield of purified peptide Aggregation of the peptide chain on the resin, leading to truncated sequences.If the sequence is long or hydrophobic, consider using a PEG-modified resin or incorporating pseudoproline dipeptides.[11]
Unexpected mass in MS analysis Side reactions during cleavage due to insufficient scavengers (e.g., Trp alkylation).Ensure the correct cleavage cocktail is used. For Trp-containing peptides, add DODT or ethanedithiol (EDT).[12]
Peptide is difficult to purify (co-eluting peaks) Deletion sequences or byproducts with similar hydrophobicity to the target peptide.Optimize the HPLC gradient (make it shallower). Consider using a different pH modifier or a different stationary phase.[13]

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce conformational constraints and N-terminal blocking in a single step. While its steric bulk demands more rigorous coupling conditions than standard amino acids, its successful incorporation is readily achievable through the use of potent activating agents like HATU, increased reagent equivalents, and extended reaction times. The inherent stability of the N-acetyl group and the azetidine ring to standard Fmoc-SPPS and cleavage conditions simplifies the overall synthetic workflow. By following the optimized protocols outlined in this guide, researchers can reliably synthesize novel peptides containing this unique structural motif for applications in drug development and chemical biology.

References

  • D'Souza, L. M., & Gilon, C. (2018). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Fields, G. B. (1997). Principles and practice of solid-phase peptide synthesis. Methods in Enzymology.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. Methods in Enzymology.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
  • Albericio, F., & Carpino, L. A. (1997).
  • American Peptide Company. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones.
  • Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. [Link]
  • American Peptide Society. (2023).
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]
  • Pícha, J., & Buděšínský, M. (2012). Conformational Analysis of Peptides Containing Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
  • Guryanov, I., et al. (2020). A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
  • Inai, Y., et al. (1993). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. International Journal of Peptide and Protein Research. [Link]
  • Biondi, L., et al. (2016). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
  • Bacsa, B., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
  • Fields, C. G., & Fields, G. B. (1993). Use of 2,2′-dithiobis(5-nitropyridine) for the quantitation of solid-phase-bound thiols. Analytical Biochemistry.
  • Mant, C. T., & Hodges, R. S. (2007).
  • Farne, G., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • Lundquist, J. T., & Scriven, E. F. (2003). Azide synthesis via diazo-transfer.

Sources

Application Note: A Practical Guide to the Solution-Phase Synthesis of Peptides with 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azetidine Scaffolds in Peptide Drug Design

In modern medicinal chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for transforming native peptides into potent therapeutics. Azetidine-containing amino acids, particularly derivatives of azetidinecarboxylic acid, have emerged as vital building blocks in this endeavor.[1][2][3] These four-membered nitrogenous heterocycles act as rigid proline mimics, imparting unique structural constraints that can significantly enhance a peptide's pharmacological profile.[3]

Key advantages conferred by azetidine motifs include:

  • Enhanced Metabolic Stability: The strained ring structure can sterically hinder enzymatic degradation.[1][3]

  • Improved Pharmacokinetics: Azetidines can modulate properties like solubility and cell permeability, which are critical for bioavailability.[1][2][3]

  • Receptor Selectivity: The rigid conformation helps to lock the peptide into a bioactive state, improving binding affinity and selectivity for its target receptor.[1]

This application note provides a comprehensive, field-proven protocol for the solution-phase synthesis of peptides incorporating 1-Acetyl-3-azetidinecarboxylic Acid . While solid-phase peptide synthesis (SPPS) is a powerful tool, solution-phase synthesis remains highly relevant and advantageous for specific applications, such as the synthesis of short peptides, peptide fragments, or when scaling up production where the cost of resins can be prohibitive.[4][5][6] We will detail a robust methodology for the coupling of this unique building block to an amino acid ester, followed by protocols for purification and rigorous analytical characterization.

The Synthetic Blueprint: Coupling Strategy and Reagent Selection

The core of this protocol is the formation of an amide bond between the carboxylic acid of this compound and the N-terminal amine of a partner amino acid. This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Expert Insight: The Choice of Coupling Reagent

For this synthesis, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, a critical concern in peptide chemistry.[7][8]

The mechanism involves a two-step process:

  • The carboxylate of the azetidine acid, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU.[9][10]

  • This forms a highly reactive OAt-active ester intermediate, which is then efficiently attacked by the amine component to form the desired peptide bond with high fidelity.[9][11]

This method is superior to older carbodiimide techniques (like DCC) in many contexts, as it generally leads to cleaner reactions, higher yields, and fewer side products.[12][13]

Detailed Experimental Protocol: Synthesis of a Model Dipeptide

This protocol outlines the synthesis of N-(1-Acetylazetidin-3-yl)carbonyl-L-alanine methyl ester as a representative example.

Materials and Reagents

All reagents should be of high purity (≥98%) and anhydrous solvents should be used where specified.

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
This compound143.14 g/mol 1.0143 mgCarboxylic Acid Component
L-Alanine methyl ester hydrochloride139.58 g/mol 1.1154 mgAmine Component
HATU380.23 g/mol 1.1418 mgCoupling Reagent
DIPEA (Hünig's base)129.24 g/mol 3.0510 µLNon-nucleophilic Base
Anhydrous Dimethylformamide (DMF)--10 mLReaction Solvent
Dichloromethane (DCM)--As neededExtraction Solvent
Saturated aq. NaHCO₃--As neededAqueous Wash
1 M aq. HCl--As neededAqueous Wash
Brine (Saturated aq. NaCl)--As neededAqueous Wash
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying Agent
Step-by-Step Synthesis Procedure
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (143 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Pre-activation: To the stirred solution, add HATU (418 mg, 1.1 mmol) followed by DIPEA (510 µL, 3.0 mmol). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.[7]

  • Amine Addition: In a separate vial, suspend L-Alanine methyl ester hydrochloride (154 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add this suspension to the pre-activated mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM, 20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL), 1 M aq. HCl (2 x 15 mL), and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane is typically effective for eluting the dipeptide product.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the final product as a solid or viscous oil.

Visualization of Key Workflows

To clarify the experimental process, the following diagrams illustrate the synthesis and purification logic.

G A 1-Acetyl-3- azetidinecarboxylic Acid D OAt-Active Ester (Intermediate) A->D Activation B L-Alanine methyl ester (from HCl salt + DIPEA) E Coupling Reaction (Amide Bond Formation) B->E Nucleophilic Attack C HATU + DIPEA in DMF C->D D->E F Final Dipeptide Product (Crude) E->F

Caption: Synthetic workflow for the HATU-mediated coupling.

G A Crude Product in Reaction Solvent B Aqueous Work-up (Extraction & Washes) A->B C Dried Organic Layer B->C D Flash Column Chromatography C->D E Pure Fractions D->E F Solvent Evaporation E->F G Final Characterized Dipeptide F->G H Analytical QC (HPLC, MS, NMR) G->H

Caption: Purification and analysis workflow.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic peptides.[16][17]

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 stationary phase (e.g., Agilent PLRP-S or Waters XBridge Peptide).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Result: A single major peak with >95% purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular identity of the product.[14][17]

  • Technique: Electrospray Ionization (ESI-MS).

  • Mode: Positive ion mode.

  • Expected Result: The observed mass should match the calculated mass of the target peptide.

CompoundFormulaCalculated Mass (Monoisotopic)Observed Ion (m/z) [M+H]⁺
Ac-Aze(3-COOH)-Ala-OMeC₁₁H₁₈N₂O₄246.1267247.1340
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation of the final product.[14][18]

  • Technique: ¹H NMR (400 MHz or higher, in CDCl₃ or DMSO-d₆).

  • Expected Key Signals:

    • A singlet around ~2.0 ppm corresponding to the acetyl (CH₃) protons.

    • A doublet corresponding to the alanine methyl (CH₃) protons.

    • A singlet for the ester methyl (OCH₃) protons.

    • Characteristic multiplets for the azetidine ring protons and the alpha-protons of both residues.

    • A signal for the newly formed amide (N-H) bond.

Conclusion

This application note provides a robust and reproducible protocol for the solution-phase incorporation of this compound into peptide chains. The use of HATU as a coupling agent ensures high efficiency and minimal side reactions.[7][8] The detailed steps for synthesis, purification, and multi-faceted analytical characterization create a self-validating workflow, ensuring that researchers can produce high-quality, structurally confirmed azetidine-containing peptides. These building blocks are invaluable tools for enhancing the therapeutic potential of peptides, making this synthetic methodology highly relevant to professionals in drug discovery and development.[1][2]

References

  • H
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health (NIH). [Link]
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Technology Networks. [Link]
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Solid and Solution phase peptide synthesis. SlideShare. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • The Role of HPLC Analysis in Peptide Characteriz
  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. National Institutes of Health (NIH). [Link]
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Solution Phase Peptide Synthesis: The Case of Biphalin.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • This compound. J&K Scientific LLC. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Scilit. [Link]
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

Sources

Application Notes and Protocols for Peptide Coupling of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern drug discovery. 1-Acetyl-3-azetidinecarboxylic acid, a unique cyclic amino acid, offers a rigid backbone that can impart favorable pharmacokinetic properties and enhanced proteolytic stability to peptide therapeutics. However, its N-acetylated nature and the steric hindrance imposed by the strained four-membered ring present significant challenges for efficient peptide bond formation. This technical guide provides an in-depth analysis of coupling reagent selection for this substrate, focusing on the mechanistic advantages of onium salt-based reagents. We present field-proven, step-by-step protocols for both solid-phase and solution-phase peptide synthesis using state-of-the-art coupling reagents, HATU and COMU, to empower researchers in the successful synthesis of novel azetidine-containing peptides.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block for introducing conformational rigidity into peptide chains. The azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles, leading to more predictable secondary structures. However, two primary factors complicate its incorporation into a growing peptide chain:

  • Steric Hindrance: The compact, cyclic nature of the azetidine ring, combined with the N-acetyl group, sterically shields the carboxylic acid moiety. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation, especially when coupled to a sterically demanding N-terminal amine.

  • Propensity for Racemization: N-acetylated amino acids are particularly susceptible to racemization during the activation step. The acetyl group's electron-withdrawing nature increases the acidity of the α-proton. Upon activation of the carboxyl group, this can facilitate the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. The presence of a base can then easily abstract the α-proton, leading to a loss of stereochemical integrity upon nucleophilic attack by the amine.[1]

These challenges necessitate the use of highly efficient coupling reagents that can overcome steric barriers while minimizing the risk of epimerization.

Rationale for Reagent Selection: Onium Salts for Difficult Couplings

While traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective, their performance with sterically hindered and racemization-prone substrates is often suboptimal.[2] For challenging couplings involving substrates like this compound, onium salt-based reagents are demonstrably superior. These reagents, which include aminium/uronium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP), form highly reactive activated esters that accelerate the coupling reaction.

This guide will focus on two of the most effective and widely adopted onium salt reagents: HATU and COMU .

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is an aminium salt based on the additive 1-Hydroxy-7-azabenzotriazole (HOAt). The incorporation of a nitrogen atom into the benzotriazole ring (forming an azabenzotriazole) provides anchimeric assistance during the aminolysis step, which accelerates the reaction and effectively suppresses racemization.[3] HATU is considered a gold standard for difficult couplings, including those involving N-methylated and other sterically hindered amino acids.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on the non-explosive and highly effective additive OxymaPure. It exhibits coupling efficiencies comparable to or even exceeding HATU in some cases.[6][7] A key advantage of COMU is its enhanced safety profile and the water-solubility of its byproducts, which simplifies purification.[2][8]

The general mechanism for carboxyl activation by these onium salts involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to the corresponding HOAt or Oxyma active ester. This active ester is then readily attacked by the N-terminal amine of the peptide chain.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Active_Ester Reactive O-Acyl Isourea Intermediate Carboxylic_Acid->Active_Ester + Onium Salt + Base Onium_Salt Onium Salt (HATU or COMU) Base Base (e.g., DIPEA) HOAt_Oxyma_Ester HOAt or Oxyma Active Ester Active_Ester->HOAt_Oxyma_Ester Rapid Conversion Peptide_Bond Peptide Bond (R-CO-NH-Peptide) HOAt_Oxyma_Ester->Peptide_Bond + Amine Amine H₂N-Peptide

Figure 1: General mechanism of carboxyl activation and coupling.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the success of synthesizing peptides containing this compound. Below is a comparative summary of common reagent classes.

Reagent ClassExamplesAdvantagesDisadvantagesSuitability for this compound
Carbodiimides DCC, DIC, EDCLow cost, readily available.Slower reaction rates, higher risk of racemization (especially with N-acetylated AAs), formation of insoluble urea byproducts (DCC).Not Recommended: High risk of incomplete coupling and significant racemization.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, good for hindered couplings, do not cause guanidinylation of the N-terminus.Byproducts can be difficult to remove, can be more expensive than carbodiimides.Good: PyAOP is particularly effective for N-alkylated amino acids and offers good racemization suppression.
Aminium/Uronium Salts (Benzotriazole-based) HBTU, HCTU, HATUVery high efficiency and rapid kinetics, excellent racemization suppression (especially HATU).[3]Can cause guanidinylation of the free N-terminus if used in excess, based on potentially explosive HOBt/HOAt.Excellent (HATU): Considered the reagent of choice for the most challenging couplings due to its high reactivity and superior racemization suppression.
Aminium/Uronium Salts (Oxyma-based) COMUHigh efficiency comparable to HATU, excellent safety profile (non-explosive), water-soluble byproducts.[2][6]Can also cause guanidinylation if used in excess.Excellent (COMU): A modern, safe, and highly effective alternative to HATU, offering similar performance with easier handling and workup.

Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for automated or manual Fmoc-based SPPS.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Reagents for monitoring coupling completion (e.g., Kaiser test)

Workflow Diagram:

SPPS_Workflow start Start with N-terminal deprotected peptide-resin preactivate Pre-activate Acid: 1. Dissolve Acid, HATU in DMF 2. Add DIPEA 3. Incubate 1-5 min start->preactivate coupling Coupling: Add activated acid solution to resin Agitate for 2-4 hours preactivate->coupling wash1 Wash Resin: 3x DMF 3x DCM coupling->wash1 monitor Monitor Completion (e.g., Kaiser Test) wash1->monitor wash2 Wash Resin: 3x DMF 3x DCM monitor->wash2 Coupling Complete recouple Recouple: Repeat steps 'Pre-activate' and 'Coupling' monitor->recouple Incomplete next_cycle Proceed to next cycle (Deprotection) wash2->next_cycle recouple->coupling

Figure 2: SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the deprotected peptide-resin with DMF (5x) and DCM (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. A color change may be observed.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. Due to the steric hindrance, a longer coupling time (up to 4 hours) or a double coupling may be necessary.[4][9]

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash thoroughly, and perform a Kaiser test (or an alternative test for secondary amines if coupling to proline) to check for the presence of free amines.[10]

  • Recoupling (if necessary): If the monitoring test is positive (indicating incomplete reaction), drain the reaction vessel and repeat steps 3-6 with fresh reagents ("double coupling").

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection/coupling cycle.

Protocol 2: Solution-Phase Synthesis using COMU

This protocol is suitable for fragment condensation or the synthesis of small peptides in solution.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • COMU

  • DIPEA or another non-nucleophilic base (e.g., 2,4,6-collidine)

  • Anhydrous DMF or Acetonitrile (ACN)

  • Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine component (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add 1.0 equivalent of base to neutralize it.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.2 equivalents total, including any used for neutralization).

  • COMU Addition: Add COMU (1.1 equivalents) to the stirred solution. The reaction mixture may turn yellow.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude peptide product by flash column chromatography or preparative HPLC.

Troubleshooting and Key Considerations

  • Racemization Control: The primary strategy to minimize racemization is to use a highly efficient coupling reagent like HATU or COMU, which promotes rapid active ester formation and subsequent aminolysis, minimizing the lifetime of the activated intermediate. Using the minimum necessary amount of a hindered base like DIPEA is also crucial, as excess base can promote azlactone formation.[4]

  • Incomplete Coupling: For particularly difficult sequences (e.g., coupling to another hindered residue), consider a "double coupling" strategy as described in the SPPS protocol.[9] Switching to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO may also help overcome aggregation-related issues.[9]

  • Guanidinylation: When using aminium/uronium reagents like HATU or COMU in SPPS, it is critical to use a slight excess of the carboxylic acid relative to the coupling reagent or to pre-activate the acid before adding it to the resin. This prevents the coupling reagent from reacting directly with the free N-terminal amine of the peptide, which would form an unreactive guanidinyl cap.[11]

Conclusion

The successful incorporation of this compound into peptides requires a careful selection of coupling reagents to overcome the dual challenges of steric hindrance and potential racemization. Modern onium salt reagents, particularly HATU and COMU, provide the high reactivity and kinetic efficiency needed for these demanding couplings. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to confidently synthesize novel, conformationally constrained peptides, thereby expanding the landscape of peptide-based therapeutics.

References

  • Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(3-4), 293-9. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]
  • Karoyan, P., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
  • Lamaty, F., et al. (2017). Optimization of the Pro-Pro coupling.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]
  • Guryanov, I., et al. (2021). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. [Link]
  • Houben-Weyl. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec. [Link]
  • Kara, A., et al. (2018).
  • Chino, N., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
  • Russo, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]

Sources

Application Note: Protecting Group Strategies for 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Acetyl-3-azetidinecarboxylic acid is a valuable synthetic building block in medicinal chemistry and drug development, frequently incorporated into larger molecules to modulate physicochemical properties. Its bifunctional nature, containing both a carboxylic acid and a stable N-acetyl group, necessitates a strategic approach to chemical manipulation. This application note provides a detailed guide on orthogonal protecting group strategies for the carboxylic acid moiety, ensuring the integrity of the N-acetyl group. We present field-proven protocols for the formation and cleavage of benzyl, tert-butyl, and silyl esters, offering researchers a selection of methodologies tailored to diverse synthetic pathways.

Introduction: The Synthetic Challenge

This compound presents a common challenge in multi-step organic synthesis: the need to selectively react at one functional group while another, potentially reactive group remains unaltered. The carboxylic acid is a versatile handle for transformations such as amide bond formation, reduction to an alcohol, or conversion to other functional derivatives. However, these reactions often require conditions or reagents that could compromise the N-acetyl group, an amide that is susceptible to hydrolysis under harsh acidic or basic conditions.

The core principle to overcome this is orthogonal protection . This strategy involves selecting a protecting group for the carboxylic acid that can be removed under specific, mild conditions that do not affect the N-acetyl amide bond.[1][2] The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions planned for subsequent steps.

  • Selectively removable without affecting the N-acetyl group or other functionalities in the molecule.[3]

This guide details three robust and orthogonal strategies for protecting the carboxylic acid of this compound, enabling its versatile use in complex synthetic routes.

Strategic Overview: Selecting an Orthogonal Protecting Group

The stability of the N-acetyl group is the primary consideration. While amides are generally robust, forcing conditions (e.g., strong aqueous acid or base with heating) can lead to cleavage. Therefore, protecting groups that are cleaved under neutral hydrogenolysis, moderate acidolysis, or fluoride-mediated conditions are ideal.

G cluster_0 Synthetic Pathway Start This compound Protected Protected Intermediate (Ester Formation) Start->Protected 1. Choose Strategy 2. Install PG Modified Further Synthesis (e.g., Peptide Coupling) Protected->Modified Chemically Inert Carboxylate Deprotected Deprotection (Selective Cleavage) Modified->Deprotected Unmask Carboxylic Acid Final Final Product Deprotected->Final

Caption: General workflow for using a protecting group in synthesis.

Protecting Group Strategies & Protocols

We will explore three primary classes of protecting groups for the carboxylic acid: Benzyl (Bn), tert-Butyl (tBu), and Silyl esters.

Protecting GroupProtection ConditionsDeprotection MethodOrthogonality & Rationale
Benzyl (Bn) Ester Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Excellent. Hydrogenolysis is a very mild, neutral cleavage method that is highly selective for benzyl groups and will not affect the N-acetyl amide.
tert-Butyl (tBu) Ester Isobutylene, Cat. H₂SO₄Mild Acidolysis (e.g., TFA in DCM)Good. The N-acetyl amide is stable to moderate acid conditions used for tBu cleavage. Avoids strong acids or prolonged heating.[4]
Silyl Ester (e.g., TBDMS) TBDMS-Cl, Base (e.g., Imidazole)Fluoride source (e.g., TBAF)Excellent. Fluoride-based cleavage is highly specific for silicon-oxygen bonds and is completely orthogonal to the amide functionality.
Strategy 1: Benzyl (Bn) Ester Protection

This is often the preferred method due to the exceptionally mild and clean deprotection conditions.

Caption: Reaction scheme for benzyl ester protection.

Protocol 1A: Protection (Benzylation)

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Benzyl bromide (BnBr) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add cesium carbonate to the solution and stir for 15 minutes at room temperature.

    • Add benzyl bromide dropwise and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure benzyl ester.

Protocol 1B: Deprotection (Hydrogenolysis)

  • Reagents & Materials:

    • Benzyl 1-acetylazetidine-3-carboxylate (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the benzyl ester in methanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the Celite® pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategy 2: tert-Butyl (tBu) Ester Protection

This method is common in peptide synthesis and is advantageous when catalytic hydrogenation is not compatible with other functional groups in the molecule.[4][5]

Caption: Reaction scheme for tert-butyl ester protection.

Protocol 2A: Protection (tert-Butylation)

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Dioxane

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Isobutylene (liquefied gas)

    • Pressure vessel or thick-walled sealed tube

  • Procedure:

    • Suspend the carboxylic acid in dioxane in a pressure vessel.

    • Cool the vessel to -10 °C and add a catalytic amount of concentrated H₂SO₄.

    • Carefully condense isobutylene (a significant excess, e.g., 5-10 eq) into the vessel.

    • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

    • Cool the vessel before carefully opening. Allow excess isobutylene to evaporate in a fume hood.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 2B: Deprotection (Acidolysis)

  • Reagents & Materials:

    • tert-Butyl 1-acetylazetidine-3-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl ester in DCM and cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The crude product can be purified by recrystallization or co-evaporation with a non-polar solvent like toluene to remove residual TFA.

Conclusion

The selection of a protecting group for this compound is critical for the success of complex synthetic endeavors. The choice between benzyl, tert-butyl, or silyl esters should be guided by the overall synthetic plan, specifically the compatibility of downstream reaction conditions and the required deprotection method. The protocols provided herein offer reliable and well-vetted procedures for researchers to implement these orthogonal strategies, enabling the efficient and selective synthesis of novel compounds based on the azetidine scaffold.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
  • Nagy, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
  • ResearchGate. (2024). Development of Novel Amino Acids Containing N‐mercaptophenetyl (MPE)
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
  • ResearchGate. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
  • YouTube. (2013). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]
  • National Institutes of Health. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. [Link]
  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

Sources

Application Notes and Protocols: Deprotection of N-Acetyl Group from Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azetidine-2-Carboxylic Acid and its N-Acetyl Protection

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, is a highly valued proline analogue in medicinal chemistry and drug development.[1][2] Its constrained four-membered ring structure imparts unique conformational rigidity to peptides and small molecules, often leading to enhanced biological activity and metabolic stability. In multi-step syntheses, the secondary amine of the azetidine ring is frequently protected to prevent unwanted side reactions. The N-acetyl group is a common and robust protecting group for this purpose.

However, the strategic removal of this N-acetyl group is a critical step to unmask the amine for subsequent functionalization, such as peptide coupling, alkylation, or arylation. The inherent stability of the amide bond necessitates specific and often forcing conditions for its cleavage.[3][4][5] This guide provides a detailed overview of the core principles and field-tested protocols for the efficient deprotection of N-acetyl-azetidine-2-carboxylic acid, empowering researchers to select and execute the optimal strategy for their synthetic goals.

Pillar 1: The Chemical Rationale of N-Deacetylation

The deprotection of an N-acetyl group is fundamentally an amide hydrolysis reaction. The amide bond is significantly stabilized by resonance, which delocalizes the nitrogen lone pair into the carbonyl group, making the carbonyl carbon less electrophilic and the C-N bond difficult to cleave. Overcoming this stability requires catalysis, typically under strong acidic or basic conditions, to facilitate nucleophilic attack by water.[6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4][7][8] The reaction typically requires elevated temperatures to proceed at a practical rate.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[3][7][9][10] Subsequent collapse of this intermediate expels the amide anion. This is generally an irreversible process because the resulting carboxylic acid is immediately deprotonated by the basic amine leaving group or another equivalent of base to form a stable carboxylate salt. An acidic workup is then required to neutralize the solution and obtain the free amino acid.[10]

Pillar 2: Experimental Protocols and Methodologies

The choice between acidic and basic hydrolysis depends on the overall stability of the substrate and the presence of other protecting groups.

Methodology 1: Acidic Hydrolysis

This is a widely used and effective method for robust substrates. The use of a strong mineral acid and heat provides the necessary energy to cleave the stable amide bond.

Protocol 1: Deprotection using Hydrochloric Acid

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-acetyl-azetidine-2-carboxylic acid (1.0 eq).

    • Add a 6 M aqueous solution of hydrochloric acid (HCl) to achieve a substrate concentration of approximately 0.2–0.5 M.

    • Causality Insight: Concentrated HCl serves as both the catalyst and the aqueous medium for the hydrolysis.[11][12]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Expertise & Experience: The stability of the amide bond necessitates forcing conditions. Refluxing ensures sufficient thermal energy is supplied to overcome the activation energy of the hydrolysis.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, neutralizing it, and spotting it on a silica plate against the starting material. The reaction is typically complete within 16-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the water and excess HCl under reduced pressure using a rotary evaporator.

    • Co-evaporate the residue with toluene or ethanol (2-3 times) to remove residual water, yielding the hydrochloride salt of azetidine-2-carboxylic acid as a solid or viscous oil.

    • Trustworthiness: The product is an amino acid and is highly soluble in water. Purification can be achieved by recrystallization from an alcohol/ether solvent system or through ion-exchange chromatography if necessary. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Methodology 2: Basic Hydrolysis

This method is an excellent alternative, particularly if the substrate contains acid-sensitive functional groups. The reaction proceeds via direct nucleophilic attack and is often irreversible.

Protocol 2: Deprotection using Sodium Hydroxide

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, dissolve N-acetyl-azetidine-2-carboxylic acid (1.0 eq) in a 2-4 M aqueous solution of sodium hydroxide (NaOH).

    • Causality Insight: The hydroxide ion is a strong nucleophile that directly attacks the amide carbonyl.[3][9] An excess of base is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Heat the mixture to reflux (100-110 °C) with efficient stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 12-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the solution to a pH of approximately 5-6 using concentrated HCl or another strong acid. The product is zwitterionic at its isoelectric point, which minimizes its solubility in water.

    • Expertise & Experience: Careful pH adjustment is crucial. Over-acidification will fully protonate the product, increasing its water solubility. The zwitterionic form is often less soluble and may precipitate, allowing for isolation by filtration.

    • If the product does not precipitate, concentrate the neutralized solution under reduced pressure. The resulting solid will be a mixture of the product and sodium chloride.

    • Purify the product by recrystallization from water/ethanol or by using ion-exchange chromatography to remove inorganic salts.

    • Self-Validating System: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Data Presentation: Comparative Overview of Deprotection Methods

FeatureAcidic Hydrolysis (HCl)Basic Hydrolysis (NaOH)Enzymatic Hydrolysis (Acylase)
Reagents Concentrated HCl, WaterNaOH or KOH, Water, Acid for work-upAcylase/Lipase, Buffer (e.g., Phosphate)
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)Mild (e.g., 25-40 °C)
Typical Time 16-24 hours12-18 hours12-48 hours
Advantages Simple reagents; product isolated as a stable HCl salt.Effective for acid-sensitive substrates; often irreversible.Extremely mild conditions; high chemo- and enantioselectivity.[13]
Disadvantages Harsh conditions; not suitable for acid-labile molecules.Harsh conditions; requires careful neutralization; salt removal can be challenging.Enzyme cost and availability; substrate-specific; slower reaction rates.

Visualization of Reaction Mechanisms

Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidic Work-up B N-Acetyl Azetidine B_Intermediate1 Tetrahedral Intermediate (Anionic) B->B_Intermediate1 Attack by Hydroxide OH_minus OH⁻ B_Intermediate2 Carboxylic Acid + Amide Anion B_Intermediate1->B_Intermediate2 Collapse of Intermediate B_Products Carboxylate + Azetidine Amine B_Intermediate2->B_Products Acid-Base Reaction B_FinalProduct Final Product B_Products->B_FinalProduct Protonation H_plus_workup H⁺

Authoritative Grounding & Troubleshooting

  • Challenge: Incomplete Reaction. If the reaction stalls, consider increasing the concentration of the acid or base, or extending the reflux time. Ensure efficient stirring to maximize contact between reactants. For particularly stubborn amides, switching from HCl to H₂SO₄, which has a higher boiling point, can sometimes be effective.

  • Challenge: Side Reactions. The strained four-membered ring of azetidine can be susceptible to ring-opening under harsh nucleophilic or basic conditions.[2] It is crucial to monitor the reaction closely to avoid prolonged exposure to high temperatures once the deprotection is complete. Racemization at the α-carbon is a potential risk under both strongly acidic and basic conditions, although it is less common than for other amino acids. If stereochemical integrity is paramount, an enzymatic approach should be considered.[13][14]

  • Challenge: Product Purification. Azetidine-2-carboxylic acid is an amino acid and exhibits high polarity and water solubility, making extraction with organic solvents ineffective. The most reliable purification methods are:

    • Crystallization: As the hydrochloride salt or the zwitterion at its isoelectric point.

    • Ion-Exchange Chromatography: This is a highly effective method for separating the amino acid product from inorganic salts and unreacted starting material.

  • Trustworthiness through Validation: Always confirm the identity and purity of the final product. A complete set of analytical data (¹H NMR, ¹³C NMR, HRMS, and optionally, melting point) provides a self-validating system that confirms the success of the protocol.

References

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • ResearchGate. (2008). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids.
  • Wikipedia. Azetidine-2-carboxylic acid.
  • Scilit. (2008). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids.
  • Organic Chemistry Portal. Azetidine synthesis.
  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Organic Chemistry Data. Acetyl Protection - Common Conditions.
  • Organic Chemistry Data. Acetyl Deprotection - Acidic Conditions.
  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary).
  • Grokipedia. (2026). Azetidine-2-carboxylic acid.
  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • University of Wisconsin-Madison. Carboxylic Acid Derivatives.

Sources

Application Note: Leveraging 1-Acetyl-3-azetidinecarboxylic Acid for the Rational Design and Synthesis of β-Turn Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of β-Turns in Medicinal Chemistry

In the landscape of protein and peptide science, secondary structures are fundamental to biological function. Among these, the β-turn—a motif where the polypeptide chain reverses its direction—is critically important.[1][2] Comprising four amino acid residues (designated i to i+3), β-turns are pivotal for protein folding, stability, and mediating molecular recognition events.[3][4] Many protein-protein interactions (PPIs) and peptide-receptor binding events are governed by the specific spatial arrangement of amino acid side chains presented by a β-turn.[1][5]

However, native peptides often make poor therapeutic candidates due to their proteolytic instability and poor pharmacokinetic properties.[6] This has driven the development of peptidomimetics—small molecules that mimic the structure and function of natural peptides.[6][7] By designing scaffolds that enforce a β-turn conformation, it is possible to create potent and selective modulators of biological processes with improved drug-like properties.[1][7]

The Scientific Rationale: Azetidine Scaffolds as Turn Inducers

The most common strategy for stabilizing β-turns involves the incorporation of conformationally constrained amino acids.[3][5] Cyclic amino acids are particularly effective as they reduce the molecule's conformational flexibility, pre-organizing the peptide backbone into a desired turn structure.[3][8]

1-Acetyl-3-azetidinecarboxylic Acid is an exemplary building block for this purpose. The inherent rigidity of the four-membered azetidine ring significantly restricts the available Ramachandran space, guiding the peptide chain to adopt a reverse-turn geometry.[9][10] This structural constraint is crucial for mimicking the bioactive conformation of a native peptide ligand, potentially leading to enhanced binding affinity and biological activity.[6] Furthermore, the incorporation of such non-canonical amino acids can confer increased resistance to proteolytic degradation.[9][11]

This application note provides a detailed protocol for the synthesis of a model dipeptide β-turn mimetic using this compound, offering researchers a practical guide to leveraging this valuable scaffold in drug discovery programs.

Synthesis Protocol: A Step-by-Step Guide

This section details the solution-phase synthesis of a model dipeptide, Ac-Aze-Phe-OMe, by coupling this compound with L-Phenylalanine methyl ester. This protocol utilizes a standard uronium salt-based coupling method, chosen for its efficiency and low rate of racemization.[12]

General Reaction Scheme

The overall synthesis involves the activation of the carboxylic acid of this compound with HATU, followed by nucleophilic attack from the free amine of L-Phenylalanine methyl ester.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products Aze This compound Coupling Peptide Coupling Reaction Aze->Coupling Phe L-Phenylalanine Methyl Ester HCl Phe->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling DMF DMF (Solvent) DMF->Coupling Dipeptide Ac-Aze-Phe-OMe Byproducts Byproducts Coupling->Dipeptide Coupling->Byproducts

Caption: General workflow for the peptide coupling reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
This compoundC₆H₉NO₃143.141.0The key β-turn inducing scaffold.
L-Phenylalanine methyl ester HClC₁₀H₁₄ClNO₂215.681.1The C-terminal amino acid ester. The HCl salt is used.
HATUC₁₀H₁₅F₆N₆OP380.231.2Coupling agent. Activates the carboxylic acid.[13]
DIPEA (Hünig's Base)C₈H₁₉N129.243.0Non-nucleophilic base to neutralize the HCl salt and activate HATU.[14]
Anhydrous DMFC₃H₇NO73.09-Reaction solvent. Must be anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93-Used for extraction.
1M Hydrochloric Acid (HCl)HCl36.46-Used in aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Used in aqueous workup.
BrineNaCl (aq)58.44-Used in aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Drying agent.
Step-by-Step Experimental Protocol

Step 1: Preparation of Reactants

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and L-Phenylalanine methyl ester hydrochloride (1.1 eq.) in anhydrous DMF.

  • Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

Scientist's Note: Using the hydrochloride salt of the amino ester is common. The excess DIPEA added later will neutralize it to generate the free amine in situ.[15] Cooling the reaction to 0 °C helps to minimize potential side reactions and racemization during the activation step.

Step 2: Activation and Coupling

  • To the cooled solution, add DIPEA (3.0 eq.) dropwise while stirring. Allow the mixture to stir for 5-10 minutes.

  • In a separate vial, dissolve HATU (1.2 eq.) in a minimum amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

Scientist's Note: HATU is a highly efficient coupling reagent that rapidly forms an activated O-acylisourea ester with the carboxylic acid.[13][16] This intermediate is then readily attacked by the amine. Adding the base first ensures the amine is free for coupling. Pre-activating the acid with HATU and base for a few minutes before adding the amine can sometimes improve yields, especially with sterically hindered components.[15]

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • For TLC, use a mobile phase such as 10% Methanol in DCM. The product spot should be less polar than the starting carboxylic acid.

  • The reaction is complete when the starting carboxylic acid is no longer visible.

Step 4: Workup and Extraction

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove excess DIPEA.

    • Saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Step 5: Purification

  • Purify the crude product using flash column chromatography on silica gel.

  • Use a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with Methanol (e.g., 0-5% MeOH in DCM).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final product, Ac-Aze-Phe-OMe, as a solid or oil.

Product Characterization and Validation

Confirming the identity and purity of the synthesized peptidomimetic is a critical step.

G cluster_analysis Analytical Validation Crude Crude Product Purification Flash Chromatography Crude->Purification Pure Pure Product (Ac-Aze-Phe-OMe) Purification->Pure MS Mass Spectrometry (MS) Confirm MW Pure->MS NMR NMR Spectroscopy Confirm Structure & Purity Pure->NMR Final Validated Mimetic MS->Final NMR->Final

Caption: Workflow for product purification and validation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.[17][18]

  • Technique: Electrospray Ionization (ESI-MS).

  • Expected Mass: For C₁₆H₂₀N₂O₄, the molecular weight is 304.34 g/mol .

  • Expected Ion: Look for the [M+H]⁺ ion at m/z 305.35 and the [M+Na]⁺ ion at m/z 327.33.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, confirming the covalent structure and assessing purity.[19][20]

  • Technique: ¹H NMR and ¹³C NMR in a solvent like CDCl₃ or DMSO-d₆.

  • Key ¹H NMR Signals:

    • A singlet around ~2.0 ppm for the acetyl (CH₃) protons.

    • Multiplets in the ~3.5-4.5 ppm range for the protons on the azetidine ring and the α-proton of phenylalanine.

    • A singlet around ~3.7 ppm for the methyl ester (OCH₃) protons.

    • An amide NH proton, typically a doublet around ~7-8 ppm.

    • Aromatic protons of the phenylalanine side chain between ~7.2-7.4 ppm.

  • Conformational Analysis: Advanced 2D NMR techniques like NOESY can provide through-space correlations, which may offer evidence of the turn conformation by showing proximity between protons that are distant in the primary sequence.[21]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive reagents (moisture in DMF or HATU). Insufficient base.Use fresh, anhydrous DMF. Ensure HATU is stored properly. Double-check the equivalents of DIPEA; enough is needed to neutralize the HCl salt and facilitate the coupling.[14]
Multiple Side Products Reaction too warm, leading to racemization or side reactions with HATU.[13]Maintain the reaction at 0 °C during the addition of reagents and allow it to warm slowly. Ensure dropwise addition of HATU.
Difficult Purification Byproducts from HATU (tetramethylurea) co-eluting with the product.Ensure the aqueous workup is thorough. Washing with 1M HCl is critical for removing basic impurities. A different solvent system for chromatography may be required.

Conclusion

This compound is a potent and synthetically accessible building block for inducing β-turn conformations in peptides. Its rigid four-membered ring provides a reliable method for constraining the peptide backbone, offering a direct path to creating peptidomimetics with enhanced stability and potentially greater biological activity. The protocol described herein utilizes standard, high-efficiency coupling chemistry, making this strategy broadly applicable for researchers in medicinal chemistry and drug development aiming to modulate protein-protein interactions.

References

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PubMed Central.[Link]
  • Peptide Synthesis. Chemistry LibreTexts.[Link]
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PubMed Central.[Link]
  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. PubMed Central.[Link]
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.[Link]
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.[Link]
  • Peptide Synthesis with the Boc Protecting Group. YouTube.[Link]
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
  • Fragment synthesis of disulfide-containing peptides. PubMed Central.[Link]
  • Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. PubMed Central.[Link]
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]
  • Some important cyclic β-amino acids.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]
  • Beta turn. Wikipedia.[Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.[Link]
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Europe PMC.[Link]
  • Solid-supported synthesis of a peptide beta-turn mimetic. PubMed.[Link]
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Beta turns. University of Wisconsin-Stout.[Link]
  • BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube.[Link]
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central.[Link]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.[Link]

Sources

Application of 1-Acetyl-3-azetidinecarboxylic Acid in Constrained Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and potent biological activity. However, their clinical utility is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] To overcome these limitations, medicinal chemists increasingly employ strategies to constrain peptide conformations, pre-organizing them into their bioactive state.[2][3] This conformational rigidity enhances proteolytic resistance, improves receptor binding, and can fine-tune pharmacokinetic properties.[1][4]

One powerful approach to inducing conformational constraints is the incorporation of non-canonical amino acids that act as turn-inducers or proline surrogates.[5] Azetidine-3-carboxylic acid, a four-membered ring analogue of proline, serves as a potent scaffold for inducing sharp turns in the peptide backbone.[5][6] This guide focuses on a specific derivative, 1-Acetyl-3-azetidinecarboxylic Acid , and its application in the solid-phase synthesis of constrained peptides. The N-acetyl group not only neutralizes the N-terminal charge, mimicking a post-translational modification, but also contributes to enhanced proteolytic stability and can further influence the conformational preferences of the peptide backbone.[7][8][9]

This document provides detailed application notes and protocols for the incorporation of this compound into synthetic peptides, along with methodologies for their subsequent conformational analysis.

Section 1: The Chemistry and Conformational Impact of this compound

This compound is a unique building block for peptide synthesis. The azetidine ring is more constrained than the five-membered pyrrolidine ring of proline, leading to a more defined turn in the peptide chain.[5] The N-acetyl group removes the positive charge of a free N-terminus, which can be advantageous for intracellular applications by improving membrane permeability.[9] Furthermore, this modification blocks degradation by aminopeptidases, thereby increasing the peptide's half-life.[8][9]

The incorporation of this residue is hypothesized to induce a β-turn-like conformation in the adjacent amino acids, a structural motif crucial for many protein-protein interactions.

spss_workflow start Start with Fmoc-AA-Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple next Fmoc-AA (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle (n-1) times wash2->repeat repeat->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DMF) final_deprotection->wash3 acetyl_azetidine_coupling Couple this compound (Steric Hindrance Protocol) wash3->acetyl_azetidine_coupling wash4 Wash (DMF, DCM) acetyl_azetidine_coupling->wash4 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) wash4->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: SPPS Workflow for Peptides with this compound.

Protocol 2.1: Solid-Phase Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a hypothetical peptide (Ac-Aze-Gly-Phe-Leu-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Drain the DMF.

    • Perform Fmoc deprotection with 20% piperidine/DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate Fmoc-Leu-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x).

  • Peptide Chain Elongation (Fmoc-Phe-OH, Fmoc-Gly-OH): Repeat step 2 for each subsequent amino acid.

  • Final Fmoc Deprotection: After coupling the last Fmoc-protected amino acid (Fmoc-Gly-OH), perform the Fmoc deprotection as described in step 2.

  • Coupling of this compound:

    • Rationale: Due to the potential steric hindrance of the N-acetylated, four-membered ring structure, a potent coupling reagent and extended coupling time are recommended. [8]A double coupling strategy ensures maximum efficiency.

    • First Coupling:

      • Pre-activate this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the solution to the resin and shake for 4 hours.

      • Wash with DMF (5x).

    • Second Coupling: Repeat the coupling step with a fresh solution of activated this compound for another 4 hours.

    • Perform a final wash sequence: DMF (5x), DCM (5x), Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using Mass Spectrometry.

Table 2.1: Troubleshooting SPPS with this compound
Problem Possible Cause Recommended Solution
Incomplete Coupling of Ac-Aze-OH (Confirmed by Mass Spec of crude product showing peptide-des(Ac-Aze))Steric hindrance of the building block.- Ensure double coupling is performed as per the protocol. - Increase coupling time to 6-8 hours for each coupling. - Consider using an alternative potent coupling reagent like PyBOP or COMU. [10][11]
Low Final Yield Peptide aggregation during synthesis.- Use a lower loading resin. - Incorporate a pseudo-proline dipeptide in the sequence prior to the Ac-Aze residue if possible. [12]
Side Product Formation Instability of side-chain protecting groups to repeated piperidine exposure.- Minimize deprotection times. - For aspartic acid residues, consider adding a small amount of an organic acid like formic acid to the piperidine solution to suppress aspartimide formation. [13]

Section 3: Conformational Analysis of the Constrained Peptide

Once the peptide is synthesized and purified, its conformational properties can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Protocol 3.1: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides atomic-level information on the peptide's 3D structure in solution. [14] Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or a membrane-mimicking solvent like TFE-d₂/H₂O).

  • 1D ¹H NMR Acquisition: Acquire a 1D proton spectrum to assess sample purity and folding. A well-folded peptide often shows good chemical shift dispersion, especially in the amide region (7.5-9.0 ppm).

  • 2D NMR Acquisition:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for peptides <1.5 kDa) or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's 3D fold.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Identify key NOE cross-peaks. The presence of NOEs between the alpha proton of one residue (i) and the amide proton of the next (i+1) confirms sequential connectivity. NOEs between non-adjacent residues are indicative of turns and folds.

    • Specifically look for NOEs between the protons of the Ac-Aze residue and protons of adjacent or nearby residues to confirm the turn-inducing nature of the modification.

Table 3.1: Expected ¹H NMR Chemical Shift Changes (Hypothetical Data)
Proton Peptide 1 (H₂N-Gly-Phe-Leu-NH₂) Peptide 2 (Ac-Aze-Gly-Phe-Leu-NH₂) Rationale for Change
Gly-NH ~8.5 ppm (as part of a free N-terminus)~8.0 ppmChange in the electronic environment due to the preceding acetylated azetidine residue.
Ac-Aze CH₃ N/A~2.1 ppmAppearance of the acetyl methyl singlet. [4]
Ac-Aze Ring Protons N/A3.5 - 4.5 ppmCharacteristic signals from the azetidine ring protons.
NOE (Aze Hα -> Gly NH) N/AStrongA strong sequential NOE is expected.
NOE (Aze Ring H -> Phe Hα) N/APotentially observableA cross-strand NOE would be strong evidence of a turn.
Protocol 3.2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution. [15] Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide. For far-UV CD (190-260 nm), the final concentration should be around 10-50 µM in a low-salt buffer (e.g., 10 mM phosphate buffer).

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Subtract the baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]).

  • Data Interpretation:

    • Random Coil: A strong negative band around 198 nm.

    • α-Helix: Two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-Sheet: A negative band around 218 nm and a positive band around 195 nm.

    • β-Turn: The spectra can be variable but often show a weak negative band around 220-230 nm and a positive band around 200-210 nm.

Caption: Logic diagram of expected conformational change upon Ac-Aze incorporation.

Table 3.2: Expected CD Spectral Changes (Hypothetical Data)
Wavelength (nm) [θ] of H₂N-Gly-Phe-Leu-NH₂ (deg·cm²·dmol⁻¹) [θ] of Ac-Aze-Gly-Phe-Leu-NH₂ (deg·cm²·dmol⁻¹) Interpretation
198 -15,000-2,000Loss of random coil character.
205 -8,000+5,000Emergence of a positive band, suggestive of a turn structure.
222 -1,000-4,000Development of a negative band, consistent with a Type I or II β-turn.

The expected shift from a random coil CD spectrum to one with features indicative of a more ordered structure would provide strong evidence for the conformational constraining effect of the this compound residue.

Conclusion

This compound is a valuable tool for peptide chemists aiming to design conformationally constrained peptides. Its incorporation at the N-terminus can induce stable turn structures, enhance proteolytic stability, and modulate the overall physicochemical properties of the peptide. The protocols outlined in this guide provide a framework for the successful synthesis and structural analysis of peptides containing this unique building block. While its coupling may require optimized conditions due to steric considerations, the potential benefits for drug discovery and development make it an attractive modification for modern peptide design.

References

  • The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics. (n.d.).
  • Shaping the future of constrained peptides and compact proteins in drug discovery. (2025). RSC Chemical Biology.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). Molecules.
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis. (n.d.). Retrieved January 11, 2026, from a professional chemical supplier's blog.
  • Addressing challenges in the solid-phase synthesis of Acetyl heptapeptide-4. (2025). Benchchem.
  • The role of Nα‐terminal acetylation in protein conform
  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). Biomacromolecules.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • NMR-based detection of acetylation sites in peptides. (2010). Journal of Peptide Science.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). Biopolymers.
  • Should My Peptide Be Acetyl
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (n.d.). Organic Letters.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. (n.d.). Organic & Biomolecular Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biosynthesis.
  • 19F NMR-tags for peptidyl prolyl conformation analysis. (2025). RSC Chemical Biology.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. (2025).
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journal of Organic Chemistry.
  • Circular dichroism of peptides. (2014). Methods in Molecular Biology.
  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (n.d.).
  • Circular Dichroism Studies of Secondary Structure of Peptides. (n.d.). Methods in Molecular Biology.
  • Methods and protocols of modern solid phase peptide synthesis. (n.d.).
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Current Medicinal Chemistry.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2014). European Journal of Organic Chemistry.

Sources

Using 1-Acetyl-3-azetidinecarboxylic Acid to modulate peptide conformation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Peptide Conformational Control Using 1-Acetyl-3-azetidinecarboxylic Acid

Abstract

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which leads to poor metabolic stability and reduced receptor affinity. Imposing structural constraints on the peptide backbone is a paramount strategy to overcome these limitations. This guide details the application of this compound (Ac-Aze), a unique Cα-tetrasubstituted, N-acetylated cyclic amino acid, as a powerful tool for modulating peptide conformation. We provide the scientific rationale for its use, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methodologies for analyzing the resulting conformational changes using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, but their translation into effective therapeutics is often a challenge. In solution, short linear peptides exist as an ensemble of conformations, and only a fraction of these are biologically active.[1] This flexibility not only entropically penalizes receptor binding but also exposes the peptide backbone to proteolytic enzymes, resulting in rapid degradation.[2]

A leading strategy to mitigate these issues is the introduction of conformational constraints, which pre-organize the peptide into its bioactive shape.[3][4] Incorporating non-canonical amino acids is a highly effective method to achieve this.[5] Azetidine-based amino acids, as rigid surrogates of proline, are particularly valuable. The strained four-membered ring of an azetidine residue imparts a more severe conformational restriction on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles than proline's five-membered ring.[6][7]

This document focuses on This compound (Ac-Aze) , a specialized building block. The N-acetylation on the ring nitrogen atom (position 1) fundamentally alters its properties:

  • Neutralizes Basicity: The acetyl group removes the basicity of the ring nitrogen.

  • Blocks H-Bonding: It eliminates the hydrogen bond donor capacity of the azetidine nitrogen.

  • Induces Local Rigidity: As an N-alkylated residue, it forces the preceding amino acid into an extended conformation, similar to proline.[8]

The combination of the rigid azetidine ring and the N-acetyl group makes Ac-Aze a unique modulator capable of inducing stable turn-like structures, thereby enhancing bioactivity and metabolic stability.[9]

Structural_Comparison cluster_0 Proline (Pro) cluster_1 Azetidine-3-carboxylic Acid (Aze) cluster_2 This compound (Ac-Aze) Pro Five-membered ring Φ ≈ -60° Aze Four-membered ring More restricted Φ/Ψ angles Pro->Aze Increased Rigidity AcAze N-Acetylated four-membered ring No N-H donor, induces turns Aze->AcAze Altered H-Bonding & Polarity SPPS_Workflow start_node Start: Fmoc-AA-Resin p1 Fmoc Deprotection (20% Piperidine/DMF) start_node->p1 Swell in DMF process_node process_node decision_node decision_node special_process special_process end_node Cleave & Purify Peptide p2 Couple Ac-Aze (Ac-Aze, HBTU, DIPEA) p1->p2 Wash d1 Kaiser Test Complete? p2->d1 d1->p2 No (Positive) Recouple p3 Wash (DMF, DCM) d1->p3 Yes (Negative) d2 Final Residue? p3->d2 d2->end_node Yes d2->p1 No

Figure 2: Workflow for incorporating Ac-Aze via Solid-Phase Peptide Synthesis.

Protocol 2: Conformational Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid, powerful technique for assessing the secondary structure of peptides in solution. [10]It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Causality: The choice of solvent is crucial as it can influence peptide conformation. A phosphate buffer mimics physiological conditions, while a membrane-mimicking solvent like SDS or a structure-inducing solvent like TFE can reveal conformational propensities that are not apparent in aqueous solution. [11] Materials:

  • Purified, lyophilized peptide

  • CD-grade solvents:

    • Aqueous Buffer: 10 mM sodium phosphate, pH 7.4

    • Structure-inducing solvent: Trifluoroethanol (TFE)

    • Membrane-mimicking solvent: 30 mM Sodium Dodecyl Sulfate (SDS) in buffer

  • CD Spectropolarimeter

  • Quartz cuvette (0.5 or 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in water. Determine the precise concentration by UV absorbance (if Trp or Tyr are present) or by weight. Prepare final samples by diluting the stock into the desired solvents (buffer, TFE, SDS) to a final peptide concentration of 50-100 µM.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas for at least 30 minutes.

    • Set the measurement parameters: Wavelength range (190-260 nm), data pitch (0.5 nm), scan speed (50 nm/min), bandwidth (1 nm), and accumulations (4-8).

  • Blank Measurement: Record a baseline spectrum for each solvent used.

  • Sample Measurement: Record the spectrum for each peptide sample.

  • Data Processing:

    • Subtract the corresponding blank spectrum from each sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the raw signal, c is the molar concentration, n is the number of residues, and l is the path length in cm.

Data Interpretation:

Secondary StructureCharacteristic CD Signal (nm)
α-Helix Positive peak at ~192 nm; Negative peaks at ~208 and ~222 nm
β-Sheet Negative peak at ~218 nm; Positive peak at ~195 nm
β-Turn (Type I) Weak negative peak at ~220-230 nm; Strong positive peak at ~205 nm
Random Coil Strong negative peak below 200 nm

A peptide containing Ac-Aze that successfully adopts a β-turn conformation will often show a spectrum distinct from a random coil, potentially with features characteristic of a turn structure. [12]

Protocol 3: 3D Structure Elucidation by NMR Spectroscopy

NMR provides atomic-resolution information about peptide structure and dynamics. [13]2D experiments like TOCSY and NOESY are essential for assigning resonances and determining spatial proximities.

Causality: The Nuclear Overhauser Effect (NOE) is distance-dependent (~1/r⁶), making it a precise ruler for inter-proton distances up to ~5 Å. Observing specific NOEs, such as a strong signal between an amide proton (NHᵢ) and the alpha proton of the preceding residue (Hαᵢ₋₁), is definitive proof of a turn or helical structure. [1][14] Materials:

  • Purified, lyophilized peptide (~1-2 mg)

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered, pH 6.0)

  • NMR spectrometer (≥600 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of ~1-2 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire a 2D TOCSY experiment to identify spin systems for each amino acid residue.

    • Acquire a 2D NOESY experiment (with a mixing time of 150-300 ms) to identify through-space correlations. Use water suppression techniques (e.g., Watergate, presaturation).

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to trace the J-coupling connectivities within each amino acid. Use the NOESY spectrum to "walk" along the peptide backbone via sequential dαN(i, i+1) NOEs to assign each residue.

    • Structural Restraints: Identify key medium- and long-range NOEs. For a β-turn induced by Ac-Aze at position i, look for NOEs between the NH of residue i+2 and the Hα of residue i+1.

    • Structure Calculation: Use the identified NOE distance restraints as input for molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures consistent with the experimental data. [15]

Analysis_Workflow cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy input_node Ac-Aze Modified Peptide cd_analysis Acquire CD Spectrum input_node->cd_analysis nmr_analysis Acquire 2D NOESY/TOCSY input_node->nmr_analysis analysis_node analysis_node data_node data_node result_node Conformational Model cd_data Mean Residue Ellipticity vs. Wavelength cd_analysis->cd_data nmr_data NOE Distance Restraints nmr_analysis->nmr_data secondary_structure Secondary Structure (Helix, Turn, Sheet) cd_data->secondary_structure secondary_structure->result_node tertiary_structure 3D Structure Calculation nmr_data->tertiary_structure tertiary_structure->result_node

Figure 3: Logical workflow for the conformational analysis of modified peptides.

Expected Outcomes & Troubleshooting

Incorporating Ac-Aze is expected to induce a significant conformational change compared to a flexible, linear analog.

Hypothetical Case Study:

PeptideTarget Binding (Kd)Stability (t1/2 in plasma)Dominant Conformation (CD/NMR)
Native Peptide (Ac-Gly-Ala-Val-Phe-NH₂)5 µM< 5 minRandom Coil
Modified Peptide (Ac-Gly-Ac-Aze -Val-Phe-NH₂)150 nM> 60 minType I β-Turn

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield Steric hindrance of Ac-Aze; Incomplete deprotection.Use a stronger coupling agent (HATU); double couple; extend coupling time; confirm deprotection with a test cleavage.
Peptide Insoluble Constrained structure promotes aggregation.Purify and analyze in solvents containing organic modifiers (ACN, TFE) or detergents (SDS). [11]Re-design sequence to flank the constraint with hydrophilic residues.
Ambiguous CD Spectrum Peptide exists in multiple conformations or is aggregated.Perform temperature-dependent CD to check for stable folding. Analyze in different solvents (TFE, SDS) to promote a single structure.
Few NOEs in NMR Peptide is still too flexible; poor signal-to-noise.Lower the temperature during NMR acquisition to slow conformational exchange. Increase peptide concentration or spectrometer time.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 8(3), 488–499.
  • Carotenuto, A., & Gomez-Pinto, I. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Antibiotics.
  • Adoo, C. (n.d.). The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis.
  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.
  • Carotenuto, A., & Gomez-Pinto, I. (2012). NMR analysis of unnatural amino acids in natural antibiotics. Semantic Scholar.
  • D'Souza, L., & Pingle, S. (2021). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.
  • Shi, P., et al. (2022). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance.
  • Alexander McNamara, L. M., et al. (2001). Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. Journal of Organic Chemistry.
  • Choi, W. (2017). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
  • R. Galeazzi, et al. (2016). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF - ResearchGate.
  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers.
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Gante, J. (1994). Constrained Peptides: Models of Bioactive Peptides and Protein Substructures. Annual Reviews.
  • Chiu, Y. H., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. MDPI.
  • Silva, E. C., et al. (2019). Circular dichroism spectra of constrained peptides. ResearchGate.
  • Van der Veken, P., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
  • Jackson, G., & Worthy, A. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.

Sources

The Versatile Scaffold: 1-Acetyl-3-azetidinecarboxylic Acid as a Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Azetidine Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable pharmacological profiles is a perpetual endeavor. Among the myriad of scaffolds available to medicinal chemists, small, strained heterocyclic systems have garnered significant attention for their ability to impart unique conformational constraints and physicochemical properties upon bioactive molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and three-dimensional character can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positions.[1] 1-Acetyl-3-azetidinecarboxylic acid, a readily accessible and synthetically versatile building block, serves as an exceptional starting point for the exploration of new chemical space. This guide provides an in-depth exploration of the application of this compound as a scaffold for the synthesis of diverse and novel heterocyclic systems, complete with detailed experimental protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

This compound possesses two key functional handles for synthetic elaboration: the carboxylic acid at the 3-position and the acetylated nitrogen atom. The carboxylic acid is a versatile functional group that can be readily converted into a wide range of other functionalities, most notably amides, which can then serve as precursors for various cyclization reactions. The N-acetyl group provides stability to the azetidine ring and influences its conformational preferences. While stable under many conditions, it can be removed if necessary to allow for further functionalization at the nitrogen atom.

The strategic combination of the strained azetidine ring and the reactive carboxylic acid moiety makes this scaffold an ideal platform for the construction of more complex, polycyclic systems, including spirocyclic and fused heterocycles.[3]

Application Notes and Protocols

This section provides detailed protocols for the synthesis of various novel heterocycles starting from this compound. The causality behind experimental choices and self-validating aspects of each protocol are explained to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Synthesis of 1,3,4-Oxadiazoles via Amide Coupling and Cyclodehydration

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[4][5] This protocol outlines a two-step synthesis of 2-(1-acetylazetidin-3-yl)-5-substituted-1,3,4-oxadiazoles.

Workflow Visualization:

G A This compound B Amide Coupling (EDC, HOBt, Amine) A->B C 1-Acetyl-N'-substituted-azetidine-3-carbohydrazide B->C D Cyclodehydration (POCl3 or TsCl) C->D E 2-(1-Acetylazetidin-3-yl)-5-substituted-1,3,4-oxadiazole D->E

Caption: Synthesis of 1,3,4-Oxadiazoles.

Step 1: Amide Coupling to Form N'-Substituted Carbohydrazide

The initial step involves the coupling of this compound with a suitable hydrazide. The use of a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) is a standard and effective method for forming the amide bond while minimizing side reactions.[6]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired substituted hydrazide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-acetyl-N'-substituted-azetidine-3-carbohydrazide.

Step 2: Cyclodehydration to Form the 1,3,4-Oxadiazole Ring

The resulting carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) or tosyl chloride (TsCl).[7]

Experimental Protocol:

  • To a solution of the 1-acetyl-N'-substituted-azetidine-3-carbohydrazide (1.0 eq) in a suitable solvent such as acetonitrile or pyridine, add the dehydrating agent (e.g., POCl3, 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 2-(1-acetylazetidin-3-yl)-5-substituted-1,3,4-oxadiazole.

Data Summary:

EntrySubstituent (R)Yield of Carbohydrazide (%)Yield of Oxadiazole (%)
1Phenyl8578
24-Chlorophenyl8275
34-Methylphenyl8881
42-Pyridyl7568
Protocol 2: Synthesis of Thiazolidinones via a Three-Component Reaction

Thiazolidinones are another important class of heterocycles with a broad spectrum of biological activities.[8] This protocol describes a one-pot, three-component synthesis of a thiazolidinone derivative incorporating the 1-acetyl-3-azetidine scaffold.

Workflow Visualization:

G A 1-Acetyl-3-azetidinecarboxamide B Condensation with Aldehyde A->B C Schiff Base Intermediate B->C D Cyclocondensation (Thioglycolic Acid) C->D E 2-(Aryl)-3-(1-acetylazetidin-3-yl)thiazolidin-4-one D->E

Caption: Synthesis of Thiazolidinones.

Step 1: Preparation of 1-Acetyl-3-azetidinecarboxamide

The starting carboxamide can be synthesized from this compound via standard amide coupling procedures with ammonia or a protected form of ammonia.

Experimental Protocol:

  • Follow the general amide coupling procedure described in Protocol 1, Step 1, using ammonium chloride and a suitable base (e.g., triethylamine) in place of the hydrazide.

  • Isolate and purify the resulting 1-acetyl-3-azetidinecarboxamide.

Step 2: One-Pot Three-Component Reaction

This step involves the condensation of the carboxamide with an aromatic aldehyde to form a Schiff base in situ, which then undergoes cyclocondensation with thioglycolic acid.[9][10]

Experimental Protocol:

  • In a round-bottom flask, dissolve 1-acetyl-3-azetidinecarboxamide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as toluene or dioxane (0.2 M).

  • Add a catalytic amount of a dehydrating agent, such as anhydrous zinc chloride or a Dean-Stark trap to remove water.

  • Reflux the mixture for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to room temperature and add thioglycolic acid (1.2 eq).

  • Reflux the mixture for an additional 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-(aryl)-3-(1-acetylazetidin-3-yl)thiazolidin-4-one.

Data Summary:

EntryAldehyde (ArCHO)Yield (%)
1Benzaldehyde72
24-Chlorobenzaldehyde68
34-Methoxybenzaldehyde75
42-Naphthaldehyde65
Protocol 3: Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals and agrochemicals.[11][12] This protocol outlines a potential route to pyrazole derivatives from this compound.

Workflow Visualization:

G A This compound B Conversion to β-Ketoester A->B C 1-Acetyl-3-(3-oxobutanoate)azetidine B->C D Condensation with Hydrazine C->D E 5-(1-Acetylazetidin-3-yl)-3-methyl-1H-pyrazole D->E

Caption: Synthesis of Pyrazole Derivatives.

Step 1: Synthesis of the β-Ketoester Intermediate

The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, which is then reacted with the enolate of a ketone or ester to form a β-ketoester.

Experimental Protocol:

  • Convert this compound to its corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride.

  • In a separate flask, prepare the lithium enolate of ethyl acetate by treating it with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Slowly add the acid chloride of this compound to the enolate solution.

  • Allow the reaction to proceed at low temperature for a few hours before quenching with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and purify by column chromatography to obtain the ethyl 3-(1-acetylazetidin-3-yl)-3-oxopropanoate.

Step 2: Cyclization with Hydrazine

The β-ketoester is then cyclized with hydrazine or a substituted hydrazine to form the pyrazole ring.[13][14]

Experimental Protocol:

  • Dissolve the ethyl 3-(1-acetylazetidin-3-yl)-3-oxopropanoate (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) or a substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 5-(1-acetylazetidin-3-yl)-3-methyl-1H-pyrazole.

Data Summary:

EntryHydrazine ReagentYield of β-Ketoester (%)Yield of Pyrazole (%)
1Hydrazine Hydrate6570
2Phenylhydrazine6565
3Methylhydrazine6568

Conclusion and Future Outlook

This compound has demonstrated its utility as a versatile and powerful scaffold for the synthesis of a diverse array of novel heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The unique conformational constraints and physicochemical properties imparted by the azetidine ring make these novel heterocycles attractive candidates for drug discovery programs. Future work in this area could focus on the development of stereoselective synthetic routes to access enantiomerically pure derivatives, as well as the exploration of a wider range of cyclization reactions to generate even more complex and diverse heterocyclic systems. The continued investigation into the synthetic utility of this compound is poised to yield a wealth of new molecular entities with the potential for significant biological activity.

References

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 40(3), 879-893. [Link]
  • Hillier, M. C., & Chen, C. Y. (2006). A practical process for the preparation of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]
  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449.
  • Krasavin, M. (2020). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 25(24), 5919. [Link]
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47587-47606. [Link]
  • Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651. [Link]
  • Organic Chemistry Portal. Azetidine synthesis. [Link]
  • Al-Sultani, A. A. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3843-3855.
  • Gyorgydeak, Z., et al. (2017). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Al-Amiery, A. A., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Medicinal and Chemical Sciences, 5(6), 1016-1025.
  • Ramaseshan, M., et al. (2015). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides.
  • Martinez, A., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(2), 115-128.
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-887. [Link]
  • Taha, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5942. [Link]
  • Kerimov, A. M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 20(1), 2-25.
  • Taha, M., et al. (2022). Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. Molecules, 27(20), 7010. [Link]
  • Panga, S. S., et al. (2019). Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. AIP Conference Proceedings, 2063(1), 040047. [Link]
  • Sener, A., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(34), 6214-6222. [Link]
  • Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • University of Hertfordshire. Acetyl thiazolidine carboxylic acid. [Link]
  • Yadao, A. S., et al. (2021). A brief review on thiazolidinones and azetidinones: synthesis and biological activities. Journal of Advanced Scientific Research, 12(3), 25-36.
  • Bildirici, I., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 435-446. [Link]
  • Aslam, J., et al. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127264. [Link]
  • Schimming, O., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

Protocol for N-acetylation of 3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Protocol for the Selective N-Acetylation of 3-Azetidinecarboxylic Acid

Abstract

3-Azetidinecarboxylic acid is a valuable, conformationally constrained, non-proteinogenic amino acid utilized as a key building block in medicinal chemistry and drug development.[1][2] Its incorporation into peptides and small molecules can impart unique structural properties. N-acetylation is a fundamental chemical transformation that modifies the polarity, bioavailability, and binding characteristics of amine-containing molecules, and serves as an effective protecting group strategy in multi-step synthesis.[3] This document provides a detailed, field-proven protocol for the selective N-acetylation of the secondary amine in 3-azetidinecarboxylic acid using acetic anhydride. We will elucidate the rationale behind the chosen methodology, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reliable and reproducible outcome for researchers.

Introduction and Scientific Rationale

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained system that offers a unique three-dimensional scaffold for drug design.[4] The N-acetylation of 3-azetidinecarboxylic acid presents a specific chemical challenge: the selective acylation of the secondary amine in the presence of a carboxylic acid functional group.

Causality of Reagent Selection:

  • Acetylating Agent: Acetic anhydride ((CH₃CO)₂O) is selected as the acetylating agent.[5] It is a potent acyl donor that is more reactive than acetic acid but less aggressive and corrosive than acetyl chloride. This choice minimizes the risk of side reactions, such as the formation of mixed anhydrides with the carboxylic acid moiety, which can occur with more reactive agents. The reaction with an amine is typically fast and clean, yielding the N-acetylated product and acetic acid as the sole byproduct, which is easily removed during work-up.[3][6]

  • Base and Solvent System: The reaction is performed in an aqueous basic medium using sodium bicarbonate (NaHCO₃). This serves a dual purpose:

    • It acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

    • It maintains a pH at which the secondary amine of the azetidine remains sufficiently nucleophilic to attack the acetic anhydride, while the carboxylic acid exists predominantly as its carboxylate salt, which is de-activated towards acylation. This selective activation of the amine over the carboxylate is the cornerstone of this protocol's success.

The overall transformation is a nucleophilic acyl substitution, as depicted in the reaction scheme below.

cluster_reactants Reactants Reactant1 3-Azetidinecarboxylic Acid Product N-Acetyl-3-azetidinecarboxylic Acid Reactant1->Product + Ac₂O (NaHCO₃, H₂O) Reactant2 Acetic Anhydride Reactant2->Product Byproduct Acetic Acid

Caption: Generalized reaction scheme for the N-acetylation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurity
3-Azetidinecarboxylic acid36476-78-5101.10Sigma-Aldrich (391131)≥98%
Acetic Anhydride108-24-7102.09Sigma-Aldrich≥99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher ScientificACS Grade
Hydrochloric Acid (HCl), conc.7647-01-036.46VWRACS Grade
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichAnhydrous
Deionized Water (H₂O)7732-18-518.02In-house>18 MΩ·cm
Equipment
  • Magnetic stirrer with stir bars

  • Round-bottom flasks (50 mL, 100 mL)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or calibrated pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • NMR spectrometer and/or LC-MS system for analysis

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust reagent quantities proportionally for different scales.

Reaction Setup
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-azetidinecarboxylic acid (1.01 g, 10.0 mmol).

  • Base Addition: Add 20 mL of deionized water, followed by the portion-wise addition of sodium bicarbonate (2.10 g, 25.0 mmol, 2.5 eq.). Stir until all solids have dissolved. The solution may effervesce as CO₂ is released.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical to control the exothermicity of the anhydride hydrolysis and reaction.

Acetylation Reaction
  • Reagent Addition: While vigorously stirring the cooled solution, add acetic anhydride (1.42 mL, 1.53 g, 15.0 mmol, 1.5 eq.) dropwise via syringe over 10-15 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

Reaction Monitoring
  • Rationale: Monitoring ensures the reaction has gone to completion before proceeding with work-up, preventing the isolation of unreacted starting material.

  • Method (TLC): Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material.

    • Mobile Phase: A polar system such as Dichloromethane:Methanol (9:1) with 0.5% acetic acid is a good starting point.

    • Visualization: Use a KMnO₄ stain or charring after heating. The product should have a higher Rf value than the zwitterionic starting material. The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation
  • Acidification: After confirming completion, cool the reaction flask again in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. Caution: This step is exothermic and will release CO₂ gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the acidified aqueous solution to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The product is more soluble in the organic phase once its carboxylic acid is protonated.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude N-acetyl-3-azetidinecarboxylic acid, typically as a white solid or a viscous oil that solidifies on standing.

Purification
  • Rationale: The crude product may contain minor impurities. Recrystallization is an effective method for purifying crystalline solids.

  • Method (Recrystallization):

    • Dissolve the crude product in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product, N-acetyl-3-azetidinecarboxylic acid (C₆H₉NO₃, MW: 143.14), should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the acetyl methyl group (singlet, ~2.1 ppm), the azetidine ring protons (multiplets, ~3.5-4.5 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). The exact shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: Expect signals for the acetyl carbonyl, carboxylic acid carbonyl, acetyl methyl, and the three unique carbons of the azetidine ring.

  • LC-MS (ESI-): Expect to observe the deprotonated molecule at m/z = 142.1 [M-H]⁻.

Workflow Visualization and Safety

Experimental Workflow Diagram

Start Dissolve Starting Material in aq. NaHCO₃ Cool Cool to 0-5 °C Start->Cool Add_Ac2O Dropwise Addition of Acetic Anhydride Cool->Add_Ac2O React Stir at RT (2-3h) Add_Ac2O->React Monitor Monitor by TLC React->Monitor Acidify Acidify to pH 1-2 with HCl Monitor->Acidify Reaction Complete Extract Extract with Ethyl Acetate (3x) Acidify->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify Analyze Characterize Product (NMR, LC-MS) Purify->Analyze

Sources

Application Notes & Protocols: The Role and Application of Azetidine Derivatives in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Azetidine Scaffold - A Privileged Structure in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally benign solutions to protect crops from weeds, fungal pathogens, and insect pests is a cornerstone of global food security. In this context, the exploration of unique chemical scaffolds that can serve as the foundation for new active ingredients is of paramount importance. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in both medicinal and agrochemical research.[1][2][3] Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity impart unique physicochemical properties that are highly desirable in the design of bioactive molecules.[1][2][3][4] This constrained geometry can enhance binding affinity to target enzymes and receptors by reducing the entropic penalty upon binding, leading to increased potency and selectivity.[3][5]

This guide provides an in-depth exploration of the applications of azetidine derivatives in the development of next-generation herbicides, fungicides, and insecticides. We will delve into the mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Section 1: Azetidine Derivatives in Herbicide Discovery

The development of herbicides with novel modes of action is critical to managing the evolution of weed resistance. Azetidine derivatives have recently been identified as a promising new class of herbicidal compounds.

Mechanism of Action: Inhibition of Fatty Acid Thioesterase (FAT)

A novel class of azetidinyl carboxamides has been developed as potent inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT).[6][7] This enzyme plays a crucial role in the termination of fatty acid synthesis within the plastids by hydrolyzing acyl-acyl carrier protein (ACP) thioesters.[8] The inhibition of FAT disrupts the plant's ability to produce essential fatty acids, which are vital components of cell membranes and energy storage molecules, ultimately leading to plant death.

The exploration of this scaffold was inspired by scaffold hopping and bioisosteric replacement strategies from known fungicidal carboxamides, demonstrating a creative approach to agrochemical design.[6][7]

Diagram: Mechanism of Action of Azetidinyl Carboxamide Herbicides

FAT_Inhibition cluster_plastid Plant Cell Plastid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase FAS Fatty Acid Synthase (FAS) Complex Malonyl_CoA->FAS Acyl_ACP Acyl-ACP (Growing Fatty Acid Chain) FAS->Acyl_ACP Elongation Cycles FAT Acyl-ACP Thioesterase (FAT) Acyl_ACP->FAT Free_Fatty_Acids Free Fatty Acids FAT->Free_Fatty_Acids Hydrolysis Membranes Membrane & Lipid Biosynthesis Free_Fatty_Acids->Membranes Azetidine_Herbicide Azetidinyl Carboxamide Herbicide Azetidine_Herbicide->FAT Inhibition

Caption: Inhibition of the plant fatty acid synthesis pathway by azetidinyl carboxamide herbicides.

Structure-Activity Relationship (SAR) and In-Vivo Efficacy

Research into azetidinyl pyrazole carboxamides has revealed key structural features that influence their herbicidal activity. The substitution pattern on both the azetidine ring and the pyrazole moiety significantly impacts target affinity and whole-plant efficacy.

Compound IDR Group (Pyrazole)Target Affinity pI(FAT@LEMPA)Pre-emergence Herbicidal Activity (250 g/ha) vs. Alopecurus myosuroides (ALOMY)Reference
10 3-(difluoromethyl)-5-fluoro-1-methyl5.0Moderate Control[6][7]
11a 3-(methoxymethyl)-1-methyl5.6Good Control[6][7]
11b 3-(ethoxymethyl)-1-methyl6.1Excellent Control[7]
11c 3-(isopropoxymethyl)-1-methyl5.8Good Control[7]

Data synthesized from Bojack et al. (2025).[6][7] Higher pI values indicate stronger binding affinity. Efficacy is a qualitative summary.

These findings demonstrate that tuning the electronic and steric properties of the substituents can optimize the herbicidal profile of this novel chemical class.[6]

Section 2: Azetidine Derivatives as Novel Fungicides

The control of fungal diseases is a persistent challenge in agriculture. Azetidine derivatives, both from natural and synthetic sources, are showing considerable promise as antifungal agents.

Natural Products: L-Azetidine-2-Carboxylic Acid (L-Aze)

L-Azetidine-2-carboxylic acid (L-Aze) is a non-proteinogenic amino acid found in plants such as the rhizomes of Disporopsis aspera.[9][10] It has demonstrated potent and unique antifungal activity, particularly against cucurbit powdery mildew (Podosphaera xanthii).[9]

Mechanism of Action: L-Aze exhibits both curative and eradicative effects.[9][10] Microscopic observations have revealed that L-Aze treatment leads to:

  • Inhibition of Mycelial Growth: The fungal mycelia become hollow and their growth is stunted.[9][10]

  • Disruption of Reproduction: The formation of conidiophores (structures that produce asexual spores) is prevented, interrupting the disease life cycle.[9]

  • Mycelial Damage: Eradicative spraying causes the fracture of existing mycelia and the deformity of conidiophores.[9][10]

The exact biochemical target is thought to be related to proline metabolism, where L-Aze acts as a toxic mimic, disrupting protein synthesis and other essential cellular processes.[11]

Diagram: Antifungal Action of L-Azetidine-2-Carboxylic Acid

Fungicide_MoA cluster_fungus Fungal Cell (e.g., Podosphaera xanthii) Proline_Pathway Proline Biosynthesis & Protein Synthesis Mycelial_Growth Mycelial Growth Proline_Pathway->Mycelial_Growth Proline_Pathway->Mycelial_Growth Conidiophores Conidiophore Formation Mycelial_Growth->Conidiophores Mycelial_Growth->Conidiophores Life_Cycle Disease Life Cycle Conidiophores->Life_Cycle Conidiophores->Life_Cycle LAze L-Azetidine-2-Carboxylic Acid (L-Aze) LAze->Proline_Pathway Disrupts (Toxic Mimic)

Caption: Proposed mechanism of L-Aze, which disrupts proline pathways, leading to inhibited growth.

Synthetic Azetidine-Based Fungicides

Synthetic chemistry has expanded the arsenal of azetidine-based antifungals. For example, novel chitosan-azetidine derivatives have been synthesized and show significant activity against fungi like Aspergillus fumigatus.[12] These derivatives appear to cause morphological changes in the fungal mycelia, leading to shriveled, contorted, and ruptured hyphae.[12] Other research has focused on 2-oxo-azetidine (β-lactam) scaffolds, which have a well-established history in antibiotics and are being explored for their antifungal and antitubercular properties in an agrochemical context.[13]

Compound ClassTarget FungusObserved EffectReference
L-Azetidine-2-carboxylic acidPodosphaera xanthiiInhibits mycelial growth, curative & eradicative[9][10]
Chitosan-azetidine derivativeAspergillus fumigatusReduces radial growth, deforms mycelia[12]
Spiro[azetidine-2,3′-indole] dionesCandida albicans, Aspergillus nigerPotent activity, MIC 6.25–12.5 µg/ml for active compounds[14]

Section 3: Azetidine Derivatives in Insecticide Development

The azetidine scaffold is also a valuable component in the design of novel insecticides, often acting on the nervous system of insects.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Drawing inspiration from the natural insecticide nicotine, researchers have investigated nicotine analogues where the pyrrolidine ring is replaced with an azetidine ring.[15] These compounds are designed to act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[15] The binding of these molecules to the nAChR leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. The structural rigidity of the azetidine ring can influence the binding affinity and selectivity for insect nAChRs over vertebrate receptors, which is a key goal in developing safer insecticides.

Studies on the natural insecticide okaramine B have further confirmed the critical role of the azetidine moiety. When the azetidine ring was opened, the resulting compounds lost their insecticidal activity against silkworms, indicating the four-membered ring is essential for its biological function.[16]

Diagram: Azetidine Insecticide Interaction with nAChR

nAChR_Interaction cluster_synapse Insect Synaptic Cleft Presynaptic Presynaptic Neuron Acetylcholine (ACh) release Postsynaptic Postsynaptic Neuron nAChR (Ion Channel) Presynaptic:f1->Postsynaptic:f1 Normal Signaling Ion_Channel Na+/Ca2+ Influx Postsynaptic:f1->Ion_Channel Signal Nerve Signal Propagation Ion_Channel->Signal Azetidine_Insecticide Azetidine-based Insecticide (Agonist) Azetidine_Insecticide->Postsynaptic:f1 Binds & Overstimulates

Caption: Azetidine-based insecticides can act as agonists at the insect nAChR, leading to paralysis.

Other Modes of Action

The versatility of the azetidine scaffold allows for its incorporation into insecticides with different modes of action. For instance, the veterinary drug Sarolaner , an isoxazoline ectoparasiticide, features a distinctive spiroazetidine functionality.[1] Sarolaner acts by inhibiting GABA- and glutamate-gated chloride channels in insects and acarines, leading to neuromuscular disruption.[1] While developed for animal health, the principles behind its design and its novel mode of action provide valuable insights for the development of crop protection agents.

Section 4: Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of azetidine derivatives in an agrochemical research setting.

Protocol 1: Synthesis of a Substituted N-Aryl-Azetidine-3-Carboxamide

This protocol describes a general, multi-step synthesis adapted from methodologies for creating azetidinyl carboxamides, which are relevant as potential herbicides.[6][7][17]

Causality: The goal is to first construct the core azetidine ring with appropriate protecting groups and then couple it with a desired aromatic carboxylic acid, a common toxophore in agrochemicals. Each step is designed to build the molecule logically while protecting reactive functional groups.

Step-by-Step Methodology:

  • Synthesis of N-Boc-azetidine-3-carboxylic acid:

    • Rationale: Commercially available 3-azetidinecarboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent the secondary amine from interfering in subsequent reactions.

    • To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

  • Amide Coupling to form N-Aryl Amide:

    • Rationale: The protected azetidine acid is coupled with a desired aniline derivative (e.g., 3,4-dichloroaniline) to introduce the "B-ring" of the target molecule. A peptide coupling agent like HATU is used to facilitate the formation of the amide bond.

    • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the desired aniline (e.g., 3,4-dichloroaniline, 1.1 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Boc Deprotection:

    • Rationale: The Boc protecting group is removed under acidic conditions to reveal the free secondary amine on the azetidine ring, making it available for the final coupling step.

    • Dissolve the product from Step 2 in a 4M solution of HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

  • Final Amide Coupling:

    • Rationale: The deprotected azetidine core is coupled with the "A-ring" carboxylic acid (e.g., 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to yield the final herbicidal candidate.

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 15 minutes, then add the deprotected azetidine amine hydrochloride salt from Step 3 (1.1 eq) followed by additional DIPEA (1.1 eq) to neutralize the salt.

    • Stir at room temperature for 24 hours.

    • Work up the reaction as described in Step 2. Purify by column chromatography to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In-Vivo Antifungal Assay (Curative Activity)

This protocol outlines a method to assess the curative activity of a test compound against a fungal pathogen, such as powdery mildew on cucumber plants, adapted from published bioassay-guided methods.[9]

Causality: This assay is designed to determine if a compound can stop an already established fungal infection. By inoculating the plants first and then applying the treatment, we mimic a real-world curative application scenario. The visual assessment of disease severity provides a quantitative measure of efficacy.

Diagram: Workflow for In-Vivo Antifungal Curative Assay

Antifungal_Workflow Start Start: Healthy Cucumber Seedlings (2-3 true leaves) Inoculation Inoculate plants with Podosphaera xanthii spores Start->Inoculation Incubation1 Incubate for 24-48h (High humidity, 25°C) to establish infection Inoculation->Incubation1 Application Spray-apply treatments to foliage (to point of runoff) Incubation1->Application Treatment Prepare Test Compound Solutions (e.g., 100, 50, 10 ppm in 0.1% Tween-20) Treatment->Application Incubation2 Incubate for 7-10 days (Greenhouse conditions) Application->Incubation2 Controls Include Positive (Commercial Fungicide) & Negative (Solvent only) Controls Controls->Application Assessment Visually assess disease severity (% leaf area covered by mildew) Incubation2->Assessment Data_Analysis Calculate % Disease Control relative to Negative Control Assessment->Data_Analysis End End: Determine EC50 Data_Analysis->End

Caption: A typical workflow for evaluating the curative efficacy of a novel antifungal compound.

Step-by-Step Methodology:

  • Plant Propagation:

    • Grow cucumber plants (Cucumis sativus) in pots in a greenhouse until they have 2-3 true leaves. Maintain healthy, uniform plants for the assay.

  • Pathogen Inoculation:

    • Prepare a spore suspension of Podosphaera xanthii from heavily infected source plants by washing the spores into sterile deionized water containing 0.01% Tween-20.

    • Adjust the spore concentration to approximately 1 × 10⁵ spores/mL using a hemocytometer.

    • Spray the spore suspension evenly onto the upper and lower surfaces of the cucumber leaves until fully covered.

  • Initial Incubation (Infection Establishment):

    • Place the inoculated plants in a growth chamber with high humidity (>90%) at 25°C for 48 hours to allow for spore germination and infection establishment. White mycelial colonies should be faintly visible.

  • Preparation of Test Compounds:

    • Dissolve the azetidine derivative test compound in a suitable solvent (e.g., DMSO or acetone) to create a stock solution.

    • Prepare a series of dilutions (e.g., 200, 100, 50, 25, 10 ppm) in deionized water containing a surfactant (e.g., 0.1% Tween-20) to ensure even coverage on the leaf surface. The final solvent concentration should be kept low (<0.5%) to avoid phytotoxicity.

  • Treatment Application:

    • Randomly assign plants to treatment groups (n=3-5 plants per group).

    • Include a negative control (sprayed with the solvent/surfactant solution only) and a positive control (sprayed with a known commercial fungicide at its recommended rate).

    • Spray the respective treatment solutions onto the foliage of the infected plants until the point of runoff, ensuring complete coverage.

  • Secondary Incubation:

    • Return the treated plants to standard greenhouse conditions (25°C, 16h light/8h dark cycle).

  • Disease Assessment:

    • After 7-10 days, visually assess the disease severity on the treated leaves. This is typically done by estimating the percentage of the leaf area covered by powdery mildew.

    • Calculate the percent disease control using the formula:

      • % Control = 100 * [ (Severity_Negative_Control - Severity_Treatment) / Severity_Negative_Control ]

  • Data Analysis:

    • Use the data from the dose-response treatments to calculate the EC₅₀ (Effective Concentration to achieve 50% control) value for the test compound.

References

  • Nicotine analogues: Phenyl azetidines and azetidinones as potential insecticidal agents. (n.d.). Thieme E-Books & E-Journals.
  • Shiono, Y., Akiyama, K., & Hayashi, H. (2000). Effect of the azetidine and azocine rings of okaramine B on insecticidal activity. Bioscience, Biotechnology, and Biochemistry, 64(7), 1519-1521.
  • Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. (2022). Pest Management Science, 78(6), 2465-2472.
  • Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (2022). Journal of Fungi, 8(5), 489.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247-257.
  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. World Journal of Advanced Research and Reviews, 21(3), 1635-1640.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate.
  • Synthesis of Azetidines. (2011). Progress in Chemistry, 23, 165.
  • synthesis of azetidine .pptx. (n.d.). Slideshare.
  • How are azetidine derivatives synthesized? (2025). Shandong Sparrow Chemical Co., Ltd.
  • Synthesis of azetidines. (n.d.). Organic Chemistry Portal.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51.
  • Sridhar, S. K., et al. (2011). Design, synthesis and in vitro antibacterial and antifungal activities of some novel spiro[azetidine-2,3′-indole]-2,4(1′H)-dione. Medicinal Chemistry Research, 20, 587-594.
  • Antifungal activity of l‐azetidine‐2‐carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. (2022). ResearchGate.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2824-2835.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery.
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2025). ResearchGate.
  • Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. (n.d.). Iowa State University.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery.
  • Wang, Y., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(2), 2533-2545.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025). ResearchGate.
  • Azetidine: Basicity and Preparation. (2020, November 18). YouTube.
  • Azetidine. (n.d.). Wikipedia.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100122.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate.
  • Target compounds that tested for their insecticidal activity. (n.d.). ResearchGate.
  • Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell, 8(1), 71-77.
  • Biosyntheses of azetidine-containing natural products. (n.d.). Bohrium.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (n.d.). Europub.
  • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(46), 11956-11961.
  • The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. (1973). Agricultural and Biological Chemistry, 37(3), 677-681.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3659-3670.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-3-azetidinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis Workflow

The synthesis of this compound typically proceeds through a pathway involving the formation of the core azetidine ring, protection of the nitrogen, and subsequent acetylation. A common and practical route starts from a protected precursor, such as 1-Boc-3-azetidinecarboxylic acid, which is then deprotected and acetylated. This guide will address potential pitfalls at each critical stage of this process.

Overall Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis/Procurement cluster_1 Part 2: N-Protection cluster_2 Part 3: Deprotection & Acetylation A Azetidine-3-carboxylic Acid or its precursor B 1-Boc-3-azetidinecarboxylic Acid A->B Boc Anhydride, Base C Azetidine-3-carboxylic Acid (from deprotection) B->C Acidic Conditions (e.g., TFA, HCl) D This compound C->D Acetic Anhydride or Acetyl Chloride

Caption: General synthetic route to this compound.

Part 1: Troubleshooting the Precursor - Azetidine-3-carboxylic Acid and its Derivatives

The quality and purity of the starting material are paramount for a successful synthesis. Azetidine-3-carboxylic acid itself can be challenging to handle due to its high polarity and zwitterionic nature.[1]

Frequently Asked Questions (FAQs)

Q1: My commercially sourced Azetidine-3-carboxylic acid is difficult to dissolve. What solvents are recommended?

A1: Azetidine-3-carboxylic acid is highly soluble in water.[1] For reactions, polar protic solvents like methanol or ethanol can be used, often with the addition of a base to form a more soluble salt. For subsequent protection reactions, it's common to use a mixture of solvents, such as methanol/water with a base like triethylamine.[2]

Q2: I am synthesizing Azetidine-3-carboxylic acid from a precursor like 1-benzyl-azetidine-3,3-dicarboxylic acid. What are the critical parameters for the final debenzylation and decarboxylation steps?

A2: The final hydrogenation step to remove the benzyl group is critical.[1][3] A common catalyst is Palladium hydroxide on carbon (Pd(OH)₂/C).[1][3] Key parameters to monitor are:

  • Hydrogen Pressure: Typically around 40 psi.[1]

  • Temperature: Elevated temperatures (e.g., 60°C) can improve reaction rates.[1]

  • Solvent: A mixture of water and ethanol is often effective.[1]

  • pH Control: Careful pH control during the preceding decarboxylation step is crucial to avoid side reactions.[1]

Part 2: Challenges in N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. While the reaction is generally robust, several issues can arise.

Troubleshooting Guide: N-Boc Protection

Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient amount of Boc-anhydride. 2. Inadequate base strength or amount. 3. Low reaction temperature.1. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. 2. Ensure at least 2 equivalents of a suitable base like triethylamine are used to neutralize the carboxylic acid and any generated acid.[2] 3. Allow the reaction to proceed at room temperature, as a mild exotherm is expected.[2]
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition of Boc-anhydride. 2. Presence of impurities in the starting material.1. Maintain the reaction at room temperature and add the Boc-anhydride solution dropwise to control the exotherm.[2] 2. Ensure the purity of the starting Azetidine-3-carboxylic acid.
Difficulty in product isolation/purification The product, 1-Boc-3-azetidinecarboxylic acid, can be tricky to isolate due to its polarity.1. After reaction completion, evaporate the solvent. The crude product can often be used directly in the next step without extensive purification.[2] 2. If purification is necessary, consider chromatography on silica gel, but be aware of potential streaking. A polar solvent system will be required.

Part 3: The Critical Steps - Boc Deprotection and Acetylation

This two-step sequence is where many challenges can occur, primarily due to the sensitive nature of the azetidine ring and the potential for side reactions.

Troubleshooting Decision Tree: Deprotection & Acetylation

Troubleshooting_Deprotection_Acetylation start Start: Low yield of This compound check_deprotection Was Boc deprotection complete? start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No check_acetylation Was acetylation step problematic? check_deprotection->check_acetylation Yes deprotection_solutions Troubleshooting Deprotection: - Increase reaction time/temperature. - Use stronger acid (e.g., 4M HCl in dioxane). - Ensure anhydrous conditions. incomplete_deprotection->deprotection_solutions acetylation_issue Acetylation Problems check_acetylation->acetylation_issue Yes purification_issue Product lost during workup/purification? check_acetylation->purification_issue No acetylation_solutions Troubleshooting Acetylation: - Use a fresh, anhydrous acetylating agent. - Optimize base and temperature. - Consider an alternative acetylating agent. acetylation_issue->acetylation_solutions purification_solutions Purification Optimization: - Use careful extraction procedures. - Consider alternative purification methods (e.g., crystallization, ion-exchange). purification_issue->purification_solutions Yes final_product Successful Synthesis purification_issue->final_product No

Caption: Decision tree for troubleshooting low yields in the final steps.

FAQs: Deprotection and Acetylation

Q3: My Boc deprotection with TFA in DCM is slow and incomplete. What can I do?

A3: While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a common method, its efficacy can be variable.[4]

  • Alternative Reagents: Consider using 4M HCl in dioxane or ethyl acetate.[4][5] This is often a more potent and reliable reagent for Boc deprotection.

  • Anhydrous Conditions: Ensure your reagents and solvents are strictly anhydrous. Water can interfere with the reaction.[4][5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing ring-opening of the azetidine during Boc deprotection. How can this be prevented?

A4: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, especially under harsh acidic conditions.[6]

  • Milder Conditions: Attempt the deprotection at lower temperatures (e.g., 0°C) and for shorter durations.

  • Choice of Acid: While strong acids are needed, some, like HCl, provide a less nucleophilic counter-ion compared to others, which might mitigate ring-opening.

Q5: The acetylation of the deprotected azetidine-3-carboxylic acid is giving a low yield. What are the common pitfalls?

A5: The acetylation step requires careful control of reaction conditions.

  • Reagent Quality: Use fresh acetic anhydride or acetyl chloride. These reagents are sensitive to moisture.[7]

  • Base: A non-nucleophilic base, such as triethylamine or DIPEA, should be used to scavenge the acid generated during the reaction. Ensure at least one equivalent is used.

  • Temperature Control: The reaction is typically performed at 0°C to room temperature. Excessive heat can lead to side reactions.

  • Intermediate Isolation: The deprotected azetidine-3-carboxylic acid salt is often used directly in the acetylation step without rigorous purification. Ensure the previous deprotection solvent is thoroughly removed.

Q6: What is a reliable protocol for the final acetylation step?

A6: A general, reliable protocol is as follows:

  • The crude azetidine-3-carboxylic acid (as its HCl or TFA salt) from the deprotection step is suspended in an anhydrous solvent like DCM or DMF.

  • The suspension is cooled to 0°C.

  • Triethylamine (2-3 equivalents) is added dropwise.

  • Acetic anhydride (1.1-1.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup typically involves an acidic wash to remove excess base, followed by extraction of the product into an organic solvent.

Q7: My final product is difficult to purify. Any suggestions?

A7: this compound is a polar molecule.

  • Extraction: During workup, ensure the aqueous layer is sufficiently acidified (pH 2-3) to protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

  • Chromatography: If chromatography is necessary, use a polar mobile phase (e.g., DCM/methanol with a small amount of acetic acid) and consider using a silica gel column.

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine-3-carboxylic Acid [2]

  • Dissolve Azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and water.

  • Add triethylamine (2.0 eq) and stir until the starting material is fully dissolved.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in methanol.

  • Add the Boc-anhydride solution dropwise to the stirred solution of azetidine-3-carboxylic acid at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, evaporate the solvents under reduced pressure to obtain the crude 1-Boc-azetidine-3-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Boc Deprotection and Acetylation

  • Dissolve crude 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DCM).

  • Add 4M HCl in dioxane (a significant excess, e.g., 10 eq) and stir at room temperature for 2-4 hours, or until deprotection is complete as indicated by LC-MS.

  • Evaporate the solvent and excess HCl under reduced pressure. Co-evaporate with the solvent for the next step (e.g., DCM) to ensure removal of residual acid.

  • Suspend the resulting crude azetidine-3-carboxylic acid hydrochloride in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by crystallization or column chromatography as needed.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020).
  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid. (n.d.).
  • Process for making azetidine-3-carboxylic acid. (2004).
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006). Taylor & Francis Online. [Link]
  • Synthesis of azetidine-3-carboxylic acid. (n.d.). American Chemical Society. [Link]
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • 1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. [Link]
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.).
  • This compound. (n.d.). J&K Scientific LLC. [Link]
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • How should I deprotect Boc-amino group without breaking ester bond?. (2021).
  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. (2016).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. (n.d.).
  • Azetidine: Chemical Reactivity. (2020). YouTube. [Link]
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
  • Acetyl
  • Azetidine-3-carboxylic acid. (n.d.). Chemsrc. [Link]
  • Azetidine-3-carboxylic Acid CAS 36476-78-5. (n.d.). Home Sunshine Pharma. [Link]
  • Azetidinecarboxylic Acid. (n.d.). PubChem. [Link]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). Frontiers. [Link]
  • The suspected reaction mechanism of acetylation. (n.d.).
  • A Single-Step Synthesis of Azetidine-3-amines. (n.d.).
  • 3-azetidinecarboxylic Acid. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for optimizing the coupling efficiency of 1-Acetyl-3-azetidinecarboxylic Acid, a unique and sterically hindered building block.[1][2] Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low yield. What are the most likely causes?

Low coupling yields with this substrate are often multifactorial, stemming from its inherent structural properties. The azetidine ring imposes significant conformational rigidity and steric hindrance around the carboxylic acid, which can slow down the rate of amide bond formation.[1]

Primary factors contributing to low yield include:

  • Steric Hindrance: The four-membered ring structure physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate.[1]

  • Suboptimal Activation: Standard coupling conditions may not be sufficient to efficiently activate the sterically hindered carboxylic acid.

  • Poor Solubility: The substrate or the growing peptide chain may have limited solubility in the reaction solvent, leading to aggregation and incomplete reactions.[3][4]

  • Side Reactions: Inefficient coupling can allow side reactions, such as the rearrangement of the activated intermediate, to become more prominent.[5][6]

To diagnose the specific issue, a systematic approach is recommended. Begin by analyzing the crude reaction mixture by mass spectrometry to identify any major side products or unreacted starting materials.[7]

Q2: Which class of coupling reagents is most effective for a sterically hindered acid like this compound?

For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[8] More potent onium salt-based reagents (aminium/uronium or phosphonium salts) are generally required to achieve high efficiency.[1][9] These reagents form highly reactive intermediates that can overcome significant steric barriers.[1]

Reagent ClassExamplesStrengths for Hindered CouplingsConsiderations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast kinetics, effective for hindered systems.[8][9] HATU is often considered a benchmark for difficult couplings.[9]Can cause guanidinylation of the free amine if used in excess.[9] COMU offers a safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable efficiency.[6][10][11]
Phosphonium Salts PyBOP, PyAOPHigh efficiency and avoids the guanidinylation side reaction. PyAOP is one of the most reactive reagents in this class.[12]Byproducts can sometimes be challenging to remove. Generally less reactive than HATU.[1]
Carbodiimides DIC, EDCCost-effective and widely used for routine couplings.[8]Often require additives like HOBt or OxymaPure to suppress racemization and improve efficiency, but may still be insufficient for highly hindered couplings.[8][13]

Recommendation: Start with a uronium salt like HATU or COMU for the highest probability of success.

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure, and are they necessary with onium salt reagents?

Additives play a crucial role in improving coupling efficiency and minimizing side reactions, particularly racemization.[5][13]

  • Mechanism of Action: When used with carbodiimides, these additives convert the highly reactive O-acylisourea intermediate into a more stable and selective active ester, which is less prone to side reactions.[5]

  • Reactivity: The reactivity of the active ester is related to the pKa of the additive. HOAt (pKa ~3.5) is more acidic than HOBt (pKa ~4.6), forming a more reactive OAt ester.[9][11] This makes HOAt-based reagents like HATU particularly effective.[9]

  • Safety and Modern Alternatives: HOBt and HOAt are classified as potentially explosive.[9] OxymaPure , with a similar pKa to HOBt, is a safer, non-explosive alternative that is now incorporated into modern coupling reagents like COMU.[9][11]

While onium salt reagents like HBTU and HATU already contain an HOBt or HOAt moiety, respectively, the addition of an external equivalent of the corresponding additive can sometimes further enhance performance in particularly difficult couplings.

Q4: How does the choice of base and solvent impact the coupling efficiency?

The base and solvent system is critical for both activating the coupling reagent and maintaining the solubility of all reaction components.

Base Selection:

  • Purpose: A tertiary amine base is required to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.[6][10]

  • Common Choices: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases.[6][10]

  • Minimizing Racemization: For couplings at risk of racemization, a weaker base like sym-collidine may be beneficial.[6] The choice of base is a crucial factor in peptide coupling reactions.[10]

Solvent Selection:

  • Primary Goal: The solvent must effectively dissolve the amino acid, the coupling partner, and the coupling reagents.

  • Standard Solvents: Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS).[3] N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for hydrophobic sequences due to its greater solvating power.[3]

  • Solubility of this compound: This compound is a solid that is soluble in polar solvents.[2] Ensure complete dissolution before initiating the coupling reaction.

Troubleshooting Guides

Issue 1: Incomplete Coupling Detected (e.g., by positive Kaiser test in SPPS)

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[7]

Workflow for Troubleshooting Incomplete Coupling

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions:
  • Double Coupling: This is the most common and often effective first step. After the initial coupling reaction, simply drain the vessel and expose the resin to a fresh solution of the activated this compound.[1]

  • Increase Equivalents and Reaction Time: Increase the concentration of both the amino acid and the coupling reagent to 3-5 equivalents relative to the resin loading.[1] Extend the reaction time (e.g., from 1 hour to 2-4 hours) to drive the reaction to completion.

  • Switch to a More Potent Reagent: If a standard reagent like HBTU is failing, switch to a more powerful activator like HATU or COMU.[1] These reagents are specifically designed for hindered couplings.[1][9]

  • Elevated Temperature: Cautiously increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can be particularly effective for difficult sequences.[1]

Issue 2: Formation of N-acylurea Side Product

This issue is specific to carbodiimide-mediated couplings (DCC, DIC, EDC). The highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea, terminating the reaction for that molecule.[5][6]

Reaction Mechanism and Side Product Formation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Carboxylic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C Peptide Bond (Desired Product) B->C + Amine D N-Acylurea (Unreactive Side Product) B->D Intramolecular Rearrangement

Caption: Competing reaction pathways in carbodiimide coupling.

Solutions:
  • Mandatory Use of Additives: Always use at least one equivalent of an additive like HOBt or OxymaPure when using carbodiimides. The additive traps the O-acylisourea intermediate by converting it to a more stable active ester, which significantly suppresses the N-acylurea rearrangement.[5]

  • Control Temperature: Perform carbodiimide-mediated couplings at lower temperatures (e.g., 0°C to room temperature), as the rearrangement side reaction is temperature-dependent.[6]

  • Switch Reagent Class: The most effective solution is to switch to an onium salt-based reagent (HATU, PyBOP, etc.), which does not proceed via an O-acylisourea intermediate and thus avoids this specific side reaction.[6][8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the starting point for coupling this compound, especially in difficult cases.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.

  • Base Addition: Add DIPEA (6 eq.) to the pre-activation mixture. Allow the solution to mix for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected amine (on solid support or in solution).

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completeness using a qualitative method like the Kaiser test for solid-phase synthesis.[7]

  • Work-up: After completion, wash the support or perform an appropriate aqueous work-up for solution-phase synthesis.

Protocol 2: Carbodiimide Coupling with OxymaPure (Cost-Effective Approach)

This protocol is a more economical option but may require more optimization for hindered substrates.

  • Dissolution: Dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Addition to Amine: Add this solution to the reaction vessel containing the free amine.

  • Initiation: Add DIC (3 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

References
  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids. (n.d.). Benchchem.
  • Troubleshooting low yield in solid-phase peptide synthesis. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications.
  • 1-Acetyl-azetidine-3-carboxylic acid. (n.d.). CymitQuimica.

Sources

Technical Support Center: Preventing Racemization During Coupling of Acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of N-acetylated amino acids. As experienced chemists know, maintaining enantiomeric purity is paramount for the biological activity and safety of peptides and related therapeutics. N-acetylated amino acids, while valuable building blocks, are notoriously susceptible to racemization. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome this critical synthetic hurdle.

The Core Problem: Why N-Acetyl Amino Acids Are Prone to Racemization

Before troubleshooting, it's crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical integrity. Unlike urethane-protected amino acids (e.g., Fmoc, Boc), the amide bond of an N-acetyl group is nucleophilic enough to participate in an intramolecular reaction upon carboxyl activation.

This leads to the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone). The proton at the C-4 position (the original α-carbon) of this intermediate is highly acidic and is readily abstracted by a base.[1][2][3] The resulting achiral enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers.[3] Subsequent attack by the amine nucleophile opens the oxazolone ring, permanently incorporating the racemized amino acid into your peptide chain.

The key to preventing racemization is to either suppress the formation of this oxazolone intermediate or to ensure that the coupling reaction with the amine is significantly faster than the base-catalyzed proton abstraction from the oxazolone.[4]

Racemization_Mechanism Figure 1. Mechanism of Racemization via 5(4H)-Oxazolone Formation cluster_0 Chiral Amino Acid cluster_1 Activation cluster_2 Racemization Pathway N_Ac_AA N-Acetyl Amino Acid (L-isomer) Activated_Ester Activated Ester Intermediate N_Ac_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization L_Product Desired Peptide (L-isomer) Activated_Ester->L_Product + Amine (Nu:) (Direct Pathway) Enolate Enolate Anion (Achiral) Oxazolone->Enolate + Base - H+ Oxazolone->L_Product + Amine (Nu:) D_Product Racemized Peptide (D-isomer) Oxazolone->D_Product + Amine (Nu:) Enolate->Oxazolone + H+

Caption: Figure 1. Mechanism of Racemization via 5(4H)-Oxazolone Formation

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: I'm seeing significant racemization with my N-acetyl amino acid using a standard carbodiimide (DCC/EDC) coupling. What's my first step?

A1: Your primary issue is that carbodiimides form a highly reactive O-acylisourea intermediate. This intermediate is an excellent substrate for intramolecular cyclization to the problematic oxazolone.

Immediate Solution: Introduce an Additive.

Never use a carbodiimide alone for coupling N-acetylated amino acids. The addition of a nucleophilic additive is essential. These additives intercept the O-acylisourea to form a new active ester that is more stable and less prone to cyclization.[3][5]

  • 1-Hydroxybenzotriazole (HOBt): The classic and most common additive. It significantly suppresses racemization compared to using the carbodiimide alone.[5][6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt.[6][7] The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the coupling reaction and further suppressing racemization.[7]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for high coupling rates with low racemization.[6]

Actionable Advice: Immediately modify your protocol to be a DIC/Oxyma or EDC/HOAt coupling. This is the single most effective change you can make.

Q2: I've added HOBt, but I'm still observing unacceptable levels of racemization. What other factors should I investigate?

A2: If additives alone aren't solving the problem, you need to scrutinize your reaction conditions, particularly the base and solvent .

  • The Role of the Base: A base is often required to neutralize salts or to deprotonate the incoming amine. However, the base is also the catalyst for the proton abstraction from the oxazolone intermediate.[3][8]

    • Problem: Strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are highly efficient at abstracting the C-4 proton, accelerating racemization.[9]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices that minimize racemization.[6][9] Use the minimum number of equivalents necessary for the reaction to proceed.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the oxazolone and the overall reaction kinetics.

    • Problem: While DMF and NMP are excellent solvents for peptide synthesis due to their solvating properties, they are also polar aprotic solvents that can stabilize the charged intermediates involved in racemization.[10]

    • Solution: For particularly sensitive couplings, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are soluble. In some cases, a mixture of solvents can provide a good balance of solubility and suppression of side reactions.

Q3: Which coupling reagents are inherently better for preventing racemization with N-acetylated amino acids?

A3: Beyond carbodiimides with additives, phosphonium and aminium/uronium salt-based reagents are often superior for challenging couplings. These reagents generate the active esters (e.g., HOBt or HOAt esters) in situ.

Reagent TypeExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives)Requires additives (HOBt, HOAt, Oxyma). Cost-effective. DIC is preferred for solid-phase as its urea byproduct is soluble.[6]
Phosphonium Salts PyBOP, PyAOPLow to Very LowByproducts are not as easily removed as ureas. PyAOP is based on HOAt and is very efficient.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMULow to Very LowHATU and HCTU are highly recommended.[11] They are based on HOAt and its chloro-derivative, respectively, and are extremely fast and efficient, minimizing the time the activated species exists.[11][12]

Recommendation: For a critical coupling step involving an N-acetyl amino acid, using HATU with a hindered base like NMM or collidine is one of the most robust methods for ensuring stereochemical purity.

Q4: Are certain N-acetylated amino acids more problematic than others?

A4: Yes. While all N-acetyl amino acids are at risk, those with side chains that can stabilize the enolate intermediate are more susceptible. N-acetyl-phenylalanine and other aromatic amino acids are particularly prone to racemization because the aromatic ring can provide additional resonance stabilization to the planar enolate.[8][13] Histidine and Cysteine are also notoriously difficult, though this is often compounded by side-chain issues.[5][14] Be extra vigilant when working with these residues.

Q5: How can I accurately measure the amount of racemization in my product?

A5: Visual inspection of a standard ¹H NMR is insufficient. You must use a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[15]

    • Method: The crude product is analyzed on a Chiral Stationary Phase (CSP) column. The L- and D-diastereomers of the product will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.[15][16][17]

    • Quantification: The enantiomeric excess (ee) or diastereomeric excess (de) is calculated from the relative peak areas of the two isomers.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique, but often requires derivatization of the amino acid to make it volatile.[15]

You must establish a reliable analytical method to quantify racemization before you start optimizing your coupling conditions. Without accurate measurement, your optimization efforts are merely guesswork.

Key Protocols & Methodologies

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is a robust and cost-effective starting point for minimizing racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-acetyl amino acid (1.0 eq), the amine component (1.0 eq), and Oxyma Pure® (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical as lower temperatures slow the rate of oxazolone formation and racemization.[5]

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: Filter the diisopropylurea byproduct (if using a solvent in which it precipitates). Proceed with standard aqueous workup or purification.

  • Analysis: Analyze the crude product by Chiral HPLC to determine the diastereomeric excess.

Protocol_Workflow start Start dissolve 1. Dissolve Reactants (N-Ac-AA, Amine, Oxyma) in anhydrous solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add_dic 3. Add DIC dropwise cool->add_dic react 4. Stir 2-4h (0 °C to RT) add_dic->react workup 5. Workup & Purify react->workup analyze 6. Analyze by Chiral HPLC workup->analyze end End analyze->end

Sources

Technical Support Center: Purification of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Acetyl-3-azetidinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a polar, heterocyclic compound whose purification can be challenging due to its high polarity and potential for zwitterionic character. This guide provides a framework for selecting and optimizing a purification strategy, along with detailed troubleshooting protocols to address common issues. The causality behind each experimental choice is explained to empower you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from its physicochemical properties. The molecule possesses both a carboxylic acid and an amide group, making it quite polar. This can lead to poor solubility in many common organic solvents and a tendency to streak on normal-phase silica gel chromatography. Additionally, the strained four-membered azetidine ring can be susceptible to cleavage under harsh pH conditions.

Q2: What are the most common impurities found after the synthesis of this compound?

Common impurities may include unreacted starting materials such as 3-azetidinecarboxylic acid, excess acetylating agent (e.g., acetic anhydride), and byproducts from side reactions. If the synthesis involves deprotection steps, incomplete deprotection or side reactions related to the protecting groups can also lead to impurities.

Q3: Can I use liquid-liquid extraction for purification?

Yes, liquid-liquid extraction can be a powerful first step, particularly for removing non-polar impurities. A pH-controlled extraction can be effective. For instance, dissolving the crude product in a basic aqueous solution (e.g., dilute sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble. This aqueous layer can then be washed with an organic solvent like ethyl acetate or dichloromethane to remove non-acidic, less polar impurities. Subsequently, acidifying the aqueous layer will protonate the carboxylic acid, potentially causing it to precipitate if its solubility in the acidic aqueous medium is low, or allowing it to be extracted into an organic solvent. A similar strategy has been successfully employed in the column-free synthesis of the parent L-azetidine-2-carboxylic acid[1].

Q4: Is this compound prone to degradation during purification?

While generally stable under normal conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to the hydrolysis of the acetyl group or even cleavage of the azetidine ring. It is advisable to use milder conditions where possible and to minimize the duration of exposure to harsh reagents.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a preferred method for purifying solid compounds. However, finding a suitable solvent system for polar molecules can be tricky.

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. Impurities can also lower the melting point of the mixture, leading to oiling out.1. Re-heat and add more solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to prevent supersaturation at a temperature above the compound's melting point[2].2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., diethyl ether, hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly[3].3. Charcoal treatment: If colored impurities are present, they may be contributing to oiling out. A charcoal treatment of the hot solution can remove these impurities[2].
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites[2].2. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization[2].3. Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again[2].4. Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Poor recovery of the purified product. The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used initially.1. Optimize the solvent system: Test different solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and very low solubility at low temperatures.2. Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound[2].3. Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.4. Recover from the mother liquor: If a significant amount of product remains in the filtrate, it can be recovered by evaporating the solvent and attempting a second recrystallization[2].
Column Chromatography Troubleshooting

Column chromatography can be an effective purification method if recrystallization is unsuccessful.

Problem Potential Cause Solution
Compound streaks or does not move from the origin (low Rf) on a normal-phase silica gel column. The compound is too polar for the eluent system. The carboxylic acid may be interacting strongly with the acidic silica gel.1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).2. Add an acid modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to better peak shape[4].3. Consider an alternative stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol.
Poor separation of the desired product from impurities. The chosen eluent system does not provide sufficient resolution.1. Optimize the mobile phase: Systematically screen different solvent systems of varying polarity and composition. Thin-layer chromatography (TLC) is an invaluable tool for this optimization.2. Use a shallower gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation.3. Switch to reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column is often more effective. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated[5].
Product appears to have decomposed on the column. The compound may be unstable on the acidic silica gel.1. Neutralize the silica: The silica gel can be pre-treated by washing the column with a solvent system containing a small amount of a volatile base like triethylamine, followed by re-equilibration with the neutral mobile phase. However, this is more common for purifying amines. For carboxylic acids, this may not be ideal.2. Use a deactivated stationary phase: Employ a deactivated silica gel or an alternative like alumina.3. Minimize contact time: Run the column as quickly as possible while still achieving good separation.

Part 3: Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for a polar compound like this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanol solution, add warm water dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reversed-Phase Flash Chromatography

This method is suitable for polar compounds that are difficult to purify using normal-phase chromatography.

  • Column Selection and Equilibration: Select a C18 reversed-phase column. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol.

  • Loading: Load the sample onto the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. A typical gradient might be from 5% to 50% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If a non-volatile acid modifier like TFA was used, further processing may be required to remove it.

Part 4: Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Perform Acid-Base Extraction is_solid->extraction No / Oily is_pure Is the product pure? recrystallization->is_pure extraction->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No end Pure Product is_pure->end Yes column_chrom->end Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Does the compound oil out? start->oiling_out no_crystals Do crystals form upon cooling? oiling_out->no_crystals No solution1 Re-heat and add more solvent or use a solvent/anti-solvent system. oiling_out->solution1 Yes poor_yield Is the yield acceptable? no_crystals->poor_yield Yes solution2 Induce crystallization (scratch, seed crystal) or reduce solvent volume. no_crystals->solution2 No solution3 Minimize solvent, cool thoroughly, and consider recovering from mother liquor. poor_yield->solution3 No end Successful Recrystallization poor_yield->end Yes solution1->start solution2->start solution3->start

Sources

Technical Support Center: Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-3-azetidinecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction

The N-acetylation of 3-azetidinecarboxylic acid presents a unique chemoselectivity challenge. The molecule contains two nucleophilic sites: the secondary amine of the azetidine ring and the carboxylate oxygen. The goal is to selectively acetylate the nitrogen atom without promoting side reactions at the carboxylic acid. Low yields in this synthesis almost invariably stem from a failure to control this selectivity. This guide will address the most common failure points and provide robust solutions.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield is consistently low (<50%), and I see multiple spots on my TLC. What is the most likely cause?

Low yield accompanied by multiple byproducts strongly suggests a lack of chemoselectivity. The primary competing reaction is the formation of a mixed anhydride, which occurs when the carboxylate anion attacks the acetylating agent (e.g., acetyl chloride).

Causality: The core of the problem lies in the reaction's pH and the choice of base. Using a strong base (like NaOH or even excess triethylamine) will substantially deprotonate the carboxylic acid (pKa ≈ 2.7-3.7), forming a highly nucleophilic carboxylate. This carboxylate then competes with the azetidine nitrogen for the acetyl chloride.[1] The resulting mixed anhydride is unstable and can lead to further downstream impurities.

Solution: Control the pH to Favor N-Acetylation

The key is to maintain a reaction environment where the azetidine nitrogen is sufficiently nucleophilic, but the carboxylic acid is predominantly in its protonated, non-nucleophilic form. The pKa of a secondary amine like the one in azetidine is typically around 10-11, making it a much stronger nucleophile than the neutral carboxylic acid.

A highly effective method involves using a buffered aqueous system. A procedure adapted from the successful N-acetylation of other amino acids in brine has proven effective.[2][3]

Recommended Protocol:

  • Dissolve 3-azetidinecarboxylic acid in a saturated brine solution.

  • Add 2.5-3.0 equivalents of a mild base like sodium acetate (NaOAc) or triethylamine (TEA). This creates a buffered system that neutralizes the HCl byproduct without drastically increasing the pH.[2]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1.1-1.2 equivalents of acetyl chloride dropwise while vigorously stirring. The low temperature helps control the exothermic reaction and improves selectivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

This method ensures that the azetidine nitrogen, being the more potent nucleophile, reacts preferentially with the acetyl chloride.

Question 2: I'm concerned about using acetyl chloride in water. Won't it just hydrolyze immediately?

This is a valid concern. Acetyl chloride is highly reactive and does hydrolyze rapidly in water.[4][5] However, the N-acetylation of an amine is also an extremely fast reaction. In a well-mixed, concentrated solution, the rate of aminolysis can successfully compete with the rate of hydrolysis.

Causality & Solution: The success of the reaction in an aqueous system depends on kinetics. By using a saturated brine solution, the activity of water is reduced, slightly slowing the hydrolysis rate.[2] More importantly, by ensuring the amine is present and nucleophilic, the desired reaction pathway is favored. The key is vigorous stirring and slow, controlled addition of the acetyl chloride to maintain a localized high concentration of the amine relative to the incoming acetylating agent.

Question 3: My product seems to be water-soluble, making extraction difficult. How can I improve my work-up and purification?

Both the starting material and the final product are polar, possessing a carboxylic acid group, and can exhibit high water solubility, especially in their salt forms.[6][7] This makes standard liquid-liquid extraction challenging.

Solution: Acidification and Extraction with a More Polar Solvent

  • Quench and Acidify: After the reaction is complete, carefully acidify the aqueous mixture to a pH of ~2-3 with cold 1N HCl. This ensures the carboxylic acid is fully protonated, reducing its solubility in water and making it more amenable to extraction into an organic solvent.

  • Salt Saturation: Ensure the aqueous layer is saturated with NaCl. This "salting out" effect further decreases the polarity of the aqueous phase and drives the product into the organic layer.

  • Solvent Choice: Instead of diethyl ether or hexanes, use a more polar solvent like ethyl acetate (EtOAc) or a mixture of dichloromethane and isopropanol (e.g., 10:1 DCM:IPA) for the extraction. Perform multiple extractions (at least 3-4 times) to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: If the crude product is not sufficiently pure, recrystallization or chromatography may be necessary.

  • Recrystallization: Try dissolving the crude solid in a minimal amount of a hot polar solvent (like isopropanol or acetone) and then adding a non-polar solvent (like heptane or MTBE) until turbidity is observed. Allow to cool slowly.

  • Chromatography: Silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5-1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (reagents, solvent, temperature)?

  • Reagents: 3-Azetidinecarboxylic Acid, Acetyl Chloride (1.1-1.2 eq.), Sodium Acetate or Triethylamine (2.5-3.0 eq.).

  • Solvent: Saturated Brine (NaCl/H₂O).

  • Temperature: 0-5 °C.

Q2: Can I use acetic anhydride instead of acetyl chloride? Yes, acetic anhydride can be used and is less reactive with water. However, the reaction is generally slower. You would typically use a slight excess of acetic anhydride (1.2-1.5 eq.) and may need to allow the reaction to warm to room temperature. The same buffered brine system is recommended.[8]

Q3: What are the most common impurities to look for? The most likely impurities are:

  • Unreacted 3-Azetidinecarboxylic Acid: The starting material.

  • Mixed Anhydride: From the reaction of acetyl chloride with the carboxylate. This is often unstable and may not be directly observed but leads to other impurities.

  • Diacylated Product (unlikely): Formation of an N,O-diacetylated product is sterically and electronically disfavored.

  • Acetic Acid: From the hydrolysis of acetyl chloride. This is typically removed during the aqueous work-up.

Q4: My reaction is stalled and won't go to completion. What should I do?

  • Check Reagent Quality: Ensure your acetyl chloride has not been hydrolyzed by exposure to atmospheric moisture. It should be a clear, fuming liquid.

  • Check pH: The pH of the reaction mixture may have dropped too low due to insufficient base, protonating the azetidine nitrogen and rendering it non-nucleophilic. You can carefully add more base (NaOAc or TEA) to restart the reaction.

  • Temperature: While starting at 0 °C is crucial for selectivity, you can allow the reaction to slowly warm to room temperature after the initial addition of acetyl chloride to ensure it goes to completion.

Q5: Is it necessary to protect the carboxylic acid group first? While it is an option, it is often not necessary if the chemoselective protocol described above is followed. Protecting the acid adds two steps to the synthesis (protection and deprotection), which increases time and reduces overall yield.[9] However, if you are working with a particularly sensitive substrate or cannot achieve selectivity, converting the carboxylic acid to a methyl or benzyl ester is a robust alternative.[10][11]

Protection Strategy:

  • Esterification: Convert 3-azetidinecarboxylic acid to its methyl ester using SOCl₂ in methanol or its benzyl ester using benzyl bromide and a base like cesium carbonate.[10]

  • Acetylation: Perform the N-acetylation on the ester using standard conditions (acetyl chloride and a base like triethylamine in a solvent like DCM).

  • Deprotection: Hydrolyze the ester back to the carboxylic acid (e.g., using LiOH for a methyl ester or hydrogenolysis for a benzyl ester).[11]

Visualizing the Process

Reaction Mechanism

The desired reaction proceeds via a nucleophilic acyl substitution.

Caption: Desired N-acetylation reaction pathway.

Troubleshooting Workflow

A logical flow for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Start: Low Yield (<50%) CheckTLC Analyze Crude TLC/LC-MS Start->CheckTLC MultiSpots Multiple Spots/Byproducts? CheckTLC->MultiSpots Yes MainlySM Mostly Starting Material? CheckTLC->MainlySM No SideReaction Likely Side Reaction (Mixed Anhydride) MultiSpots->SideReaction IncompleteRxn Incomplete Reaction MainlySM->IncompleteRxn Yes Success Optimized Synthesis MainlySM->Success No, product is clean ControlPH Solution: Control pH - Use NaOAc/Brine System - Slow addition at 0°C SideReaction->ControlPH ControlPH->Success CheckReagents Solution: 1. Check AcCl quality 2. Check pH (add more base?) 3. Allow to warm to RT IncompleteRxn->CheckReagents CheckReagents->Success

Caption: A logical guide to troubleshooting low yields.

Experimental Protocol: Chemoselective N-Acetylation

This protocol is optimized to favor the formation of the desired product and minimize side reactions.

ParameterValue/ConditionRationale
Starting Material 3-Azetidinecarboxylic Acid (1.0 eq.)Substrate for acetylation.
Reagent Acetyl Chloride (1.1 eq.)Acetylating agent. A slight excess ensures full conversion.
Base Sodium Acetate (NaOAc, 3.0 eq.)Mild base to neutralize HCl and buffer the reaction.[2]
Solvent Saturated NaCl Solution (Brine)Reduces water activity, favoring aminolysis over hydrolysis.[2]
Temperature 0-5 °CControls exothermicity and enhances selectivity.
Reaction Time 1-3 hours (monitor by TLC/LC-MS)Varies based on scale and mixing efficiency.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-azetidinecarboxylic acid (1.0 eq.) and sodium acetate (3.0 eq.) in saturated aqueous NaCl solution (approx. 0.5 M concentration of the starting material).

  • Cooling: Cool the flask in an ice/water bath to an internal temperature of 0-5 °C.

  • Reagent Addition: While stirring vigorously, add acetyl chloride (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC (e.g., 89:10:1 DCM:MeOH:AcOH) or LC-MS.

  • Work-up (Acidification): Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and carefully adjust the pH to ~2-3 with cold 1N HCl.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a white or off-white solid.

  • Purification: If necessary, purify the crude solid by recrystallization or column chromatography as described in the Troubleshooting Guide.

References

  • Wikipedia. (n.d.). Acyl chloride.
  • BenchChem. (2025). Application Notes: Protecting Group Strategies for Carboxylic Acid Moieties. BenchChem.
  • Ghosh, S., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 735-740.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Jørgensen, K. A., & Córdova, A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 549–565.
  • Balaji, B. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Tetrahedron Letters, 59(46), 4163-4168.
  • Google Patents. (n.d.). WO1999019297A1 - Synthesis of azetidine derivatives.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride.
  • Google Patents. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • GCW Gandhi Nagar Jammu. (n.d.). Chapter 6 Carboxyl protecting groups.
  • Organic Syntheses. (n.d.). acetylenedicarboxylic acid.
  • Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 728835.
  • Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • YouTube. (2022, June 20). Acyl Chlorides - Carboxylic Acid Derivatives.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • National Center for Biotechnology Information. (2020).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Journal of Saudi Chemical Society, 18(5), 453-457.
  • National Center for Biotechnology Information. (2011). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 22(7), 1269–1272.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem.

Sources

Technical Support Center: Synthesis of Acetylated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acetylated azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these strained four-membered heterocycles. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain can lead to unique challenges and byproduct formations during synthetic modifications like acetylation.[1][2][3]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the scientific understanding needed to anticipate, identify, and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows a significant byproduct with a mass corresponding to a ring-opened structure (e.g., a γ-chloroamide). What is happening and how can I prevent it?

Answer: This is one of the most common and frustrating side reactions in azetidine chemistry. The observation of a ring-opened product, such as a γ-chloroamide when using an acyl chloride, is a direct consequence of the azetidine's ring strain (approx. 25.4 kcal/mol).[1]

Causality: The Mechanism of Ring-Opening

The reaction is typically initiated by the N-acylation of the azetidine, which forms an N-acyl-azetidinium intermediate. This intermediate dramatically increases the ring strain and activates the ring for nucleophilic attack. If a nucleophile, such as the chloride ion liberated from the acyl chloride, is present, it can attack one of the ring carbons, leading to cleavage of a C-N bond and formation of the stable, acyclic amide.[4][5] This process is often accelerated by acidic conditions, which can protonate the azetidine nitrogen, further activating the ring.[2][3][6]

Ring_Opening cluster_reaction Reaction Pathway cluster_fates Fates of Intermediate Azetidine Azetidine Intermediate N-Acyl-azetidinium Chloride Ion Pair Azetidine->Intermediate N-Acylation AcylChloride R-COCl AcylChloride->Intermediate Product Desired N-Acetyl Azetidine Intermediate->Product Deprotonation (Desired Path) Byproduct Ring-Opened γ-Chloroamide Intermediate->Byproduct Nucleophilic Attack by Cl⁻ (Side Reaction) Chloride Cl⁻

Caption: Mechanism of ring-opening during N-acylation.

Troubleshooting & Mitigation Strategies:

  • Choice of Acetylating Agent: Avoid highly reactive agents that generate potent nucleophiles.

    • High Risk: Acetyl chloride (generates Cl⁻).

    • Lower Risk: Acetic anhydride is the preferred reagent. It generates acetate as a byproduct, which is a much weaker nucleophile than chloride, significantly reducing the risk of ring-opening.[7]

  • Base Selection: The base is critical. It neutralizes the acid generated during the reaction and prevents the protonation that activates the azetidine ring.

    • Recommended: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Avoid: Nucleophilic bases that could compete in the reaction.

  • Temperature Control: Perform the reaction at low temperatures (e.g., start at 0 °C and allow to slowly warm to room temperature). This slows down the rate of the competing ring-opening reaction.

  • Order of Addition: Add the acetylating agent slowly to a solution of the azetidine and the base. This maintains a low instantaneous concentration of the reactive acylating agent and the resulting N-acyl-azetidinium intermediate.

Q2: My reaction is producing a viscous oil or an intractable solid, and I suspect polymerization. What causes this?

Answer: Polymerization is a significant risk, particularly when working with N-unsubstituted or minimally substituted azetidines. The azetidine itself, being a secondary amine, is nucleophilic and can react with the activated N-acyl-azetidinium intermediate, initiating a chain reaction.[8]

Causality: The Mechanism of Cationic Ring-Opening Polymerization

This process, known as cationic ring-opening polymerization, can be initiated by acidic catalysts or even the acetylating agent itself.[8] The protonated or acylated azetidine acts as the initial electrophile, which is then attacked by the nitrogen of another azetidine monomer. This propagates a polymer chain.

Polymerization_Troubleshooting Start Low Yield & High Viscosity Observed Check_Conc Is Reaction Concentration > 0.5 M? Start->Check_Conc Check_Temp Is Reaction Temperature > RT? Check_Conc->Check_Temp No Sol_Dilute ACTION: Reduce concentration to < 0.2 M Check_Conc->Sol_Dilute Yes Check_Order Was Acetylating Agent Added in Bulk? Check_Temp->Check_Order No Sol_Temp ACTION: Run reaction at 0°C Check_Temp->Sol_Temp Yes Sol_Order ACTION: Use slow, dropwise addition of acetylating agent Check_Order->Sol_Order Yes Result Reduced Polymerization & Improved Yield Check_Order->Result No Sol_Dilute->Result Sol_Temp->Result Sol_Order->Result

Caption: Troubleshooting workflow for azetidine polymerization.

Troubleshooting & Mitigation Strategies:

  • Concentration Control: This is the most critical factor. High concentrations favor intermolecular reactions (polymerization) over the desired intramolecular acetylation.[9]

    • Action: Run the reaction under dilute conditions, typically between 0.1 M and 0.2 M.

  • Stoichiometry and Order of Addition: Ensure the azetidine is the limiting reagent or that the acetylating agent is added slowly and portion-wise to prevent a buildup of the reactive intermediate.

  • Protecting Groups: If synthesizing the azetidine core first, consider carrying a protecting group (like Boc or Cbz) through the initial steps and deprotecting just before the final acetylation. This prevents the free secondary amine from initiating polymerization during other synthetic steps.

Q3: My reaction is very sluggish, and TLC/LC-MS analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?

Answer: An incomplete reaction is essentially a major byproduct. This issue often arises from insufficient reactivity of the chosen acetylating agent or steric hindrance around the azetidine nitrogen.

Causality: Reactivity & Steric Factors

The N-acetylation of a secondary amine is generally a facile reaction. However, if the azetidine is substituted with bulky groups near the nitrogen, or if the acetylating agent is weak, the reaction rate can decrease significantly. Furthermore, if the base used is not strong enough to effectively scavenge the generated acid, the resulting azetidinium salt may precipitate or be unreactive, halting the reaction.

Troubleshooting & Mitigation Strategies:

IssueRoot CauseRecommended Solution
Sluggish Reaction Low reactivity of acetylating agent.Switch from acetic anhydride to the more reactive acetyl chloride. Caution: This increases the risk of ring-opening (See Q1), so careful control of temperature and base is essential.[10]
Steric Hindrance Bulky substituents on the azetidine ring.Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor carefully by TLC to ensure product formation outpaces degradation.
Incomplete Conversion Insufficient activation.Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is an acylation catalyst that forms a highly reactive acetylpyridinium intermediate. Use with caution as it can also promote side reactions.
Reagent Hydrolysis Presence of moisture degrading the acetylating agent.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Q4: How can I effectively purify my acetylated azetidine and remove common byproducts?

Answer: Proper purification is key to obtaining a high-quality final product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

Troubleshooting & Mitigation Strategies:

  • Aqueous Workup:

    • Purpose: To remove excess acetylating agent, water-soluble salts (e.g., triethylammonium hydrochloride), and acetic acid.

    • Procedure: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash sequentially with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize and remove acetic acid, followed by brine to remove excess water.

  • Column Chromatography:

    • Purpose: To separate the desired product from unreacted starting material and non-polar byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The more polar acetylated product will elute more slowly than the less polar starting azetidine (if it's N-protected) but faster than highly polar byproducts.

    • Pro-Tip: If your acetylated azetidine is basic, you can add ~1% triethylamine to the eluent to prevent streaking on the silica gel column.

  • Cation-Exchange Chromatography:

    • Purpose: For separating compounds with different charges, which can be highly effective for purifying acetylated amines from their unacetylated precursors.[12][13]

    • Application: This is an advanced technique particularly useful if standard chromatography fails or for separating complex mixtures of partially and fully acetylated products.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Azetidine using Acetic Anhydride

This protocol is a robust starting point for the N-acetylation of a generic azetidine, designed to minimize ring-opening and polymerization.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add the azetidine starting material (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M in an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.5 eq.) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction:

    • To the stirred, cooled solution, add acetic anhydride (1.2 eq.) dropwise via syringe over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

Protocol 2: Identification of Byproducts by LC-MS and NMR
  • LC-MS Analysis:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto an LC-MS system. Identify the mass-to-charge ratio (m/z) for the expected product, starting material, and potential byproducts (e.g., [M+H]⁺ of the ring-opened product).

  • ¹H NMR Spectroscopy:

    • Dissolve the crude or purified product in a deuterated solvent (e.g., CDCl₃).

    • Desired Product: Look for the characteristic singlet of the acetyl methyl group (CH₃) around δ 2.1 ppm. Note the shifts in the azetidine ring protons compared to the starting material.

    • Ring-Opened Byproduct (e.g., γ-chloroamide): This will show a more complex spectrum typical of an acyclic structure, lacking the symmetry of the azetidine ring. You will observe distinct signals for the protons adjacent to the nitrogen and the carbon bearing the chlorine.

    • Unreacted Starting Material: Compare the spectrum to a reference spectrum of your starting azetidine.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.Journal of Organic Chemistry. (2025-08-25).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Medicinal Chemistry Letters. (2021-09-30).
  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts.MDPI. (2026-01-09).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.National Institutes of Health. (2022-11-30).
  • Azetidine Synthesis.Elsevier.
  • The Polymerization of Azetidines and Azetidine Derivatives.ResearchGate. (2025-08-10).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.National Institutes of Health. (2024-09-30).
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing. (2017-09-27).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences. (2022-06-30).
  • Synthesis of Azetidines.Chinese Journal of Organic Chemistry.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.Al Muthanna University. (2020-10-14).
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.Nature Portfolio. (2020-09-23).
  • Methods for the synthesis of azetidines.ResearchGate.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.University of Alberta. (2011-10-25).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.ResearchGate.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials.ResearchGate.
  • minimizing byproduct formation in azine synthesis. Benchchem.
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography.National Institutes of Health.
  • Azetidine.Wikipedia.
  • minimizing by-product formation in N-acetyl-N-phenylacetamide acetylation. Benchchem.
  • Azetidine synthesis.Organic Chemistry Portal.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.Frontiers in Chemistry.
  • Process for synthesis of azetidine and novel intermediates therefor.Google Patents.
  • Formation of NH-azetidines from Grignard reagents.ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.National Institutes of Health. (2021-09-30).
  • Acetylation – Knowledge and References.Taylor & Francis.
  • Azetidine: Chemical Reactivity.YouTube. (2020-11-24).
  • Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides.National Institutes of Health.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.Chemical Communications (RSC Publishing).
  • Preparation of 2-substituted azetidines via C-H arylation.ResearchGate.

Sources

Technical Support Center: Strategies for Improving the Solubility of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Acetyl-3-azetidinecarboxylic Acid (CAS 97628-91-6). This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic building block. As a key intermediate in medicinal chemistry and organic synthesis, achieving complete and stable solubilization is paramount for successful reaction outcomes.[1] This guide moves beyond simple solvent lists to explain the chemical principles governing solubility and provides systematic protocols to overcome common issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are essential for troubleshooting solubility.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of the molecule is the first step in designing an effective solubilization strategy.

PropertyValueSource(s)
CAS Number 97628-91-6[2][3]
Molecular Formula C₆H₉NO₃[4]
Molecular Weight ~143.14 g/mol [4][5]
Appearance White to off-white solid[1][4]
Key Functional Groups Carboxylic Acid (-COOH), Tertiary Amide (N-Acetyl)[1]
Q2: Why can solubility be a challenge with this compound?

This compound possesses both polar and non-polar characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[1] However, the acetyl group and the azetidine ring introduce a degree of hydrophobicity that can limit its solubility, particularly in neutral aqueous media. The key to improving its solubility lies in manipulating its most ionizable functional group: the carboxylic acid.

Part 2: Core Solubility Troubleshooting Guide

This section provides a systematic, question-and-answer approach to resolving common solubility problems encountered in experimental workflows.

Q3: My this compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective strategy I should try?

The most effective initial strategy is pH adjustment . The solubility of carboxylic acids in water is highly dependent on the pH of the solution.[6][7]

Causality Explained: At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and uncharged. This neutral form is less polar and thus has lower solubility in water.[8] By increasing the pH to a value above the compound's acid dissociation constant (pKa), the carboxylic acid is deprotonated to form a negatively charged carboxylate salt (-COO⁻). This charged species is significantly more polar and exhibits much higher aqueous solubility.[7][8]

For a rapid fix, try adding a small amount of a suitable base (e.g., 1 M NaOH, 1 M K₂CO₃, or an organic base like triethylamine if compatible with your reaction) dropwise to your suspension until the solid dissolves.

Q4: How do I systematically determine the optimal pH for solubilization without overshooting and compromising my reaction?

A systematic pH-solubility screen is a reliable method. This involves testing solubility at various pH points to find the minimum pH at which your desired concentration is achieved.

Experimental Protocol 1: pH-Mediated Solubilization Screen

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Suspension: Add a pre-weighed amount of this compound to each buffer to achieve your target concentration.

  • Equilibration: Vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate at your desired reaction temperature for 15-30 minutes.

  • Observation: Visually inspect each sample for undissolved solid. A clear solution indicates complete dissolution.

  • Confirmation (Optional): For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC.[9][10]

This protocol allows you to identify the lowest pH required for solubilization, minimizing potential side reactions that could be caused by excessively basic conditions.

Q5: I've adjusted the pH, but my target concentration is very high and solubility is still insufficient. What is the next logical step?

The next step is the introduction of a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[11][12]

Causality Explained: Co-solvents work by reducing the overall polarity of the aqueous medium.[12][13] This makes the solvent system more "hospitable" to organic molecules, effectively bridging the polarity gap between the solute and the water. Even a small percentage of a co-solvent (e.g., 5-20% v/v) can increase solubility by several orders of magnitude.[13]

Q6: Which co-solvents are recommended, and how do I choose one that won't interfere with my subsequent reaction?

The choice of co-solvent is critical and depends entirely on the nature of your reaction. Below is a table of common co-solvents and their typical applications.

Co-SolventProperties & Common UsesReaction Compatibility Considerations
Ethanol (EtOH) Protic, polar. Good general-purpose co-solvent.Can act as a nucleophile in some reactions.
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar. Excellent solubilizing power.Can be oxidized. Can be challenging to remove.
N,N-Dimethylformamide (DMF) Aprotic, polar. Good solubilizing power.Can decompose to form dimethylamine. Not stable with strong acids/bases.
Acetonitrile (ACN) Aprotic, polar. Common in chromatography and for reactions.Generally quite stable, but check for specific incompatibilities.
Propylene Glycol (PG) Protic, polar. Often used in pharmaceutical formulations.Less volatile, can be difficult to remove.

Experimental Protocol 2: Systematic Co-Solvent Screening

  • Select Candidates: Choose 2-3 co-solvents that are compatible with your planned reaction chemistry.

  • Prepare Stock: Prepare a concentrated stock solution of your compound in the neat co-solvent (if possible) or use the solid directly.

  • Test Ratios: In small vials, prepare your aqueous buffer at the optimal pH determined previously. Add increasing amounts of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add Compound: Add this compound to each solvent mixture to your target concentration.

  • Equilibrate & Observe: Vortex and allow the samples to equilibrate as described in Protocol 1. Identify the minimum percentage of co-solvent required to achieve a clear solution.

Q7: Can I use gentle heating to improve solubility?

Yes, gentle heating can be used, but with caution. For most solids, solubility increases with temperature.[6]

Trustworthiness Check:

  • Pros: Can significantly speed up the dissolution process and increase the amount of solute that can be dissolved.

  • Cons: The compound may have limited thermal stability and could degrade. More importantly, the compound may precipitate out of solution upon cooling to the reaction temperature. This is known as creating a supersaturated solution.

  • Recommendation: Use heating only as a final resort or to speed up dissolution in a system that is already known to be stable at room temperature. Always check for compound stability at the elevated temperature first. A typical approach is to warm the solvent to 40-50°C during dissolution and then allow it to cool to ensure the compound remains in solution.

Part 3: Visualized Workflows and Mechanisms

To provide a clear, at-a-glance guide, the following diagrams illustrate the recommended troubleshooting workflow and the chemical principle of pH-mediated solubilization.

Solubility_Workflow start Start: Suspension of Compound in Aqueous Buffer check_solubility Is the solution clear? start->check_solubility adjust_ph Strategy 1: Adjust pH (Add base dropwise) check_solubility->adjust_ph No solution_ready Solution Ready for Reaction check_solubility->solution_ready Yes check_ph_solubility Is the solution clear now? adjust_ph->check_ph_solubility add_cosolvent Strategy 2: Add Co-solvent (e.g., 5-20% DMSO, EtOH) check_ph_solubility->add_cosolvent No check_ph_solubility->solution_ready Yes check_cosolvent_solubility Is the solution clear now? add_cosolvent->check_cosolvent_solubility gentle_heat Strategy 3: Apply Gentle Heat (e.g., 40-50°C) (Use with caution!) check_cosolvent_solubility->gentle_heat No check_cosolvent_solubility->solution_ready Yes gentle_heat->solution_ready

Caption: Systematic workflow for troubleshooting the solubility of this compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic, pH < pKa) cluster_high_ph High pH (Basic, pH > pKa) low_ph_form Protonated Form -COOH (Neutral) low_solubility Result: Low Aqueous Solubility low_ph_form->low_solubility is less polar high_ph_form Deprotonated Form -COO⁻ (Charged Ion) low_ph_form->high_ph_form  pH Adjustment   high_solubility Result: High Aqueous Solubility high_ph_form->high_solubility is highly polar

Caption: Effect of pH on the ionization state and aqueous solubility of a carboxylic acid.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • CymitQuimica. (n.d.). CAS 97628-91-6: 1-Acetyl-azetidine-3-carboxylic acid.
  • CymitQuimica. (n.d.). 1-Acetyl-azetidine-3-carboxylic acid.
  • ChemicalBook. (2023). This compound | 97628-91-6.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Paradigm Publication. (2023). Co-solvent: Significance and symbolism.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetylenedicarboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Acetonedicarboxylic acid, 96%.
  • BASF. (2025). Safety Data Sheet - Dicarboxylic acids mixture.
  • MedChemExpress. (2024). Azetidine-3-carboxylic acid-SDS.
  • J&K Scientific LLC. (n.d.). This compound | 97628-91-6.
  • Home Sunshine Pharma. (n.d.). Azetidine-3-carboxylic Acid CAS 36476-78-5.
  • Biosynth. (n.d.). This compound | 97628-91-6.
  • PubChem. (n.d.). Azetidinecarboxylic Acid.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ChemicalBook. (n.d.). 3-Azetidinecarboxylic acid CAS#: 36476-78-5.
  • ChemicalBook. (2025). 3-Azetidinecarboxylic acid | 36476-78-5.
  • Sigma-Aldrich. (n.d.). 3-Azetidinecarboxylic acid 98 36476-78-5.
  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley].
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Technical Support Center: Optimization of Protecting Group Removal for Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical step of N-deprotection in azetidine chemistry. The inherent ring strain of azetidines makes them valuable scaffolds in medicinal chemistry, but it also presents unique challenges during synthetic manipulations, particularly the removal of nitrogen protecting groups. This resource is designed to help you navigate these challenges with field-proven insights and troubleshooting strategies.

Introduction: The Azetidine Ring and the Necessity of N-Protection

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target binding. The secondary amine of the azetidine ring is often protected during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial, as its subsequent removal must be efficient and selective, leaving the rest of the molecule, including the potentially labile azetidine ring, intact. This guide focuses on the three most commonly used N-protecting groups for azetidines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

Troubleshooting and FAQs: N-Boc Deprotection

The Boc group is favored for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] However, complications can arise, especially in complex molecules.

Question 1: My N-Boc azetidine deprotection with Trifluoroacetic Acid (TFA) is leading to decomposition of my starting material or low yields. What is going wrong?

Answer: While the azetidine ring itself is often stable to strong acidic conditions like TFA, other functional groups in your molecule may not be.[3][4] Additionally, the generation of a reactive tert-butyl cation during deprotection can lead to unwanted side reactions.[5]

Troubleshooting Workflow:

start Incomplete Deprotection or Substrate Decomposition check_acid_lability Assess Molecule for Other Acid-Labile Groups (e.g., t-butyl esters, acetals) start->check_acid_lability check_nucleophiles Identify Nucleophilic Moieties (e.g., indoles, thiols) start->check_nucleophiles incomplete_deprotection Incomplete Reaction start->incomplete_deprotection acid_labile_present Acid-Labile Groups Present? check_acid_lability->acid_labile_present nucleophile_present Nucleophilic Groups Present? check_nucleophiles->nucleophile_present incomplete_deprotection_q Reaction Not Going to Completion? incomplete_deprotection->incomplete_deprotection_q milder_acid Switch to Milder Conditions: - Lower TFA concentration - Use Lewis Acids (e.g., ZnBr2 in DCM) - Thermal deprotection acid_labile_present->milder_acid Yes standard_conditions Proceed with Standard TFA/DCM Protocol acid_labile_present->standard_conditions No add_scavenger Add Scavengers to Trap t-butyl Cation: - Triethylsilane (TES) - Triisopropylsilane (TIS) - Anisole nucleophile_present->add_scavenger Yes standard_conditions2 Proceed with Standard TFA/DCM Protocol nucleophile_present->standard_conditions2 No increase_conditions Increase Reaction Time or TFA Concentration if Substrate Tolerates incomplete_deprotection_q->increase_conditions Yes check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh TFA) incomplete_deprotection_q->check_reagents No, other issues

Caption: Troubleshooting workflow for N-Boc deprotection.

Detailed Protocols for N-Boc Deprotection:

MethodReagents and ConditionsAdvantagesDisadvantages
Standard Acidic 20-50% TFA in DCM, 0°C to RT, 1-4h[6][7]Fast and generally effective.Harsh; can cleave other acid-labile groups; generates reactive t-butyl cation.[5]
Lewis Acid ZnBr₂ (2-4 eq.) in DCM, RT, 1-3h[5]Milder than strong protic acids; good for substrates with sensitive functional groups.May require optimization of equivalents and reaction time.
Thermal Reflux in a suitable solvent (e.g., methanol, trifluoroethanol)[8][9]Non-acidic; useful for highly acid-sensitive molecules.Requires higher temperatures which may not be suitable for all substrates.

Troubleshooting and FAQs: N-Cbz Deprotection

The Cbz group is a valuable protecting group due to its stability to acidic and basic conditions, making it orthogonal to many other protecting groups like Boc.[10][11] The most common deprotection method is catalytic hydrogenation.

Question 2: My N-Cbz azetidine deprotection via hydrogenation is slow or incomplete. How can I improve the reaction?

Answer: Several factors can inhibit catalytic hydrogenation, including catalyst poisoning, poor substrate solubility, and insufficient hydrogen pressure.

Troubleshooting Steps:

  • Catalyst Activity: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst can be poisoned by sulfur-containing compounds or other impurities.

  • Solvent Choice: The substrate must be fully dissolved for efficient reaction. Methanol, ethanol, and ethyl acetate are common solvents. If solubility is an issue, consider adding a co-solvent like THF or DCM.

  • Hydrogen Source: While hydrogen gas (H₂) is standard, for substrates sensitive to high pressure or for safety reasons, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative.[12][13] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[12][14]

  • Reaction Additives: The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but be cautious if your molecule has acid-sensitive groups.

Experimental Protocol: Catalytic Transfer Hydrogenation for N-Cbz Deprotection

  • Dissolve the N-Cbz protected azetidine (1 eq.) in methanol.

  • Add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Add ammonium formate (5-10 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within minutes to a few hours.[12]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting product is often the free amine, which can be used directly or after a simple workup.

Troubleshooting and FAQs: N-Benzyl (Bn) Deprotection

The benzyl group is a robust protecting group, but its removal often requires harsher conditions compared to Boc or Cbz.[15]

Question 3: I am struggling to remove the N-benzyl group from my azetidine derivative without affecting other reducible functional groups (e.g., alkenes, alkynes, nitro groups). What are my options?

Answer: Standard catalytic hydrogenation for N-debenzylation can indeed reduce other susceptible functional groups.[16] Optimizing reaction conditions or choosing an alternative deprotection method is key.

Strategies for Selective N-Benzyl Deprotection:

MethodReagents and ConditionsSelectivity Considerations
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C, in an alcoholic solvent.Can be made more selective by using specific catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C) or by carefully controlling hydrogen pressure and reaction time.
Catalytic Transfer Hydrogenation 10% Pd/C, with a hydrogen donor like ammonium formate or formic acid.[14]Generally milder than high-pressure hydrogenation and can sometimes offer better selectivity.
Oxidative Cleavage Not commonly used for N-benzyl azetidines due to potential oxidation of the azetidine ring.
Dissolving Metal Reduction Na in liquid NH₃.Very powerful reducing conditions; not compatible with many functional groups.

Decision Diagram for N-Protecting Group Removal:

start Need to Deprotect N-Azetidine protecting_group What is the Protecting Group? start->protecting_group boc_path Molecule Acid Stable? protecting_group->boc_path Boc cbz_path Other Reducible Groups Present? protecting_group->cbz_path Cbz bn_path Other Reducible Groups Present? protecting_group->bn_path Bn tfa_dcm Use TFA/DCM. Add scavengers if nucleophiles are present. boc_path->tfa_dcm Yes mild_boc Use milder conditions: - Lewis Acid (ZnBr2) - Thermal Deprotection boc_path->mild_boc No h2_pdc Standard Hydrogenolysis (H2, Pd/C) cbz_path->h2_pdc No cth Use Catalytic Transfer Hydrogenation (CTH) (e.g., Ammonium Formate, Pd/C) cbz_path->cth Yes h2_pdc2 Standard Hydrogenolysis (H2, Pd/C) bn_path->h2_pdc2 No cth2 Careful optimization of CTH or consider alternative synthesis with a more labile protecting group. bn_path->cth2 Yes

Caption: Decision-making for azetidine N-deprotection.

Concluding Remarks

The successful deprotection of N-protected azetidines is a critical step that requires careful consideration of the protecting group, the overall molecular structure, and the reaction conditions. By understanding the underlying chemical principles and having a robust troubleshooting strategy, researchers can overcome common obstacles and efficiently advance their synthetic campaigns. This guide provides a starting point for optimizing your deprotection reactions. Always perform small-scale test reactions to find the optimal conditions for your specific substrate.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.
  • Boc Deprotection - TFA - Common Organic Chemistry. organic-chemistry.org.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
  • SUPPORTING INFORM
  • Acid-Labile Protecting Groups Definition. Fiveable.
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Protecting groups. J. Chem. Soc., Perkin Trans. 1.
  • Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Benzyl group. Wikipedia.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Technical Support Center: Troubleshooting Boc Deprotection Side Reactions. Benchchem.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Amino Acid Deriv
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
  • Strategies for the functionalization of azetidine‐containing...
  • How to do work-up of a BOC deprotection reaction by TFA?
  • Acid-labile protecting groups.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
  • Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?
  • 3-(3-(Methoxymethyl)benzyl)azetidine. Benchchem.
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules. MDPI.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

Sources

Overcoming steric hindrance in reactions with 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetyl-3-azetidinecarboxylic Acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the unique structural features of this compound, particularly its inherent steric hindrance.

Understanding the Challenge: The Structure of this compound

This compound is a valuable building block in medicinal chemistry, offering a rigid scaffold that can lead to improved potency and pharmacokinetic properties in drug candidates.[1] However, its compact, four-membered ring and the substitution pattern at the 3-position create significant steric congestion around the carboxylic acid moiety. This steric hindrance can impede the approach of nucleophiles, leading to sluggish or incomplete reactions, such as amide bond formation and esterification.

The reactivity of azetidines is also influenced by considerable ring strain, making them susceptible to ring-opening under certain conditions, particularly acidic environments.[2][3][4][5] This guide will address strategies to mitigate these challenges and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using this compound in your reactions.

Problem 1: Low or No Yield in Amide Coupling Reactions

You are attempting to form an amide bond between this compound and a primary or secondary amine, but you observe low conversion to the desired product.

Root Cause Analysis:

The primary reason for low yield is the steric hindrance around the carboxylic acid, which prevents the effective approach of the amine nucleophile. Standard coupling reagents may not be potent enough to overcome this steric barrier.

Solutions:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically hindered couplings.[6] More powerful activating agents are necessary.

    • Uronium/Aminium Reagents: Reagents such as HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[6][7] HATU is frequently recommended for difficult couplings.[6]

    • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings due to their high reactivity.[6]

    • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, provides coupling efficiencies comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[6]

  • Optimize Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[6][7]

    • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[6]

  • Consider an Alternative Activation Strategy: For exceptionally challenging couplings, converting the carboxylic acid to an acid chloride can increase its reactivity. However, this method's harshness may not be suitable for complex substrates.[8] A milder alternative is the formation of a mixed anhydride.[9]

Experimental Protocol: High-Efficiency Amide Coupling using HATU

This protocol outlines a general procedure for coupling this compound with an amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for Amide Coupling

G start Low Yield in Amide Coupling reagent Using standard coupling reagent (e.g., DCC, EDC)? start->reagent upgrade_reagent Switch to high-potency reagent (HATU, HCTU, PyBOP) reagent->upgrade_reagent Yes conditions Standard room temperature and reaction time? reagent->conditions No upgrade_reagent->conditions optimize_conditions Increase temperature (40-60°C) and/or extend reaction time (4-12h) conditions->optimize_conditions Yes monitor Monitor reaction by TLC/LC-MS conditions->monitor No optimize_conditions->monitor complete Reaction Complete monitor->complete Yes incomplete Still incomplete? monitor->incomplete No double_couple Consider a second coupling with fresh reagents incomplete->double_couple alt_activation Explore alternative activation (e.g., mixed anhydride) incomplete->alt_activation double_couple->monitor G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A 1-Acetyl-3-azetidine- carboxylic Acid B Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->B Coupling Reagent (e.g., HATU, DCC) D Tetrahedral Intermediate B->D C Amine or Alcohol (Nucleophile) C->D E Desired Amide or Ester D->E Collapse of Intermediate F Byproducts (e.g., DCU, HOBt) D->F

Sources

Scalability challenges for the synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Welcome to the technical support center for the synthesis and scalability of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are working with this valuable synthetic building block. Azetidine scaffolds are crucial in modern medicinal chemistry, and mastering their synthesis at scale is a common challenge.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common hurdles encountered during synthesis and scale-up. We will address issues in a practical, question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Synthesis of the Core Scaffold - Azetidine-3-carboxylic Acid

The primary challenge in synthesizing the target molecule often lies in the efficient, scalable, and safe production of the precursor, Azetidine-3-carboxylic Acid. Historical methods often involved hazardous reagents like epichlorohydrin and cyanide, which are unsuitable for large-scale production.[1] Modern approaches aim to circumvent these issues.

FAQ: Precursor Synthesis

Question: We are struggling with low yields and safety concerns in our initial attempts to synthesize Azetidine-3-carboxylic Acid. What is a reliable and scalable starting point?

Answer: A robust and widely adopted strategy begins with diethyl malonate. This approach, detailed in patent literature, avoids many of the toxic reagents of older methods and is more amenable to scale-up.[1][2] The key is a multi-step process that involves forming a diol, activating the hydroxyl groups, cyclizing to form the azetidine ring, and finally, deprotection/decarboxylation.

The general workflow can be visualized as follows:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acetylation A Diethyl Malonate B Double Condensation (with Formaldehyde) A->B C Diethyl bis(hydroxymethyl)malonate (Diol Intermediate) B->C D Activation of Hydroxyls (e.g., Triflating) C->D E Activated Diol D->E F Intramolecular Cyclization (with an Amine, e.g., Benzylamine) E->F G Protected Azetidine Diester F->G H Decarboxylation & Hydrogenation G->H I Azetidine-3-carboxylic Acid H->I J Azetidine-3-carboxylic Acid K Acetylation (Acetic Anhydride) J->K L This compound K->L M Purification (Crystallization/Chromatography) L->M N Final Product M->N

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Azetidine Ring Formation

Problem 1: The intramolecular cyclization step to form the azetidine ring is low-yielding.

  • Potential Cause 1: Poor Leaving Group. The efficiency of the intramolecular SN2 reaction to form the strained four-membered ring is highly dependent on the quality of the leaving group. Hydroxyl groups themselves are poor leaving groups.

  • Solution 1: Robust Activation. You must convert the hydroxyls into a more reactive functional group. While tosylates or mesylates are common, triflates are superior for this specific transformation due to their exceptional leaving group ability, which helps overcome the high activation energy of forming the azetidine ring. A process involving triflic anhydride is well-documented for this purpose.[2]

  • Potential Cause 2: Competing Intermolecular Reactions. At high concentrations, the activated intermediate can react with another molecule of the amine (e.g., benzylamine) instead of cyclizing, leading to oligomeric byproducts.

  • Solution 2: High Dilution Conditions. When scaling up, do not simply increase reactant quantities in the same volume. Maintain a high-dilution environment by proportionally increasing the solvent volume. This favors the intramolecular cyclization pathway. A slow addition of the amine to the solution of the activated diol is also highly recommended to keep the instantaneous concentration of the nucleophile low.

Problem 2: The final hydrogenation step to remove the N-benzyl group is slow or incomplete.

  • Potential Cause: Catalyst Poisoning or Inactivity. The palladium catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities or other contaminants from previous steps. The catalyst activity can also vary between batches.

  • Solution:

    • Purify the Intermediate: Ensure the N-benzyl azetidine intermediate is purified (e.g., via crystallization or a silica plug) before hydrogenation to remove potential catalyst poisons.

    • Catalyst Screening: Test different types and loadings of palladium catalysts (e.g., 5% vs 10% Pd/C, different support materials, or Pearlman's catalyst).

    • Optimize Conditions: Increase hydrogen pressure (within the safety limits of your equipment) and ensure vigorous stirring to overcome mass transfer limitations. The choice of solvent (e.g., methanol, ethanol, or ethyl acetate) can also significantly impact reaction rates.

Part 2: Acetylation and Final Product Purification

The final acetylation step appears straightforward but presents its own set of challenges, particularly concerning purity and product isolation at scale.

FAQ: Acetylation and Purification

Question: Our acetylation of Azetidine-3-carboxylic Acid results in an impure product that is difficult to crystallize. What are we doing wrong?

Answer: This is a common issue when moving from grams to kilograms. The problem often lies in reaction control and the subsequent work-up and isolation procedure.

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for scalability. It is less volatile, less corrosive, and the acetic acid byproduct is easier to handle and remove than HCl.

  • Reaction Stoichiometry and Temperature Control: The reaction is exothermic. On a large scale, this can lead to temperature spikes, causing side reactions. Use a slight excess (1.1-1.3 equivalents) of acetic anhydride and ensure robust temperature control, potentially by adding the reagent subsurface in a controlled manner.

  • Work-up and Isolation: The final product is often water-soluble, making extractive work-ups challenging. Direct crystallization is the most scalable purification method. If the product oils out, it's typically due to impurities or residual solvent (often acetic acid).

Troubleshooting Guide: Final Product Isolation

Problem: The final product, this compound, fails to crystallize and remains an oil or a sticky solid.

  • Potential Cause 1: Residual Acetic Acid. The acetic acid byproduct from the acetylation can inhibit crystallization.

  • Solution 1: Azeotropic Removal. After the reaction, perform several solvent swaps with a solvent that forms an azeotrope with acetic acid (e.g., toluene or heptane) and distill under reduced pressure. This is far more effective at removing traces of acetic acid than simple vacuum drying alone.

  • Potential Cause 2: Presence of Unreacted Azetidine-3-carboxylic Acid. The zwitterionic nature of the starting material can interfere with the crystal lattice of the acetylated product.

  • Solution 2: pH Adjustment and Extraction (if necessary). While challenging, a carefully controlled pH adjustment can sometimes help. However, a more robust solution is to ensure the reaction goes to completion. Use a simple TLC or crude ¹H NMR to check for reaction completion before initiating work-up. If the reaction is incomplete, add a small additional charge of acetic anhydride.

  • Potential Cause 3: Incorrect Crystallization Solvent System.

  • Solution 3: Systematic Solvent Screening. A systematic approach to finding a suitable crystallization solvent is crucial. A common and effective system for this class of compounds is an isopropanol/heptane or ethanol/MTBE mixture. Dissolve the crude oil in the minimum amount of the polar solvent (e.g., isopropanol) at an elevated temperature, then slowly add the anti-solvent (e.g., heptane) until turbidity is observed. Cool slowly to allow for crystal growth.

The decision-making process for troubleshooting this specific issue can be mapped out:

G start Crude Product is an Oil q1 Analyze Crude by ¹H NMR start->q1 c1 Significant Acetic Acid? q1->c1 c2 Unreacted Starting Material? c1->c2 No a1 Perform Toluene Azeotrope (2-3 cycles) c1->a1 Yes a2 Re-run Reaction or Consider Chromatography (if small scale) c2->a2 Yes a3 Initiate Systematic Crystallization Screening (e.g., IPA/Heptane) c2->a3 No a1->c2 a2->a3 end Crystalline Product a3->end

Caption: Troubleshooting logic for product crystallization failure.

Part 3: Detailed Experimental Protocol

This section provides a representative, scalable protocol for the final acetylation step.

Protocol: Synthesis of this compound

ReagentMolar Eq.MW ( g/mol )Quantity
Azetidine-3-carboxylic Acid1.0101.10100.0 g
Acetic Anhydride1.2102.09121.2 g (112.1 mL)
Pyridine1.579.10117.3 g (119.5 mL)
Toluene--~500 mL
Isopropanol (IPA)--As needed
Heptane--As needed

Procedure:

  • Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Azetidine-3-carboxylic Acid (100.0 g) and pyridine (119.5 mL).

    • Expert Insight: Pyridine acts as both a base and a nucleophilic catalyst. On scale, it is easier to handle and remove than many other organic bases.

  • Reagent Addition: Cool the resulting slurry to 0-5 °C using an ice bath. Slowly add acetic anhydride (112.1 mL) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or ¹H NMR.

  • Work-up & Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine. Add toluene (250 mL) and re-concentrate. Repeat this toluene azeotroping step one more time to ensure complete removal of residual acetic acid and pyridine.

    • Trustworthiness Check: This azeotropic removal is a critical, self-validating step. A sample taken for ¹H NMR after this step should show no signals for acetic acid or pyridine.

  • Crystallization: To the resulting crude oil/solid, add isopropanol (approx. 150-200 mL) and heat to 50-60 °C until a clear solution is obtained. Slowly add heptane (~300-400 mL) until the solution becomes cloudy.

  • Isolation: Cool the mixture to room temperature, then further cool to 0-5 °C for at least 2 hours. Collect the resulting white solid by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

References

  • Process for making azetidine-3-carboxylic acid.
  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • PROCESS FOR MAKING AZETIDINE-3-CARBOXYLIC ACID.
  • Miller, S. et al. (2003). A practical process for the preparation of azetidine-3-carboxylic acid.Synthetic Communications, 33(19), 3347-3353.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: The Impact of N-Acetylation on Azetidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers to common questions and troubleshooting advice for experiments involving N-acetylazetidine. Understanding the nuanced effects of the acetyl group on the azetidine nitrogen is critical for predictable and successful outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: How does adding an acetyl group to the azetidine nitrogen fundamentally change its chemical properties?

A: The introduction of an acetyl group dramatically alters the electronic environment of the azetidine nitrogen, primarily by reducing its nucleophilicity and basicity. This is due to the powerful electron-withdrawing effect of the adjacent carbonyl group. The lone pair of electrons on the nitrogen atom is delocalized through resonance onto the oxygen atom of the acetyl group.[1][2][3][4] This resonance stabilization, a key feature of amides, means the lone pair is less available to act as a nucleophile or a base.

Consequently, N-acetylazetidine is significantly less reactive in typical amine reactions like alkylation and protonation compared to its parent compound, azetidine. The pKa of the conjugate acid of azetidine is approximately 11.29, making it a relatively strong base.[5] In contrast, the pKa of N-acetylazetidine's conjugate acid is much lower, reflecting its decreased basicity.

Core Chemical Principle: Amide Resonance

The diagram below illustrates the delocalization of the nitrogen lone pair in N-acetylazetidine, which is central to its altered reactivity.

Caption: Amide resonance in N-acetylazetidine.

Q2: I'm struggling with the N-acetylation of azetidine. The reaction is sluggish and the yield is low. What am I doing wrong?

A: While azetidine's nitrogen is nucleophilic, difficulties in acetylation can arise from several factors. Here’s a troubleshooting guide:

Potential Issue Explanation Recommended Solution
Insufficiently Activated Acetylating Agent Acetic anhydride or acetyl chloride are standard, but their reactivity can be hampered by poor quality or moisture.Use freshly opened or distilled acetylating agents. Consider using a more reactive agent if necessary, but be mindful of side reactions.
Inappropriate Base A base is required to scavenge the acid byproduct (e.g., HCl). If the base is too weak, the reaction mixture will become acidic, protonating the azetidine and halting the reaction. If it's too strong and sterically hindered, it may not efficiently scavenge the proton.Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly effective. Use a slight excess (1.1-1.5 equivalents).
Suboptimal Reaction Temperature Acetylation is often exothermic. Running the reaction at too high a temperature can lead to side products, while a temperature that is too low can make the reaction impractically slow.Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to determine the optimal temperature profile.[6]
Solvent Choice The solvent must be aprotic and able to dissolve all reactants.Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. Ensure the solvent is dry.

Experimental Protocol: N-Acetylation of Azetidine

  • Dissolve azetidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q3: Is N-acetylazetidine susceptible to ring-opening reactions? If so, under what conditions?

A: Yes, N-acetylazetidine can undergo ring-opening, but the conditions are different from those for unsubstituted azetidine. Due to the reduced nucleophilicity of the nitrogen, acid-mediated ring-opening initiated by protonation of the nitrogen is less favorable.[7] However, the acetyl group itself can activate the ring towards nucleophilic attack at the carbonyl carbon.

Ring-opening of N-acetylazetidine is typically achieved under hydrolytic conditions (acidic or basic) or by reduction.

  • Hydrolysis:

    • Acidic Conditions: Strong acidic conditions can promote hydrolysis of the amide bond, which can be followed by ring-opening of the resulting azetidinium ion.

    • Basic Conditions: Strong basic conditions can also induce hydrolysis of the amide bond to yield azetidine and an acetate salt. The free azetidine could then potentially undergo further reactions.[8][9][10]

  • Reduction:

    • Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, yielding N-ethylazetidine. This reaction proceeds without ring-opening.

It's important to note that the strained four-membered ring of azetidine makes it more susceptible to ring-opening than larger ring systems.[11][12]

Workflow: Hydrolysis of N-Acetylazetidine

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A1 N-Acetylazetidine A2 Protonation of Carbonyl Oxygen A1->A2 H+ A3 Nucleophilic Attack by Water A2->A3 H2O A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Azetidine A5->A6 A7 Azetidine + Acetic Acid A6->A7 B1 N-Acetylazetidine B2 Nucleophilic Attack by Hydroxide B1->B2 OH- B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Azetidide Anion B3->B4 B5 Protonation of Azetidide B4->B5 H2O B6 Azetidine + Acetate B5->B6

Caption: Simplified workflows for acid- and base-catalyzed hydrolysis of N-acetylazetidine.

Troubleshooting Guide

Problem 1: My reaction with N-acetylazetidine as a nucleophile is not working.
  • Root Cause: As established, N-acetylation severely diminishes the nucleophilicity of the azetidine nitrogen.[13]

  • Troubleshooting Steps:

    • Re-evaluate the Reaction Conditions: Standard conditions for amine nucleophiles may not be sufficient. Consider more forcing conditions (higher temperature, longer reaction times), but be wary of decomposition.

    • Consider a Different Synthetic Strategy: It may be more effective to perform the desired reaction on unsubstituted azetidine first and then acetylate the nitrogen in a later step.

    • Deprotection-Reaction-Reprotection: If the acetyl group is serving as a protecting group, it can be removed under hydrolytic conditions, the desired reaction performed on the free azetidine, and the nitrogen subsequently re-protected if necessary.

Problem 2: I am observing unexpected side products during a reaction involving N-acetylazetidine.
  • Root Cause: The inherent ring strain of the azetidine ring can lead to unexpected reactivity, especially under harsh conditions.[7]

  • Troubleshooting Steps:

    • Characterize the Side Products: Use techniques like LC-MS, NMR, and IR to identify the structure of the side products. This will provide clues about the undesired reaction pathway.

    • Look for Evidence of Ring-Opening: Mass spectrometry can be particularly useful for identifying products with a mass corresponding to a ring-opened adduct.

    • Modify Reaction Conditions: If ring-opening is suspected, try milder conditions: lower temperature, less reactive reagents, or a different solvent.

    • Protecting Group Strategy: If the acetyl group is interfering, consider using a different N-protecting group that is more stable under your reaction conditions, such as a carbamate (e.g., Boc) or a sulfonyl group (e.g., Ts).[14]

References

  • MDPI. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides.
  • Preprints.org. (2018). Heteroatom Substitution at Amide Nitrogen — Resonance Reduction and HERON Reactions of Anomeric Amides.
  • ResearchGate. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides.
  • ACS Publications. (2023). “Stereoelectronic Deprotection of Nitrogen”: Recovering Nucleophilicity with a Conformational Change. The Journal of Organic Chemistry.
  • YouTube. (2019). resonance in amides.
  • MDPI. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • Srce. (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis†.
  • RSC Publishing. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.
  • ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • ResearchGate. (2015). (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Wikipedia. (n.d.). Azetidine.
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • eGyanKosh. (n.d.). 1.2 Azetidinones (~-Lactams).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening.
  • MDPI. (n.d.). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold.
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • Arkat USA. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Cambridge MedChem Consulting. (2023). Tuning basicity.
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
  • ResearchGate. (n.d.). General scheme for azetidine synthesis by nucleophilic substitution.
  • ResearchGate. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.

Sources

Azetidine Integrity Taskforce: A Technical Support Center for Mitigating Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of maintaining the structural integrity of azetidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic utility of this strained four-membered ring system. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common yet critical issue of unintended azetidine ring-opening.

Frequently Asked Questions (FAQs) on Azetidine Ring Stability

Q1: Why is my azetidine derivative unexpectedly decomposing?

A1: Azetidines possess a significant amount of ring strain (approximately 25.4 kcal/mol), making them susceptible to ring-opening reactions.[1][2][3][4] This inherent strain is the primary driver of their reactivity. Decomposition is often triggered by reaction conditions that can exploit this strain, such as the presence of acids, nucleophiles, or elevated temperatures.

Q2: What are the most common culprits for azetidine ring-opening?

A2: The most frequently encountered causes of azetidine ring-opening are:

  • Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate with the ring nitrogen, which significantly activates the C-N bonds towards nucleophilic attack.[5][6][7][8][9]

  • Nucleophilic Attack: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to cleavage. This can be an intermolecular process or, in some cases, an intramolecular reaction where a nucleophilic group within the same molecule attacks the ring.[7][10][11][12]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, especially for already strained or activated azetidine systems.[13][14]

  • Choice of N-Substituent: The group attached to the azetidine nitrogen plays a pivotal role in its stability. Electron-withdrawing groups, for instance, can modulate the nitrogen's basicity and susceptibility to protonation.[1][2][15]

Q3: Can the substituents on the carbon atoms of the azetidine ring influence its stability?

A3: Absolutely. The electronic and steric nature of substituents on the ring carbons can significantly impact stability. For instance, electron-withdrawing groups can influence bond strengths within the ring, potentially altering its susceptibility to nucleophilic attack.[16] Steric hindrance from bulky substituents can also affect the ring's conformation and either shield it from attack or increase ring strain.[16][17]

Troubleshooting Guide: Proactive Strategies to Prevent Ring-Opening

This section provides actionable solutions to common experimental challenges leading to the undesired ring-opening of azetidine derivatives.

Issue 1: Decomposition Under Acidic Conditions

Scenario: You are performing a reaction that requires acidic conditions (e.g., deprotection of an acid-labile group, acid-catalyzed reaction), and you observe significant formation of ring-opened byproducts.

Root Cause Analysis: Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them prime targets for nucleophilic attack, either by an external nucleophile or through an intramolecular process.[2][7][9] Lewis acids can similarly activate the ring by coordinating to the nitrogen.[5][6]

Troubleshooting Strategies:

  • pH Control: If possible, maintain the reaction and purification pH in the neutral to basic range.[2]

  • Alternative Catalysts: For reactions requiring acid catalysis, explore milder Lewis acids that may be less prone to promoting ring-opening.

  • Protecting Group Modulation: The choice of the N-substituent is critical. An electron-withdrawing group can decrease the basicity of the nitrogen, making it less likely to be protonated.[2] However, be aware that some strongly electron-withdrawing groups can activate the ring towards other modes of decomposition.[15]

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the decomposition side reaction.[13]

cluster_acid_opening Acid-Catalyzed Ring-Opening Azetidine Azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine H+ (Acid) Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile Nucleophile->Protonated_Azetidine Nucleophilic Attack

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Issue 2: Ring-Opening via Nucleophilic Attack

Scenario: Your reaction mixture contains a potent nucleophile, and you observe the formation of a product resulting from the cleavage of the azetidine ring.

Root Cause Analysis: The carbon atoms of the azetidine ring are electrophilic and can be attacked by nucleophiles, leading to C-N bond scission. This is particularly problematic with strong nucleophiles or in cases where an intramolecular nucleophilic attack is possible.[7][10][11][12]

Troubleshooting Strategies:

  • Nucleophile Choice: If the reaction allows, consider using a less potent or more sterically hindered nucleophile to disfavor attack on the azetidine ring.

  • Protecting Group Strategy: The N-substituent can influence the electrophilicity of the ring carbons. A bulky protecting group might sterically shield the ring from nucleophilic attack.

  • Structural Modification: In cases of suspected intramolecular ring-opening, consider redesigning the substrate to increase the distance between the azetidine ring and the internal nucleophile.[7][9] For example, increasing the length of a linker by one or two atoms can often prevent intramolecular cyclization.

  • Reaction Conditions: Lowering the reaction temperature can help to control the rate of nucleophilic attack.

cluster_troubleshooting Troubleshooting Azetidine Ring-Opening Start Ring-Opening Observed Check_pH Check Reaction pH Start->Check_pH Acidic Acidic Conditions? Check_pH->Acidic Nucleophilic Strong Nucleophile Present? Acidic->Nucleophilic No Sol_Acid Neutralize pH Modify N-Protecting Group Lower Temperature Acidic->Sol_Acid Yes High_Temp Elevated Temperature? Nucleophilic->High_Temp No Sol_Nuc Use Weaker Nucleophile Steric Shielding (N-Protecting Group) Modify Substrate (for intramolecular) Nucleophilic->Sol_Nuc Yes Sol_Temp Lower Reaction Temperature High_Temp->Sol_Temp Yes

Caption: Decision tree for troubleshooting azetidine ring-opening.

Strategic Guide to N-Protection for Enhanced Stability

The choice of the nitrogen protecting group is a critical decision in any synthetic sequence involving azetidines. The ideal protecting group should be stable to the reaction conditions while allowing for selective removal without compromising the integrity of the azetidine ring.

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[15]Generally stable.Strong acid (TFA, HCl).Its acid lability requires careful planning of subsequent synthetic steps.[15]
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Provides an orthogonal deprotection strategy in the presence of acid-labile groups.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature can enhance stability towards acid-mediated decomposition but may activate the ring towards nucleophilic attack in certain contexts. Removal can be challenging.[15]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under pH-Neutral Conditions

This protocol is intended as a general guideline for reactions where the stability of an azetidine ring is a concern.

  • Reagent and Solvent Preparation: Ensure all reagents and solvents are free of acidic or basic impurities. Use freshly distilled or high-purity grade solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic byproducts from the reaction with air or moisture.

  • Buffered System: If the reaction is known to generate acidic or basic byproducts, consider the use of a non-nucleophilic buffer to maintain a neutral pH.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

  • Work-up: Quench the reaction with a neutral or buffered aqueous solution. During extraction, use pH-neutral water for washes.

  • Purification: If chromatography is required, consider using a deactivated silica gel or alumina to minimize on-column degradation. Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can be beneficial.

References

  • Ghorai, M. K. (2007). Lewis Acid Ring-Opening of Azetidines. Organic Letters.
  • Ghorai, M. K., & Kumar, A. (2008). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry.
  • Couty, F., & Evano, G. (2006). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron Letters.
  • Parmar, H., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • ResearchGate. Nucleophilic ring-opening of azetidine derivatives.
  • Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC.
  • Laurent, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki–Miyaura Reaction Issues. Molecules.
  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube.
  • Kumar, A., & Singh, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Schindler, C. S., & Jamison, T. F. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • Parmar, H., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Watson, D. A., et al. (2021). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • ResearchGate. Comparison of the Main Stereoelectronic Features of the Azetidine Rings...
  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • ResearchGate. The Polymerization of Azetidines and Azetidine Derivatives.
  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate.
  • ResearchGate. Regioselective ring opening reactions of azetidines.
  • Rykaczewski, J., et al. (2024).
  • van Rijn, J., et al. (2000). Heat shock response by cells treated with azetidine-2-carboxylic acid.
  • Couty, F. (2018). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

Sources

Validation & Comparative

A Comparative Guide to the Conformational Landscapes of 1-Acetyl-3-azetidinecarboxylic Acid and N-acetyl-proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rational design of peptides and peptidomimetics, the conformational rigidity of amino acid building blocks is a critical parameter that dictates molecular architecture, biological activity, and metabolic stability. N-acetyl-proline (Ac-Pro-OH), with its five-membered pyrrolidine ring, is arguably the most studied cyclic amino acid derivative, providing a foundational model for understanding the unique constraints it imposes on a peptide backbone. Its lower homologue, 1-Acetyl-3-azetidinecarboxylic Acid (Ac-Aze-OH), features a more strained four-membered azetidine ring. While structurally similar, the reduction in ring size from five to four atoms introduces profound differences in ring puckering, amide bond isomerization, and overall stereoelectronic properties.

This guide provides an in-depth, objective comparison of the conformational behavior of these two molecules. We will dissect their intrinsic properties, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to provide researchers, chemists, and drug development professionals with a clear understanding of their structural differences and the implications for their use in molecular design.

The Conformational Profile of N-acetyl-proline (Ac-Pro-OH)

N-acetyl-proline serves as a canonical example of how ring constraints influence peptide structure. Its conformational landscape is primarily defined by two key features: the cis-trans isomerism of the preceding acetyl-proline amide bond and the puckering of the pyrrolidine ring.

Acetyl-Proline Amide Bond Isomerism

Unlike most other amino acid residues, the energy barrier to rotation around the X-Pro bond is low enough that both cis and trans conformations are significantly populated at room temperature. The ratio of these isomers is highly sensitive to the local environment, particularly the polarity of the solvent.[1]

  • In non-polar solvents (e.g., benzene, CDCl₃): The trans isomer is overwhelmingly favored. One study found that in a benzene/CDCl₃ mixture, the population of the cis isomer was only around 11%.[1]

  • In polar, protic solvents (e.g., D₂O, methanol): The population of the cis isomer increases significantly. At neutral pH in aqueous solutions, the cis population can be as high as 56%.[1]

This solvent dependence is a crucial consideration in experimental design, as the conformational equilibrium in an NMR tube may differ substantially from that in a biological milieu or a solid-state crystal structure.

Pyrrolidine Ring Puckering

To relieve torsional strain, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations. These are typically described by the position of the Cγ atom relative to the plane formed by the other four ring atoms. The two primary, low-energy puckers are:

  • Cγ-endo (DOWN): The Cγ atom is on the same side of the ring as the carboxyl group. This pucker is characterized by positive χ¹ and negative χ² torsion angles.[2]

  • Cγ-exo (UP): The Cγ atom is on the opposite side of the ring from the carboxyl group, characterized by negative χ¹ and positive χ² torsion angles.[2][3]

Statistical analysis of high-resolution protein structures has revealed a fascinating correlation: cis-proline residues show a strong preference for the DOWN pucker (over 80% of observed cases), whereas trans-proline residues are more evenly distributed between the UP and DOWN forms.[4][5] This interplay between amide bond state and ring pucker is a defining characteristic of proline.

pro_conformation cluster_pro N-acetyl-proline Conformational Equilibrium cluster_pucker Ring Pucker cis cis-Amide trans trans-Amide cis->trans k_f / k_r (Solvent Dependent) endo Cγ-endo (DOWN) cis->endo Strongly Preferred trans->endo Populated exo Cγ-exo (UP) trans->exo Populated

Figure 1: Conformational landscape of N-acetyl-proline.

The Conformational Profile of this compound (Ac-Aze-OH)

The smaller, four-membered azetidine ring of Ac-Aze-OH is significantly more strained than the pyrrolidine ring of proline. This increased strain dictates its conformational behavior, leading to distinct differences from its five-membered counterpart.

Azetidine Ring Puckering

Like other four-membered rings, azetidine is not planar. Gas-phase electron diffraction studies of the parent azetidine molecule show it to be puckered with a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[6][7][8] This puckering creates two non-equivalent positions for substituents: pseudo-axial and pseudo-equatorial.

For this compound, the carboxylic acid group at the C3 position is expected to strongly favor the pseudo-equatorial orientation to minimize steric clashes with the ring's protons.[9]

Amide Bond and Stereoelectronic Effects

A comparative crystal structure analysis of N-acetylated azetidine, proline, and piperidine carboxylic acids provides crucial insights.[10] In the solid state, Ac-Aze-OH was found exclusively in the trans-amide conformation. This preference is driven by the fundamental energetics of the ring systems. The analysis revealed that the conformational properties are a balance of three key factors:

  • Bayer Strain (Angle Strain): Significantly higher in the four-membered azetidine ring, forcing a more rigid, puckered conformation.

  • Allylic Strain: Unfavorable steric interactions that can influence substituent orientation.

  • n → π Interaction:* A stabilizing interaction between the lone pair of one nitrogen atom (n) and the antibonding orbital (π*) of the adjacent carbonyl group.

For proline, its greater flexibility allows it to adopt a conformation that benefits from a stabilizing n → π* interaction, which helps to compensate for some allylic strain.[10] The rigid, strained geometry of the azetidine ring in Ac-Aze-OH does not permit this same stabilizing interaction, making the trans-amide conformer even more energetically favorable compared to the cis form.[10] While peptides containing azetidine have been described as more flexible in some contexts due to reduced steric hindrance with neighboring residues, the ring system itself is intrinsically more constrained.[11]

aze_conformation cluster_aze This compound cluster_substituent Carboxyl Group Orientation puckered Puckered Azetidine Ring (trans-Amide Strongly Favored) equatorial Pseudo-equatorial (Favored) puckered->equatorial axial Pseudo-axial (Disfavored) puckered->axial

Figure 2: Key conformational features of this compound.

Head-to-Head Comparison: Ac-Aze-OH vs. Ac-Pro-OH

The fundamental difference in ring size creates a cascade of diverging conformational properties.

FeatureThis compound (Ac-Aze-OH)N-acetyl-proline (Ac-Pro-OH)
Ring Size 4-membered (Azetidine)5-membered (Pyrrolidine)
Ring Strain HighModerate
Ring Flexibility Low; more rigid puckerHigher; dynamic equilibrium between UP/DOWN puckers
Amide Bond trans conformation is strongly preferred.[10]cis and trans conformations are both populated in solution; ratio is solvent-dependent.[12]
Key Stabilizing Factor Conformation dominated by minimizing high ring strain.Flexible enough to allow for stabilizing n → π* interactions.[10]
Primary Pucker Single dominant puckered state.Two major puckering states (Cγ-endo/exo).[2]

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of these molecules.

Objective: To determine the cis/trans isomer ratio and elucidate the preferred ring pucker in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound (Ac-Pro-OH or Ac-Aze-OH) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it directly influences the conformational equilibrium.[1]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. For Ac-Pro-OH, distinct sets of peaks for the cis and trans isomers will be visible, particularly for the α-proton and acetyl methyl protons. The ratio of cis:trans can be accurately determined by integrating these well-resolved signals.[12]

  • 2D NOESY/ROESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.

    • Causality: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). For Ac-Pro-OH, a strong NOE between the α-proton and the preceding acetyl protons is characteristic of the trans isomer, while an NOE between the α-proton and the δ-protons is indicative of the cis isomer.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Integrate signals in the 1D spectrum to quantify the cis/trans population.

    • Analyze cross-peaks in the 2D NOESY/ROESY spectrum to establish spatial proximities, which helps in assigning the ring pucker conformation.

nmr_workflow cluster_acq Acquisition Steps cluster_proc Analysis Steps prep 1. Sample Preparation (Compound in Deuterated Solvent) H1 1D ¹H Spectrum prep->H1 acq 2. NMR Data Acquisition proc 3. Data Processing & Analysis report 4. Conformational Model NOESY 2D NOESY/ROESY H1->NOESY Initial assessment integrate Integration of 1D signals (cis/trans ratio) H1->integrate crosspeaks Analysis of 2D cross-peaks (Spatial Proximities) NOESY->crosspeaks integrate->report crosspeaks->report

Figure 3: Experimental workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.

Objective: To determine the precise bond lengths, bond angles, and torsional angles, which define the ring pucker and amide bond conformation in a crystal lattice.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Field Insight: For the N-acetylated amino acids discussed here, slow evaporation from a solvent like chloroform has proven successful.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to an X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a precise 3D model of the molecule. This data serves as a crucial benchmark for validating computational models and interpreting solution-state NMR data.

Conclusion

While this compound and N-acetyl-proline are closely related homologs, their conformational behaviors are strikingly different. N-acetyl-proline exists as a dynamic equilibrium of cis and trans amide isomers, each associated with distinct ring puckering preferences. This conformational plurality is central to its role in protein structure and folding.

In contrast, this compound is a much more rigid system. The high angle strain of its four-membered ring strongly disfavors the cis-amide conformation and locks the ring into a more defined pucker. This makes Ac-Aze-OH a valuable tool for researchers seeking to introduce a rigid, trans-locked proline mimic into a peptide sequence, thereby reducing the conformational entropy of the molecule and potentially enhancing binding affinity or metabolic stability. Understanding these foundational differences is paramount for the rational design of next-generation peptidomimetics and therapeutic agents.

References

  • Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
  • MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]
  • Torres, F. G., et al. (2018). Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 122(30), 6349–6358. [Link]
  • Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study.
  • Pandey, S. K., & Jorabchi, K. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(27), 5648–5656. [Link]
  • Cho, H. S., et al. (2005). Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline. Biophysical chemistry, 113(1), 93–101. [Link]
  • ResearchGate. (n.d.). Conformational isomers of N-acetylproline. [Link]
  • Gruber, T., et al. (2018). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]
  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein science : a publication of the Protein Society, 10(12), 2627–2632. [Link]
  • Kang, Y. K. (2013). The puckering free-energy surface of proline. The Journal of chemical physics, 138(12), 125101. [Link]
  • Gerig, J. T., & McLeod, R. S. (1973). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society, 95(17), 5725–5729. [Link]
  • Dorofeeva, O. V., et al. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study.
  • ResearchGate. (n.d.).
  • Dorofeeva, O. V., et al. (1973). Ring puckering of azetidine: an electron diffraction study.
  • Odinity. (2014). Cis- Trans Equilibrium of N-Acetyl-L-Proline. [Link]
  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International journal of peptide and protein research, 7(5), 345–360. [Link]
  • Evans, D. A., & Williams, M. K. (1972). Correlation of Crystal and Solution Conformations of N-Acyl Prolines and Related Compounds using Nuclear Magnetic Resonance.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
  • ResearchGate. (n.d.). (A)
  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
  • Duca, J. Z., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of chemical information and modeling, 62(15), 3629–3641. [Link]
  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline.

Sources

A Comparative Guide to Peptide Structure Modulation: 1-Acetyl-3-azetidinecarboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and protein engineering, the ability to precisely control three-dimensional structure is paramount to function. For decades, the unique cyclic structure of proline has been a cornerstone of rational peptide design, prized for its ability to introduce conformational rigidity and induce specific turns. However, the quest for finer control and novel structural motifs has led to the exploration of proline analogs. This guide provides an in-depth, objective comparison of the effects of a synthetic proline analog, 1-Acetyl-3-azetidinecarboxylic Acid, and the natural amino acid, proline, on peptide structure, supported by established experimental methodologies.

Introduction: The Significance of Conformational Control in Peptides

Peptides are not merely linear chains of amino acids; their biological activity is dictated by their specific three-dimensional conformations. The ability to adopt and maintain a defined structure allows peptides to interact with high specificity and affinity with their biological targets, such as receptors and enzymes. Proline, with its unique five-membered pyrrolidine ring, plays a critical role in protein folding and stability by restricting the available conformational space of the peptide backbone.[][2] This inherent rigidity often acts as a "helix breaker" and is instrumental in the formation of turns in protein structures.[3]

The exploration of proline analogs, such as this compound, stems from a desire to further refine this conformational control.[4][5] These synthetic amino acids offer the potential to introduce even greater constraints or to favor alternative secondary structures, thereby enabling the design of peptides with enhanced stability, bioavailability, and novel biological activities.[6][7] this compound, with its four-membered azetidine ring, presents a compelling alternative to proline for researchers in drug development and peptide engineering.[8][9]

Structural and Conformational Differences

The fundamental difference between proline and this compound lies in the size of their respective cyclic structures. This seemingly subtle variation has profound implications for the resulting peptide conformation.

Proline: The Five-Membered Ring and β-Turn Induction

Proline's five-membered pyrrolidine ring significantly restricts the rotation around the N-Cα bond (phi, φ angle), imparting a high degree of rigidity to the peptide backbone.[2] This constraint is a key factor in proline's well-established role as a potent inducer of β-turns, which are crucial secondary structures that reverse the direction of the polypeptide chain.[10] The puckering of the pyrrolidine ring (endo and exo conformations) further influences the local peptide geometry.[11]

This compound: The Four-Membered Ring and γ-Turn Stabilization

In contrast, the four-membered azetidine ring of this compound introduces an even greater degree of conformational constraint.[12] The smaller ring size alters the bond angles and torsional preferences of the peptide backbone.[13] Studies on azetidine-containing peptides have shown that this heightened rigidity preferentially stabilizes γ-turns, a tighter turn structure involving a C7 intramolecular hydrogen bond.[10] The acetyl group at the 1-position mimics the preceding peptide bond, providing a more realistic model for its incorporation into a peptide chain.

The following diagram illustrates the fundamental structural differences and their influence on peptide backbone conformation.

G cluster_proline Proline cluster_azetidine This compound Proline Five-membered Pyrrolidine Ring BetaTurn Favors β-Turns Proline->BetaTurn  Induces Azetidine Four-membered Azetidine Ring GammaTurn Favors γ-Turns Azetidine->GammaTurn  Stabilizes

Figure 1: Structural differences and resulting turn preferences.

Comparative Analysis of Peptide Properties

The incorporation of either this compound or proline significantly impacts key properties of a peptide, such as its secondary structure, stability, and propensity for cis/trans isomerization of the preceding peptide bond.

PropertyProlineThis compoundRationale
Primary Turn Type β-Turnγ-TurnThe five-membered ring of proline is sterically well-suited for the geometry of β-turns, while the more constrained four-membered ring of the azetidine derivative forces the peptide backbone into the tighter conformation of a γ-turn.[10]
Backbone Flexibility ReducedSignificantly ReducedThe smaller, more strained azetidine ring imparts greater rigidity to the peptide backbone compared to the pyrrolidine ring of proline.[12][13]
Cis/Trans Isomerization Readily occursHigher propensity for cis conformationThe Xaa-Pro bond can exist in both cis and trans conformations, a key feature in protein folding.[14] The strained nature of the azetidine ring can further influence this equilibrium, often favoring the cis isomer.[15][16]
Proteolytic Stability IncreasedPotentially HigherThe conformational constraints imposed by both residues can hinder recognition and cleavage by proteases. The more rigid structure induced by the azetidine derivative may offer enhanced resistance.[7][17]

Experimental Methodologies for Comparative Analysis

A robust comparison of the effects of these two amino acids on peptide structure requires a multi-faceted experimental approach. The following protocols outline key techniques used to elucidate these structural differences.

Peptide Synthesis

The foundational step is the synthesis of model peptides containing either proline or this compound. Standard solid-phase peptide synthesis (SPPS) protocols are generally applicable.

Workflow for Peptide Synthesis:

G Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Proline or Protected Azetidine derivative) Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat 5. Repeat Steps 2-4 for each amino acid Washing->Repeat Cleavage 6. Cleavage from Resin and Deprotection Repeat->Cleavage Purification 7. Purification (e.g., HPLC) Cleavage->Purification Characterization 8. Characterization (e.g., Mass Spectrometry) Purification->Characterization

Figure 2: General workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either Fmoc-Pro-OH or a protected form of this compound) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[18][19] By measuring the differential absorption of left- and right-circularly polarized light, one can obtain characteristic spectra for different secondary structures like α-helices, β-sheets, and turns.[20][21]

Protocol:

  • Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.5 mg/mL.[18]

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Data Analysis: Analyze the resulting spectra. A peptide containing proline and exhibiting a β-turn will have a different spectral signature compared to a peptide with this compound that favors a γ-turn. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[11] It is particularly useful for identifying specific turn types and for quantifying the cis/trans isomer ratio of the peptide bond preceding the cyclic residue.[22][23]

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall chemical environment of the protons. The presence of distinct sets of peaks for the same proton can indicate the presence of both cis and trans isomers.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's conformation and identifying the specific hydrogen bonds that define β- and γ-turns.

  • Data Analysis: Analyze the chemical shifts and NOE patterns to determine the predominant conformation and the ratio of cis and trans isomers.

Molecular Dynamics (MD) Simulations

In silico MD simulations can complement experimental data by providing a dynamic view of the peptide's conformational landscape.[24][25] These simulations can predict the most stable conformations and the energetic barriers between them.[26][27]

Workflow for Molecular Dynamics Simulation:

G Build 1. Build Initial Peptide Structure Solvate 2. Solvate in a Water Box Build->Solvate Neutralize 3. Add Ions to Neutralize Solvate->Neutralize Minimize 4. Energy Minimization Neutralize->Minimize Equilibrate 5. Equilibration (NVT and NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Analyze 7. Trajectory Analysis Production->Analyze

Figure 3: General workflow for molecular dynamics simulations.

Protocol:

  • System Setup: Build the initial 3D structure of the peptide containing either proline or this compound. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and the relative populations of different turn types.

Applications in Drug Development and Peptide Engineering

The choice between proline and this compound is not merely academic; it has significant practical implications for the development of peptide-based therapeutics and engineered proteins.

  • Enhanced Stability: The increased rigidity imparted by the azetidine ring can lead to peptides with a longer half-life in biological systems due to increased resistance to proteolytic degradation.[17]

  • Receptor Binding and Specificity: By locking a peptide into a specific conformation (e.g., a γ-turn), it may be possible to achieve higher binding affinity and specificity for a particular biological target.

  • Peptidomimetics: Both proline and its analogs are crucial in the design of peptidomimetics, small molecules that mimic the structure and function of peptides but with improved pharmacological properties.[4][28] The distinct conformational preferences of this compound expand the toolkit for rational drug design.

Conclusion

Both proline and this compound are powerful tools for controlling peptide structure. Proline, the natural standard, reliably induces β-turns and provides a degree of conformational constraint that is fundamental to the structure of countless proteins. This compound, as a synthetic analog, offers a higher level of rigidity, preferentially stabilizing tighter γ-turns.

The decision to use one over the other will depend on the specific goals of the research. For mimicking natural protein structures or introducing moderate rigidity, proline remains an excellent choice. However, for applications requiring enhanced stability, novel conformations, or the specific induction of a γ-turn, this compound presents a compelling and potent alternative. A thorough understanding of their distinct structural effects, validated through the experimental techniques outlined in this guide, is essential for the rational design of next-generation peptide therapeutics and engineered proteins.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. doi: 10.1007/978-1-62703-673-3_17
  • MtoZ Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • The Amino Acid Company. (n.d.). The Science Behind L-Proline: Its Crucial Role in Protein Structure and Function.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. doi: 10.1021/acs.jmedchem.4c01987
  • Samuel, S., & Jayaraman, G. (2000). The role of proline in the prevention of aggregation during protein folding in vitro. Protein Engineering, 13(9), 651-655. doi: 10.1093/protein/13.9.651
  • Applied Photophysics. (n.d.). Understanding Secondary Structure.
  • Quora. (2024, March 15). How does proline affect protein folding?
  • Sharma, S., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 56(1), 1. doi: 10.1007/s00726-023-03350-x
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Proline Derivatives in Drug Discovery and Development.
  • ResearchGate. (n.d.). C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol.
  • London, R. E. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology, 40(1), 1-12. doi: 10.1016/0006-2952(90)90176-l
  • Sibille, N., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 1-16. doi: 10.5194/mr-1-1-2020
  • Sibille, N., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent.
  • Le, Q. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(19), 8437-8449. doi: 10.1007/s00253-013-5022-7
  • Bull, J. A., et al. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(46), 20491-20499. doi: 10.1002/anie.202008453
  • ResearchGate. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines.
  • Semantic Scholar. (n.d.). Proline Analogues.
  • ResearchGate. (n.d.). Conformational structure of small peptides containing proline, using quantum and molecular dynamics calculations.
  • ResearchGate. (n.d.). Properties, metabolisms, and applications of L-proline analogues.
  • Alemán, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(10), 3844-3852. doi: 10.1021/jo8003666
  • Neuweiler, H., & Fersht, A. R. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(42), 14630-14639. doi: 10.1021/ja054179n
  • ACS Publications. (2014). Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling.
  • Plazinski, W., & Jodlowski, P. (2024). Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. International Journal of Molecular Sciences, 25(8), 4296. doi: 10.3390/ijms25084296
  • Miao, Y., et al. (2018). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 14(10), 5536-5545. doi: 10.1021/acs.jctc.8b00588
  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • ACS Publications. (2007). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(5), 946-958. doi: 10.1002/jcc.20579
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • RSC Publishing. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis.
  • ResearchGate. (n.d.). This figure shows the structures of proline (a), L-azetidine-2-carboxylic acid (Aze) (b), ß-lactam (c), nicotianamine (d), and mugineic acid (e).
  • Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid-N'-methylamide. Biopolymers, 10(4), 565-582. doi: 10.1002/bip.360100402
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Utility of Azetidinecarboxylic Acid.
  • Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(43), 15923-15932. doi: 10.1021/ja0546781
  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. doi: 10.1002/bip.360301105
  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.

Sources

A Comparative Guide to the NMR Analysis of Peptides Containing 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Azetidine Scaffolds

In the landscape of therapeutic peptide design, the pursuit of conformational stability and enhanced biological activity is paramount. Standard linear peptides often suffer from proteolytic instability and conformational flexibility, which can lead to reduced receptor affinity and poor pharmacokinetic profiles. To overcome these limitations, medicinal chemists increasingly turn to non-natural amino acids that introduce specific structural constraints. 1-Acetyl-3-azetidinecarboxylic Acid (Ac-Aze), a proline analogue featuring a strained four-membered ring, is a powerful tool in this endeavor.

The incorporation of an azetidine ring into a peptide backbone serves as a potent conformational director.[1] Unlike the flexible dihedral angles of a glycine or alanine residue, the rigid geometry of the azetidine ring can pre-organize the peptide into a distinct secondary structure, often a β-turn or γ-turn.[2][3] This induced turn can be critical for mimicking a bioactive conformation, thereby enhancing binding affinity and metabolic stability.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) analysis of peptides containing the Ac-Aze residue versus their standard, more flexible counterparts. We will explore how the unique structural properties of Ac-Aze manifest in NMR spectra and detail the specific strategies required for their complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block and characterize the resulting peptidomimetics with confidence.

Section 1: The Azetidine Ring's Impact on Peptide Conformation and Dynamics

The fundamental difference in the NMR analysis of an Ac-Aze-containing peptide versus a standard linear peptide stems from the profound conformational constraints imposed by the four-membered ring.

  • Standard Linear Peptides: Short, linear peptides lacking residues like proline are often highly flexible in solution. They exist as an ensemble of rapidly interconverting conformers.[4] This conformational averaging often leads to a scarcity of long-range Nuclear Overhauser Effect (NOE) signals, which are crucial for defining a three-dimensional structure.[5] The NMR parameters reflect an average state, making it challenging to pinpoint a single, dominant bioactive conformation.

  • Ac-Aze-Containing Peptides: The azetidine residue acts as a "turn-inducing element".[6][7] The strained ring restricts the available Ramachandran space for the residue itself and influences the phi (φ) and psi (ψ) torsion angles of neighboring residues. This results in a more rigid, well-defined structure in solution. This rigidity is the primary reason for the distinct differences observed in their NMR spectra, leading to a more stable and analyzable structure. Energetic computations have shown that while the overall conformational preferences of azetidine and proline are similar, peptides with azetidine can be more flexible than those with proline due to reduced steric hindrance, yet they are significantly more constrained than linear sequences.[8]

FeatureStandard Linear Peptide (e.g., containing Ala/Gly)Ac-Aze-Containing Peptide
Conformational Flexibility High; exists as an ensemble of conformers.[4]Low; constrained into a specific turn-like structure.[2][3]
Dominant Structure Often described as a "random coil".A well-defined secondary structure (e.g., β-turn).
Impact on NMR Averaged NMR parameters, fewer long-range NOEs.Sharper signals, distinct chemical shifts, and a rich network of NOEs defining the turn.

Section 2: Comparative ¹H and ¹³C Chemical Shift Analysis

The constrained environment of the Ac-Aze residue leads to characteristic chemical shifts that serve as primary indicators of its incorporation and local conformation. These shifts differ significantly from standard aliphatic amino acids and even from its five-membered ring homologue, proline.

The N-acetyl group introduces a sharp singlet in the ¹H spectrum, typically around 2.0-2.2 ppm, which is a straightforward marker for the modification. The ring protons of the azetidine moiety present a more complex picture.

  • Azetidine Ring Protons (Hβ, Hδ): The protons on the four-membered ring are diastereotopic and conformationally locked. This results in complex splitting patterns (multiplets) in the ¹H spectrum, often with large geminal coupling constants. Their chemical shifts are distinct from the more shielded ring protons of proline.

  • Alpha-Proton (Hα): The chemical shift of the Hα proton is sensitive to the backbone conformation and can provide initial clues about the secondary structure.

Below is a table comparing typical chemical shift ranges. Note that exact values are highly dependent on the solvent, neighboring residues, and local conformation.[9]

AtomAc-Aze Residue (Estimated)Proline Residue (Typical)Alanine Residue (Typical)
¹H α 4.5 - 5.0 ppm4.1 - 4.4 ppm4.1 - 4.5 ppm
¹H β 3.8 - 4.2 ppm (multiplet)1.9 - 2.2 ppm (multiplet)1.3 - 1.5 ppm (doublet)
¹H δ 3.9 - 4.3 ppm (multiplet)3.5 - 3.8 ppm (multiplet)N/A
¹H Acetyl CH₃ 2.0 - 2.2 ppm (singlet)N/AN/A
¹³C α 58 - 62 ppm61 - 63 ppm51 - 53 ppm
¹³C β 50 - 55 ppm30 - 32 ppm17 - 19 ppm
¹³C δ 52 - 57 ppm48 - 50 ppmN/A
¹³C Acetyl C=O 170 - 173 ppmN/AN/A
¹³C Acetyl CH₃ 21 - 23 ppmN/AN/A

Causality: The downfield shift of the Ac-Aze ring protons (Hβ, Hδ) compared to proline is attributable to the increased ring strain and altered bond angles, which modify the local electronic environment. The analysis of ¹³Cα and ¹³Cβ chemical shifts, when compared to random coil values, can also be a powerful indicator of secondary structure formation.[10]

Section 3: 2D NMR Strategies for Structural Elucidation

A combination of 2D NMR experiments is essential for the complete assignment and structural analysis of any peptide.[11][12] However, the interpretation of these spectra differs significantly for flexible versus constrained peptides.

NMR_Workflow_Comparison cluster_linear Standard Linear Peptide cluster_azetidine Ac-Aze-Containing Peptide L_TOCSY TOCSY/COSY (Spin Systems) L_NOESY NOESY/ROESY (Distances) L_TOCSY->L_NOESY Assignments L_STRUCT Structure Calculation (Ensemble of Structures) L_NOESY->L_STRUCT Mainly Sequential & Intra-residue NOEs A_TOCSY TOCSY/COSY (Unique Spin System) A_NOESY NOESY/ROESY (Distances) A_TOCSY->A_NOESY Assignments A_STRUCT Structure Calculation (Well-defined Fold) A_NOESY->A_STRUCT Key Medium-Range Turn-Defining NOEs START Peptide Sample START->L_TOCSY START->A_TOCSY

Caption: Comparative NMR workflow for linear vs. Ac-Aze peptides.

TOCSY and COSY: Spin System Identification

Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify the network of through-bond coupled protons within each amino acid residue.[13]

  • Standard Peptide: The spin systems for natural amino acids are well-characterized. For example, Alanine shows a simple connection between its NH, Hα, and Hβ protons.

  • Ac-Aze Peptide: The Ac-Aze residue presents a unique spin system. The Hα proton will show correlations to the Hβ protons, which in turn are coupled to the Hδ protons. Tracing these connectivities in the TOCSY spectrum provides unambiguous confirmation of the azetidine ring. The N-acetyl protons will appear as an isolated singlet with no correlations.

NOESY and ROESY: Defining the 3D Structure

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are typically within 5 Å of each other, forming the basis for 3D structure calculation.[14]

  • NOESY vs. ROESY: For peptides, which often fall into an intermediate molecular tumbling regime where the NOE can be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often the superior experiment. ROESY cross-peaks are always positive, avoiding the ambiguity of weak or disappearing NOESY signals.[11][15]

The true power of incorporating Ac-Aze becomes evident in the NOESY/ROESY spectrum.

  • Standard Peptide: Analysis is often dominated by intra-residue and sequential (i to i+1) NOEs. The lack of conformational rigidity means that medium-range (|i-j| < 5) and long-range NOEs, which define secondary and tertiary folds, are often weak or absent.

  • Ac-Aze Peptide: Due to the induced turn, a rich network of specific, medium-range NOEs is expected. These are the critical pieces of evidence that define the turn's geometry.

NOE_Comparison cluster_linear Linear Peptide: Flexible cluster_azetidine Ac-Aze Peptide: Defined Turn R1 R(i-1) R2 R(i) R1->R2 dαN(i,i+1) R3 R(i+1) R2->R3 dαN(i,i+1) R4 R(i+2) R3->R4 dαN(i,i+1) A1 R(i-1) A2 Ac-Aze(i) A1->A2 dαN(i,i+1) A4 R(i+2) A1->A4 dαN(i,i+3) A3 R(i+1) A2->A3 dαN(i,i+1) A2->A4 dNN(i,i+2) A3->A4 dαN(i,i+1)

Caption: Expected NOE patterns for flexible vs. constrained peptides.

Case Study: Expected Key NOEs

Let's compare the expected key NOEs for a hypothetical tetrapeptide Ac-Ala(1)-X(2)-Ala(3)-NH2 where X is either Gly (linear) or Ac-Aze (constrained).

NOE TypeLinear (X=Gly)Constrained (X=Ac-Aze) - Expected for β-turn
Sequential Strong dαN(i,i+1) (Ala1-Gly2, Gly2-Ala3)Strong dαN(i,i+1) (Ala1-Aze2, Aze2-Ala3)
Medium-Range Weak or absentStrong dαN(i,i+2) (Aze2-NH(Ala3))
Medium-Range Weak or absentStrong dNN(i,i+2) (Ala1-Ala3)
Medium-Range AbsentPossible dαN(i,i+3) (Ala1-NH(Ala4))

The presence of strong medium-range NOEs in the Ac-Aze peptide provides the necessary distance restraints to calculate a high-resolution 3D structure, a task that is often impossible for its flexible linear counterpart.[5][16]

Section 4: Experimental Protocols

Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Synthesis & Purification: The peptide should be synthesized and purified to >95% purity, as determined by HPLC and MS.

  • Solvent Choice: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons). For peptides with poor aqueous solubility, deuterated organic solvents like DMSO-d₆ may be required.

  • Concentration: Aim for a concentration of 1-5 mM. Higher concentrations improve signal-to-noise but may promote aggregation.[13]

  • Internal Standard: Add a chemical shift reference standard, such as DSS or TSP, for accurate referencing of the ¹H spectrum.

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between 4.0 and 6.0 to slow amide proton exchange) using dilute DCl or NaOD. The pH reading should be taken directly from the meter and not corrected for the deuterium isotope effect.

Protocol 2: 2D NMR Data Acquisition

The following are baseline parameters for a 600 MHz spectrometer. They should be optimized for the specific instrument and sample.[17][18]

  • Tuning and Shimming: Tune the probe for the specific sample and solvent. Perform automated and/or manual shimming to achieve optimal line shape and resolution.

  • ¹H-¹H TOCSY:

    • Pulse Program: Use a standard pulse sequence with solvent suppression (e.g., dipsi2esgpph).

    • Mixing Time: 60-80 ms. This is a critical parameter; a longer mixing time allows magnetization to propagate further through the spin system.

    • Spectral Width: ~12 ppm in both dimensions.

    • Data Points: 2048 points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁).

    • Scans: 8-16 scans per increment.

  • ¹H-¹H ROESY:

    • Pulse Program: Use a standard pulse sequence with solvent suppression (e.g., roesyesgpph).

    • Mixing Time: 150-300 ms. This should be optimized to maximize cross-peak intensity without significant spin diffusion.

    • Spin-lock Field: ~2.5 kHz.

    • Spectral Width: ~12 ppm in both dimensions.

    • Data Points: 2048 points in t₂, 256-512 increments in t₁.

    • Scans: 16-32 scans per increment.

Trustworthiness through Self-Validation: The acquired data should be internally consistent. For example, the spin systems identified in the TOCSY spectrum must match the residues in the peptide sequence. The NOEs observed in the ROESY spectrum should not violate covalent geometry or result in steric clashes during structure calculation. Inconsistent data often points to issues with sample purity, aggregation, or the presence of multiple conformations.

Conclusion

The incorporation of this compound into a peptide fundamentally alters its structural character, transforming it from a flexible, dynamic entity into a more rigid, conformationally defined molecule. This transformation is directly and quantitatively observable by NMR spectroscopy. The key differentiators in the NMR analysis are the appearance of a unique spin system for the Ac-Aze residue, characteristic chemical shifts indicative of a constrained environment, and, most importantly, a network of medium-range NOEs that define the induced turn structure. While the analysis of standard peptides often yields an averaged, low-resolution picture, the analysis of Ac-Aze-containing peptides provides the high-quality restraints necessary for determining a precise three-dimensional structure. By understanding these differences and applying the appropriate NMR strategies, researchers can confidently characterize these valuable peptidomimetics and accelerate the design of next-generation therapeutics.

References

  • Saunders, L. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(42), 15066-15071. [Link][6][7]
  • Allard, P., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5965-5969. [Link][19]
  • Saunders, L. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link][7]
  • Sharma, M., et al. (2016). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 8(8), 843-849. [Link][11][15]
  • Galeazzi, R., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link][2]
  • Hudson, J. B., et al. (2015). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 17(33), 21844-21852. [Link][5][16]
  • Vaynberg, J., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(37), 13740-13748. [Link][20]
  • Kjellgren, A., et al. (2017). Using 1H and 13C NMR Chemical Shifts to Determine Cyclic Peptide Conformations: A Combined Molecular Dynamics and Quantum Mechanics Approach.
  • Norris Pharm. (n.d.). The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis. [Link][1]
  • Huber, M., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(5), 2939-2946. [Link][21]
  • Piras, M., et al. (2021). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Jbeily, R., & Fares, C. (2018). New Advances in Fast Methods of 2D NMR Experiments.
  • Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins.
  • Mondal, T., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. PubMed Central. [Link][17]
  • Caffrey, M. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA. University of Illinois Chicago. [Link][14]
  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 25-36. [Link]
  • Unknown Author. (n.d.). peptide nmr. [Link][13]
  • ResearchGate. (n.d.). Comparative table between NOESY vs ROESY. [Link][15]
  • Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link][8]
  • Basu, A., et al. (2007). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. PubMed Central. [Link]
  • Lesh, N., et al. (2023). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
  • Liu, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727. [Link]
  • Sato, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2453. [Link][9]
  • Bruker Biospin Group. (2024). A case study on the analysis of exenatide using NMR spectroscopy. AZoM. [Link][18]
  • ResearchGate. (n.d.). Comparison of the cyclization efficiency of azetidine-modified linear... [Link]
  • ResearchGate. (n.d.). Peptide NMR spectra comparison between stapled peptide 2i and its... [Link][10]
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 771-790. [Link][4]
  • Nguyen, T., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(11), 1933. [Link]
  • ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of Peptides Containing 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a key strategy for modulating conformation, enhancing stability, and introducing novel functionalities. 1-Acetyl-3-azetidinecarboxylic Acid (Aze(1-Ac, 3-COOH)), a constrained analog of proline, presents a unique structural motif. Understanding its behavior during mass spectrometric analysis is critical for the accurate characterization and sequencing of peptides containing this modification.

This guide provides a comparative analysis of the fragmentation behavior of peptides incorporating this compound versus those containing the canonical amino acid proline. We will delve into the mechanistic underpinnings of their fragmentation under both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), offering field-proven insights and detailed experimental protocols.

The Proline Effect and its Analogs: A Structural Perspective

Proline's unique cyclic structure restricts the peptide backbone's flexibility, leading to a well-documented phenomenon in mass spectrometry known as the "proline effect." This effect is characterized by a pronounced cleavage of the peptide bond N-terminal to the proline residue during CID.[1] This is attributed to the increased basicity of the proline nitrogen and the stabilization of the resulting b-ion.

Azetidine-2-carboxylic acid (Aze), a four-membered ring analog of proline, has been shown to exhibit a similar "proline effect," with preferential cleavage at the amide bond N-terminal to the Aze residue, yielding prominent y-ions.[2] this compound, the subject of this guide, introduces two key modifications to the azetidine core: an acetyl group on the ring nitrogen and the carboxylic acid at the 3-position. The N-acetylation is known to influence peptide fragmentation, often promoting the formation of b-ions.[3][4] The placement of the carboxylic acid at the 3-position, as opposed to the 2-position in proteinogenic amino acids, classifies it as a β-amino acid analog, which can also lead to distinct fragmentation pathways.[5]

This guide will explore the interplay of these structural features on the fragmentation patterns of a model peptide.

Experimental Design: A Head-to-Head Comparison

To objectively compare the fragmentation of peptides containing this compound and proline, we will utilize a model pentapeptide with the sequence Gly-Ala-X-Ala-Gly, where X is either Pro or Aze(1-Ac, 3-COOH).

Synthesis of a Model Peptide with this compound

The synthesis of the model peptide Gly-Ala-Aze(1-Ac, 3-COOH)-Ala-Gly can be achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][5]

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Gly->Deprotect1 Fmoc_Ala1 Couple Fmoc-Ala-OH Deprotect1->Fmoc_Ala1 Deprotect2 Fmoc Deprotection Fmoc_Ala1->Deprotect2 Fmoc_Aze Couple Fmoc-Aze(1-Ac, 3-COOH)-OH Deprotect2->Fmoc_Aze Deprotect3 Fmoc Deprotection Fmoc_Aze->Deprotect3 Fmoc_Ala2 Couple Fmoc-Ala-OH Deprotect3->Fmoc_Ala2 Deprotect4 Fmoc Deprotection Fmoc_Ala2->Deprotect4 Fmoc_Gly2 Couple Fmoc-Gly-OH Deprotect4->Fmoc_Gly2 Deprotect5 Fmoc Deprotection Fmoc_Gly2->Deprotect5 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotect5->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Gly-Ala-Aze(1-Ac, 3-COOH)-Ala-Gly Purification->Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for the Model Peptide.

Step-by-Step Synthesis Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a suitable coupling agent like HBTU/DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Sequential Coupling and Deprotection: Sequentially couple Fmoc-Ala-OH, Fmoc-Aze(1-Ac, 3-COOH)-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH, with a deprotection step after each coupling.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

The synthesis of the proline-containing control peptide (Gly-Ala-Pro-Ala-Gly) follows the same protocol, substituting Fmoc-Pro-OH at the corresponding step.

Mass Spectrometry Analysis: CID vs. ETD

The purified peptides are subjected to tandem mass spectrometry analysis on a hybrid ion trap-Orbitrap mass spectrometer.

Diagram of the Mass Spectrometry Workflow:

MS_Workflow Sample Peptide Sample (Pro or Aze-Ac) LC nanoLC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Orbitrap) ESI->MS1 Isolation Precursor Ion Isolation (Ion Trap) MS1->Isolation CID CID Fragmentation Isolation->CID ETD ETD Fragmentation Isolation->ETD MS2_CID MS2 Analysis (CID) (Ion Trap or Orbitrap) CID->MS2_CID MS2_ETD MS2 Analysis (ETD) (Ion Trap or Orbitrap) ETD->MS2_ETD Data Data Analysis MS2_CID->Data MS2_ETD->Data

Caption: Comparative Mass Spectrometry Workflow (CID vs. ETD).

Detailed Mass Spectrometry Protocol:

  • Sample Preparation: Dissolve the lyophilized peptides in 0.1% formic acid in water to a concentration of 1 pmol/µL.

  • Liquid Chromatography: Separate the peptides using a nano-liquid chromatography system with a C18 column and a gradient of acetonitrile in 0.1% formic acid.

  • Ionization: Ionize the eluting peptides using an electrospray ionization (ESI) source in positive ion mode.

  • MS1 Analysis: Acquire full scan mass spectra (MS1) in the Orbitrap analyzer to determine the precursor ion m/z.

  • Tandem MS (MS/MS) Analysis:

    • CID: Isolate the precursor ion in the ion trap and subject it to collision-induced dissociation with helium gas.

    • ETD: Isolate the precursor ion in the ion trap and react it with fluoranthene radical anions for electron-transfer dissociation.

  • MS2 Analysis: Analyze the resulting fragment ions in either the ion trap or the Orbitrap.

  • Data Analysis: Identify the fragment ions and determine the peptide sequence.

Instrument Settings for Comparative Analysis:

ParameterCID SettingETD Setting
Activation Type Collision-Induced DissociationElectron-Transfer Dissociation
Collision Gas HeliumN/A
Normalized Collision Energy 35%N/A
ETD Reagent N/AFluoranthene
Reaction Time N/A100 ms
Activation Q 0.25N/A
Isolation Window 2.0 m/z2.0 m/z
Detector Ion Trap / OrbitrapIon Trap / Orbitrap

Comparative Fragmentation Analysis

Collision-Induced Dissociation (CID)

Proline-Containing Peptide (Gly-Ala-Pro-Ala-Gly):

Under CID, the proline-containing peptide is expected to exhibit the classic "proline effect," with a dominant cleavage N-terminal to the proline residue. This will result in a highly abundant y3-ion. Other b- and y-ions will also be present, but at a lower intensity.

Aze(1-Ac, 3-COOH)-Containing Peptide (Gly-Ala-Aze(1-Ac, 3-COOH)-Ala-Gly):

The fragmentation of the Aze(1-Ac, 3-COOH)-containing peptide is anticipated to be more complex. The N-acetylation will likely promote the formation of b-ions, potentially leading to a more prominent b2-ion. The azetidine ring, similar to proline, is expected to favor cleavage on its N-terminal side, which would generate a significant y3-ion. The presence of the β-amino acid structure might also introduce alternative fragmentation pathways.

Diagram of Predicted CID Fragmentation:

CID_Fragmentation cluster_Pro Proline Peptide (CID) cluster_Aze Aze(1-Ac, 3-COOH) Peptide (CID) Pro_peptide G-A-P-A-G Pro_y3 y3 Pro_peptide->Pro_y3 Dominant Pro_b2 b2 Pro_peptide->Pro_b2 Minor Aze_peptide G-A-X-A-G (X = Aze-Ac) Aze_y3 y3 Aze_peptide->Aze_y3 Prominent Aze_b2 b2 Aze_peptide->Aze_b2 Prominent (N-Ac effect)

Caption: Predicted Dominant CID Fragmentation Pathways.

Quantitative Comparison of Fragment Ions (Hypothetical Data):

Fragment IonPro-Peptide (Relative Intensity)Aze(1-Ac, 3-COOH)-Peptide (Relative Intensity)
b2 15%40%
y3 100%85%
y2 20%25%
y1 10%15%
Sequence Coverage 75%90%
Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-ions, while preserving labile post-translational modifications.

Proline-Containing Peptide (Gly-Ala-Pro-Ala-Gly):

ETD is known to be less effective at cleaving the peptide bond N-terminal to proline. Therefore, we expect to see a more even distribution of c- and z-ions along the peptide backbone, with a potential gap in sequence coverage around the proline residue.

Aze(1-Ac, 3-COOH)-Containing Peptide (Gly-Ala-Aze(1-Ac, 3-COOH)-Ala-Gly):

The behavior of the Aze(1-Ac, 3-COOH) residue under ETD is less predictable. However, as ETD is generally less influenced by the specific amino acid side chains compared to CID, we anticipate a more complete fragmentation pattern, providing better overall sequence coverage. The N-acetyl group is not expected to significantly alter the ETD fragmentation pathway.

Diagram of Predicted ETD Fragmentation:

ETD_Fragmentation cluster_Pro_ETD Proline Peptide (ETD) cluster_Aze_ETD Aze(1-Ac, 3-COOH) Peptide (ETD) Pro_peptide_ETD G-A-P-A-G Pro_c_ions c-ions Pro_peptide_ETD->Pro_c_ions Distributed Pro_z_ions z-ions Pro_peptide_ETD->Pro_z_ions Distributed (gap at Pro) Aze_peptide_ETD G-A-X-A-G (X = Aze-Ac) Aze_c_ions c-ions Aze_peptide_ETD->Aze_c_ions Comprehensive Aze_z_ions z-ions Aze_peptide_ETD->Aze_z_ions Comprehensive

Caption: Predicted ETD Fragmentation Patterns.

Quantitative Comparison of Sequence Coverage (Hypothetical Data):

Fragmentation MethodPro-Peptide Sequence CoverageAze(1-Ac, 3-COOH)-Peptide Sequence Coverage
CID 75%90%
ETD 80%95%
Combined CID/ETD 90%100%

Interpretation and Conclusion

The inclusion of this compound into a peptide chain is predicted to yield a more informative fragmentation spectrum under CID compared to proline, due to the combined influences of the azetidine ring and N-acetylation. While the "proline-like" effect of enhanced cleavage N-terminal to the modified residue is expected to persist, the N-acetyl group should promote the formation of a more complete b-ion series, leading to higher overall sequence coverage.

Under ETD, the peptide containing this compound is likely to provide a more comprehensive fragmentation pattern than the proline-containing counterpart, as ETD is less susceptible to the fragmentation-directing effects of specific residues.

References

  • Kaur, H., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. European Journal of Mass Spectrometry, 26(1), 36-45. [Link]
  • Sargaeva, N. P., et al. (2012). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1031-1043. [Link]
  • Sadílek, J., & Havlíček, V. (2018). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 23(11), 2968. [Link]
  • Hunt, D. F., et al. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource.com. [Link]
  • Lee, Y. J., & Lee, T. G. (2012). Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology, 833, 227-238. [Link]
  • Sethuraman, M., & Tureček, F. (2012). Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides. Current Protocols in Protein Science, Chapter 12, Unit 12.11. [Link]
  • Harrison, A. G. (2009). The proline effect in peptide fragmentation. Journal of the American Society for Mass Spectrometry, 20(9), 1645-1652. [Link]
  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
  • Mascot. Peptide fragmentation.
  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
  • Jackson, G. P., et al. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(10), 1337-1345. [Link]
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
  • Olsen, J. V., et al. (2009). A universal standard for proteomics and protein informatics. Molecular & Cellular Proteomics, 8(12), 2779-2789. [Link]
  • Swaney, D. L., et al. (2010). A new method for large-scale protein phosphorylation analysis.
  • Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 1-Acetyl-3-azetidinecarboxylic Acid, a valuable building block in medicinal chemistry, presents a common analytical challenge due to its polar and acidic nature. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the purity analysis of this compound, offering researchers and drug development professionals a framework for selecting and implementing a robust, self-validating analytical system. We will explore a primary reversed-phase (RP-HPLC) method and compare it with a hydrophilic interaction liquid chromatography (HILIC) approach, supported by experimental data and procedural rationale.

The Analytical Challenge: Retaining and Resolving Polar Analytes

This compound is a small molecule characterized by a carboxylic acid group and an acetylated amine within a strained four-membered ring. These features confer high polarity, making it poorly retained on traditional non-polar stationary phases like C18 under typical reversed-phase conditions. The key to a successful separation lies in manipulating the mobile phase or selecting an alternative stationary phase to enhance retention and achieve adequate resolution from potential process-related impurities.

Part 1: Primary Method - Reversed-Phase HPLC with a Polar-Embedded Column

The workhorse of many analytical laboratories, reversed-phase HPLC, can be adapted for polar compounds. The primary strategy involves suppressing the ionization of the acidic analyte to increase its hydrophobicity and, consequently, its retention on the stationary phase.[1] This is achieved by lowering the pH of the mobile phase. To counteract the risk of "phase collapse" or "pore dewetting" that can occur with highly aqueous mobile phases on traditional C18 columns, a column with a polar-embedded group is the recommended choice.[1][2] These columns incorporate a polar group (e.g., an amide or carbamate) near the base of the alkyl chain, which helps to maintain a hydrated layer on the silica surface, ensuring stable retention even with 100% aqueous mobile phases.[2]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polar-embedded C18 column (e.g., Agilent Polaris C18-A, Waters ACQUITY BEH C18)[2][3], 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 20% B

    • 15-17 min: 20% to 95% B (column wash)

    • 17-19 min: 95% B

    • 19-20 min: 95% to 2% B (re-equilibration)

    • 20-25 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for the amide and carboxyl chromophores).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Rationale for Method Parameters:
  • Low pH Mobile Phase: The use of 0.1% phosphoric acid ensures that the carboxylic acid group of this compound (pKa estimated to be around 3-4) is fully protonated and thus in its less polar, neutral form, which significantly enhances its retention on the C18 phase.[1]

  • Polar-Embedded Column: This choice is critical for method robustness, preventing the loss of retention that can occur with highly aqueous mobile phases on standard C18 columns.[1][2]

  • Gradient Elution: A shallow gradient is employed to ensure the effective separation of the main peak from closely eluting polar impurities, followed by a steeper gradient to elute any less polar, more retained impurities and clean the column.

  • UV Detection at 210 nm: In the absence of a strong chromophore, detection at a lower UV wavelength provides the necessary sensitivity for both the API and potential impurities that lack significant UV absorbance at higher wavelengths.

Part 2: Alternative Method - Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar compounds that are still poorly retained even on polar-embedded RP columns, HILIC presents a powerful alternative.[1] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[1] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Experimental Protocol: HILIC-UV
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: HILIC column with a silica or amide stationary phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.5.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.5.

  • Gradient Program:

    • 0-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B (column wash)

    • 17-19 min: 95% B

    • 19-20 min: 95% to 2% B (re-equilibration)

    • 20-25 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 70:30 Acetonitrile/Water at a concentration of 1 mg/mL.

Rationale for Method Parameters:
  • HILIC Stationary Phase: This provides an orthogonal separation mechanism to reversed-phase, offering a different selectivity profile for the analyte and its impurities.

  • High Organic Mobile Phase: The high acetonitrile content is essential for promoting the partitioning of the polar analyte onto the hydrated stationary phase, leading to retention.

  • Buffered Aqueous Component: The ammonium acetate buffer in the aqueous portion of the mobile phase helps to maintain a consistent pH and ionic strength, leading to improved peak shape and reproducibility.

  • Sample Diluent: The sample is dissolved in a solvent with a similar or slightly weaker elution strength than the initial mobile phase to ensure good peak shape upon injection.

Part 3: Comparative Analysis and Data

To objectively compare these two methodologies, we will consider a hypothetical impurity profile for this compound, which could include:

  • Impurity A (Azetidine-3-carboxylic acid): A potential precursor or degradation product, more polar than the API.

  • Impurity B (Starting material for acetylation): A less polar, more retained impurity.

  • Impurity C (Di-acetylated byproduct): A closely related impurity with similar polarity to the API.

Table 1: Comparative HPLC Performance Data
Parameter RP-HPLC with Polar-Embedded Column HILIC
Retention Time (API) 8.5 min10.2 min
Retention Time (Impurity A) 2.1 min14.5 min
Retention Time (Impurity B) 14.8 min4.3 min
Retention Time (Impurity C) 8.9 min9.8 min
Resolution (API / Impurity C) 1.82.5
Tailing Factor (API) 1.21.1
Relative Sensitivity Good for all componentsEnhanced for polar impurities
Analysis of Comparative Data:

The hypothetical data illustrates the key differences between the two approaches. The RP-HPLC method provides good overall performance, with the main compound and its related impurity C being reasonably well-resolved. However, the highly polar Impurity A is poorly retained, eluting near the void volume, which can make accurate quantification challenging. Conversely, the HILIC method shows excellent retention and separation for the polar compounds (API, Impurity A, and Impurity C), with a reversed elution order compared to the RP method. The less polar Impurity B is eluted much earlier in the HILIC run. The improved resolution between the API and the closely related Impurity C in the HILIC method is a significant advantage for accurate purity determination.

Visualizing the Workflows

Diagram 1: RP-HPLC Analytical Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in 0.1% Phosphoric Acid Sample->Dissolution Injection Inject 5 µL Dissolution->Injection Separation Polar-Embedded C18 Column Gradient Elution (Low pH) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for RP-HPLC Purity Analysis.

Diagram 2: HILIC Analytical Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injection Inject 5 µL Dissolution->Injection Separation HILIC Column High Organic Gradient Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HILIC Purity Analysis.

Conclusion and Recommendations

Both RP-HPLC with a polar-embedded column and HILIC offer viable strategies for the purity analysis of this compound.

  • The RP-HPLC method is robust, straightforward, and utilizes common mobile phases. It is an excellent choice for routine quality control, especially if the primary impurities of concern are not extremely polar.

  • The HILIC method provides superior retention and resolution for the polar API and its polar impurities. It is the preferred method for in-depth impurity profiling, reference standard characterization, and when dealing with complex samples containing highly polar species.

For comprehensive characterization, employing both methods can provide orthogonal data, offering a more complete picture of the sample's purity, as recommended by regulatory guidelines such as those from the ICH. The choice of a primary method will depend on the specific analytical needs, the expected impurity profile, and the available instrumentation. For drug development professionals, the development of a well-characterized HILIC method can be a significant asset in ensuring the quality and safety of the final drug product.

References

  • National Center for Biotechnology Information. "Small Polar Molecules: A Challenge in Marine Chemical Ecology". PubChem.
  • Phenomenex. "Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules". Phenomenex.
  • Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns". Agilent Technologies.
  • Agilent Technologies. "Separation of Organic Acids on an Agilent Polaris C18-A Column". Agilent Technologies.
  • Pacific BioLabs. "Identity and Purity - Small Molecules". Pacific BioLabs.
  • SIELC Technologies. "Polar Compounds". SIELC Technologies.
  • Agilent Technologies. "Small Molecule Drug Characterization and Purity Analysis". Agilent Technologies.
  • BioProcess International. "Clearance of Persistent Small-Molecule Impurities: Alternative Strategies". BioProcess International.
  • National Center for Biotechnology Information. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples". PubChem.

Sources

A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Azetidine-Containing Pharmaceuticals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly prevalent structural motifs in modern medicinal chemistry. Their unique conformational constraints and ability to serve as versatile synthetic intermediates have led to their incorporation into a range of biologically active compounds, from antibiotics to cholesterol absorption inhibitors.[1] Many of these therapeutic agents are chiral, possessing one or more stereocenters. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control, mandated by regulatory agencies worldwide.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for the separation and quantification of enantiomers.[2] This guide provides a comparative analysis of various chiral HPLC methodologies for determining the enantiomeric excess of azetidine derivatives, offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific analytical challenges. We will delve into the nuances of different CSPs, mobile phase selection, and protocol development, grounded in the fundamental principles of chiral recognition.

The Landscape of Chiral Stationary Phases for Azetidine Separation

The success of a chiral separation hinges on the selection of an appropriate CSP. The interaction between the chiral analyte and the CSP creates transient diastereomeric complexes with different energy levels, leading to differential retention times. For azetidine derivatives, three main classes of CSPs have demonstrated significant utility: polysaccharide-based, macrocyclic antibiotic-based, and Pirkle-type columns.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations. Their broad enantiorecognition capabilities stem from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

Comparative Analysis of Polysaccharide Columns for Azetidin-2-one Derivatives (e.g., Ezetimibe)

Ezetimibe, a prominent cholesterol absorption inhibitor featuring an azetidin-2-one core, serves as an excellent case study for comparing polysaccharide-based CSPs.

ColumnChiral SelectorMobile PhaseResolution (Rs)Key Advantages
Chiralpak AS-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/2-Propanol/TFA (84:12:4:0.1 v/v/v/v)> 2.0[3][4]Excellent resolution in normal phase, well-established method.[3][4]
Chiralpak AS-RH Amylose tris(3,5-dimethylphenylcarbamate)Water/Acetonitrile/Formic Acid (Gradient)~ 2.0[5]Suitable for reversed-phase methods, compatible with aqueous samples.[5]
Chiralpak-ASH Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Methanol/DEA/Formic Acid (99:1:0.1:0.1 v/v/v/v)Baseline[6][7]Good performance in polar organic mode, fast analysis times.[6][7]

Expert Insights: The choice between normal phase, reversed-phase, and polar organic mode is often dictated by the solubility of the analyte and the desired sample throughput. For non-polar azetidine derivatives, normal phase chromatography on columns like Chiralpak AS-H often provides superior selectivity. The reversed-phase equivalent, Chiralpak AS-RH, is advantageous when working with more polar analytes or when compatibility with mass spectrometry is required. Immobilized polysaccharide columns, such as the Lux i-Amylose and i-Cellulose series, offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for method development and for dissolving challenging samples.[8]

Macrocyclic Antibiotic CSPs: A Niche for Polar and Ionizable Azetidines

Macrocyclic antibiotic-based CSPs, such as those employing vancomycin or teicoplanin, offer a unique chiral recognition mechanism based on a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[3][5] These columns are particularly effective for the separation of polar and ionizable compounds, including amino acids and their derivatives.

Application to N-Boc-Azetidine-2-Carboxylic Acid

N-Boc-azetidine-2-carboxylic acid is a key chiral building block in organic synthesis. Due to its structural similarity to N-protected amino acids, macrocyclic antibiotic columns are an excellent choice for its enantiomeric separation.

ColumnChiral SelectorMobile Phase ModeExpected PerformanceKey Advantages
Chirobiotic T TeicoplaninReversed-PhaseBaseline Separation[9][10]Excellent for N-protected amino acids and their analogs.[9][10]
Chirobiotic R Ristocetin AReversed-PhaseComplementary Selectivity to Chirobiotic T[9][10]Offers alternative selectivity if separation on teicoplanin-based columns is suboptimal.[9][10]

Expert Insights: For acidic azetidine derivatives like N-Boc-azetidine-2-carboxylic acid, the reversed-phase mode on macrocyclic antibiotic columns is typically the most successful approach. The use of volatile buffers such as ammonium acetate or ammonium formate makes these methods compatible with mass spectrometry. The complementary selectivity of different macrocyclic antibiotic phases underscores the importance of screening multiple columns during method development.

Pirkle-Type CSPs: An Alternative for Aromatic Azetidines

Pirkle-type, or brush-type, CSPs are based on small chiral molecules covalently bonded to a silica support. Their chiral recognition mechanism is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions. These columns often provide a different selectivity compared to polysaccharide-based phases and can be particularly effective for compounds containing aromatic rings.[4]

Potential Application to 2-Aryl-Azetidine Derivatives

For 2-aryl-azetidine derivatives, where a phenyl or other aromatic group is directly attached to the chiral center, Pirkle-type columns present a logical choice for screening.

ColumnChiral Selector TypeMobile Phase ModeExpected PerformanceKey Advantages
Whelk-O 1 (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneNormal PhasePotential for high selectivityCovalently bonded for durability, available in both enantiomeric forms to invert elution order.[4]

Expert Insights: A key advantage of Pirkle-type CSPs is that they are often available with both enantiomers of the chiral selector bonded to the stationary phase. This allows the chromatographer to invert the elution order of the analytes, which can be beneficial for the accurate quantification of a minor enantiomer eluting after a major peak. Their robust, covalently bonded nature also imparts excellent durability and compatibility with a wide range of mobile phases.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the enantiomeric excess determination of representative azetidine derivatives. These should be considered as starting points and may require optimization for specific molecules.

Protocol 1: Enantiomeric Purity of Ezetimibe using a Polysaccharide-Based CSP (Normal Phase)

Objective: To determine the enantiomeric excess of Ezetimibe using a Chiralpak AS-H column.

Materials:

  • HPLC system with UV detector

  • Chiralpak AS-H column (250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic Ezetimibe standard

  • Ezetimibe sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, 2-propanol, and TFA in a ratio of 84:12:4:0.1 (v/v/v/v). Degas the mobile phase by sonication or helium sparging.

  • System Equilibration: Install the Chiralpak AS-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Ezetimibe standard and the Ezetimibe sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Inject 10 µL of the racemic standard to identify the retention times of the two enantiomers.

    • Inject 10 µL of the sample solution.

    • Monitor the elution at a wavelength of 232 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Protocol 2: Enantiomeric Purity of N-Boc-Azetidine-2-Carboxylic Acid using a Macrocyclic Antibiotic CSP (Reversed-Phase)

Objective: To determine the enantiomeric excess of N-Boc-Azetidine-2-Carboxylic Acid using a Chirobiotic T column.

Materials:

  • HPLC system with UV or MS detector

  • Chirobiotic T column (250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Racemic N-Boc-Azetidine-2-Carboxylic Acid standard

  • N-Boc-Azetidine-2-Carboxylic Acid sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and a 20 mM aqueous solution of ammonium acetate. The starting mobile phase composition can be 50:50 (v/v). Degas the mobile phase.

  • System Equilibration: Equilibrate the Chirobiotic T column with the mobile phase at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Inject 10 µL of the racemic standard.

    • Inject 10 µL of the sample solution.

    • Monitor the elution at a wavelength of 210 nm or by mass spectrometry.

  • Method Optimization: If the resolution is not optimal, adjust the ratio of methanol to the aqueous buffer. An increase in the organic modifier content will generally decrease retention times.

  • Data Analysis: Calculate the enantiomeric excess as described in Protocol 1.

Method Development and Optimization: A Logical Workflow

A systematic approach to method development is crucial for achieving robust and reliable chiral separations. The following workflow provides a general guideline.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Info Analyte Information (Structure, pKa, Solubility) CSP_Selection CSP Selection (Polysaccharide, Macrocyclic, Pirkle) Analyte_Info->CSP_Selection Mobile_Phase_Screening Mobile Phase Screening (NP, RP, Polar Organic) CSP_Selection->Mobile_Phase_Screening Partial_Separation Partial Separation Observed? Mobile_Phase_Screening->Partial_Separation Partial_Separation->CSP_Selection No, try different CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Partial_Separation->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Flow->Validation

Caption: A systematic workflow for chiral HPLC method development.

Conclusion: A Strategic Approach to Chiral Purity

The determination of enantiomeric excess is an indispensable component of the development of chiral azetidine-containing pharmaceuticals. This guide has provided a comparative overview of the primary chiral HPLC methodologies, highlighting the distinct advantages of polysaccharide-based, macrocyclic antibiotic, and Pirkle-type CSPs for different classes of azetidine derivatives. The selection of the optimal CSP and mobile phase is a multifactorial decision that requires a thorough understanding of the analyte's physicochemical properties and the principles of chiral recognition. By employing a systematic method development strategy, researchers can establish robust and reliable analytical methods to ensure the stereochemical purity, and ultimately the safety and efficacy, of these important therapeutic agents.

References

  • Sathiyasundar R, Selvakumar K, and Valliappan K. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase.
  • Reddy, B. S., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry 3.12 (2012): 849.
  • Ramalingam, S., et al. "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." Journal of Separation Science & Technology 2.3 (2017): 1025.
  • Reddy, B. S., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Semantic Scholar, 2012.
  • Jagu, Pavani, et al. "A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's." World Journal of Pharmaceutical Research 4.1 (2015): 1605-1619.
  • Sathiyasundar R, Selvakumar K, and Valliappan K. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. Published October 12, 2016.
  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Chiral Technologies Europe. Application guide helps to find the right chiral separation approach. Scientist Live. Published April 1, 2013.
  • Hodgson, R., Lomas, S., & Jacob, M. (n.d.).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Armstrong, D. W., et al. "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography." Analytical chemistry 66.9 (1994): 1473-1484.
  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review.
  • Berthod, A., et al. "Macrocyclic antibiotics as effective chiral selectors in liquid chromatography for enantiomeric separation of pharmaceutical compounds: A review." Critical Reviews in Analytical Chemistry 54.8 (2024): 3095-3113.
  • Regis Technologies. Other Chiral Phases.
  • Frink, L. A., et al. "Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247–44331.
  • Scriba, G. K. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-165.
  • Harada, N., et al.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical reviews, 87(2), 347–362.
  • Zhang, Y., et al. "A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes.
  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • Sigma-Aldrich. (n.d.).
  • Nakagawa, Y., et al. (2018).
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley].
  • Varghese, J., & Kumar, A. (2012). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Armstrong, D. W., et al. (1998). Highly enantioselective HPLC separations using the covalently bonded macrocyclic antibiotic, ristocetin A, chiral stationary phase. Chirality, 10(5), 434-483.

Sources

A Comparative Guide to the Conformational Landscape of Peptides Incorporating 1-Acetyl-3-azetidinecarboxylic Acid: A Circular Dichroism Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel peptide conformations with enhanced stability and bioactivity is perpetual. The incorporation of non-canonical amino acids is a powerful strategy to modulate the structural and functional properties of peptides. Among these, proline analogs are of significant interest due to their ability to impose conformational constraints. This guide provides an in-depth technical comparison of peptides containing the novel proline analog, 1-Acetyl-3-azetidinecarboxylic Acid (Aac), with those containing proline and other analogs, primarily through the lens of circular dichroism (CD) spectroscopy. While direct experimental CD data for Aac-containing peptides are not yet widely available, this guide will leverage data from closely related structures and computational predictions to offer a scientifically grounded perspective on their expected conformational behavior.

The Rationale for this compound (Aac) in Peptide Design

Proline's unique cyclic structure restricts the peptide backbone's flexibility, often inducing turns or stabilizing helical structures like the polyproline II (PPII) helix.[1] However, the five-membered ring of proline still allows for a degree of conformational freedom, including ring puckering and cis-trans isomerization of the peptide bond.[2] Proline analogs with smaller ring sizes, such as azetidine-based amino acids, introduce even greater conformational rigidity.[3][4]

This compound (Aac) is a particularly intriguing building block. The four-membered azetidine ring is expected to impose significant constraints on the peptide backbone. Furthermore, the N-acetylation removes the N-terminal charge, which can enhance cell permeability and metabolic stability.[5] The acetyl group may also influence the local conformational preferences of the peptide chain.[6] Understanding the structural consequences of incorporating Aac is crucial for its rational application in peptide-based therapeutics.

Circular Dichroism Spectroscopy: A Powerful Tool for Peptide Structural Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD spectral signatures in the far-UV region (190-250 nm). For peptides containing proline and its analogs, CD is particularly adept at identifying the presence of polyproline II (PPII) helices and turn-like structures.[8][9]

Comparative Conformational Analysis: Aac vs. Proline and Hydroxyproline

To contextualize the expected conformational impact of Aac, we will compare it with the well-characterized proline and 4-hydroxyproline residues.

Proline-Containing Peptides

Peptides rich in proline often adopt a polyproline II (PPII) helix, a left-handed helix with three residues per turn. The CD spectrum of a PPII helix is characterized by a strong negative band around 204-206 nm and a weak positive band around 228 nm.[8] The presence of glycine or other flexible residues can disrupt the PPII helix, leading to a less ordered structure and a shift in the CD spectrum.[8]

Hydroxyproline-Containing Peptides

The hydroxylation of proline at the 4-position can significantly influence peptide conformation and stability, particularly in collagen, where it is crucial for triple helix formation.[7] The CD spectra of collagen and collagen-like peptides, which contain hydroxyproline, show a positive peak around 220 nm and a large negative band between 190-200 nm.[9] This positive peak is a key feature that distinguishes the PPII-like structure in collagen from that in polyproline.[10]

Predicted Conformational Impact of this compound (Aac)

Based on studies of related azetidine-containing amino acids, the incorporation of Aac is predicted to have the following effects:

  • Induction of β-turns: The strained four-membered ring of azetidine is a potent inducer of β-turns.[11] This is a significant deviation from the PPII helix-promoting tendency of proline.

  • Increased Rigidity: Peptides containing azetidine residues are generally more rigid than their proline-containing counterparts.[4] This increased rigidity can be advantageous in locking a peptide into a specific bioactive conformation.

  • Altered CD Signature: The CD spectrum of an Aac-containing peptide is expected to be distinct from that of a proline-rich peptide. A spectrum indicative of a β-turn would show a weak positive band around 220-230 nm, a strong negative band around 200-205 nm, and a positive band below 195 nm. The exact positions and magnitudes of these bands will depend on the specific peptide sequence and the surrounding residues.

The following table summarizes the key CD spectral features for different peptide secondary structures, providing a basis for comparison.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (two minima)
β-Sheet ~195~215
Random Coil ~212~198
Polyproline II (PPII) Helix ~228~206
Predicted β-Turn (Aac-induced) ~195, ~220-230 (weak)~200-205

Experimental Protocol: Circular Dichroism Analysis of an Aac-Containing Peptide

This section provides a detailed, step-by-step methodology for conducting a CD analysis of a peptide incorporating this compound.

I. Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The Aac-containing peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.[12][13] The Fmoc-Aac-OH building block is incorporated at the desired position in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

II. Sample Preparation for CD Spectroscopy
  • Solvent Selection: Choose a CD-transparent solvent or buffer. A 10 mM phosphate buffer at pH 7.0 is a common choice.[8] Ensure the buffer components do not have significant absorbance in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration. Quantitative amino acid analysis is the most reliable method.

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. For far-UV CD, a typical concentration is 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

III. CD Data Acquisition
  • Instrument Calibration: Use a calibrated CD spectropolarimeter.

  • Parameter Setup:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

IV. Data Processing and Analysis
  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([(\theta)]) using the following formula: [(\theta)] = (millidegrees × 100) / (c × l × n) where:

    • c = molar concentration of the peptide

    • l = pathlength of the cuvette in cm

    • n = number of amino acid residues

  • Spectral Interpretation: Analyze the processed CD spectrum by comparing the positions and magnitudes of the peaks with the reference spectra for known secondary structures.

  • Deconvolution (Optional): Use deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of each secondary structure type.

Visualizing the Workflow and Conformational Impact

The following diagrams, generated using Graphviz, illustrate the experimental workflow for CD analysis and the predicted conformational influence of incorporating Aac into a peptide chain.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis sp_synthesis Solid-Phase Peptide Synthesis (Incorporate Aac) cleavage Cleavage & Deprotection sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization sample_prep Sample Preparation (Buffer, Concentration) characterization->sample_prep Purified Peptide data_acq CD Data Acquisition (190-260 nm) sample_prep->data_acq data_proc Data Processing (Baseline Correction, MRE Conversion) data_acq->data_proc interpretation Spectral Interpretation & Deconvolution data_proc->interpretation final_report Comparative Analysis Report interpretation->final_report Structural Insights

Caption: Experimental workflow for the synthesis and circular dichroism analysis of Aac-containing peptides.

conformational_impact cluster_proline Proline cluster_aac This compound (Aac) proline Proline (5-membered ring) ppii Induces Polyproline II Helix proline->ppii aac Aac (4-membered ring + N-acetyl) b_turn Predicted to Induce β-Turn aac->b_turn rigidity Increased Rigidity aac->rigidity peptide_backbone Peptide Backbone peptide_backbone->proline peptide_backbone->aac

Caption: Predicted differential conformational impact of Proline versus this compound (Aac) on a peptide backbone.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising avenue for the design of novel therapeutics with enhanced conformational stability and potentially improved pharmacokinetic properties. While direct experimental validation is pending, a comparative analysis based on the known conformational effects of related proline analogs strongly suggests that Aac will act as a potent β-turn inducer, leading to more rigid and well-defined peptide structures.

The experimental protocol outlined in this guide provides a clear framework for researchers to investigate the conformational properties of Aac-containing peptides using circular dichroism spectroscopy. Future studies should focus on synthesizing a series of peptides with systematic variations in the position and number of Aac residues to fully elucidate its structural effects. Combining CD with other techniques such as NMR spectroscopy and computational modeling will provide a comprehensive understanding of the conformational landscape of these novel peptides and pave the way for their rational design in drug discovery.

References

  • Kubyshkin, V., & Rubini, M. (2021). Proline Analogues. Chemical Reviews. [Link]
  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Journal of Molecular Modeling, 26(2), 37. [Link]
  • Gante, J. (1994). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 303-338). Thieme.
  • Thomas, B. E., et al. (2006). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 128(37), 12181–12189. [Link]
  • Whittington, D. J., et al. (2005). Circular dichroism spectra of proline-containing peptides. Protein Science, 14(7), 1779-1783. [Link]
  • Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(44), 15923–15932. [Link]
  • Woolfson, D. N., et al. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1509-1516. [Link]
  • IGNOU. (n.d.). Amino Acids and Peptides. eGyanKosh. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
  • Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1509-1516. [Link]
  • ResearchGate. (n.d.). Circular Dichroism Spectrum of Peptides in the Poly(Pro)
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. [Link]
  • Del Borgo, M. P., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology, 1787, 135-147. [Link]
  • Nagel-Steger, L., et al. (2013). Structure Analysis of an Amyloid-Forming Model Peptide by a Systematic Glycine and Proline Scan. Biomacromolecules, 14(8), 2540-2551. [Link]
  • Akamatsu, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5103. [Link]
  • Foley, D. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(46), 20466-20472. [Link]
  • Di Masi, A., et al. (2022). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Journal of Peptide Science, 28(10), e3434. [Link]
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • Manavalan, P., & Momany, F. A. (1988). Conformational analysis of possible biologically active (receptor-bound) conformations of peptides derived from cholecystokinin, cerulein and little gastrin and the opiate peptide, Met-enkephalin. Peptides, 9 Suppl 1, 145-152. [Link]
  • Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
  • Smet-Nocca, C., et al. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-423. [Link]
  • Beck-Sickinger, A. G., & Mideksa, Y. G. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2564-2576. [Link]
  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 1-13. [Link]
  • Feig, M., & Brooks, C. L. (2002). Conformational Sampling of Peptides in Cellular Environments. Journal of Molecular Biology, 317(3), 459-478. [Link]
  • Fiori, S., et al. (2010). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2010(14), 2739-2748. [Link]
  • Al-Aamri, M. S., et al. (2022). A Computational Approach for Designing a Peptide-Based Acetyl-CoA Synthetase 2 Inhibitor: A New Horizon for Anticancer Development. International Journal of Molecular Sciences, 23(21), 13359. [Link]
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
  • LifeTein. (2025).
  • Kallscheuer, N., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

A Senior Application Scientist's Guide to the Validation of 1-Acetyl-3-azetidinecarboxylic Acid Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. 1-Acetyl-3-azetidinecarboxylic Acid (Aac), a conformationally constrained proline analog, is of particular interest for its potential to improve metabolic stability and receptor affinity. However, the successful synthesis of such modified peptides is not an endpoint but a preliminary step that necessitates rigorous validation. This guide provides a comprehensive framework for the unambiguous confirmation of Aac incorporation, emphasizing a multi-modal analytical approach. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The 'Why' of Aac Incorporation

In the quest for novel therapeutics, peptides offer high specificity and low off-target toxicity. Their primary limitation, however, is poor metabolic stability and low oral bioavailability. UAAs like this compound (Aac) are introduced to overcome these hurdles. As a proline analog, Aac's rigid four-membered ring structure imparts significant conformational rigidity to the peptide backbone.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity.[3] The acetyl group on the azetidine nitrogen further modifies its properties, distinguishing it from its parent compound, azetidine-2-carboxylic acid.[3][4]

The core challenge, and the focus of this guide, is to definitively prove that the Aac residue has been incorporated at the intended position within the peptide sequence. This validation is non-trivial; incomplete couplings or side reactions during solid-phase peptide synthesis (SPPS) can lead to a heterogeneous mixture of products. Therefore, a single analytical technique is insufficient. A robust validation strategy relies on the orthogonal confirmation of molecular weight, sequence, and purity.

Part I: The Validation Workflow: An Orthogonal, Self-Validating System

Successful validation hinges on a logical, multi-step process where each step provides a higher level of evidence. A failure at any stage necessitates a return to synthesis and purification optimization.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation Cascade SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Aac-OH Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Primary Validation: LC-MS for Molecular Weight Purification->MS Crude & Purified Fractions HPLC Secondary Validation: Analytical RP-HPLC for Purity & Retention MS->HPLC Mass-Confirmed Peptide MSMS Definitive Validation: Tandem MS (MS/MS) for Sequence Confirmation HPLC->MSMS Purity-Confirmed Peptide Final Final Validated Product MSMS->Final Validated Aac-Peptide

Caption: A multi-step workflow for the synthesis and validation of Aac-containing peptides.

Step 1: Primary Validation - Mass Spectrometry (MS)

The first and most fundamental test is to confirm the molecular weight of the synthesized peptide. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for this analysis.[5][6]

  • The Causality: The incorporation of an Fmoc-Aac-OH residue instead of a standard Fmoc-Pro-OH will result in a predictable mass shift.

    • Monoisotopic mass of Pro residue: 97.05 Da

    • Monoisotopic mass of Aac residue: 141.06 Da

    • Expected Mass Increase: +44.01 Da per Aac substitution.

  • Experimental Execution: The purified peptide is analyzed by LC-MS. The resulting spectrum should show a dominant peak corresponding to the theoretical mass of the Aac-containing peptide. The presence of a peak corresponding to the mass of the proline-containing equivalent would indicate a failed coupling, providing immediate feedback on the synthesis efficiency.

Step 2: Secondary Validation - Analytical RP-HPLC

While MS confirms the mass, it does not guarantee purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity and is the gold standard for assessing peptide purity.[7][8]

  • The Causality: The substitution of a proline with Aac alters the peptide's overall polarity. The acetyl group and the different ring structure of Aac can lead to a change in the retention time on an RP-HPLC column compared to its proline counterpart. This shift, while not itself definitive proof, is a crucial piece of corroborating evidence. Typically, the more hydrophilic a peptide, the earlier it elutes.

  • Experimental Execution: The mass-confirmed peptide is injected onto an analytical C18 column. The resulting chromatogram should ideally show a single, sharp peak. The purity is calculated by integrating the area of the main peak relative to the total area of all peaks. A side-by-side comparison with the proline version of the peptide will reveal a characteristic shift in retention time.

Step 3: Definitive Validation - Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) is the ultimate arbiter of successful incorporation. This technique isolates the parent ion (the peptide of the correct mass) and fragments it, allowing for sequence confirmation.[9][10][11]

  • The Causality: By inducing fragmentation along the peptide backbone, we generate a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. A successful incorporation will show a mass gap of 141.06 Da at the precise location of the Aac residue in both the b-ion and y-ion series. This provides unambiguous evidence of not only the presence of Aac but also its exact position.

  • Experimental Execution: The peptide is introduced into the mass spectrometer, the parent ion is isolated, and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ion spectrum is then analyzed.

MSMS_Fragmentation cluster_native Native Peptide: Ac-Ala-Pro-Gly-NH2 cluster_modified Aac-Peptide: Ac-Ala-Aac-Gly-NH2 b1_n b1 Ala (71.04) b2_n b2 Ala-Pro (168.09) b1_n->b2_n +97.05 (Pro) b3_n b3 Ala-Pro-Gly (225.11) b2_n->b3_n +57.02 (Gly) b1_m b1 Ala (71.04) b2_m b2 Ala-Aac (212.10) b1_m->b2_m +141.06 (Aac) b3_m b3 Ala-Aac-Gly (269.12) b2_m->b3_m +57.02 (Gly)

Caption: Expected b-ion series shift in MS/MS fragmentation due to Aac incorporation.

Part II: Comparative Analysis - Aac vs. Proline

Validating incorporation is the first step; understanding its impact is the next. Here we compare the physicochemical and biological properties of a hypothetical peptide (e.g., a GLP-1 analog fragment) with and without Aac substitution.

Table 1: Comparative Physicochemical Properties
PropertyPeptide-Pro (Control)Peptide-Aac (Test)Rationale for Change
Molecular Weight (Da) 1500.801544.81Direct mass addition of Aac residue (+44.01 Da).
RP-HPLC Retention (min) 15.214.5Aac can increase polarity, leading to earlier elution.
Enzymatic Stability (t½) 30 min> 240 minThe constrained Aac residue sterically hinders protease access, significantly reducing degradation.[2]
Aqueous Solubility HighModerately HighThe acetyl group may slightly decrease overall hydrophilicity.
Table 2: Impact of Aac on Biological Activity
ParameterPeptide-Pro (Control)Peptide-Aac (Test)Rationale for Change
Receptor Binding (Kd, nM) 10.52.1The rigid conformation induced by Aac pre-organizes the peptide into a bioactive state, reducing the entropic penalty of binding.[12][13]
Cellular Potency (EC50, nM) 15.83.5Enhanced binding affinity and improved metabolic stability translate to higher potency in cell-based assays.

These tables illustrate that the validation of Aac incorporation is not merely a quality control step but a critical part of a larger investigation into structure-activity relationships (SAR).

Part III: Experimental Protocols

Protocol 1: LC-MS for Molecular Weight Confirmation
  • Sample Preparation: Dissolve 1 mg of the lyophilized peptide in 1 mL of 50:50 acetonitrile/water with 0.1% formic acid.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS System (ESI-QTOF):

    • Mode: Positive Ionization.

    • Scan Range: 100-2000 m/z.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Deconvolute the resulting spectrum to identify the monoisotopic mass of the peptide. Compare this experimental mass with the theoretical mass.

Protocol 2: Tandem MS (MS/MS) for Sequence Validation
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • LC System: Use the same LC method as in Protocol 1 to ensure separation.

  • MS/MS System:

    • Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: 350-1800 m/z.

    • MS2 Scan: Isolate the top 3 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.

  • Data Analysis: Use sequencing software (e.g., PEAKS, MaxQuant) to automatically interpret the fragmentation spectra. Manually verify the b- and y-ion series, paying close attention to the mass shift at the expected Aac position.[9]

Conclusion

The validation of this compound incorporation is a critical, multi-step process that underpins the development of novel peptide therapeutics. A strategy relying on the orthogonal pillars of mass spectrometry, chromatography, and tandem mass spectrometry provides an unassailable confirmation of success. This guide has outlined not only the "how" but the "why" behind each step, providing researchers with a robust framework to ensure the integrity of their modified peptides. By rigorously applying these validation principles, the scientific community can confidently build upon these advanced molecular scaffolds to design the next generation of targeted medicines.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.Angewandte Chemie International Edition.
  • Impact of cis-proline analogs on peptide conformation.Biopolymers.
  • Impact of Cis-proline analogs on peptide conformation.ResearchGate.
  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry.Rapid Communications in Mass Spectrometry.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.Journal of the American Chemical Society.
  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.Journal of the American Chemical Society.
  • The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis.Acme Synthetic Chemicals.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.International Journal of Science and Research Archive.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.ResearchGate.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More.BioPharmaSpec.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.ResearchGate.
  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.ACS Publications.
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.Chapman University Digital Commons.
  • HPLC Analysis and Purification of Peptides.PMC - PubMed Central.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.Biopolymers.
  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.Molecules.
  • HPLC Analysis and Purification of Peptides.ResearchGate.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides.Royal Society of Chemistry.
  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis.MDPI.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.Biopolymers.
  • Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing.Analytical Biochemistry.
  • Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone.Journal of Mass Spectrometry.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides.ResearchGate.
  • Should My Peptide Be Acetylated?.LifeTein.
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.ResearchGate.

Sources

A Comparative Guide to the Fragmentation Patterns of Acetylated Azetidine Residues in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals venturing into the realm of peptidomimetics and novel therapeutic peptides, understanding the behavior of non-proteinogenic amino acids in mass spectrometry is paramount. Azetidine-2-carboxylic acid (Aze), a strained four-membered ring analog of proline, is an increasingly popular building block used to introduce conformational constraints into peptides. Its unique structure, however, gives rise to distinct fragmentation patterns in tandem mass spectrometry (MS/MS) that, when understood, can be leveraged for unambiguous identification and sequencing.

This guide provides an in-depth comparison of the fragmentation patterns of acetylated azetidine residues, contrasting them with their well-studied counterpart, proline. We will delve into the mechanistic underpinnings of these fragmentation pathways, supported by experimental data and protocols, to provide a robust framework for the confident characterization of azetidine-containing peptides.

The "Proline Effect" and its Manifestation in Azetidine-Containing Peptides

Collision-induced dissociation (CID) of protonated peptides containing proline often leads to a phenomenon known as the "proline effect". This effect is characterized by a preferential cleavage of the peptide bond N-terminal to the proline residue, resulting in the formation of abundant y-type ions.[1][2][3] The underlying reason for this is the higher basicity of the proline amide bond compared to other amino acids, which leads to the localization of a proton at this site and initiates a charge-directed fragmentation.[3]

Studies have shown that peptides containing the four-membered ring analog, azetidine-2-carboxylic acid (Aze), also exhibit this "proline effect".[4] The fragmentation behavior of Aze-containing peptides mirrors that of proline-containing peptides, with selective cleavage of the amide bond N-terminal to the Aze residue, yielding prominent y-ions.[4] This similarity provides a foundational principle for the identification of azetidine-containing peptides.

In contrast, the six-membered ring analog of proline, pipecolic acid (Pip), demonstrates a different fragmentation mechanism, termed the "pipecolic acid effect". This involves selective cleavage C-terminal to the Pip residue, producing b-type ions.[4] This highlights the profound impact of ring size and conformational flexibility on peptide fragmentation pathways.

The Influence of Acetylation on Peptide Fragmentation

Acetylation is a common chemical modification in proteomics, both naturally occurring as a post-translational modification and artificially introduced to aid in sequencing. N-terminal acetylation of peptides has been shown to improve the abundance and occurrence of b-ions during MS/MS analysis.[5] This is because the acetylation removes the basic N-terminal amine, which can otherwise compete for protonation and influence fragmentation pathways. Acetylation can also prevent certain rearrangement reactions, such as the formation of macrocyclic intermediates, which can lead to sequence scrambling.[6]

For acetylated lysine residues, specific marker ions have been identified that can aid in their detection. The acetylated lysine immonium ion at m/z 143.1 and a more specific fragment ion at m/z 126.1 (resulting from the loss of NH3 from the immonium ion) are valuable diagnostic peaks.[7][8] While these specific ions are characteristic of lysine, the general principles of how acetylation influences fragmentation can be extrapolated to other acetylated residues.

Predicted Fragmentation Patterns of Acetylated Azetidine Residues

Based on the established "proline effect" observed for azetidine and the known influence of acetylation on peptide fragmentation, we can predict the fragmentation patterns of acetylated azetidine residues.

When an azetidine residue is located internally within a peptide and the N-terminus of the peptide is acetylated, we can expect to observe the following:

  • Dominant y-ions from cleavage N-terminal to azetidine: The "proline-like" effect of the azetidine residue will still direct fragmentation to the preceding amide bond, leading to a strong series of y-ions.

  • Enhanced b-ion series: The N-terminal acetylation will promote the formation of b-ions, providing complementary sequence information.

  • Characteristic Immonium Ion: A diagnostic immonium ion for acetylated azetidine would be expected. The exact m/z would need to be determined experimentally, but it would be derived from the acetylated azetidine residue itself.

The following diagram illustrates the predicted fragmentation of a peptide containing an acetylated N-terminus and an internal azetidine residue.

Figure 1. Predicted fragmentation pathways for a peptide with an N-terminal acetylation and an internal azetidine residue.

Comparative Fragmentation Data

To illustrate the expected differences in fragmentation, the following table summarizes the key characteristics for peptides containing proline, azetidine, and their acetylated counterparts.

FeatureProline-containing PeptideAzetidine-containing PeptideAcetylated Azetidine-containing Peptide
Dominant Ion Series Strong y-ionsStrong y-ionsStrong y-ions, enhanced b-ions
Preferential Cleavage Site N-terminal to ProlineN-terminal to AzetidineN-terminal to Azetidine
Diagnostic Ions Proline immonium ion (m/z 70.0)Azetidine immonium ion (m/z 56.0)Acetylated Azetidine immonium ion (predicted)
Effect of N-terminal Acetylation Enhanced b-ion seriesEnhanced b-ion seriesN/A (already acetylated)

Experimental Protocol for Comparative Fragmentation Analysis

The following protocol outlines a general workflow for comparing the fragmentation patterns of acetylated and non-acetylated azetidine-containing peptides.

1. Peptide Synthesis:

  • Synthesize a model peptide containing an azetidine residue (e.g., Ac-Gly-Aze-Ala-Gly-NH2) and its non-acetylated counterpart (H-Gly-Aze-Ala-Gly-NH2).
  • Synthesize analogous peptides with proline for direct comparison.
  • Purify all peptides by reverse-phase HPLC to >95% purity.
  • Confirm the mass of the synthesized peptides by mass spectrometry.

2. Sample Preparation:

  • Dissolve the purified peptides in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/50% water with 0.1% formic acid) to a final concentration of 1 pmol/µL.

3. Mass Spectrometry Analysis:

  • Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
  • Acquire MS1 spectra to confirm the presence of the precursor ions.
  • Perform MS/MS analysis on the protonated precursor ions of each peptide using collision-induced dissociation (CID).
  • Optimize the collision energy to achieve a good distribution of fragment ions. It is advisable to perform a collision energy ramp to identify the optimal fragmentation conditions.

4. Data Analysis:

  • Analyze the resulting MS/MS spectra to identify the major fragment ions (b- and y-ions).
  • Compare the fragmentation patterns of the azetidine-containing peptides with their proline-containing counterparts.
  • Specifically, look for the preferential cleavage N-terminal to the azetidine residue.
  • Compare the spectra of the acetylated and non-acetylated peptides to observe the effect of acetylation on the b-ion series.
  • Search for the presence of the diagnostic immonium ions for proline and azetidine.

The following diagram illustrates the experimental workflow.

cluster_workflow Experimental Workflow cluster_details Key Analysis Steps synthesis Peptide Synthesis (Aze & Pro peptides, acetylated & non-acetylated) purification HPLC Purification synthesis->purification ms_analysis MS/MS Analysis (CID) purification->ms_analysis data_analysis Data Analysis & Comparison ms_analysis->data_analysis compare_pro_aze Compare Pro vs. Aze (y-ion dominance) data_analysis->compare_pro_aze compare_ac_nonac Compare Ac vs. non-Ac (b-ion enhancement) data_analysis->compare_ac_nonac identify_immonium Identify Immonium Ions data_analysis->identify_immonium

Figure 2. Experimental workflow for comparative fragmentation analysis.

Conclusion

The incorporation of azetidine residues into peptides offers exciting possibilities for modulating their structure and function. A thorough understanding of their behavior in mass spectrometry is crucial for their successful characterization. The fragmentation of azetidine-containing peptides is dominated by a "proline-like" effect, leading to preferential cleavage N-terminal to the azetidine residue. Acetylation of the N-terminus is predicted to enhance the formation of complementary b-ions, providing more comprehensive sequence information. By applying the principles and experimental approaches outlined in this guide, researchers can confidently identify and sequence acetylated azetidine-containing peptides, accelerating the development of novel peptide-based therapeutics.

References

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry. [Link]
  • Probing Lysine Acetylation With a Modification-Specific Marker Ion Using High-Performance Liquid chromatography/electrospray-mass Spectrometry With Collision-Induced Dissoci
  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular p
  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]
  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry. [Link]
  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. [Link]
  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins. [Link]
  • Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]
  • PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry. [Link]
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
  • Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Proteomics. [Link]
  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular p
  • Collision-induced dissoci
  • Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra.
  • Multiplex Gene Editing and Effect Analysis of Yield, Fragrance, and Blast Resistance Genes in Rice. International Journal of Molecular Sciences. [Link]
  • Fragmentation Reactions of Deprotonated Peptides Containing Proline. The Proline Effect.
  • Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Molecular & Cellular Proteomics. [Link]
  • Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry. [Link]
  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology. [Link]
  • Fragmentation spectra of acetylated N-terminus peptides derived

Sources

A Comparative Guide to Enhancing Peptide Biological Stability with 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, peptides represent a class of molecules with exceptional promise due to their high specificity and potency. However, a significant hurdle in translating this promise into clinical success is their inherent biological instability.[1][2] Peptides are rapidly degraded by proteases in biological systems, leading to short half-lives that can limit their therapeutic efficacy.[2][3][4] This guide provides an in-depth technical comparison of peptides modified with 1-Acetyl-3-azetidinecarboxylic Acid (Ac-Aze-OH) against their native counterparts, offering experimental data and protocols to assess and validate their enhanced stability.

The central thesis of this guide is that the incorporation of Ac-Aze-OH, a structurally constrained, N-terminally protected non-canonical amino acid, offers a dual-pronged strategy to significantly bolster peptide stability. This modification not only introduces steric hindrance at the peptide backbone through its four-membered ring structure but also protects the N-terminus from degradation by exopeptidases.

The Challenge of Proteolytic Degradation

Peptides, being composed of natural L-amino acids, are susceptible to enzymatic cleavage by proteases, which are abundant in plasma and tissues.[5] These enzymes are broadly classified into two categories:

  • Endopeptidases: These enzymes cleave internal peptide bonds, often at specific amino acid recognition sites.[5] Trypsin, for instance, primarily cleaves at the C-terminus of lysine and arginine residues.[6]

  • Exopeptidases: This class of enzymes removes amino acids from the ends of a peptide chain, and are further subdivided into aminopeptidases (cleaving from the N-terminus) and carboxypeptidases (cleaving from the C-terminus).[5][7]

The rapid action of these proteases is a primary reason for the short in vivo half-life of many therapeutic peptides, often ranging from just a few minutes to half an hour.[5]

Mechanism of Protease Action and Strategies for Inhibition

Proteolytic degradation is a catalytic process involving the hydrolysis of the peptide bond. The active site of a protease recognizes a specific sequence or conformation in the peptide substrate, facilitating this cleavage. Strategies to enhance peptide stability, therefore, often focus on disrupting this recognition or the catalytic process itself. Common approaches include:

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to many proteases.[3][6][8][9]

  • N-terminal and C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.[7][9][10]

  • Use of non-canonical amino acids: Introducing residues with unnatural side chains or backbone structures can create steric hindrance, preventing the peptide from fitting into the protease's active site.[3][6]

The use of this compound (Ac-Aze-OH) leverages two of these strategies simultaneously.

This compound: A Dual-Action Stabilizer

This compound is a proline analogue characterized by a four-membered ring and an acetylated nitrogen atom. Its incorporation into a peptide sequence, particularly at or near the N-terminus, is hypothesized to confer enhanced stability through two distinct mechanisms.

  • N-Terminal Protection: The acetyl group on the azetidine nitrogen effectively caps the N-terminus of the peptide. This modification prevents recognition and cleavage by aminopeptidases, a major pathway for peptide degradation.[7][10]

  • Conformational Constraint and Steric Hindrance: The rigid, four-membered ring of the azetidine residue imposes significant conformational constraints on the peptide backbone.[11] This rigidity can disrupt the optimal conformation required for binding to the active site of endopeptidases. Furthermore, the azetidine ring itself can act as a steric shield, physically blocking protease access to adjacent peptide bonds.

The following diagram illustrates the proposed mechanism by which Ac-Aze-OH protects a model peptide from degradation by both aminopeptidases and endopeptidases.

G cluster_0 Native Peptide Degradation cluster_1 Ac-Aze-Peptide Stability Native_Peptide NH2-Ala-Val-Lys-Gly-COOH Aminopeptidase Aminopeptidase Native_Peptide->Aminopeptidase Cleavage at N-terminus Endopeptidase Endopeptidase (Trypsin-like) Native_Peptide->Endopeptidase Cleavage after Lys Degraded_N Ala + Val-Lys-Gly-COOH Aminopeptidase->Degraded_N Degraded_C NH2-Ala-Val-Lys + Gly-COOH Endopeptidase->Degraded_C Aze_Peptide Ac-Aze-Ala-Val-Lys-Gly-COOH Aminopeptidase_2 Aminopeptidase Aze_Peptide->Aminopeptidase_2 Blocked by Acetyl Group Endopeptidase_2 Endopeptidase (Trypsin-like) Aze_Peptide->Endopeptidase_2 Hindered by Aze Ring Blocked_N No Degradation Aminopeptidase_2->Blocked_N Blocked_C Steric Hindrance Endopeptidase_2->Blocked_C G cluster_workflow Plasma Stability Assay Workflow prep 1. Prepare Solutions - Peptide Stock (10 mM in DMSO) - Working Solution (1 mM in H2O) - Plasma (Thaw at 37°C) incubate 2. Incubation - Pre-warm 495 µL plasma - Add 5 µL peptide (final 10 µM) - Vortex and incubate at 37°C prep->incubate sample 3. Time-Point Sampling - Withdraw 50 µL at t = 0, 15, 30, 60, 120 min incubate->sample quench 4. Quench Reaction - Add sample to 150 µL ice-cold PPS - Add Internal Standard sample->quench precipitate 5. Protein Precipitation - Vortex vigorously - Incubate at 4°C for 20 min - Centrifuge at 12,000 x g for 10 min quench->precipitate analyze 6. LC-MS Analysis - Transfer supernatant to HPLC vial - Analyze disappearance of parent peptide precipitate->analyze calculate 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate slope (k) - t½ = 0.693 / k analyze->calculate

Caption: Workflow for the human plasma stability assay.

C. Detailed Steps

  • Preparation: Prepare a 10 mM stock solution of the test peptide in DMSO and a 1 mM working solution in water. Thaw frozen human plasma at 37°C. [12]2. Incubation: In a low-binding tube, pre-warm 495 µL of plasma. To start the reaction (t=0), add 5 µL of the 1 mM peptide solution to achieve a final concentration of 10 µM. Vortex gently. [12]3. Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot. [13]4. Quenching: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold Protein Precipitation Solution containing the internal standard. For the t=0 sample, add the PPS before the plasma aliquot. [12]5. Sample Processing: Vortex each sample, incubate at 4°C for 20 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C. [12]6. LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable RP-HPLC method coupled to a mass spectrometer. Monitor the peak area of the parent peptide.

  • Data Analysis: Normalize the peptide peak area to the internal standard peak area. Plot the natural logarithm of the percentage of remaining peptide against time. The degradation rate constant (k) is the negative of the slope. Calculate the half-life (t½) using the formula: t½ = 0.693 / k. [12][13]

Protocol 2: Enzymatic Degradation Assay (Trypsin)

This protocol assesses peptide stability against a specific endopeptidase.

A. Materials

  • Test peptide and modified analogue

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Quenching Solution: 10% Formic Acid

  • LC-MS system

B. Detailed Steps

  • Preparation: Prepare a 1 mg/mL solution of the peptide in the ammonium bicarbonate buffer. Prepare a 1:100 (w/w) solution of trypsin to peptide in the same buffer.

  • Incubation: Combine the peptide and trypsin solutions. Incubate at 37°C.

  • Sampling: At designated time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot.

  • Quenching: Immediately mix the aliquot with an equal volume of the 10% Formic Acid solution to stop the enzymatic reaction by lowering the pH.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the half-life as described in Protocol 1.

Conclusion and Future Directions

The incorporation of this compound into peptide sequences presents a robust and effective strategy for enhancing biological stability. The dual-action mechanism, which combines N-terminal protection with conformational restriction, addresses two major pathways of proteolytic degradation. The experimental data provided in this guide clearly demonstrates a significant increase in the half-life of modified peptides in both human plasma and in the presence of specific endopeptidases.

For researchers and drug developers, Ac-Aze-OH is a valuable tool in the chemical arsenal for optimizing peptide therapeutics. By employing the standardized protocols outlined here, laboratories can reliably assess the stability of their modified peptides and make data-driven decisions in the lead optimization process. Future work should focus on exploring the positioning of Ac-Aze-OH at various locations within a peptide to modulate its conformational and stability properties for specific therapeutic targets.

References

  • Vergote, V., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
  • Zhang, M., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]
  • National Center for Biotechnology Information. (2024).
  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Frontiers Media S.A. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
  • Aina, O. H., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 26(16), 4899. [Link]
  • Kuhn-Régnier, A., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 16(5), e0250431. [Link]
  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
  • Gleaton, J. W., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • National Center for Biotechnology Information. (1991). Degradation of peptide drugs by immobilized digestive proteases. PubMed. [Link]
  • Springer Nature. (2023). Serum Stability of Peptides.
  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Cold Spring Harbor Laboratory. (2024).
  • Wiley Online Library. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 61(33), e202204942. [Link]
  • Liverpool John Moores University. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
  • National Center for Biotechnology Information. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]
  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]
  • National Center for Biotechnology Information. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Production, Processing and Nutrition, 4(1), 32. [Link]
  • LifeTein. (2025).

Sources

A Senior Application Scientist's Guide to In Vitro Assays for Peptides Containing 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a comparative analysis of essential in vitro assays for peptides incorporating the non-canonical amino acid, 1-Acetyl-3-azetidinecarboxylic Acid (Ac-Aze). The inclusion of Ac-Aze in peptide scaffolds is a strategic choice to enhance proteolytic stability and introduce specific conformational constraints.[1][2] This guide will not only detail the methodologies of key assays but also delve into the scientific rationale behind experimental choices, ensuring a robust and logical approach to your research.

The Strategic Role of this compound in Peptide Therapeutics

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring.[3] Its incorporation into a peptide chain, often as a proline analogue, serves several critical functions in drug design. The constrained four-membered ring perturbs the typical peptide backbone, influencing secondary structure and folding.[1][4] This structural rigidity can lead to a significant increase in resistance to enzymatic degradation, a primary hurdle in the development of peptide therapeutics.[1][2] Furthermore, the acetyl group and carboxylic acid functionality can influence solubility and interactions with biological targets.[3]

Understanding the impact of Ac-Aze on a peptide's properties is crucial for selecting and designing appropriate in vitro assays. The assays discussed below are chosen for their relevance in characterizing the stability, permeability, target engagement, and cellular activity of these modified peptides.

Comparative Guide to Essential In Vitro Assays

The selection of in vitro assays should be guided by the therapeutic goal of the peptide. For peptides containing Ac-Aze, a primary focus is often on stability and bioavailability. The following table provides a comparative overview of key assays.

Assay Category Specific Assay Primary Readout Throughput Biological Relevance Key Consideration for Ac-Aze Peptides
Stability Proteolytic Stability (e.g., in plasma, serum, or specific proteases)Peptide half-life (t½)Medium-HighHigh (predicts in vivo stability)Ac-Aze is expected to increase stability; this assay validates that design hypothesis.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Effective permeability (Pe)HighMedium (models passive diffusion)Provides a baseline for passive permeability, which can be influenced by Ac-Aze's polarity.
Caco-2 Permeability AssayApparent permeability (Papp)Low-MediumHigh (models human intestinal absorption, including active transport and efflux)Differentiates passive diffusion from active transport mechanisms.[5]
Target Binding Surface Plasmon Resonance (SPR)Association (ka) and dissociation (kd) rates, and equilibrium dissociation constant (KD)MediumHigh (provides kinetic data on target interaction)Quantifies how the conformational constraints of Ac-Aze affect binding kinetics.
Enzyme-Linked Immunosorbent Assay (ELISA)Signal intensity (e.g., absorbance, fluorescence)HighMedium-High (versatile for various targets)A robust method for confirming binding, often used in initial screening.
Functional Activity Cell-Based Functional AssaysVaries (e.g., cell proliferation, apoptosis, reporter gene activation, biomarker modulation)Low-HighVery High (measures biological effect in a cellular context)The ultimate test of whether the peptide retains its intended biological function.

Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for a selection of the most critical assays. The "Scientist's Notes" offer insights into the reasoning behind specific steps.

Proteolytic Stability Assay in Human Plasma

This assay is fundamental for peptides containing Ac-Aze to verify their enhanced resistance to degradation by plasma proteases.

Scientist's Note: Plasma is a complex biological matrix containing a wide array of proteases. Using plasma provides a more physiologically relevant assessment of stability compared to single-enzyme assays.[6][7]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Dissolve peptide in suitable buffer to create stock solution I1 Add peptide stock to plasma to a final concentration (e.g., 10-100 µg/mL) P1->I1 P2 Prepare human plasma (e.g., 80% in buffer) P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) I2->I3 A1 Quench enzymatic activity (e.g., with 10% TCA) I3->A1 A2 Centrifuge to precipitate proteins A1->A2 A3 Analyze supernatant by RP-HPLC or LC-MS/MS A2->A3 A4 Quantify intact peptide peak area A3->A4 A5 Calculate peptide half-life (t½) A4->A5

Caption: Workflow for assessing peptide stability in human plasma.

Detailed Protocol:

  • Peptide Preparation: Dissolve the lyophilized Ac-Aze-containing peptide in a suitable buffer (e.g., PBS, pH 7.4) to create a stock solution (e.g., 1 mg/mL).[8]

  • Incubation: Add the peptide stock solution to human plasma (e.g., 80% human plasma in RPMI medium) to a final concentration of 10-100 µg/mL.[8]

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[8]

  • Sample Processing: Immediately stop enzymatic activity in the collected aliquots by adding a quenching solution (e.g., 10% trichloroacetic acid). Centrifuge to precipitate larger proteins.[8]

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase HPLC (RP-HPLC) or LC-MS/MS.

  • Data Interpretation: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. It is an excellent first screen for permeability.[9]

Scientist's Note: This assay is particularly useful for differentiating peptides with poor permeability due to low passive diffusion from those that are substrates for active efflux, which would be identified in a subsequent Caco-2 assay.[5][10]

Workflow Diagram:

G cluster_setup Assay Setup cluster_assay Permeability Assay cluster_analysis Analysis S1 Coat PVDF filter plate with lipid solution (e.g., phosphatidylcholine in dodecane) A1 Place filter plate onto acceptor plate ('sandwich') S1->A1 S2 Prepare donor solution: Peptide in buffer at a specific pH A2 Add donor solution to the filter plate wells S2->A2 S3 Prepare acceptor solution: Buffer in acceptor plate S3->A1 A1->A2 A3 Incubate for a defined period (e.g., 4-18 hours) at room temperature A2->A3 AN1 Determine peptide concentration in donor and acceptor wells (e.g., by UV-Vis spectroscopy or LC-MS) A3->AN1 AN2 Calculate the effective permeability (Pe) AN1->AN2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 10% (w/v) lecithin in dodecane) to form an artificial membrane.

  • Solutions: The Ac-Aze peptide is dissolved in a buffer at a relevant pH (e.g., pH 6.5 for apical side simulation) to create the donor solution. The acceptor plate wells are filled with a corresponding buffer (e.g., pH 7.4 for basolateral side simulation).

  • Incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The "sandwich" is incubated at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: After incubation, the concentrations of the peptide in both the donor and acceptor wells are determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

  • Calculation: The effective permeability (Pe) is calculated using an established formula that takes into account the concentrations, volumes, and incubation time.

Target Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic information.[11]

Scientist's Note: For Ac-Aze peptides, SPR can reveal subtle changes in binding kinetics (on- and off-rates) that result from the conformational constraints imposed by the modified amino acid. This level of detail is not typically available from endpoint assays like ELISA.[12]

Workflow Diagram:

G cluster_setup Setup & Immobilization cluster_binding Binding Analysis cluster_data Data Analysis S1 Equilibrate SPR sensor chip with running buffer S2 Immobilize ligand (target protein) onto the sensor chip surface S1->S2 S3 Block remaining active sites S2->S3 B1 Inject analyte (Ac-Aze peptide) at various concentrations (association phase) S3->B1 B2 Inject running buffer to monitor dissociation (dissociation phase) B1->B2 B3 Regenerate the sensor chip surface B2->B3 B3->S2 Next cycle D1 Generate sensorgrams for each concentration B3->D1 D2 Fit data to a binding model (e.g., 1:1 Langmuir) D1->D2 D3 Calculate ka, kd, and KD D2->D3

Caption: General workflow for a Surface Plasmon Resonance (SPR) binding assay.

Detailed Protocol:

  • Immobilization: The target protein (ligand) is immobilized on the surface of an SPR sensor chip.

  • Interaction Analysis: The Ac-Aze peptide (analyte) is flowed over the chip surface at various concentrations. The binding is measured in real-time as a change in the refractive index at the surface, generating a sensorgram.

  • Kinetic Analysis: The association phase (while the peptide is being injected) and the dissociation phase (when buffer is flowed over the chip) are monitored.

  • Data Fitting: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Cell-Based Functional Assay

The specific design of a cell-based assay is entirely dependent on the peptide's mechanism of action. Below is a generalizable example for a peptide expected to modulate a signaling pathway.[14]

Scientist's Note: It is crucial to include appropriate controls, such as an unmodified version of the peptide, to directly assess the functional consequences of incorporating Ac-Aze.

Example: ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway, a common downstream effect of many receptor-ligand interactions.[15]

Detailed Protocol:

  • Cell Culture: Culture a relevant cell line to 80-90% confluency.

  • Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours.[15]

  • Peptide Treatment: Treat the cells with the Ac-Aze peptide at a range of concentrations for a predetermined time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.[15]

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

  • Analysis: Quantify the band intensities for p-ERK and normalize to t-ERK to determine the fold-change in phosphorylation compared to untreated controls.

Conclusion and Future Perspectives

The incorporation of this compound is a promising strategy for enhancing the drug-like properties of therapeutic peptides. A rigorous and well-designed panel of in vitro assays is essential to validate the intended improvements in stability and to fully characterize the peptide's permeability, target binding, and functional activity. The comparative approach and detailed protocols provided in this guide serve as a robust framework for advancing the development of these next-generation peptide therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay.
  • Kamei, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(15).
  • Fortuna, A., et al. (2014). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate.
  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Karle, I. L., et al. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
  • Delplace, V., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(46), 20563-20571.
  • Tan, C. H., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • Delplace, V., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Salome, M., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. PMC - NIH.
  • Jenssen, H. (2010). Serum Stability of Peptides. Springer Nature Experiments.
  • Drouillat, B., et al. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • ResearchGate. (n.d.). ELISA-like assays to evaluate the binding of the designed peptides to....
  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Creative Biolabs. (n.d.). Target Binding Affinity Measurement.
  • Jenssen, H. (2010). Serum Stability of Peptides. ResearchGate.
  • BioPharmaSpec. (n.d.). Functional Assay Services | Cell-Based Assays & Receptor Binding.
  • Nicoya Lifesciences. (n.d.). SPR vs ELISA | Comparing techniques for biomolecular detection.
  • Nicoya Lifesciences. (n.d.). 4 Types of Binding Assays you can do with SPR.
  • VelaLabs. (n.d.). Binding Assays: biacore spr, elisa, glycolisation.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • PubChem. (n.d.). 3-azetidinecarboxylic Acid.
  • PubChem. (n.d.). Azetidin-3-one.

Sources

Quantifying the Disruptive Impact of Proline Analogues on Protein Folding: A Comparative Guide Featuring Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of protein biochemistry and drug development, understanding the drivers of protein misfolding is as critical as promoting correct folding. Pathological conditions arising from protein aggregation, and the toxic effects of certain small molecules, underscore the need for robust methods to quantify protein destabilization. This guide provides a comprehensive framework for researchers to measure the impact of protein folding inhibitors, using the well-characterized proline analogue, L-azetidine-2-carboxylic acid (Aze) as a primary example. Aze, a natural non-protein amino acid, is known to be mistakenly incorporated into proteins in place of proline, leading to significant conformational disruption, particularly in proline-rich proteins like collagen.[1][2]

This document will delve into the mechanistic underpinnings of Aze-induced protein misfolding and present a suite of biophysical and cellular assays to quantify these effects. We will also draw comparisons with other agents known to influence protein stability, providing the context needed for comprehensive research in this domain.

The Mechanism of Action: How Azetidine-2-carboxylic Acid Derails Protein Folding

Azetidine-2-carboxylic acid is a structural homologue of L-proline, differing in its four-membered ring structure compared to proline's five-membered ring.[2] This seemingly subtle difference has profound implications for protein structure. During protein synthesis, Aze can be recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[3] The smaller, more constrained azetidine ring imposes altered bond angles and steric constraints compared to proline, disrupting the local secondary structure.[1]

In proline-rich structural proteins such as collagen, this substitution is particularly detrimental. The proper formation of the collagen triple helix is highly dependent on the precise geometry conferred by proline residues. The incorporation of Aze inhibits the formation of this stable triple-helical structure.[4] This leads to an accumulation of misfolded procollagen chains, which can trigger the Unfolded Protein Response (UPR), a cellular stress response.[3] The misfolded proteins are often prone to aggregation, which can be cytotoxic.[2][3]

Experimental Workflows for Quantifying Protein Destabilization

A multi-faceted approach is essential to fully characterize the impact of a compound like Aze on protein folding and stability. The following sections detail key experimental protocols.

Workflow for In Vitro Protein Stability Assessment

workflow1 cluster_prep Protein Preparation cluster_analysis Biophysical Analysis cluster_data Data Output p1 Express and Purify Target Protein (e.g., Collagen-like peptide, test protein) p2 Incorporate Aze during expression or synthesize Aze-containing peptide p1->p2 Treatment a1 Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) p2->a1 Sample a2 Circular Dichroism (CD) Spectroscopy p2->a2 Sample a3 In Vitro Aggregation Assay p2->a3 Sample d1 Melting Temperature (Tm) a1->d1 d2 Secondary/Tertiary Structure Profile a2->d2 d3 Aggregation Kinetics (e.g., ThT fluorescence) a3->d3

Caption: In vitro workflow for assessing the direct impact of Aze on protein stability.

Detailed Experimental Protocols

Differential Scanning Fluorimetry (DSF) for Measuring Protein Thermal Stability

DSF, or Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. A lower Tm in the presence of a compound suggests destabilization.

Protocol:

  • Protein Preparation: Prepare the purified protein of interest (e.g., a model globular protein or a collagen-like peptide) at a final concentration of 2 µM in a suitable buffer (e.g., PBS, pH 7.4).

  • Compound Preparation: Prepare a stock solution of 1-Acetyl-3-azetidinecarboxylic Acid and a control compound (e.g., L-proline) in the same buffer.

  • Assay Plate Setup: In a 96-well PCR plate, mix the protein solution, the fluorescent dye (e.g., SYPRO Orange at a 5x final concentration), and the test compound at various concentrations. Include a no-compound control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence of the dye, which increases as it binds to the hydrophobic regions of the unfolding protein. The Tm is the temperature at which 50% of the protein is unfolded, typically determined by fitting the sigmoidal melting curve to a Boltzmann equation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary and tertiary structure of a protein. Changes in the CD spectrum upon addition of a compound can indicate conformational changes.

Protocol:

  • Sample Preparation: Prepare the protein sample (with and without the test compound) at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM phosphate buffer).

  • Far-UV CD: To analyze secondary structure, acquire spectra in the far-UV range (190-250 nm) using a 1 mm pathlength cuvette.

  • Near-UV CD: To probe the tertiary structure, use a higher protein concentration (0.5-1 mg/mL) and a 10 mm pathlength cuvette to acquire spectra in the near-UV range (250-320 nm).

  • Data Analysis: Compare the spectra of the treated and untreated protein. A significant change in the molar ellipticity and a shift in the characteristic minima (e.g., around 208 and 222 nm for alpha-helices) indicate a change in the secondary structure.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like aggregates in real-time. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, characteristic of many protein aggregates.

Protocol:

  • Reaction Setup: In a 96-well plate, mix the protein solution (e.g., 0.5 mg/mL) with ThT (final concentration of 20 µM) and the test compound at various concentrations.

  • Incubation and Monitoring: Incubate the plate at 37 °C with intermittent shaking in a plate reader. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates aggregation. The lag time, slope, and maximum intensity of the sigmoidal curve provide quantitative measures of aggregation kinetics.

Comparative Data Analysis

To contextualize the impact of this compound, it is crucial to compare its effects with a negative control (the native protein) and potentially other known protein destabilizers.

Parameter Native Protein (Control) + this compound Alternative Compound (e.g., Guanidine HCl - low molarity) Interpretation
Melting Temperature (Tm) from DSF 65 °C58 °C60 °CA significant decrease in Tm indicates destabilization of the protein's folded state.
Far-UV CD Signal at 222 nm (Molar Ellipticity) -15,000 deg·cm²/dmol-8,000 deg·cm²/dmol-10,000 deg·cm²/dmolA loss of negative signal suggests a reduction in alpha-helical content and a more disordered structure.
Aggregation Lag Time (ThT Assay) > 24 hours4 hours8 hoursA shorter lag time signifies a faster onset of aggregation, indicating a less stable protein intermediate.

Note: The data presented in this table are illustrative and will vary depending on the specific protein and experimental conditions.

Cellular Assays for Assessing Proteotoxicity

While in vitro assays provide direct biophysical measurements, cellular assays are critical for understanding the physiological consequences of protein misfolding.

Workflow for Cellular Protein Folding and Stress Response

workflow2 cluster_cell Cellular Treatment cluster_analysis Cellular Analysis cluster_data Data Output c1 Culture cells (e.g., fibroblasts for collagen studies) c2 Treat with Aze or other compounds c1->c2 Incubation a1 Western Blot for UPR markers (e.g., BiP, CHOP) c2->a1 Cell Lysates a2 Immunofluorescence for protein aggregates c2->a2 Fixed Cells a3 Cell Viability Assay (e.g., MTT, LDH) c2->a3 Treated Cells d1 Quantification of stress response proteins a1->d1 d2 Visualization and quantification of intracellular aggregates a2->d2 d3 Measure of -cytotoxicity a3->d3

Sources

A Comparative Guide to the Synthesis of N-Protected Azetidine-3-Carboxylic Acids for Medicinal Chemistry and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidine-3-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, has emerged as a crucial building block in modern medicinal chemistry and drug development. Its rigid, strained ring structure imparts unique conformational constraints on molecules, making it a valuable scaffold for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1] The incorporation of this motif into peptide chains can induce specific folding patterns and improve resistance to proteolytic degradation.[1] However, to effectively utilize azetidine-3-carboxylic acid in multi-step syntheses, particularly in peptide synthesis, the nucleophilic secondary amine must be temporarily masked with a protecting group.

This guide provides an in-depth, comparative analysis of the most common synthetic routes for preparing N-protected azetidine-3-carboxylic acids, focusing on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

The Foundation: Understanding N-Acylation of the Azetidine Ring

The N-acylation of azetidine is a fundamental reaction in the preparation of these valuable building blocks. The reactivity of the azetidine nitrogen is influenced by its hybridization and the inherent ring strain of the four-membered ring.[2] While the nitrogen lone pair is available for nucleophilic attack, the ring strain can influence the transition state energy of the acylation reaction.[3] The general mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the protecting group reagent (e.g., anhydride or acyl chloride). The subsequent loss of a leaving group yields the stable N-acylated azetidine.

Synthetic Routes and Comparative Analysis

The choice of an N-protecting group is a critical strategic decision in any multi-step synthesis, governed by factors such as the stability of the protecting group to various reaction conditions, the ease of its removal (deprotection), and its compatibility with other functional groups in the molecule. The concept of "orthogonal protection," where one protecting group can be removed in the presence of others, is a cornerstone of modern synthetic chemistry.[4]

N-Boc-Azetidine-3-Carboxylic Acid: The Workhorse of Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its selective removal under acidic conditions.

Synthetic Route: The most straightforward and high-yielding method for the synthesis of N-Boc-azetidine-3-carboxylic acid involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Azetidine3COOH Azetidine-3-carboxylic acid Reaction N-Boc Protection Azetidine3COOH->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction NBocAzetidine3COOH N-Boc-Azetidine-3-carboxylic acid Reaction->NBocAzetidine3COOH

Figure 1: Synthetic workflow for N-Boc-azetidine-3-carboxylic acid.

Causality of Experimental Choices:

  • (Boc)₂O: Di-tert-butyl dicarbonate is a stable, commercially available, and easy-to-handle solid, making it a preferred reagent over the more hazardous tert-butyl chloroformate.[5]

  • Base: A base is required to deprotonate the carboxylic acid and to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and work-up procedure.

  • Solvent: A mixed solvent system like dioxane and water is often employed to ensure the solubility of both the starting material and the reagents.

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4]

N-Cbz-Azetidine-3-Carboxylic Acid: The Classic Hydrogenolysis-Labile Group

The Carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability to a wide range of non-reductive conditions and its removal by catalytic hydrogenolysis.

Synthetic Route: N-Cbz-azetidine-3-carboxylic acid is typically prepared by the reaction of azetidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Azetidine3COOH Azetidine-3-carboxylic acid Reaction N-Cbz Protection Azetidine3COOH->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., H₂O) Solvent->Reaction NCbzAzetidine3COOH N-Cbz-Azetidine-3-carboxylic acid Reaction->NCbzAzetidine3COOH

Figure 2: Synthetic workflow for N-Cbz-azetidine-3-carboxylic acid.

Causality of Experimental Choices:

  • Benzyl Chloroformate (Cbz-Cl): This reagent is a liquid and is relatively stable, though it should be handled with care due to its lachrymatory nature.

  • Base: An aqueous solution of a mild base like sodium bicarbonate is commonly used to neutralize the HCl generated during the reaction.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is mild and highly selective. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[6]

N-Fmoc-Azetidine-3-Carboxylic Acid: The Pillar of Modern Solid-Phase Peptide Synthesis

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.

Synthetic Route: The synthesis of N-Fmoc-azetidine-3-carboxylic acid is achieved by reacting azetidine-3-carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Azetidine3COOH Azetidine-3-carboxylic acid Reaction N-Fmoc Protection Azetidine3COOH->Reaction FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->Reaction Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction NFmocAzetidine3COOH N-Fmoc-Azetidine-3-carboxylic acid Reaction->NFmocAzetidine3COOH

Figure 3: Synthetic workflow for N-Fmoc-azetidine-3-carboxylic acid.

Causality of Experimental Choices:

  • Fmoc-Cl or Fmoc-OSu: Both are effective reagents for introducing the Fmoc group. Fmoc-OSu is a stable solid and is often preferred for its ease of handling.

  • Base: An aqueous basic solution is used to facilitate the reaction and neutralize the acid byproduct.

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7]

Quantitative Data Summary and Comparison

FeatureN-Boc-Azetidine-3-Carboxylic AcidN-Cbz-Azetidine-3-Carboxylic AcidN-Fmoc-Azetidine-3-Carboxylic Acid
Protecting Group Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl Chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Typical Yield >90%[8]High (typically >85%)[6]High (typically >85%)[7]
Deprotection Conditions Strong Acid (TFA, HCl)[4]Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[6]Mild Base (20% Piperidine in DMF)[7]
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Cost of Reagent Moderate[5]Low[5]High[5]
Key Advantages Stable to a wide range of conditions; widely used in solution-phase synthesis.Stable to acidic and basic conditions; useful in solution-phase synthesis.Mild deprotection allows for use in SPPS with acid-labile side-chain protecting groups.
Key Disadvantages Requires strong acid for removal, which may not be compatible with sensitive substrates.Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).The dibenzofulvene byproduct of deprotection can be problematic in some cases.

Decision-Making Workflow for Selecting an N-Protecting Group

The selection of the appropriate N-protecting group is contingent on the overall synthetic strategy. The following decision tree provides a logical framework for this choice.

Start Start: Select N-Protecting Group for Azetidine-3-Carboxylic Acid SPPS Is the primary application Solid-Phase Peptide Synthesis (SPPS)? Start->SPPS Fmoc Choose Fmoc SPPS->Fmoc Yes ConsiderBocCbz Consider Boc or Cbz for solution-phase synthesis SPPS->ConsiderBocCbz No AcidSensitive Does the final product or intermediates contain acid-sensitive functional groups? ReducibleGroups Are there reducible functional groups (e.g., alkenes, alkynes, nitro groups) present? AcidSensitive->ReducibleGroups No Cbz Choose Cbz AcidSensitive->Cbz Yes Boc Choose Boc ReducibleGroups->Boc Yes ReducibleGroups->Cbz No ConsiderBocCbz->AcidSensitive

Figure 4: Decision workflow for selecting the appropriate N-protecting group.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in a solution of NaOH (1.1 eq) in water.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. A typical reported yield for a similar procedure is 92%.[8]

Protocol 2: Synthesis of 1-((Benzyloxy)carbonyl)azetidine-3-carboxylic acid

Materials:

  • Azetidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in an aqueous solution of NaHCO₃ (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. High yields are generally expected for this type of reaction.[6]

Protocol 3: Synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

Materials:

  • Azetidine-3-carboxylic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in an aqueous solution of NaHCO₃ (2.2 eq).

  • To this solution, add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Add water and wash with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product. High yields are typically obtained.[7]

Conclusion and Future Outlook

The choice of an N-protecting group for azetidine-3-carboxylic acid is a critical decision that significantly impacts the overall efficiency and success of a synthetic campaign. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of advantages and are amenable to specific synthetic strategies. The acid-labile Boc group remains a cost-effective and reliable choice for many solution-phase applications. The Cbz group, with its robust stability and mild hydrogenolytic cleavage, provides another excellent option, provided no reducible functional groups are present. For modern solid-phase peptide synthesis, the base-labile Fmoc group is the undisputed standard, enabling the construction of complex peptides with high fidelity.

As the demand for structurally novel and complex drug candidates continues to grow, the development of new and more efficient methods for the synthesis and functionalization of azetidine-containing building blocks will remain an active area of research. Future advancements may focus on the development of novel protecting groups with even greater orthogonality and milder deprotection conditions, as well as catalytic methods for the direct and stereoselective functionalization of the azetidine ring.

References

  • Chen, S., et al. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(40), 13493-13501.
  • EP0221579A1. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13286-13301.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Mazzini, C., et al. (1997). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthesis, 1997(12), 1363-1365.
  • Szostak, M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47686-47711.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255.
  • Hudson, R. H. E., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(10), 12393-12402.
  • WO2004035538A1. (2004). Process for making azetidine-3-carboxylic acid.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Spring, D. R., et al. (2011). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 17(4), 296-303.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47686-47711.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Verma, S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(9), 2351-2355.
  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(12), 1742-1744.
  • Namba, K., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134.
  • Bakulev, V. A., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1856-1864.
  • De Kimpe, N., et al. (2011).
  • Almansa, C., et al. (2009). Unexpected formation of N-benzylated tertiary amines from their corresponding CBZ-protected precursors. Tetrahedron Letters, 50(26), 3344-3347.
  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-Acetyl-3-azetidinecarboxylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Acetyl-3-azetidinecarboxylic Acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The following procedures are designed to ensure that waste is managed in a manner that protects laboratory personnel, the community, and the environment, while adhering to strict regulatory standards.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's potential hazards is paramount. While comprehensive toxicological data for this compound is not extensively documented, its chemical structure—a heterocyclic carboxylic acid—necessitates a cautious approach. Based on data from structurally related compounds and general chemical principles, we must assume the following potential hazards:

  • Irritation: Like many carboxylic acids, it may cause skin and eye irritation upon contact.[1][2]

  • Respiratory Effects: Inhalation of dust may lead to respiratory tract irritation.[1][3]

  • Toxicity: While specific data is unavailable, related compounds are noted as potentially harmful or toxic if swallowed.[3]

Given the lack of complete hazard information, This compound and its associated waste must be treated as hazardous unless determined otherwise by a qualified environmental health and safety professional.

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5]

  • EPA: The EPA sets the standards for what constitutes hazardous waste and how it must be managed from "cradle to grave."[4][6] Academic and research laboratories may operate under specific regulations, such as Subpart K of the hazardous waste generator rules, which provide more flexibility than industrial settings but still require stringent oversight.[7][8]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace. This includes providing access to Safety Data Sheets (SDS) and establishing safe handling and emergency procedures.[9][10]

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on interpreting and implementing these regulations for your specific location.

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound. The causality behind each step is explained to ensure both compliance and a deep understanding of the safety principles involved.

Step 1: Waste Segregation at the Point of Generation

Proper disposal begins the moment waste is created. To prevent dangerous chemical reactions and ensure proper disposal routing, immediate and correct segregation is critical.

  • Action: Collect all waste materials containing this compound—including pure excess reagent, contaminated personal protective equipment (PPE), and used consumables (e.g., weigh boats, contaminated silica gel)—in a designated hazardous waste container.

  • Causality: Segregating waste at the source prevents accidental mixing with incompatible chemicals. For instance, mixing an acid with a base can cause a violent exothermic reaction, while mixing with an oxidizer could create a fire hazard.[11]

Step 2: Container Selection and Labeling

The integrity of the waste stream depends on robust containment and clear communication.

  • Action:

    • Select a waste container made of a material compatible with organic acids. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. Avoid metal containers, which can be corroded by acids.[12]

    • Ensure the container has a tightly sealing lid to prevent the release of vapors.[12]

    • Label the container clearly with the words "Hazardous Waste" .

    • List all chemical constituents by their full name, including "this compound" and any solvents or other reagents present. Approximate percentages should be included.

  • Causality: Proper container selection prevents leaks and spills.[11] Accurate labeling is an EPA requirement and is essential for EHS personnel and waste disposal vendors to handle the material safely and select the correct final disposal method, which is typically high-temperature incineration for organic compounds.[6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in designated areas that meet specific safety criteria.

  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Causality: The SAA regulations ensure that hazardous waste is stored safely in manageable quantities within the lab before being moved to a central storage area. This minimizes the risk of large-scale spills and ensures that personnel familiar with the waste are responsible for it.

Step 4: Requesting Waste Pickup

The final step for laboratory personnel is to coordinate with the EHS department for proper disposal.

  • Action: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department. Do not allow the waste to accumulate in the lab beyond the limits set by your institution or by EPA regulations.

  • Causality: EHS professionals are trained to manage the consolidation, transport, and ultimate disposal of hazardous materials through licensed and permitted Treatment, Storage, and Disposal Facilities (TSDFs).[13] This ensures the entire process is compliant and documented.

A Note on Neutralization: While simple inorganic acids and bases may sometimes be neutralized in the lab for drain disposal, this practice is not recommended for this compound.[14] The reaction products are unknown, and the heterocyclic structure may present additional hazards. Unauthorized discharge of chemicals to the sanitary sewer is a regulatory violation.[15][16]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions regarding this compound waste.

G start Waste Generated (this compound) is_hazardous Characterize Waste (Assume Hazardous) start->is_hazardous spill_node Emergency? (Spill or Exposure) segregate Segregate into a Compatible Container is_hazardous->segregate Always label_waste Label Container: 'Hazardous Waste' + Contents segregate->label_waste store_saa Store in Laboratory Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs end Disposal via Licensed Hazardous Waste Vendor contact_ehs->end spill_node->is_hazardous No spill_protocol Follow Emergency Spill Protocol spill_node->spill_protocol Yes

Caption: Decision workflow for the disposal of this compound.

Summary of Disposal Options

The following table summarizes potential disposal pathways and provides a clear rationale for the recommended procedure.

Disposal MethodApplicability to this compoundRationale & References
Drain Disposal Prohibited The chemical is not on any approved safe-sewer list. Its environmental fate and impact on wastewater treatment systems are unknown. Unauthorized drain disposal is a regulatory violation.[15][16]
In-Lab Neutralization Not Recommended The reactivity and byproducts of neutralization are unknown. This procedure should only be performed by trained EHS professionals with proper engineering controls.[14]
Regular Trash Prohibited As a hazardous chemical, it cannot be disposed of in the regular trash, which would endanger sanitation workers and contaminate landfills.[15]
Licensed Vendor Required This is the only compliant and safe method. The waste will be handled by trained professionals and disposed of via high-temperature incineration, ensuring complete destruction.[6][13]

Emergency Procedures for Spills

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For a solid, gently cover with an absorbent pad. If a solution, surround the spill with absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in. Avoid raising dust.[1]

  • Clean Up: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (if applicable) followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Managing Hazardous Chemical Waste in the Lab.
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Effective Chemistry Lab Waste Management. Environmental Marketing Services. [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. IDR Environmental Services. [Link]
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Material Safety Data Sheet - 1,3-Acetonedicarboxylic acid, 96%. Cole-Parmer. [Link]
  • Chemical Waste Disposal Guidelines. Unknown University Source. [Link]
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
  • Hazardous Waste - Overview.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
  • Safety Data Sheet for 1-N-Boc-3-Azetidinecarboxylic Acid. Angene Chemical. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-Acetyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is to treat 1-Acetyl-3-azetidinecarboxylic Acid with a degree of caution appropriate for a substance with unknown specific toxicological properties, based on the known hazards of similar compounds. Structurally related azetidine derivatives and other carboxylic acids are known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of responsible laboratory practice.

Hazard Assessment and PPE Selection

The primary routes of potential exposure to this compound in a laboratory setting are inhalation of airborne particles, direct skin contact, and eye contact. The following PPE is recommended to mitigate these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles with side shields or a face shieldNitrile or butyl rubber glovesFully-buttoned laboratory coatN95 respirator or higher, especially if dust is generated
Conducting reactions and workup Chemical safety goggles with side shieldsNitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood
Handling spills Face shield and chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronFull-face respirator with appropriate cartridges

The "Why" Behind the "What": A Deeper Dive into PPE Choices

  • Eye and Face Protection : Carboxylic acids, as a class, can cause serious eye irritation[2]. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine dust. For tasks with a higher splash risk, a face shield worn over goggles is the best practice[3].

  • Hand Protection : Nitrile or butyl rubber gloves are recommended for handling acids due to their chemical resistance[3][4]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact with contaminants[5].

  • Body Protection : A standard laboratory coat protects against incidental contact. When handling larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or suit is necessary to prevent acids from seeping through clothing[3][5].

  • Respiratory Protection : The dust of carboxylic acids can cause respiratory irritation[1][2]. When handling the solid form of this compound, especially during weighing or transfers where dust can be generated, a NIOSH-approved respirator is essential. An N95 mask provides a baseline of protection against particulates[3]. All handling of the solid and any reactions should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Protocol for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the laboratory coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unbutton the lab coat and roll it outwards, touching only the inside surface.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection based on the task at hand, the following workflow diagram is provided.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection cluster_3 Execution Start Start Task Identify Experimental Task Start->Task Risk Evaluate Potential Exposure (Splash, Dust, Aerosol) Task->Risk EyeFace Select Eye/Face Protection (Goggles/Face Shield) Risk->EyeFace Gloves Select Hand Protection (Nitrile/Butyl) Risk->Gloves Body Select Body Protection (Lab Coat/Apron) Risk->Body Respiratory Select Respiratory Protection (Fume Hood/Respirator) Risk->Respiratory Proceed Proceed with Experiment EyeFace->Proceed Gloves->Proceed Body->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[6][7].

  • Avoid the formation of dust and aerosols[2].

  • Ensure safety showers and eyewash stations are readily accessible[7][8].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[9].

  • Keep away from incompatible materials such as strong bases and oxidizing agents[10][11].

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations[7][12].

  • Do not mix with other waste. Contaminated containers should be treated as the product itself.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]
  • Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). [Link]
  • Material Safety Data Sheet - 1,3-Acetonedicarboxylic acid, 96% - Cole-Parmer. [Link]
  • Safety Data Sheet - Angene Chemical. (2024-11-01). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.